molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B072121 2,3-Dimethylphenol CAS No. 1300-71-6

2,3-Dimethylphenol

Cat. No.: B072121
CAS No.: 1300-71-6
M. Wt: 122.16 g/mol
InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Description

2,3-Dimethylphenol is a versatile dimethyl-substituted phenol that serves as a critical synthetic intermediate and building block in advanced chemical research. Its primary value lies in its application in organic synthesis, where it functions as a precursor to ligands for metal-organic frameworks (MOFs), antioxidants, and advanced polymers. In pharmaceutical research, the 2,3-dimethyl substitution pattern on the phenolic ring is a key structural motif explored in the development of novel bioactive molecules and potential drug candidates. The compound's mechanism of action in research settings is often related to its phenolic properties, including its ability to act as an antioxidant by donating a hydrogen atom from the hydroxyl group to quench free radicals, and its role as a weak acid in various chemical transformations. Furthermore, its steric and electronic properties, modulated by the two adjacent methyl groups, make it a valuable substrate in regioselective electrophilic aromatic substitution reactions and in the study of steric effects on reaction pathways. This high-purity reagent is essential for researchers in material science, medicinal chemistry, and synthetic organic chemistry seeking to develop new chemical entities with tailored properties. It is supplied strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3
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InChI Key

QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)O)C
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Molecular Formula

C8H10O, Array
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DSSTOX Substance ID

DTXSID6025143
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Molecular Weight

122.16 g/mol
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Physical Description

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C
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Flash Point

61-95 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8
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Density

1.02-1.13 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37
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Color/Form

Needles from water or dilute alcohol

CAS No.

526-75-0, 1300-71-6
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Melting Point

167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C
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Foundational & Exploratory

2,3-Dimethylphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylphenol

Introduction

This compound, also known as 2,3-xylenol or vic-o-xylenol, is an aromatic organic compound with the chemical formula C₈H₁₀O.[1][2] As a member of the substituted phenol family, its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and two adjacent methyl (-CH₃) groups.[3] It typically appears as a colorless to brown crystalline solid with a characteristic sweet, tarry, or phenolic odor.[4][5]

This compound serves as a crucial intermediate in a variety of industrial and organic synthesis applications.[4] Its utility spans the production of antioxidants, disinfectants, solvents, plastics, and resins.[5][6][7] Furthermore, it is a precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][5][7] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular and Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its melting and boiling points, while the nonpolar dimethylbenzene portion governs its solubility in organic solvents.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O[2][8]
Molecular Weight 122.17 g/mol [2][8][9]
CAS Number 526-75-0[2][5]
Appearance Colorless, white, or brown crystalline solid.[4][5][6][4][5][6]
Odor Sweet, tarry, phenolic odor.[3][5][3][5]
Melting Point 70-73 °C (158-163 °F)[4]
Boiling Point 217 °C (423 °F) at 760 mmHg[4]
Density ~1.0 g/cm³ (Varies with temperature)
Vapor Pressure 1 mmHg at 56 °C (132.8 °F)[9]
Vapor Density 4.2 (Air = 1)[5]
Water Solubility Slightly soluble; 4.57 g/L at 25 °C.[5][5]
Solubility in other solvents Freely soluble in alcohol, ether, chloroform, and benzene; also soluble in alkali solutions.[4][5][4][5]
Acidity (pKa) 10.54 at 25 °C[5]
LogP (Octanol/Water) 2.48[8][10]
Flash Point 90.6 °C (195 °F)[10]

Spectroscopic Data and Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound. The key spectral features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic, methyl, and hydroxyl protons. The three aromatic protons will appear as a complex multiplet in the range of δ 6.6-7.1 ppm. The two methyl groups will each produce a singlet at approximately δ 2.1-2.3 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is concentration-dependent, typically found between δ 4.5-5.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the asymmetry of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. C-H stretching from the aromatic ring and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band is visible around 1200 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound exhibits a strong molecular ion peak (M⁺) at m/z = 122. The primary fragmentation pathway involves the loss of a methyl group, resulting in a significant peak at m/z = 107.[2][11]

Experimental Workflow: Compound Characterization

The following diagram illustrates a standard workflow for the isolation and characterization of a synthesized batch of this compound. This self-validating process ensures purity and confirms the identity of the final product.

G cluster_synthesis Synthesis & Workup cluster_purification Purification synthesis Crude Product (from Synthesis) extraction Liquid-Liquid Extraction synthesis->extraction Dissolve & Extract column Column Chromatography (Silica Gel) extraction->column Concentrate & Load tlc TLC Analysis (Purity Check) column->tlc Collect Fractions recrystallization Recrystallization (e.g., aq. EtOH) mp Melting Point Determination recrystallization->mp Dry Crystals tlc->recrystallization Pool Pure Fractions nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ir IR Spectroscopy mp->ir ms Mass Spectrometry mp->ms

Caption: Workflow for purification and characterization.

Chemical Properties and Reactivity

Acidity

As a phenol, this compound is weakly acidic. The hydroxyl proton can be abstracted by a base to form the corresponding 2,3-dimethylphenoxide ion. Its pKa of 10.54 indicates it is slightly less acidic than phenol (pKa ≈ 10).[5] This reduced acidity is due to the electron-donating nature of the two methyl groups, which destabilize the resulting phenoxide anion.

Reactivity of the Aromatic Ring

The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The two methyl groups are also weakly activating and ortho-, para-directing. The combined effect makes the aromatic ring highly susceptible to electrophilic attack, primarily at the C4 and C6 positions (para and ortho to the hydroxyl group, respectively).

G cluster_reactions Electrophilic Aromatic Substitution start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration E⁺ = NO₂⁺ halogenation Halogenation (e.g., Br₂/FeBr₃) start->halogenation E⁺ = Br⁺ sulfonation Sulfonation (Fuming H₂SO₄) start->sulfonation E⁺ = SO₃ alkylation Friedel-Crafts Alkylation (R-X/AlCl₃) start->alkylation E⁺ = R⁺

Caption: Reactivity in electrophilic substitution.

  • Halogenation: It reacts readily with halogens. For instance, bromination typically occurs at the positions para and ortho to the hydroxyl group.

  • Nitration: Nitration with a mixture of nitric and sulfuric acids yields nitro-substituted derivatives. The reaction conditions must be carefully controlled to avoid oxidation.

  • Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the ring.

  • Friedel-Crafts Alkylation and Acylation: The activated ring can undergo Friedel-Crafts reactions, though the presence of the Lewis acid catalyst can sometimes lead to complexation with the hydroxyl group.

Synthesis and Manufacturing

Industrially, xylenols are produced through the methylation of phenol or cresols over a catalyst at elevated temperatures.[1][7] A common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt.[4][12]

Protocol: Synthesis from 2,3-Xylidine

This protocol describes a general method for the synthesis of this compound via diazotization.

Causality: The conversion of an aromatic amine to a phenol is achieved by first transforming the amine into a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent heating in an aqueous acidic solution allows for nucleophilic substitution by water to yield the desired phenol.

  • Diazotization:

    • Dissolve 2,3-xylidine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) in a flask cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the diazonium salt.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete.

  • Hydrolysis:

    • Gently heat the diazonium salt solution to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

    • Continue heating until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The resulting this compound can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).

    • Wash the organic extract with a sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Further purify the solid product by recrystallization from a suitable solvent system, such as aqueous ethanol.[4]

Applications

This compound is a versatile chemical building block with a range of applications:

  • Chemical Intermediate: It is widely used as a starting material in organic synthesis for more complex molecules.[4]

  • Antioxidants: It is a precursor for the manufacture of antioxidants used in lubricants, gasolines, and elastomers.[5][6]

  • Polymers and Resins: It is used in the production of specialty plastics and resins.[5][7]

  • Agrochemicals and Pharmaceuticals: It serves as an intermediate in the synthesis of certain pesticides and pharmaceutical agents.[1][5]

  • Disinfectants: Like other phenols, it is used in the formulation of disinfectants.[6]

  • Flavor and Fragrance: In small concentrations, it is used as a flavor and fragrance agent.[10]

Safety, Toxicology, and Handling

Hazard Profile: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14][15] Inhalation of its dust or vapors can cause severe irritation to the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.[6][9] Chronic exposure may result in damage to the liver and kidneys.[6][9] It is also toxic to aquatic life with long-lasting effects.[8][13]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][13][15]

  • Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[5][9]

  • Fire Safety: While not highly flammable, it is combustible. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14]

  • Keep away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[4][8][9]

  • It is corrosive to steel, brass, and copper.[4][9]

Conclusion

This compound is a compound of significant industrial importance, characterized by the reactivity of its activated aromatic ring and the acidity of its hydroxyl group. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is essential for its safe handling and effective use in research and manufacturing. Its role as a key intermediate in the synthesis of a wide array of commercial products, from polymers to pharmaceuticals, underscores its value in modern chemistry.

References

  • This compound | C8H10O | CID 10687. (n.d.). PubChem.
  • This compound - Hazardous Agents. (n.d.). Haz-Map.
  • 2,3-xylenol phenol, 2,3-dimethyl-. (n.d.). The Good Scents Company.
  • Showing metabocard for this compound (HMDB0032148). (2012, September 11). Human Metabolome Database.
  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.).
  • Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook.
  • Phenol, 2,3-dimethyl-. (n.d.). NIST WebBook.
  • Process for the preparation of 2,4-dimethylphenol. (1995, July 6). Google Patents.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dimethylphenol (CAS 526-75-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 526-75-0), also known as 2,3-xylenol. It is structured to serve as an essential resource for researchers, scientists, and professionals in drug development. The document delves into the fundamental physicochemical properties, spectral characteristics, synthesis methodologies, and chemical reactivity of this compound. Furthermore, it explores its applications as a crucial intermediate in organic synthesis and various industries, alongside a thorough examination of its toxicological profile and safety protocols. The guide integrates detailed experimental procedures and data visualizations to facilitate both theoretical understanding and practical application.

Introduction and Core Characteristics

This compound is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It is a substituted phenol with two methyl groups at positions 2 and 3 of the benzene ring.[2] At ambient temperature, it typically presents as a brown or colorless crystalline solid.[3][4] This compound serves as a valuable intermediate in the synthesis of a range of chemical products, including phenolic resins, antioxidants, agrochemicals, and potential pharmaceutical precursors.[5][6] Its utility stems from the reactivity of the hydroxyl group and the potential for further substitution on the aromatic ring, making it a versatile building block in synthetic chemistry.

The synthesis of this compound is most commonly achieved through the diazotization and subsequent hydrolysis of 2,3-xylidine, a well-established route for laboratory and industrial-scale production.[3][7] Its chemical behavior is characteristic of phenols, exhibiting weak acidity and undergoing electrophilic aromatic substitution reactions. Understanding its properties and reactivity is crucial for its effective application in research and development.

Physicochemical and Spectral Data

Accurate characterization of a chemical compound is foundational to its application. The physicochemical properties of this compound are summarized below, providing critical data for experimental design, safety assessments, and process modeling.

Physical and Chemical Properties

The key physical and chemical properties of this compound have been compiled from various authoritative sources to ensure accuracy.

PropertyValueSource(s)
CAS Number 526-75-0[4]
Molecular Formula C₈H₁₀O[4]
Molecular Weight 122.17 g/mol [8][9]
Appearance Colorless crystalline solid or brown chunky solid[3][4]
Odor Sweet, tarry odor[4]
Melting Point 70-73 °C[3]
Boiling Point 217-218 °C at 760 mmHg[3][10]
Water Solubility Slightly soluble (4.57 g/L at 25 °C)[4]
Solubility Freely soluble in alcohol, chloroform, ether, benzene, and alkali solutions[3][4]
Vapor Density 4.2 (vs air)[4]
Flash Point 95 °C (203 °F) - closed cup
pKa 10.50 at 25 °C[6]
LogP 2.115 - 2.48[2][9]
Spectral Data for Structural Elucidation

Spectral analysis is indispensable for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups, allowing for unambiguous structural confirmation.[11]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule, further verifying the substitution pattern of the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad absorption band for the hydroxyl (-OH) group and peaks corresponding to C-H and C=C bonds of the aromatic ring.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 122, with a significant fragment ion at m/z 107 resulting from the loss of a methyl group.[4][12]

Synthesis and Purification

The synthesis of high-purity this compound is critical for its use in subsequent applications, particularly in drug development where impurity profiles are strictly controlled. While several methods exist, including the alkylation of phenol, the diazotization of 2,3-xylidine remains a common and reliable laboratory-scale method.[5][13] A more modern approach involves the oxidation of arylboronic acids.[7]

Synthesis via Diazotization of 2,3-Xylidine

This classical method involves the conversion of the primary aromatic amine, 2,3-xylidine (2,3-dimethylaniline), into a diazonium salt, which is then hydrolyzed to the corresponding phenol. The choice of this pathway is dictated by the ready availability of the starting material and the straightforward nature of the reaction sequence.

G cluster_reactants Reactants cluster_process Process Steps cluster_product Product A 2,3-Xylidine C Diazonium Salt Intermediate A->C Diazotization (0-5 °C) B NaNO₂ + H₂SO₄ B->C D Hydrolysis (H₂O, Δ) C->D Warming E This compound D->E Formation

Caption: Synthesis of this compound via diazotization of 2,3-xylidine.

Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a self-validating system for the synthesis, workup, and purification of this compound. Each step is designed to maximize yield and purity, with integrated checks for reaction completion and product isolation.

Materials:

  • 2,3-Xylidine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Workflow Overview:

G start Start prep Prepare Acidic Solution of 2,3-Xylidine start->prep diazotization Diazotization: Add NaNO₂ solution dropwise at 0-5 °C prep->diazotization hydrolysis Hydrolysis: Warm reaction mixture gently to ~50 °C diazotization->hydrolysis Monitor N₂ evolution workup Reaction Workup: Cool and extract with organic solvent hydrolysis->workup wash Wash Organic Layer: Use NaHCO₃ solution then water workup->wash dry Dry & Filter: Use anhydrous MgSO₄ wash->dry purify Purification: Evaporate solvent and perform column chromatography dry->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of 2,3-xylidine in aqueous sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. The use of a strong acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled xylidine solution, ensuring the temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt. Monitor for the completion of the reaction using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis: Once diazotization is complete, slowly warm the reaction mixture to approximately 50 °C. The diazonium salt will hydrolyze, releasing nitrogen gas and forming this compound. The evolution of nitrogen gas serves as a visual indicator of the reaction's progress.

  • Extraction and Workup: After gas evolution ceases, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). The choice of solvent is based on its ability to effectively dissolve the product while being immiscible with the aqueous phase.

  • Neutralization and Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with deionized water. This step is essential to prevent degradation of the product during solvent evaporation.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] This final step removes non-polar and highly polar impurities, yielding the pure crystalline solid. The purity can be verified by TLC and melting point analysis.

Chemical Reactivity and Applications

Key Reactions and Mechanistic Insights

The reactivity of this compound is governed by its phenolic hydroxyl group and the activated aromatic ring.

  • Acidity and Salt Formation: As a phenol, it is weakly acidic and reacts with strong bases to form phenoxide salts.[4]

  • Ether and Ester Synthesis: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in creating derivatives for various applications.

  • Electrophilic Aromatic Substitution: The -OH group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, the available positions (4, 5, and 6) are all subject to steric hindrance from the adjacent methyl groups, influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation.

  • Oxidation: Phenols are susceptible to oxidation. The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals, leading to the formation of various oxygenated products and contributing to its environmental fate.[14]

Applications in Drug Development and Industry

While direct applications of this compound in final drug products are not widely documented, its role as a key intermediate is significant. Its structural isomers, such as 3,5-dimethylphenol, are known building blocks in pharmaceuticals.[15] The principles of its reactivity make this compound a valuable precursor for:

  • Antioxidant Synthesis: It can be used to synthesize more complex, sterically hindered phenolic antioxidants for plastics and lubricating oils.[16]

  • Pharmaceutical Intermediates: It serves as a starting material for multi-step syntheses of complex molecules where a substituted phenolic moiety is required.

  • Agrochemicals: It is a precursor in the manufacturing of certain pesticides and fungicides.[6]

  • Resins and Polymers: It is used as a hardener for industrial furan resins and in the production of other specialized polymers.[3]

Toxicology and Safety Management

A thorough understanding of the toxicological profile and handling requirements for this compound is paramount for ensuring laboratory and industrial safety.

Hazard and Toxicity Summary

This compound is classified as a toxic and corrosive substance.[16][17]

Hazard TypeDescriptionSource(s)
Acute Oral Toxicity Toxic if swallowed. LD50 (Oral, rat) < 5000 mg/kg; another source indicates 100 mg/kg.[10]
Acute Dermal Toxicity Toxic in contact with skin.[17]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[8][17]
Inhalation Hazard Inhalation may cause irritation of the respiratory system, chemical pneumonitis, and edema of the larynx and bronchi, which can be fatal.[8][16]
Systemic Effects Chronic exposure may lead to liver and kidney damage. Ingestion can cause CNS depression, hypotension, and death.[8][16]
Environmental Hazard Toxic to aquatic organisms, with long-lasting effects.[10][17]
Safe Handling and Emergency Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses and face shield).[10][17] Use a respirator with appropriate cartridges if dust or vapors are generated.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.[8] Wash the spill area with ethanol followed by soap and water.[8]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water while removing contaminated clothing.[8] Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Storage and Incompatibility: Store in a cool, dry, well-ventilated place, away from incompatible materials such as bases, acid chlorides, acid anhydrides, oxidizing agents, and certain metals like copper and brass.[3][9]

Analytical Methodologies

For quality control, pharmacokinetic studies, and environmental monitoring, reliable analytical methods are essential for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing this compound. A typical method uses a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[18] This technique is scalable and suitable for impurity profiling and pharmacokinetic analysis.[18]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also widely used for the separation and identification of this compound and its isomers, particularly in complex mixtures.

Conclusion

This compound (CAS 526-75-0) is a chemical intermediate of significant utility, characterized by its well-defined physicochemical properties and versatile reactivity. This guide has provided a detailed technical framework for its synthesis, characterization, handling, and application, with a focus on the needs of research and drug development professionals. The protocols and data presented herein are grounded in authoritative sources, providing a reliable foundation for further scientific inquiry and process development. Adherence to the outlined safety and handling procedures is critical to mitigating the risks associated with this corrosive and toxic compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10687, this compound.
  • Haz-Map. (n.d.). This compound. Hazardous Agents.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • Journal of International Academy of Physical Sciences. (n.d.). Reaction Mechanism and Kinetics of the Atmospheric Reactions of 2, 3-Dimethylphenol with OH Radical.
  • PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
  • The Good Scents Company. (n.d.). 2,3-xylenol. Information System.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,3-dimethyl- (CAS 526-75-0).
  • abcr Gute Chemie. (n.d.). AB133587 | CAS 526-75-0.
  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.).
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032148).
  • HPC Standards Inc. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,3-dimethyl-. WebBook.

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylphenol from 2,3-Xylidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2,3-dimethylphenol, a significant organic compound used in the manufacturing of antioxidants, agrochemicals, and pharmaceutical intermediates.[1] The primary and most established method for this conversion involves the diazotization of 2,3-xylidine followed by hydrolysis, a classic and reliable route for transforming aromatic amines into phenols.[2][3]

Foundational Principles: The 'Why' Behind the Method

The conversion of an aromatic amine, such as 2,3-xylidine, to a phenol is not a direct substitution reaction. The amino group (-NH₂) is a poor leaving group. Therefore, it must first be converted into a group that can be easily displaced. The diazotization reaction achieves this by transforming the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group due to the high stability of the resulting nitrogen gas (N₂).[4]

Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group (-OH) onto the aromatic ring, yielding the desired phenol.[5] This two-step sequence is a cornerstone of synthetic organic chemistry for accessing phenols from readily available anilines.

The Chemical Pathway: A Mechanistic Exploration

The synthesis proceeds in two distinct, sequential stages:

Part A: Diazotization of 2,3-Xylidine

This initial step involves the reaction of 2,3-xylidine with nitrous acid (HNO₂) to form the 2,3-dimethylbenzenediazonium salt.[6][7] Since nitrous acid is unstable, it is generated in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]

The key mechanistic events are:

  • Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-xylidine's amino group attacks the nitrosonium ion.[4]

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.[4][7]

This reaction is critically temperature-dependent and must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[6]

Part B: Hydrolysis of the Diazonium Salt

Once formed, the 2,3-dimethylbenzenediazonium salt is hydrolyzed by heating the aqueous solution.[5] The diazonium group is displaced by a water molecule, which then deprotonates to yield this compound.[5] The evolution of nitrogen gas is a strong driving force for this reaction.

A visual representation of the overall workflow is provided below:

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis Xylidine 2,3-Xylidine Diazonium 2,3-Dimethylbenzenediazonium Chloride Xylidine->Diazonium Diazotization Reagents1 NaNO₂ / HCl (0-5 °C) Phenol This compound Diazonium->Phenol Hydrolysis N2 N₂ (gas) Diazonium->N2 Reagents2 H₂O, Heat

Caption: Overall workflow for the synthesis of this compound.

The detailed mechanism is illustrated in the following diagram:

Mechanism cluster_diazotization Diazotization Mechanism cluster_hydrolysis Hydrolysis Mechanism Xylidine_NH2 Ar-NH₂ (2,3-Xylidine) Intermediate1 Ar-NH₂⁺-N=O Xylidine_NH2->Intermediate1 + NO⁺ Nitrosonium N≡O⁺ (Nitrosonium ion) Intermediate2 Ar-NH-N=O (N-Nitrosamine) Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH (Diazohydroxide) Intermediate2->Intermediate3 Tautomerization Diazonium Ar-N≡N⁺ (Diazonium ion) Intermediate3->Diazonium + H⁺, - H₂O Diazonium_hydro Ar-N≡N⁺ Aryl_cation Ar⁺ (Aryl cation) Diazonium_hydro->Aryl_cation - N₂ N2_gas N₂ Diazonium_hydro->N2_gas Oxonium_ion Ar-OH₂⁺ Aryl_cation->Oxonium_ion + H₂O Phenol Ar-OH (this compound) Oxonium_ion->Phenol - H⁺

Caption: Mechanism of diazotization and hydrolysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (example)
2,3-Xylidine121.1812.12 g0.10
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Water (H₂O)18.02As needed-
Diethyl Ether (or other organic solvent)74.12As needed-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve 12.12 g (0.10 mol) of 2,3-xylidine in a mixture of 30 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. The hydrochloride salt of the amine may precipitate.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Hydrolysis and Product Isolation

  • Gently warm the diazonium salt solution to approximately 50-60 °C. A steady evolution of nitrogen gas will be observed.

  • Continue heating until the gas evolution ceases. The solution will likely become dark and oily as the phenol forms.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

Part C: Purification

The crude product often contains colored impurities.[8] Purification can be achieved by several methods:

  • Distillation: Vacuum distillation is effective for separating the phenol from non-volatile impurities. This compound has a boiling point of approximately 217 °C at atmospheric pressure.[9]

  • Crystallization: The product can be crystallized from a suitable solvent, such as aqueous ethanol.[2]

  • Chromatography: For high purity, column chromatography using silica gel with a mixture of n-hexane and ethyl acetate can be employed.[3]

Critical Parameters and Field Insights
  • Temperature Control: This is the most critical parameter during diazotization. Temperatures above 5-10 °C can lead to premature decomposition of the diazonium salt and the formation of unwanted side products, such as azo compounds.[6]

  • Acid Concentration: A sufficient excess of mineral acid is necessary to prevent the newly formed diazonium salt from coupling with unreacted 2,3-xylidine, which would form an azo dye.

  • Hydrolysis Conditions: While simple heating in water is effective, side reactions can occur. To improve yields and minimize tar formation, hydrolysis can be performed in a two-phase system (e.g., using cyclopentyl methyl ether and water), which can lead to cleaner reactions and higher yields.[10]

  • Safety: 2,3-Xylidine is toxic and can be absorbed through the skin.[11] Diazonium salts, especially when isolated in a dry state, can be explosive and are therefore almost always used in solution.[4] Appropriate personal protective equipment (PPE) must be worn at all times.

Conclusion

The synthesis of this compound from 2,3-xylidine via diazotization and hydrolysis is a robust and well-understood process. Success hinges on meticulous control of reaction conditions, particularly temperature during the formation of the diazonium salt. By understanding the underlying mechanisms and adhering to a carefully planned experimental protocol, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in the chemical and pharmaceutical industries.

References

  • Ravipaty, S., Jaquith, M., & Chesney, D. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction.
  • Taylor & Francis Online. (n.d.). Purification of Commercial 2,3-Dimethyl Phenol Using Supercritical Fluid Extraction. [Link]
  • ReactionFlash. (n.d.).
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2018).
  • J-STAGE. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • HMDB. (n.d.). Showing metabocard for this compound (HMDB0032148). [Link]
  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Aryldiazonium Ions Revisited. [Link]
  • Google Patents. (n.d.). Process of production of 2,5-dimethylphenol.
  • Wikipedia. (n.d.). 2,3-Xylidine. [Link]
  • SIELC Technologies. (n.d.). This compound. [Link]
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. [Link]
  • ILO. (n.d.). ICSC 0451 - 2,3-XYLIDINE. [Link]
  • NICNAS. (2015). Xylidines: Human health tier II assessment. [Link]
  • YouTube. (2022). Benzene diazonium chloride on hydrolysis gives... [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2,4-Dimethylbenzene-1-diazonium chloride. [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethylphenol: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylphenols, commonly known as xylenols, are a critical class of aromatic organic compounds with wide-ranging applications in the chemical industry. This technical guide provides an in-depth examination of 2,3-dimethylphenol, detailing its structural formula, physicochemical properties, synthesis, and applications. A core focus is placed on the isomeric landscape of dimethylphenols, offering a comparative analysis of all six constitutional isomers to elucidate the structure-property relationships that govern their utility. This document includes a detailed, field-proven experimental protocol for the synthesis of this compound and serves as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to Dimethylphenols (Xylenols)

Dimethylphenols (C₈H₁₀O) are aromatic compounds consisting of a phenol ring substituted with two methyl groups.[1] There are six constitutional isomers, determined by the relative positions of the two methyl groups and the hydroxyl group on the benzene ring.[2] These compounds are significant industrial intermediates, traditionally extracted from coal tar but now primarily produced through synthetic routes like the methylation of phenol.[2] Their applications are diverse, ranging from the production of high-performance polymers and antioxidants to their use in disinfectants, solvents, fungicides, and pharmaceuticals.[3][4] The specific properties and reactivity of each isomer are dictated by the substitution pattern, making a detailed understanding of their individual characteristics essential for targeted applications.

In-Depth Analysis of this compound

This compound, also known as 2,3-xylenol or vic-o-xylenol, is a key isomer valued in organic synthesis.[5][6] Its unique substitution pattern influences its reactivity and physical properties.

Structural Formula and Identification
  • IUPAC Name : this compound[6]

  • CAS Number : 526-75-0[7]

  • Molecular Formula : C₈H₁₀O[6]

  • Molecular Weight : 122.16 g/mol [7]

  • Synonyms : 2,3-Xylenol, 3-Hydroxy-o-xylene, vic.-o-Xylenol[7]

  • Canonical SMILES : CC1=C(C(=CC=C1)O)C

Physicochemical Properties

This compound typically appears as a white to brown crystalline solid with a characteristic phenolic odor.[3][5] It is hygroscopic and slightly soluble in water, but freely soluble in organic solvents such as alcohol, ether, and benzene.[3][5]

Synthesis and Reactivity

The primary industrial synthesis of this compound is achieved through the diazotization of 2,3-xylidine (2,3-dimethylaniline), followed by hydrolysis of the resulting diazonium salt.[5][8] This method provides a direct and reliable route to the target isomer.

From a reactivity standpoint, the hydroxyl group imparts weak acidity (pKa ≈ 10.5).[9] The compound is incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[5] It is also known to be corrosive to steel, brass, and copper alloys.[5] The electron-donating nature of the two methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution.

Applications and Toxicological Profile

This compound serves as a crucial intermediate in organic synthesis.[5] It is used as a hardener for industrial furan resins and as a raw material for specialized xylenol products and detergents.[5]

Toxicology : Like other phenols, this compound is toxic and corrosive.[10] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[11] Inhalation may lead to chemical pneumonitis and pulmonary edema, while chronic exposure can risk damage to the liver and kidneys.[10][11] It is classified as toxic if swallowed or in contact with skin.[9]

The Isomeric Landscape of Dimethylphenols

The specific placement of the two methyl groups around the phenol ring gives rise to six distinct isomers, each with a unique set of properties.

Structural Isomerism in Dimethylphenols

The six isomers are this compound, 2,4-dimethylphenol, 2,5-dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol. Their structural relationships are visualized below. The causality behind their differing properties lies in steric and electronic effects. For instance, methyl groups ortho to the hydroxyl group (as in 2,6-dimethylphenol) create steric hindrance, which can alter reactivity and intermolecular hydrogen bonding.

G cluster_isomers Dimethylphenol (Xylenol) Isomers s23 This compound s24 2,4-Dimethylphenol s25 2,5-Dimethylphenol s26 2,6-Dimethylphenol s34 3,4-Dimethylphenol s35 3,5-Dimethylphenol phenol Phenol Core (C₆H₅OH) phenol->s23 + 2x (-CH₃) groups phenol->s24 + 2x (-CH₃) groups phenol->s25 + 2x (-CH₃) groups phenol->s26 + 2x (-CH₃) groups phenol->s34 + 2x (-CH₃) groups phenol->s35 + 2x (-CH₃) groups

Caption: Isomeric relationships of the six dimethylphenols.

Comparative Analysis of Physicochemical Properties

The variance in melting and boiling points among isomers is a direct consequence of their molecular symmetry and capacity for intermolecular hydrogen bonding. For example, the high melting point of 3,5-dimethylphenol relative to other isomers can be attributed to its molecular symmetry, which allows for more efficient packing in the crystal lattice. Steric hindrance in 2,6-dimethylphenol affects the hydrogen bonding of the hydroxyl group, influencing its boiling point and acidity.

PropertyThis compound2,4-Dimethylphenol2,5-Dimethylphenol2,6-Dimethylphenol3,4-Dimethylphenol3,5-Dimethylphenol
CAS Number 526-75-0[7]105-67-9[12]95-87-4[1]576-26-1[13]95-65-8[7]108-68-9[14]
Melting Point 70-73 °C[7]22-23 °C75-77 °C[15]43-45 °C[13]65-68 °C[7]61-64 °C[14]
Boiling Point 217 °C[7]211-212 °C212 °C[1]203 °C[13]227 °C[7]222 °C[14]
Density (g/mL) 1.071 (approx.)[12]1.011 @ 25°C0.971 @ 25°C[1]1.01 @ 20°C[16]1.138 (solid)[7]1.115 (solid)[17]
pKa 10.50[9]10.58[12]10.47[18]9.92 (approx.)[19]10.32[7]10.25[20]
Water Solubility Slightly Soluble[5]5.0 g/L[12]3.54 g/L[21]Slightly Soluble[13]Slightly Soluble[7]0.5%[14]
Appearance Brown Crystalline Solid[5]Colorless Liquid/Crystals[12]White Crystalline Solid[21]Colorless Crystals[13]Off-white Crystalline Powder[7]Crystalline Solid[14]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-xylidine via diazotization and subsequent hydrolysis, a trusted and validated laboratory method.[5][8] The causality for this two-step process is clear: the amine group of xylidine is first converted into a diazonium salt, an excellent leaving group (N₂), which is then readily displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Materials and Equipment
  • 2,3-Xylidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Sodium Bicarbonate (NaHCO₃), 5% solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Beakers and Erlenmeyer flasks

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Heating mantle with reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt (Diazotization)

  • In a fume hood, carefully add a stoichiometric amount of 2,3-xylidine to a beaker containing a dilute solution of sulfuric acid in water. The choice of an acid medium is critical to stabilize the diazonium salt.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the cooled xylidine solution with constant, vigorous stirring. The reaction is exothermic, and slow addition is necessary to maintain the low temperature.

  • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.

Step 2: Hydrolysis of the Diazonium Salt

  • Transfer the cold diazonium salt solution to a flask equipped with a heating mantle and reflux condenser.

  • Gently heat the solution. As the temperature rises, the diazonium salt will decompose, releasing nitrogen gas (effervescence will be observed) and forming this compound. This thermal decomposition is the key transformation step.

  • Continue heating, potentially to a gentle reflux, until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis reaction.

Step 3: Isolation and Purification of this compound

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The product is more soluble in the organic phase.

  • Combine the organic extracts and wash them with a 5% sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer again with deionized water.

  • Dry the organic extract over anhydrous sodium sulfate to remove trace amounts of water.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by distillation or recrystallization to yield pure this compound.

Conclusion

This compound and its isomers are foundational chemicals with properties that are finely tuned by their molecular structure. The distinct physicochemical characteristics of each isomer, driven by the positioning of the methyl substituents, dictate their specific industrial applications. A thorough understanding of these structure-property relationships, coupled with robust and validated synthesis protocols, is essential for leveraging these versatile compounds in the development of advanced materials, pharmaceuticals, and other chemical products. This guide provides the core technical knowledge required for professionals working with this important class of aromatic compounds.

References

  • Haz-Map. (n.d.). This compound - Hazardous Agents.
  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,5-Dimethylphenol.
  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241).
  • Wikipedia. (n.d.). Xylenol.
  • FooDB. (2010). Showing Compound 2,5-Dimethylphenol (FDB002413).

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data of 2,3-dimethylphenol (also known as 2,3-xylenol), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and experimental considerations.

Introduction: The Molecular Profile of this compound

This compound (C₈H₁₀O) is an aromatic organic compound featuring a phenol ring substituted with two methyl groups at positions 2 and 3.[1][2] Its structural nuances dictate its chemical reactivity and physical properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its applications. This guide will dissect the information revealed by ¹H NMR, ¹³C NMR, IR, and MS techniques, providing a comprehensive spectroscopic signature of this molecule.

Before handling, it is crucial to be aware of the safety precautions for this compound. It is a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also toxic if swallowed or in contact with skin.[3][6] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area.[3][6][7]

Molecular Structure:

fragmentation M [C₈H₁₀O]⁺˙ m/z = 122 M_minus_CH3 [C₇H₇O]⁺ m/z = 107 M->M_minus_CH3 - •CH₃ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_CH3->Tropylium - CO M_minus_CH3_CO [C₆H₆]⁺˙ m/z = 79 M_minus_CH3->M_minus_CH3_CO - CO

Sources

An In-depth Technical Guide to the Solubility of 2,3-Dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Landscape of a Key Chemical Intermediate

2,3-Dimethylphenol, also known as 2,3-xylenol, is a significant aromatic organic compound utilized across various sectors of the chemical industry. Its applications range from the synthesis of antioxidants, pesticides, and disinfectants to its use as a monomer in the production of engineering resins like poly(p-phenylene oxide) (PPO).[1] For professionals in research and development, particularly in pharmaceutical and polymer sciences, a comprehensive understanding of its solubility in different organic solvents is paramount. This knowledge is critical for process design, purification, reaction optimization, and formulation development.

This technical guide provides a deep dive into the solubility characteristics of this compound. Moving beyond simple qualitative statements, this document synthesizes available data to offer a quantitative perspective. It delves into the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and presents a framework for understanding its interactions with a diverse range of organic solvents.

Physicochemical Properties Governing Solubility

To comprehend the solubility of this compound, one must first consider its molecular structure and inherent physicochemical properties. As a substituted phenol, its solubility is governed by a delicate interplay of its aromatic ring, the hydroxyl functional group, and the two methyl substituents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₀O[2]
Molecular Weight122.16 g/mol [2]
Melting Point70-73 °C[3]
Boiling Point217 °C[3]
pKa~10.5[3]
logP (Octanol-Water Partition Coefficient)~2.48[4]
Water Solubility4.57 g/L at 25 °C[4]

The phenolic hydroxyl group imparts the ability to act as both a hydrogen bond donor and acceptor, a key factor in its solubility in protic and polar aprotic solvents.[5] The benzene ring and the two methyl groups contribute to its nonpolar character, influencing its solubility in nonpolar solvents. The logP value of approximately 2.48 indicates a greater preference for lipophilic environments over aqueous ones.[4]

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be conceptualized as the sum of two main energy contributions:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

  • Solvation Energy (ΔH_solvation): The energy released when the individual this compound molecules are surrounded by and interact with the solvent molecules.

For dissolution to be favorable from an enthalpic perspective, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

The entropy of solution is generally positive, as the random mixing of solute and solvent molecules increases the disorder of the system.

Intermolecular Interactions at Play

The magnitude of the solvation energy is a direct result of the intermolecular forces between this compound and the solvent molecules. These interactions can be categorized as follows:

  • Hydrogen Bonding: The hydroxyl group of this compound can donate a hydrogen bond to solvents with hydrogen bond acceptor sites (e.g., alcohols, ketones, ethers) and accept a hydrogen bond from protic solvents (e.g., alcohols). This is a strong, specific interaction that significantly enhances solubility in such solvents.[5]

  • Dipole-Dipole Interactions: this compound is a polar molecule. It will experience favorable dipole-dipole interactions with other polar solvent molecules.

  • van der Waals Forces (London Dispersion Forces): These are present in all molecules and arise from temporary fluctuations in electron density. The aromatic ring and methyl groups of this compound contribute to these interactions, which are the primary forces at play in its dissolution in nonpolar solvents like toluene and hexane.

  • π-π Stacking: The electron-rich aromatic ring of this compound can interact with the aromatic rings of solvents like benzene and toluene through π-π stacking interactions.

The interplay of these forces dictates the solubility of this compound in a given solvent.

Shake_Flask_Method Start Start Add_Excess_Solid Add excess 2,3-DMP to solvent Start->Add_Excess_Solid Equilibrate Agitate at constant T (24-72 hours) Add_Excess_Solid->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Sample_Filter Withdraw supernatant and filter (0.45 µm) Settle->Sample_Filter Dilute Accurately dilute the filtrate Sample_Filter->Dilute Analyze Quantify concentration (UV-Vis or HPLC) Dilute->Analyze End End Analyze->End

Figure 2: A workflow diagram of the shake-flask method for determining solubility.

Analytical Techniques for Quantification

A. UV-Vis Spectrophotometry:

This technique is a rapid and cost-effective method for determining the concentration of phenolic compounds. [6]Phenols exhibit a characteristic UV absorbance due to their aromatic ring.

  • Principle: The absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at λ_max.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

B. High-Performance Liquid Chromatography (HPLC):

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry, especially for complex mixtures. A reverse-phase HPLC method is typically suitable for analyzing this compound. [7]

  • Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the two phases.

  • Typical Conditions:

    • Column: C18 reverse-phase column. [7] * Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the phenol is in its protonated form. [7] * Detection: UV detector set at the λ_max of this compound.

  • Procedure: Similar to UV-Vis, a calibration curve is generated using standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is then used to determine its concentration.

Solubility of this compound in Common Organic Solvents: A Quantitative Overview

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsQualitative SolubilityPrimary Intermolecular Interactions
Alcohols (Protic) Methanol, EthanolFreely SolubleHydrogen bonding, van der Waals
Ethers (Polar Aprotic) Diethyl etherFreely SolubleHydrogen bonding (acceptor), dipole-dipole, van der Waals
Ketones (Polar Aprotic) AcetoneSolubleHydrogen bonding (acceptor), dipole-dipole, van der Waals
Aromatic Hydrocarbons Benzene, TolueneFreely Solublevan der Waals, π-π stacking
Halogenated Solvents ChloroformFreely SolubleHydrogen bonding (acceptor), dipole-dipole, van der Waals
Amides (Polar Aprotic) Dimethylformamide (DMF)Likely SolubleHydrogen bonding (acceptor), dipole-dipole, van der Waals
Sulfoxides (Polar Aprotic) Dimethyl sulfoxide (DMSO)SolubleHydrogen bonding (acceptor), dipole-dipole, van der Waals
Aliphatic Hydrocarbons Hexane, HeptaneSparingly to Moderately Solublevan der Waals

Note: "Freely Soluble" and "Soluble" are qualitative terms from various sources. [2][3]Quantitative determination is recommended for specific applications.

Discussion of Solubility Trends:

  • High Solubility in Protic and Polar Aprotic Solvents: The ability of the hydroxyl group to form strong hydrogen bonds is the dominant factor contributing to the high solubility of this compound in alcohols, ethers, and ketones.

  • Good Solubility in Aromatic Solvents: The "like dissolves like" principle applies here. The aromatic ring of this compound interacts favorably with aromatic solvents through van der Waals forces and potential π-π stacking.

  • Lower Solubility in Nonpolar Aliphatic Solvents: In solvents like hexane, the only significant intermolecular interactions are the relatively weak van der Waals forces. While the nonpolar parts of this compound (aromatic ring and methyl groups) interact with hexane, these interactions are often not strong enough to overcome the hydrogen bonding between this compound molecules in the solid state, leading to lower solubility.

Advanced Corner: Predictive Models for Solubility

For drug development and process modeling, experimental solubility screening can be time-consuming. Thermodynamic models can be powerful tools for predicting solubility and guiding solvent selection.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent. It calculates the interaction energies between molecules in a virtual conductor environment. [8]* NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This is a semi-empirical group contribution model. It represents molecules as a collection of conceptual segments (hydrophobic, polar, and hydrophilic). By fitting the model to a limited set of experimental solubility data, it can predict solubility in a wide range of other solvents and solvent mixtures. [9][10] These models can provide valuable insights into solubility trends and help prioritize experimental work, saving time and resources.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental methodology. The key takeaway for researchers is the dominant role of hydrogen bonding in dictating its high solubility in polar protic and aprotic solvents.

A significant gap in the publicly available literature is the lack of extensive, temperature-dependent quantitative solubility data for this compound in a broad array of organic solvents. Future work in this area would be of immense value to the scientific community, enabling more precise process design and the development of more accurate predictive models. Researchers are encouraged to utilize the detailed protocols outlined in this guide to contribute to this important body of knowledge.

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • SIELC Technologies. (2018, February 16). This compound.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0032148).
  • MDPI. (n.d.). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents.
  • ACS Publications. (2021, September 24). Effect of Water on Phenol Separation from Model Oil with Ionic Liquids Based on COSMO-RS Calculation and Experimental Study.
  • ResearchGate. (n.d.). Prediction of pharmaceutical solubility via NRTL-SAC and COSMO-SAC.
  • ResearchGate. (n.d.). Correlation and prediction of drug molecule solubility with the NRTL-SAC model | Request PDF.
  • FooDB. (2010, April 8). Showing Compound o-Xylenol (FDB004551).
  • Chemcasts. (n.d.). This compound (CAS 526-75-0) Properties | Density, Cp, Viscosity.
  • Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.
  • Wikipedia. (n.d.). Xylenol.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids.
  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • ShareOK. (n.d.). The hydrogen bonding of phenol in organic solvents.

Sources

An In-Depth Technical Guide to the Health and Safety of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 2,3-Dimethylphenol (CAS No. 526-75-0), also known as 2,3-Xylenol. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory and development setting. The structure of this document is designed to logically present the inherent hazards, safe handling protocols, and emergency response procedures associated with this compound.

Core Chemical and Physical Characteristics

A foundational understanding of a chemical's physical properties is paramount for predicting its behavior under various laboratory conditions, informing safe storage, and planning for spill response. This compound is an organic aromatic compound that exists as a colorless to brown crystalline solid at room temperature.[1][2] Its hygroscopic nature necessitates storage in tightly sealed containers to protect it from moisture.[3][4]

Key physical and chemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
Synonyms 2,3-Xylenol, 3-Hydroxyl-o-xylene, vic.-o-Xylenol[1][5][6]
Molecular Formula C₈H₁₀O[7]
Molecular Weight 122.16 g/mol [3][7]
CAS Number 526-75-0[5][8]
Appearance Colorless crystalline solid or brown chunky solid
Odor Sweet, tarry, phenolic odor[4]
Melting Point 70-73 °C (158-163 °F)[7][8]
Boiling Point 217 °C (423 °F) at 760 mmHg[3][8]
Flash Point 95 °C (203 °F) - closed cup[9]
Vapor Pressure 1 mmHg at 56 °C (132.8 °F)[3]
Vapor Density 4.2 (Air = 1)[7]
Solubility Slightly soluble in water; freely soluble in alcohol, ether, chloroform, and benzene.
Stability Stable under normal temperatures and pressures.[4][10] Incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. Corrodes steel, brass, and copper.[2][3]

Toxicological Profile and Health Hazards

This compound is a hazardous substance that is highly toxic and corrosive.[3] Exposure through multiple routes—dermal contact, ingestion, or inhalation—can lead to severe health consequences. The primary dangers are associated with its corrosive nature and systemic toxicity.[11]

Acute Toxicity

The compound is classified as toxic if swallowed and toxic in contact with skin.[6][8][12] Ingestion of similar dimethylphenol isomer mixtures has resulted in severe outcomes, including central nervous system depression, hypotension, and death.[1]

  • Oral LD50 (Rat): 562 mg/kg[10][13]

  • Dermal LD50 (Rabbit): 1040 mg/kg[10][13]

Corrosivity and Irritation

Direct contact with this compound causes severe skin burns and serious eye damage.[5][6][12] It is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[3] Inhalation may be fatal due to spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[3] Symptoms of exposure can include a burning sensation, coughing, wheezing, and shortness of breath.[3]

Systemic and Chronic Effects

Beyond its immediate corrosive effects, this compound can be absorbed through the skin and act as a systemic toxin.[11] Chronic exposure may lead to liver and kidney damage.[3] While available data on skin sensitization are mixed, a notation for dermal sensitization is warranted for the dimethylphenol isomer class.[1]

Carcinogenicity and Mutagenicity

This compound is not currently listed as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA.[4][8] There is no data available to suggest it is a germ cell mutagen.[6]

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound underscores its significant risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[8]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.[8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[8]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[8]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[6][12]

Signal Word: Danger [5][6]

Hazard Pictograms:



The diagram below illustrates the logical flow of hazard identification, leading to the necessary precautionary measures.

GHS_Logic cluster_Toxicity Toxicological Assessment cluster_Classification GHS Classification cluster_Action Required Actions Tox_Data Acute Oral/Dermal Toxicity Data (LD50 < 2000 mg/kg) Acute_Tox Acute Toxicity, Cat. 3 (H301, H311) Tox_Data->Acute_Tox Corr_Data Corrosion/Irritation Data (Destructive to tissue) Skin_Corr Skin Corrosion, Cat. 1B (H314) Corr_Data->Skin_Corr Eco_Data Ecotoxicity Data (Toxic to aquatic life) Aquatic_Chronic Aquatic Chronic, Cat. 2 (H411) Eco_Data->Aquatic_Chronic PPE Mandatory PPE (Gloves, Goggles, Face Shield, Protective Clothing) Acute_Tox->PPE Handling Strict Handling Protocols (Ventilation, No eating/drinking) Acute_Tox->Handling Skin_Corr->PPE Skin_Corr->Handling Disposal Specialized Disposal (Avoid environmental release) Aquatic_Chronic->Disposal

Caption: Logical flow from toxicological data to GHS classification and required safety actions.

Occupational Exposure and Safe Handling Protocols

Due to its high toxicity and corrosivity, stringent safety protocols must be implemented when handling this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][13] Provide appropriate exhaust ventilation where dust or aerosols can be formed.[6]

  • Process Enclosure: For larger quantities or repeated operations, using a closed system or glove box is advisable.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[6]

  • Skin Protection: Impermeable, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent any skin contact.[5][6]

  • Respiratory Protection: If exposure limits are exceeded or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates.[5][10]

Handling and Storage
  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[5][6]

  • Storage Conditions: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Protect from moisture and light.[13]

  • Incompatibilities: Store away from incompatible materials such as bases, acid chlorides, acid anhydrides, and strong oxidizing agents.[3][4] Avoid storage in containers made of steel, brass, or copper.[2][4]

Emergency Procedures

Immediate and correct response to an incident is critical to mitigating harm.

First-Aid Measures
  • Inhalation: Immediately remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flood the affected skin with plenty of water for at least 15 minutes, then wash gently with soap and water.[3][6] Seek immediate medical attention, even if no symptoms like redness or irritation develop.[3]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water. If the victim is conscious, give a cupful of water.[10] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[5][6]

Accidental Release Measures

In the event of a spill, personnel must be equipped with full PPE, including respiratory protection.

  • Isolate the Area: Evacuate non-essential personnel. Isolate the spill or leak area for at least 50 meters (150 feet) for liquids and 25 meters (75 feet) for solids.[3]

  • Remove Ignition Sources: Extinguish all flames and remove any potential sources of ignition.[3]

  • Containment & Cleanup:

    • For solid spills, dampen the material with 60-70% ethanol to reduce dust formation.[3]

    • Carefully sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[6][10] Avoid creating dust.[6]

    • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[3]

  • Decontamination: Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]

  • Disposal: Dispose of contaminated materials and waste as hazardous waste through a licensed disposal company.[5][6]

The following workflow diagram outlines the key steps for responding to a spill.

Spill_Response_Workflow start Spill Detected ppe Don Full PPE (incl. Respiratory Protection) start->ppe isolate Isolate Area & Evacuate Personnel ignite Remove Ignition Sources isolate->ignite ppe->isolate contain Contain Spill: Dampen solid with Ethanol ignite->contain cleanup Collect Material into Sealed Hazardous Waste Container contain->cleanup decon Decontaminate Area (Ethanol then Soap/Water) cleanup->decon dispose Dispose of Waste via Licensed Contractor decon->dispose end Incident Closed dispose->end

Caption: Emergency response workflow for a this compound spill.

Environmental Fate and Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[6][11]

  • Environmental Release: Discharge into the environment must be strictly avoided.[6] Do not allow the product to enter drains, surface water, or ground water.[12]

  • Bioaccumulation: The potential for bioaccumulation is considered low.[11]

  • Degradability: It is considered inherently biodegradable.[11]

  • Disposal: Waste must be disposed of as hazardous. Methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] All disposal practices must comply with local, regional, and national regulations.

References

  • This compound | C8H10O | CID 10687 - PubChem. (n.d.).
  • This compound - Hazardous Agents - Haz-Map. (n.d.).
  • 2,3-xylenol - Substance Information - ECHA. (2023, June 9).
  • 2,3-xylenol phenol, 2,3-dimethyl - The Good Scents Company. (n.d.).
  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (n.d.).
  • 2,3-xylenol - Overview - ECHA CHEM. (n.d.).

Sources

Material Safety Data Sheet (MSDS) for 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,3-Dimethylphenol

This guide provides an in-depth analysis of the safety protocols and material characteristics of this compound (CAS No. 526-75-0), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, explaining the causality behind safety procedures and offering field-proven insights for laboratory applications.

Introduction: Understanding this compound

This compound, also known as 2,3-Xylenol, is an aromatic organic compound with significant utility in organic synthesis.[1] It serves as a crucial intermediate in the production of antioxidants, pharmaceuticals, dyes, and other specialty chemicals.[2] However, its utility is matched by a hazardous profile that demands rigorous adherence to safety protocols. This guide is structured to provide a comprehensive understanding of these hazards and to establish a framework for safe handling, emergency response, and risk mitigation in a professional laboratory setting.

Section 1: Core Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is the first step in a thorough risk assessment. These properties dictate storage conditions, predict its behavior in various experimental setups, and inform emergency response strategies. For instance, its relatively high flash point suggests it is not flammable at ambient temperatures, but its vapor can form explosive mixtures with air if heated.[3]

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms 2,3-Xylenol, 3-Hydroxyl-o-xylene, vic-o-Xylenol[3][5][6]
CAS Number 526-75-0[3]
Molecular Formula C₈H₁₀O[3][4]
Molecular Weight 122.17 g/mol [3][7]
Appearance Colorless to brown crystalline solid[1][4]
Odor Sweet, tarry odor[4]
Melting Point 70 - 73 °C (158 - 163 °F)[1][8]
Boiling Point 217 °C (423 °F) at 760 mmHg[1][8]
Flash Point 95 °C (203 °F) - closed cup[3][6]
Solubility Slightly soluble in water; soluble in alcohol, ether, benzene, chloroform, and alkali solutions.[1][4][9]
Vapor Density 4.2 (Air = 1)[4]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] Understanding these classifications is crucial for preventing exposure and mitigating risk. The chemical is acutely toxic if ingested or absorbed through the skin and causes severe chemical burns to skin and eyes.[3][10]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5]

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[5]

  • Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.[5]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[8]

  • Aquatic Toxicity, Chronic (Category 2): H411 - Toxic to aquatic life with long lasting effects.[5]

Signal Word: Danger [3][5]

Hazard Pictograms:





The Logic of Risk Assessment

Before any procedure involving this compound, a systematic risk assessment is mandatory. This process is not merely a checklist but a scientific workflow designed to identify potential exposure scenarios and implement robust control measures. The causality is simple: by anticipating risks, we can select the appropriate controls to prevent incidents.

RiskAssessment cluster_0 Risk Assessment Workflow for this compound cluster_1 Control Measures A 1. Hazard Identification (Toxic, Corrosive, Ecotoxic) B 2. Procedure Analysis (Weighing, Dissolving, Reaction) A->B Inform C 3. Exposure Potential (Inhalation, Dermal Contact, Ingestion) B->C Determine D 4. Select Controls C->D Dictate E 5. Implement Procedure D->E Enable Engineering Fume Hood D->Engineering PPE Gloves, Goggles, Face Shield, Lab Coat D->PPE Admin SOPs, Training D->Admin F 6. Waste Management (Dispose as Hazardous Waste) E->F Generate

Caption: Risk assessment workflow for handling this compound.

Section 3: Emergency Response Protocols

In the event of an exposure or emergency, immediate and correct action is critical to minimizing harm. The corrosive nature of this compound means that any delay in response can result in severe tissue damage.[11]

First-Aid Measures

The primary objective of first aid is to decontaminate the individual and seek immediate professional medical help. Always show the safety data sheet to the responding medical personnel.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Immediate medical attention is required. [3] The extended flushing is necessary to ensure all traces of the corrosive solid are removed from the delicate eye tissue.

  • Skin Contact: Immediately take off all contaminated clothing and shoes.[5] Rinse the affected skin area with plenty of water and soap.[10] Take the victim immediately to a hospital. [5] The toxicity of this compound upon dermal absorption necessitates professional medical evaluation, even if no initial symptoms like redness are apparent.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If the person is not breathing, provide artificial respiration.[5] Immediately call a POISON CENTER or doctor. [3] Inhalation can cause severe irritation and potential edema of the larynx and bronchi.[11]

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting. [3] The corrosive nature of the chemical means that inducing vomiting can cause a second wave of damage to the esophagus and throat.[3] Call a physician or POISON CENTER immediately.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or a water spray.[3][10]

  • Specific Hazards: When heated to decomposition, it emits acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[4][11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear to prevent contact with skin and eyes.[3]

Section 4: Safe Handling and Exposure Control

Preventing exposure is the most effective safety strategy. This is achieved through a combination of engineering controls, administrative controls (protocols), and personal protective equipment (PPE).

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control dust and vapor.[5] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the procedure's risk of exposure. The table below provides a validated system for PPE selection.

TaskRequired PPERationale
Handling Solid Nitrile or neoprene gloves, chemical safety goggles, lab coat.Prevents incidental skin contact and protects eyes from dust particles.
Weighing/Transfer Double-gloving, chemical safety goggles, face shield, lab coat.A face shield provides an extra layer of protection against splashes during transfer.
In Solution Chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, face shield, chemical-resistant apron over lab coat.Protects against splashes of the dissolved, corrosive solution.
High-Energy Operations As above, with potential for a respirator if aerosolization is possible.For procedures like sonication or vigorous mixing that may generate aerosols.
Experimental Protocol: Safe Weighing and Dissolving of this compound

This protocol provides a self-validating system for safely preparing a solution of this compound. Each step is designed to minimize exposure risk.

  • Preparation:

    • Don the appropriate PPE (double gloves, lab coat, safety goggles, face shield).

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. .

  • Weighing:

    • Tare a suitable container on the balance inside the fume hood.

    • Carefully transfer the required amount of solid this compound to the container using a spatula. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

    • Securely close the stock container immediately after dispensing. .

  • Dissolution:

    • Place the container with the weighed solid onto a stir plate inside the fume hood.

    • Slowly add the chosen solvent to the container. The slow addition minimizes the risk of splashing.

    • Add a magnetic stir bar and begin gentle stirring to facilitate dissolution. Do not heat unless the experimental procedure explicitly requires it, and ensure proper ventilation. .

  • Cleanup:

    • Carefully wipe down the spatula and any affected surfaces with a damp cloth or paper towel.

    • Dispose of the absorbent liner and cleaning materials as solid hazardous waste.

    • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

    • Wash hands thoroughly after the procedure is complete.

Section 5: Accidental Release and Disposal

  • Accidental Release:

    • Evacuate non-essential personnel from the area. Isolate the spill area for at least 25 meters (75 feet) for solids.[11]

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.[5]

    • For small spills, dampen the solid material with 60-70% ethanol to prevent dust from becoming airborne.[11]

    • Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[3][11]

    • Do not flush the chemical into surface water or the sanitary sewer system.[3] .

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[3]

    • Waste disposal methods must comply with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly classifying the waste.[3]

Section 6: Toxicological and Ecological Profile

Human Toxicology

The high toxicity of this compound is a primary concern. Its corrosive properties are due to its phenolic nature, which denatures proteins and can cause rapid tissue necrosis upon contact.

  • Acute Toxicity Data: The following values underscore the significant risk from acute exposure.

RouteSpeciesValueSource(s)
Oral LD50 Rat562 mg/kg[9][10]
Dermal LD50 Rabbit1,040 mg/kg[9][10]
Intravenous LD50 Mouse56 mg/kg[4][9]
  • Systemic Effects: Beyond its corrosive effects, chronic exposure or significant acute absorption may lead to liver and kidney damage.[11] Symptoms of systemic exposure can include dizziness, headache, nausea, and in severe cases, coma.[11]

Ecological Hazards

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9][10] This necessitates stringent controls to prevent its release into drains or waterways. It is designated as a Water Hazard Class 3 (extremely hazardous for water) in Germany.[10]

Conclusion

This compound is an indispensable reagent in many areas of chemical research and development. However, its hazardous properties—acute toxicity, corrosivity, and environmental danger—require a level of respect and caution that goes beyond mere procedural compliance. By understanding the causality behind safety protocols, implementing robust risk assessments, and preparing for emergency scenarios, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • HPC Standards. (n.d.). Safety Data Sheet: this compound.
  • Haz-Map. (n.d.). This compound - Hazardous Agents.
  • The Good Scents Company. (n.d.). 2,3-xylenol.
  • HPC Standards Inc. (n.d.). This compound.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032148).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2,3-dimethyl- - Substance Details.

Sources

An In-depth Technical Guide to the Toxicological Profile of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3-Dimethylphenol (2,3-DMP), also known as 2,3-xylenol, is an aromatic organic compound with significant applications in the chemical industry, primarily as a precursor in the synthesis of antioxidants, pharmaceuticals, and other specialty chemicals.[1] While its industrial utility is well-established, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety, managing environmental risk, and guiding further research. This guide provides a comprehensive analysis of the toxicology of 2,3-DMP, synthesizing data on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific organ system effects. We delve into established experimental methodologies for its assessment, providing detailed protocols and workflow visualizations to support researchers and drug development professionals. This document is structured to deliver not just data, but also mechanistic insights and a self-validating framework for its toxicological evaluation.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 526-75-0) is a substituted phenol with two methyl groups at the ortho and meta positions relative to the hydroxyl group.[2] At room temperature, it exists as a colorless to pale yellow or brown crystalline solid with a characteristic sweet, tarry odor.[1][2][3] Its physicochemical properties are critical determinants of its environmental fate, bioavailability, and routes of exposure. For instance, its moderate volatility and slight water solubility influence its distribution in both atmospheric and aquatic environments.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 526-75-0[2]
Molecular Formula C₈H₁₀O[2]
Molecular Weight 122.17 g/mol [2][4]
Appearance Colorless to pale yellow/brown crystalline solid[1][2][3]
Melting Point 70-73 °C (lit.)[5]
Boiling Point 217 °C (lit.)[5]
Water Solubility 4.57 g/L at 25 °C (Slightly soluble)[2]
Vapor Pressure 1 mmHg at 56 °C (132.8 °F)[4]
Vapor Density 4.2 (Air = 1)[2][6]
LogP (Octanol/Water) 2.48[6]
Synonyms 2,3-Xylenol, vic-o-Xylenol, 1-Hydroxy-2,3-dimethylbenzene[2][3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound describe its journey through the body and are fundamental to understanding its potential for causing harm. Data specific to 2,3-DMP is limited, but can be inferred from studies on mixed xylenols and related phenolic compounds.

Absorption: Xylenols, as a class, can be readily absorbed through the skin and mucous membranes in both liquid and vapor forms.[7] Inhalation, ingestion, and dermal contact are all significant routes of exposure.[2][3][4] The relatively low molecular weight and moderate lipophilicity (LogP ~2.48) of 2,3-DMP facilitate its passage across biological membranes.

Distribution: Following absorption, phenol and its derivatives are rapidly distributed throughout the body.[8] No specific data on the tissue distribution of 2,3-DMP was found, but it is expected to distribute systemically.

Metabolism: The primary site of metabolism for phenolic compounds is the liver. The metabolic pathway for 2,3-DMP has been investigated in rabbits, which excrete the compound as conjugated metabolites. The main metabolic reactions are Phase I oxidation followed by Phase II conjugation.

  • Phase I (Oxidation): The aromatic ring is hydroxylated to form a catechol derivative. For 2,3-DMP, this results in the formation of 3,4-Dimethylcatechol.

  • Phase II (Conjugation): The parent phenol and its oxidized metabolite are conjugated with glucuronic acid or sulfate to form water-soluble compounds that are more easily excreted. The identified metabolites are 2,3-dimethylphenyl-β-D-glucuronide and 2,3-dimethylphenyl sulfate.[2]

Metabolism_2_3_DMP cluster_phase1 Phase I Oxidation cluster_phase2 Phase II Conjugation DMP This compound Catechol 3,4-Dimethylcatechol DMP->Catechol Hydroxylation (CYP450) Glucuronide 2,3-Dimethylphenyl- β-D-glucuronide DMP->Glucuronide Glucuronidation (UGTs) Sulfate 2,3-Dimethylphenyl sulfate DMP->Sulfate Sulfation (SULTs) Excretion Urinary Excretion Catechol->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound in rabbits.[2]

Excretion: The water-soluble glucuronide and sulfate conjugates are primarily eliminated from the body via the kidneys in urine.[2] Studies on coke facility workers exposed to mixed xylenols showed a significant correlation between ambient air levels and urinary concentrations, supporting urinary excretion as the main elimination route.[2]

Toxicodynamics and Mechanism of Action

Local Corrosive Effects: Direct contact with 2,3-DMP can cause severe irritation and corrosive burns to the skin, eyes, and respiratory tract.[3][4][6] This is a characteristic shared with phenol and other cresols.[7] The mechanism is attributed to the denaturation of proteins and disruption of cell membranes, leading to tissue necrosis. Inhalation can lead to inflammation, edema of the larynx and bronchi, and potentially fatal chemical pneumonitis.[4]

Systemic Toxicity and Bioactivation: Systemic effects following significant absorption include central nervous system (CNS) depression, hypotension, and potential damage to the liver and kidneys.[2][3][4] While the precise molecular mechanism for 2,3-DMP is not fully elucidated, a plausible pathway involves metabolic bioactivation to a reactive intermediate. Studies on the isomeric 2,6-dimethylphenol have shown that it is metabolized by cytochrome P450 enzymes to a highly reactive o-quinone methide intermediate.[9][10][11] This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins.[9][12] This protein adduction can lead to enzyme inactivation, disruption of cellular function, oxidative stress, and ultimately, cytotoxicity and organ damage, such as the hepatotoxicity observed in mice.[9][10][11] It is highly probable that 2,3-DMP undergoes a similar bioactivation process, forming a reactive quinone methide that contributes to its systemic toxicity.

Bioactivation_Pathway cluster_effects Cellular Damage DMP This compound QM Reactive Quinone Methide Intermediate (Hypothesized) DMP->QM CYP450 Metabolism Adducts Protein Adducts QM->Adducts Covalent Binding to Proteins Stress Oxidative Stress Adducts->Stress Toxicity Hepatotoxicity & Systemic Toxicity Adducts->Toxicity Stress->Toxicity

Caption: Hypothesized bioactivation pathway for 2,3-DMP toxicity.

Specific Toxicological Endpoints

Table 2: Summary of Acute Toxicity Data for this compound

EndpointSpeciesRouteValueClassificationSource
LD₅₀ MouseIntravenous56 mg/kgN/A[2]
LD₅₀ RatOral100 mg/kgToxic if swallowed (Category 3)
Hazard Statement HumanDermalN/AToxic in contact with skin (Category 3)[6][13]
LC₅₀ RatInhalation> 85.5 mg/m³/4hSaturated vapors did not cause mortality[3]
  • Skin and Eye Irritation/Corrosion: 2,3-DMP is classified as causing severe skin burns and eye damage.[6][13] It is corrosive and extremely destructive to tissues of the mucous membranes.[2][4]

  • Skin Sensitization: While data for the 2,3-isomer is not definitive, other dimethylphenol isomers (2,4-, 2,5-, and 3,4-DMP) tested positive in a mouse local lymph node assay, warranting caution for potential skin sensitization.[3]

  • Genotoxicity: 2,3-DMP was found to be non-mutagenic in the Salmonella typhimurium histidine-reversion system (Ames test) with strains TA98 and TA100.[2] Safety data sheets concur that based on available data, the classification criteria for germ cell mutagenicity are not met.[13]

  • Carcinogenicity: There is no conclusive evidence to classify 2,3-DMP as a carcinogen.[1] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1][14]

  • Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of 2,3-DMP were identified.[15] Studies on phenol have shown reproductive effects in rats at high doses, but direct extrapolation is not possible.[8]

  • Chronic/Sub-chronic Toxicity: Chronic exposure may lead to liver and kidney damage.[2][4] In a study with mice, oral exposure to 250 mg/kg/day of a commercial mixture of dimethylphenols resulted in changes in blood parameters, including decreased mean corpuscular volume and mean corpuscular hemoglobin concentration.[3]

Environmental Fate and Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[6][13] Its release into the environment should be avoided.[16] While some phenols can be biodegraded by microorganisms, this compound appears to be more persistent in the environment compared to unsubstituted phenol or cresols.[17] It is known to be poisonous to fish and plankton in water bodies.[13]

Experimental Protocols for Toxicological Assessment

The following protocols represent standard, self-validating methodologies for assessing the key toxicological endpoints of phenolic compounds like 2,3-DMP.

Protocol 6.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which 2,3-DMP causes 50% inhibition of cell viability (IC₅₀) in a cultured cell line (e.g., Balb/c 3T3 fibroblasts), providing a quantitative measure of basal cytotoxicity.

Methodology:

  • Cell Culture: Culture 3T3 fibroblasts in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Plating: Seed cells into a 96-well microplate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Dosing: Prepare a serial dilution of 2,3-DMP in culture media. Remove the old media from the wells and add 100 µL of the various concentrations of 2,3-DMP. Include untreated control wells (media only) and solvent control wells.

  • Incubation: Incubate the plate for 24 hours. Causality Insight: A 24-hour exposure is a standard duration to observe acute cytotoxic effects without complications from long-term cell culture artifacts.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Protocol 6.2: In Vivo Acute Dermal Irritation/Corrosion Study (OECD 404 Model)

This study determines the potential of 2,3-DMP to produce irritation or corrosion following a single dermal application.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits (one animal for the initial test).

  • Preparation: 24 hours before the test, clip the fur from a ~6 cm² area on the animal's back.

  • Application: Apply 0.5 g of solid 2,3-DMP (moistened with water) to a small area of the clipped skin. Cover with a gauze patch and secure with tape. Trustworthiness Insight: Using a single animal for an initial tiered approach minimizes animal use while still identifying severe corrosive effects.

  • Exposure: After a 4-hour exposure period, remove the patch and wash the treated area with water and soap to remove any residual test substance.

  • Observation: Observe and score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Classification: If corrosive effects (irreversible tissue damage) are observed, the test is concluded, and the substance is classified as corrosive. If non-corrosive, but irritation is seen, two additional animals are tested to confirm the irritant classification.

Caption: Workflow for an in vivo acute dermal irritation study.

Conclusion

This compound presents a significant toxicological profile characterized by acute oral and dermal toxicity, severe corrosive properties to skin and eyes, and aquatic toxicity.[6][13] While current evidence suggests it is not genotoxic or carcinogenic, data gaps remain, particularly concerning chronic, reproductive, and developmental effects.[1][2][15] Mechanistically, its toxicity is likely driven by both direct corrosive action and systemic effects following metabolic bioactivation to a reactive quinone methide intermediate. Future research should focus on closing the existing data gaps and confirming the hypothesized bioactivation pathway to allow for more comprehensive risk assessment and the development of safer handling protocols.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Haz-Map. (n.d.). This compound. U.S. National Library of Medicine.
  • HPC Standards. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2,3-xylenol.
  • Zhang, M., et al. (2022). In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol. Chemical Research in Toxicology, 35(6), 1036–1044.
  • PubMed. (2022). In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol.
  • OEHHA. (n.d.). Evidence on the Developmental and Reproductive Toxicity of Phenol. California Office of Environmental Health Hazard Assessment.
  • PubChem. (n.d.). 2,4-Dimethylphenol. National Center for Biotechnology Information.
  • EPA. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. U.S. Environmental Protection Agency.

Sources

Biodegradation Pathways of 2,3-Dimethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the microbial degradation pathways of 2,3-dimethylphenol (2,3-xylenol), a common environmental pollutant originating from industrial processes. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the aerobic and anaerobic catabolism of this compound, the key microorganisms and enzymes involved, its genetic regulation, and the experimental methodologies used to elucidate these complex biological processes.

Introduction: The Environmental Significance and Microbial Solution to this compound Contamination

This compound is a substituted phenolic compound that poses a significant environmental threat due to its toxicity and persistence. Its release into ecosystems necessitates effective remediation strategies. Bioremediation, leveraging the metabolic versatility of microorganisms, presents a cost-effective and environmentally sound approach to detoxify and mineralize this pollutant. Understanding the intricate biochemical pathways that govern its breakdown is paramount for developing and optimizing these bioremediation technologies. This guide delves into the core scientific principles of this compound biodegradation, providing a foundational resource for researchers in the field.

Aerobic Biodegradation: A Stepwise Journey from Xylenol to Central Metabolism

The aerobic breakdown of this compound is a well-studied process, predominantly carried out by bacteria from the genera Pseudomonas and Rhodococcus. The central strategy involves the enzymatic conversion of the aromatic ring into intermediates that can enter the tricarboxylic acid (TCA) cycle. The degradation proceeds through a peripheral pathway that funnels into a central meta-cleavage pathway.

The Peripheral Pathway: Initial Activation of the Aromatic Ring

The initial and rate-limiting step in the aerobic catabolism of this compound is the hydroxylation of the aromatic ring. This reaction is catalyzed by a multicomponent phenol hydroxylase , a type of monooxygenase.

  • Reaction: this compound is hydroxylated at the C4 position to yield 3,4-dimethylcatechol .

  • Enzymology: This reaction is typically catalyzed by a multi-subunit phenol hydroxylase, which utilizes NADH or NADPH as a reducing equivalent and molecular oxygen. In Pseudomonas sp. strain CF600, this enzyme is encoded by the dmpKLMNOP genes of the dmp operon.

The Central Pathway: The Meta-Cleavage of 3,4-Dimethylcatechol

Once formed, 3,4-dimethylcatechol is channeled into the meta-cleavage pathway, a common route for the degradation of catecholic compounds.

  • Ring Fission: The aromatic ring of 3,4-dimethylcatechol is cleaved at the bond adjacent to the two hydroxyl groups (extradiol cleavage) by the enzyme catechol 2,3-dioxygenase . This results in the formation of a yellow-colored ring fission product, 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate . The activity of this enzyme is often used as a hallmark of the meta-cleavage pathway. In Pseudomonas sp. CF600, this enzyme is encoded by the dmpB gene.[1][2]

  • Hydrolysis: The ring cleavage product is then hydrolyzed by 2-hydroxymuconic semialdehyde hydrolase (encoded by dmpD) to yield 2-oxopent-4-enoate and propionate .

  • Further Metabolism: 2-Oxopent-4-enoate is further metabolized through a series of enzymatic reactions involving a hydratase (dmpE), an aldolase (dmpG), and an acetaldehyde dehydrogenase (dmpF), ultimately yielding pyruvate and acetyl-CoA . These molecules can then readily enter the central metabolic pathways of the cell, such as the TCA cycle, for energy production and biomass synthesis.

The overall aerobic degradation pathway is depicted in the following diagram:

Aerobic_Degradation_of_2_3_Dimethylphenol cluster_peripheral Peripheral Pathway cluster_meta_cleavage Meta-Cleavage Pathway This compound This compound 3,4-Dimethylcatechol 3,4-Dimethylcatechol This compound->3,4-Dimethylcatechol Phenol Hydroxylase (dmpKLMNOP) 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate 3,4-Dimethylcatechol->2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate Catechol 2,3-dioxygenase (dmpB) 2-oxopent-4-enoate 2-oxopent-4-enoate 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate->2-oxopent-4-enoate Hydrolase (dmpD) Propionate Propionate 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate->Propionate Pyruvate Pyruvate 2-oxopent-4-enoate->Pyruvate Hydratase (dmpE) Aldolase (dmpG) Acetyl-CoA Acetyl-CoA 2-oxopent-4-enoate->Acetyl-CoA Acetaldehyde Dehydrogenase (dmpF) TCA Cycle TCA Cycle Propionate->TCA Cycle Pyruvate->TCA Cycle Acetyl-CoA->TCA Cycle

Aerobic degradation pathway of this compound.

Anaerobic Biodegradation: A Divergent Strategy in the Absence of Oxygen

The anaerobic degradation of this compound is a less understood process compared to its aerobic counterpart. In the absence of oxygen, microorganisms employ alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The initial activation of the recalcitrant aromatic ring is a key challenge that is overcome by different enzymatic strategies. For cresols (methylphenols), a common initial step is carboxylation.[3][4][5][6]

Proposed Anaerobic Pathway: Carboxylation as the Key Initial Step

Based on studies of o-cresol and other methylated phenols, a likely anaerobic degradation pathway for this compound under methanogenic or sulfate-reducing conditions involves an initial carboxylation reaction.

  • Carboxylation: The aromatic ring of this compound is proposed to be carboxylated, likely at the position para to the hydroxyl group, to form a di-methyl-hydroxybenzoic acid derivative. This reaction is catalyzed by a carboxylase . For o-cresol, it is carboxylated to 4-hydroxy-3-methylbenzoic acid.[5]

  • Dehydroxylation and Ring Reduction: The resulting carboxylic acid is then likely activated to its coenzyme A (CoA) thioester. Subsequently, a series of reactions involving dehydroxylation and reduction of the aromatic ring would lead to the formation of aliphatic intermediates.

  • β-Oxidation: These aliphatic intermediates are then further degraded through the β-oxidation pathway to yield acetyl-CoA, which can then be channeled into central metabolism or, in the case of methanogenesis, be converted to methane and carbon dioxide.

The proposed anaerobic pathway is illustrated below:

Anaerobic_Degradation_of_2_3_Dimethylphenol cluster_anaerobic Anaerobic Pathway (Proposed) This compound This compound Dimethyl-hydroxybenzoic acid Dimethyl-hydroxybenzoic acid This compound->Dimethyl-hydroxybenzoic acid Carboxylase Dimethyl-benzoyl-CoA Dimethyl-benzoyl-CoA Dimethyl-hydroxybenzoic acid->Dimethyl-benzoyl-CoA CoA Ligase Ring Cleavage Products Ring Cleavage Products Dimethyl-benzoyl-CoA->Ring Cleavage Products Dehydroxylation & Ring Reduction Acetyl-CoA Acetyl-CoA Ring Cleavage Products->Acetyl-CoA β-Oxidation Central Metabolism Central Metabolism Acetyl-CoA->Central Metabolism Methane + CO2 Methane + CO2 Acetyl-CoA->Methane + CO2 (Methanogenesis)

Proposed anaerobic degradation pathway of this compound.

Genetic Regulation: The Molecular Switch for Degradation

The expression of the enzymes involved in this compound degradation is tightly regulated to ensure that they are only produced when the target substrate is present. In Pseudomonas sp. CF600, the dmp operon is under the control of the transcriptional activator DmpR .[7][8]

  • DmpR Activation: DmpR is a member of the NtrC family of transcriptional regulators. In the presence of phenolic compounds, including this compound, the effector molecule binds directly to the N-terminal domain of the DmpR protein. This binding induces a conformational change in DmpR, allowing it to activate the transcription of the dmp operon from its σ⁵⁴-dependent promoter.[7][9] This direct sensing mechanism allows the bacterium to rapidly respond to the availability of phenolic substrates in the environment.

Experimental Methodologies: A Practical Guide to Studying Biodegradation

Elucidating the biodegradation pathways of compounds like this compound requires a combination of microbiological, biochemical, and analytical techniques.

Isolation and Enrichment of Degrading Microorganisms

Objective: To isolate bacteria capable of utilizing this compound as a sole source of carbon and energy.

Protocol:

  • Sample Collection: Collect soil or water samples from a site contaminated with phenolic compounds.

  • Enrichment Culture: In a flask, add a small amount of the sample to a mineral salts medium (MSM) containing this compound (e.g., 50-100 mg/L) as the sole carbon source.

  • Incubation: Incubate the flask at a suitable temperature (e.g., 30°C) with shaking to ensure aeration.

  • Serial Transfers: After observing microbial growth (turbidity), transfer a small aliquot of the culture to a fresh flask of the same medium. Repeat this process several times to enrich for microorganisms adapted to degrading this compound.

  • Isolation: Plate serial dilutions of the enriched culture onto MSM agar plates containing this compound.

  • Pure Culture: Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

Enzyme Assays

Objective: To measure the activity of key enzymes in the degradation pathway.

Phenol Hydroxylase Assay:

  • Principle: The activity can be measured by monitoring the substrate-dependent consumption of O₂ using an oxygen electrode or by spectrophotometrically measuring the rate of NADPH oxidation at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains phosphate buffer, NADPH, FAD, the cell-free extract or purified enzyme, and the substrate (this compound).

Catechol 2,3-Dioxygenase Assay:

  • Principle: This is a spectrophotometric assay that measures the formation of the yellow ring-cleavage product, 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate, which has a maximum absorbance around 382 nm.[10]

  • Reaction Mixture: A cuvette containing phosphate buffer and the cell-free extract is placed in a spectrophotometer. The reaction is initiated by adding 3,4-dimethylcatechol, and the increase in absorbance at the specific wavelength is monitored over time.[11][12]

Metabolite Identification

Objective: To identify the intermediate compounds in the degradation pathway.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is used to separate and quantify this compound and its metabolites from culture supernatants. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).[13][14]

  • Detection: Detection is typically achieved using a UV detector at a wavelength around 270 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS is a powerful technique for identifying unknown metabolites. Samples are often derivatized (e.g., silylated) to increase their volatility before being injected into the GC. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compounds, allowing for their identification.[15]

The following workflow diagram summarizes the key experimental steps:

Experimental_Workflow Sample Collection Sample Collection Enrichment & Isolation Enrichment & Isolation Sample Collection->Enrichment & Isolation Pure Culture of Degrader Pure Culture of Degrader Enrichment & Isolation->Pure Culture of Degrader Biodegradation Experiment Biodegradation Experiment Pure Culture of Degrader->Biodegradation Experiment Culture Supernatant Culture Supernatant Biodegradation Experiment->Culture Supernatant Cell-Free Extract Cell-Free Extract Biodegradation Experiment->Cell-Free Extract HPLC/GC-MS Analysis HPLC/GC-MS Analysis Culture Supernatant->HPLC/GC-MS Analysis Enzyme Assays Enzyme Assays Cell-Free Extract->Enzyme Assays Metabolite Identification Metabolite Identification HPLC/GC-MS Analysis->Metabolite Identification Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation Enzyme Assays->Pathway Elucidation

Experimental workflow for studying biodegradation.

Quantitative Data Summary

Microorganism GenusDegradation PathwayKey EnzymesGenetic Regulation
PseudomonasAerobic (meta-cleavage)Phenol Hydroxylase, Catechol 2,3-Dioxygenasedmp operon regulated by DmpR
RhodococcusAerobic (meta-cleavage)Phenol Hydroxylase, Catechol 2,3-Dioxygenaseaph gene cluster
Anaerobic ConsortiaAnaerobic (Carboxylation)Carboxylase, CoA LigaseNot well characterized

Conclusion and Future Perspectives

The biodegradation of this compound is a testament to the remarkable metabolic capabilities of microorganisms. The aerobic pathway, proceeding through hydroxylation and subsequent meta-cleavage, is well-established in several bacterial genera. The anaerobic pathway, while less defined, likely involves an initial carboxylation step. A thorough understanding of these pathways, the enzymes that catalyze them, and their genetic regulation is crucial for the advancement of bioremediation strategies.

Future research should focus on:

  • Elucidating the complete anaerobic degradation pathway for this compound.

  • Characterizing novel degrading microorganisms from diverse environments.

  • Engineering robust microbial strains and enzymatic systems with enhanced degradation capabilities for practical applications in polluted environments.

By continuing to unravel the complexities of these biological processes, the scientific community can develop more effective and sustainable solutions for the removal of phenolic pollutants from our environment.

References

  • Bisaillon, J. G., Lépine, F., Beaudet, R., & Sylvestre, M. (1991). Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. Applied and Environmental Microbiology, 57(8), 2131–2134. [Link]
  • Ramanand, K., & Suflita, J. M. (1991). Anaerobic degradation of m-cresol in anoxic aquifer slurries: carboxylation reactions in a sulfate-reducing bacterial enrichment. Applied and Environmental Microbiology, 57(6), 1689–1695. [Link]
  • Ramanand, K., & Suflita, J. M. (1991). Anaerobic degradation of m-cresol in anoxic aquifer slurries: carboxylation reactions in a sulfate-reducing bacterial enrichment. Applied and Environmental Microbiology, 57(6), 1689–1695. [Link]
  • Bisaillon, J. G., Lépine, F., Beaudet, R., & Sylvestre, M. (1991). Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. Applied and Environmental Microbiology, 57(8), 2131–2134. [Link]
  • Rudolphi, A., Tschech, A., & Fuchs, G. (1991). Anaerobic degradation of cresols by denitrifying bacteria. Archives of Microbiology, 155(3), 238–248. [Link]
  • Rudolphi, A., Tschech, A., & Fuchs, G. (1991). Anaerobic degradation of cresols by denitrifying bacteria.
  • iGEM. (2019). Measurement of XylE (Catechol 2,3-Dioxygenase)
  • Li, Y., Gao, J., & Li, Z. (2012). A simple assay of catechol 2, 3-dioxygenase activity in whole-cell catalysis of Pseudomonas putida mt-2.
  • Shingler, V., Pavel, H., & Moore, T. (1994). Sensing of aromatic compounds by the DmpR transcriptional activator of phenol-catabolizing Pseudomonas sp. strain CF600. Journal of Bacteriology, 176(1), 154–162. [Link]
  • O'Neill, E., O'Donovan, A., & O'Gara, F. (2000). Role of the DmpR-Mediated Regulatory Circuit in Bacterial Biodegradation Properties in Methylphenol-Amended Soils. Applied and Environmental Microbiology, 66(10), 4538–4546. [Link]
  • Puhakka, J. A., Herwig, R. P., Koro, P. M., Wolfe, G. V., & Ferguson, J. F. (1995). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Applied and Environmental Microbiology, 61(12), 4342–4347. [Link]
  • Saravanan, P., & Pakshirajan, K. (2012). In vivo mediated transcriptional response of Po by DmpR (closed symbols) and DmpR-E135K (open symbols).
  • National Center for Biotechnology Information. (n.d.).
  • Singh, D., Mishra, K., & Ramanathan, G. (2015). The meta cleavage pathway of methylcatechols.
  • Arora, P. K., & Bae, H. (2015). Peripheral pathways of anaerobic catabolism of phenol and p -cresol in bacteria.
  • Puhakka, J. A., Herwig, R. P., Koro, P. M., Wolfe, G. V., & Ferguson, J. F. (1995). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
  • Neujahr, H. Y., & Gaal, A. (1973).
  • Powlowski, J., & Shingler, V. (1994). Genetics and Biochemistry of Phenol Degradation by Pseudomonas sp. CF600.
  • Das, A., & Mukherjee, A. (2015). Molecular level biodegradation of phenol and its derivatives through dmp operon of Pseudomonas putida: A bio-molecular modeling and docking analysis. Journal of Molecular Modeling, 21(11), 284. [Link]
  • Eltis, L. D., & Bolin, J. T. (1996). Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol. Journal of Bacteriology, 178(20), 5930–5937. [Link]
  • Sinsabaugh, R. L. (n.d.). Phenol Oxidase Enzyme Assay Guide. Scribd. [Link]
  • Bertoni, G., Bolognese, F., Galli, E., & Barbieri, P. (1998). Organization and Regulation of metaCleavage Pathway Genes for Toluene and o-Xylene Derivative Degradation in Pseudomonas stutzeri OX1. Applied and Environmental Microbiology, 64(10), 3636–3642. [Link]
  • Feng, B., Wang, J., & Li, G. (2007). Cloning of Catechol 2,3-Dioxygenase Gene and Construction of a Stable Genetically Engineered Strain for Degrading Crude Oil. Journal of Biomedicine and Biotechnology, 2007, 42352. [Link]
  • Bugg, T. D. H., & Winfield, C. J. (1998). Catechol degradation pathways by Pseudomonas putida. (A) Ortho-cleavage and (B) meta-cleavage pathways.
  • Matus, V., González, B., & Seeger, M. (2012). Characterization of catechol 2,3-dioxygenase from Planococcus sp. strain S5 induced by high phenol concentration. Journal of the Chilean Chemical Society, 57(2), 1143-1147. [Link]
  • Lu, Y., Liu, Y., & Li, Q. X. (2009). Induction of ortho- and meta-cleavage pathways in Pseudomonas in biodegradation of high benzoate concentration: MS identification of catabolic enzymes. Applied Microbiology and Biotechnology, 81(5), 965–974. [Link]
  • Agilent Technologies. (n.d.). Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. [Link]
  • Annachhatre, A. P., & Gheewala, S. H. (1996). Pathways of phenol degradation. So far, only the meta-cleavage pathway...
  • Boyd, S. A., Shelton, D. R., Berry, D., & Tiedje, J. M. (1983). Anaerobic biodegradation of phenolic compounds in digested sludge. Applied and Environmental Microbiology, 46(1), 50–54. [Link]
  • Khan, S., Naeem, M., & Hamayun, M. (2021). Anaerobic biodegradation pathway of phenol and p-cresol in bacteria.
  • Le, T. V., Nguyen, T. C., & Jeon, C. O. (2008). Group-Specific Monitoring of Phenol Hydroxylase Genes for a Functional Assessment of Phenol-Stimulated Trichloroethylene Bioremediation. Applied and Environmental Microbiology, 74(22), 7060–7068. [Link]
  • Leonel, M., do Carmo, E. L., & Fernandes, A. M. (2018). POLYPHENOL OXIDASE AND PEROXIDASE ENZYME ASSAYS IN SWEET POTATO CULTIVARS HARVESTED AT DIFFERENT TIMES.
  • SIELC Technologies. (n.d.). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. [Link]
  • Al-Ghamdi, A. Y. (2021). Isolation and Molecular Identification of Phenol Degrading Bacterium from Industrial Wastes, Collected from Jeddah. Annals of Medical and Health Sciences Research, 11(S1), 1-8. [Link]
  • Shinoda, Y., Sakai, Y., & Uenishi, H. (2000). Isolation and Characterization of Phenol-Degrading Denitrifying Bacteria. Applied and Environmental Microbiology, 66(4), 1369–1374. [Link]
  • Singh, A., & Kumar, V. (2021). ISOLATION OF PHENOL DEGRADING BACTERIA FROM INDUSTRIAL WASTE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Yoshida, T., Kizu, R., & Hayakawa, K. (2001). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent.

Sources

Environmental fate of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate of 2,3-Dimethylphenol

Introduction

This compound, also known as 2,3-xylenol, is an aromatic organic compound belonging to the family of phenols. It is a constituent of natural materials such as coal tar, crude petroleum, black tea, and tobacco smoke[1]. Industrially, its production and use in the synthesis of disinfectants, solvents, plasticizers, and other chemicals can lead to its release into the environment through various waste streams[1]. Understanding the environmental fate of this compound—its transport, transformation, and ultimate disposition in soil, water, and air—is critical for assessing its ecological risk and developing effective remediation strategies. This guide provides a detailed examination of the key processes governing its behavior in the environment, grounded in established scientific principles and methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physicochemical properties. These parameters determine how a substance partitions between environmental compartments (air, water, soil, biota) and its susceptibility to various degradation mechanisms. For this compound, the key properties are summarized below. The causality is critical: we measure these properties not merely for characterization, but because they provide a predictive framework for environmental behavior.

PropertyValueSignificance in Environmental Fate AnalysisSource(s)
Molecular Formula C₈H₁₀ODefines the basic elemental composition.[1]
Molecular Weight 122.16 g/mol Influences diffusion and volatility.[1][2]
Physical State Colorless to brown crystalline solidAffects handling and initial environmental entry.[1][3]
Melting Point 70-73 °C (167 °F)Determines its state (solid/liquid) at ambient temperatures.[3][4]
Boiling Point 217-218 °C (424 °F)Indicates low volatility under normal conditions.[1][4]
Water Solubility 4,570 mg/L at 25 °CModerate solubility suggests it can be transported in aquatic systems. Persistence is considered unlikely due to this solubility.[1]
Vapor Pressure 0.089 mm Hg at 25 °CLow vapor pressure limits direct volatilization from pure substance but allows for volatilization from water.[1]
Octanol-Water Partition Coefficient (log Kow) 2.115 - 2.6Indicates a moderate potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment.[1]
Henry's Law Constant (H) 3.1 x 10⁻⁶ atm·m³/molThis value suggests that volatilization from water surfaces is an important, albeit slow, fate process.[1]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Estimated at 630Suggests low to moderate mobility in soil; it will tend to sorb to soil organic matter, retarding its movement into groundwater.[1]
Bioconcentration Factor (BCF) Estimated at 57Corroborates the log Kow, suggesting a moderate potential for bioconcentration in aquatic organisms.[1]

Environmental Distribution and Transport

The interplay of the properties listed above governs how this compound moves through the environment.

Soil Mobility and Sorption

Upon release to soil, the movement of this compound is primarily controlled by its sorption to soil particles. The estimated organic carbon-water partitioning coefficient (Koc) of 630 indicates that the compound has a tendency to bind to the organic matter fraction of soil[1]. This process is crucial as it retards leaching into groundwater and reduces the concentration of the chemical in the soil porewater, thereby lowering its bioavailability to microorganisms.

The primary mechanism for sorption of a moderately nonpolar organic compound like this compound is hydrophobic partitioning into soil organic matter[5]. However, interactions between the phenol group and soil minerals can also play a role[5].

The batch equilibrium method is the standard for determining the sorption coefficient. The choice of this method is based on its simplicity and reproducibility, allowing for the controlled equilibration of the chemical between the soil and aqueous phases.

Soil_Sorption_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation Soil_Prep Prepare Soil Slurries (Known mass, background electrolyte) Mix Mix Soil and 2,3-DMP solution in centrifuge tubes Soil_Prep->Mix Sol_Prep Prepare 2,3-DMP Solutions (Range of concentrations in electrolyte) Sol_Prep->Mix Equilibrate Equilibrate on shaker (e.g., 24-48h at constant T) Mix->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Analyze Aqueous Phase (HPLC or GC-MS for C_eq) Separate->Analyze Calculate_S Calculate Sorbed Conc. (S) S = (C_initial - C_eq) * V/M Analyze->Calculate_S Plot Plot Sorption Isotherm (S vs. C_eq) Calculate_S->Plot Calculate_Kd Calculate Kd and Koc Koc = (Kd / f_oc) * 100 Plot->Calculate_Kd

Caption: Workflow for determining the soil sorption coefficient (Kd).

Volatilization
  • From Water: The Henry's Law constant of 3.1 x 10⁻⁶ atm·m³/mol indicates that this compound will volatilize from water, a process where the compound partitions from the aqueous phase to the atmosphere[1]. Estimated volatilization half-lives are 13 days for a model river and 98 days for a model lake[1]. However, its tendency to sorb to suspended solids and sediment (due to its Koc) can reduce the effective rate of volatilization from natural water bodies[1].

  • From Soil: Volatilization from moist soil surfaces is expected to be an important fate process[1]. As the soil surface dries, this process is significantly reduced, as the primary pathway requires the compound to be dissolved in soil water before partitioning into soil air[6].

Bioaccumulation

The octanol-water partition coefficient (log Kow) of ~2.6 and an estimated bioconcentration factor (BCF) of 57 suggest a moderate potential for this compound to accumulate in the tissues of aquatic organisms[1]. This level of bioaccumulation is not considered high, and the compound does not biomagnify significantly through the food web. Metabolism and excretion processes in organisms help to limit the extent of accumulation[7].

Environmental Degradation Processes

Degradation is the primary mechanism for the permanent removal of this compound from the environment. Both biological and non-biological (abiotic) processes contribute to its breakdown.

Biotic Degradation (Biodegradation)

Biodegradation by microorganisms is the most significant degradation pathway for this compound in soil and water.

  • Aerobic Conditions: In the presence of oxygen, this compound is readily biodegradable. Studies using activated sludge have shown rapid and extensive removal, with one screening test observing 95.5% chemical oxygen demand (COD) loss after 5 days[1]. The degradation is initiated by monooxygenase enzymes, which hydroxylate the aromatic ring to form a dimethylcatechol intermediate. This di-hydroxylated ring is then susceptible to cleavage by dioxygenase enzymes. The cleavage can occur via two main routes: the ortho pathway or the meta pathway, leading to intermediates that are further metabolized and ultimately enter the tricarboxylic acid (TCA) cycle[8]. Studies on various dimethylphenol isomers suggest that the meta cleavage pathway is often induced[9][10].

Biodegradation_Pathway DMP This compound DMC 3,4-Dimethylcatechol DMP->DMC Monooxygenase (+O2) Meta_Product 2-Hydroxy-5-methyl-6-oxo- hepta-2,4-dienoic acid DMC->Meta_Product Catechol 2,3-dioxygenase (meta-cleavage) Intermediates Further Intermediates Meta_Product->Intermediates Hydrolase TCA TCA Cycle (CO2 + H2O + Biomass) Intermediates->TCA

Caption: Proposed aerobic biodegradation pathway for this compound.

  • Anaerobic Conditions: Under anaerobic (oxygen-depleted) conditions, such as in buried sediments or some groundwater environments, the biodegradation of this compound is significantly slower or may not occur at all. One study reported a failure to biodegrade after 24 days by a methanogenic consortium, while another observed only 15% degradation after 8 weeks in contaminated groundwater[1].

This protocol outlines a standard screening test to assess the ready biodegradability of this compound. The rationale is to expose the test substance to a high concentration of diverse microorganisms (activated sludge) and measure its disappearance over time, typically by monitoring oxygen consumption or dissolved organic carbon (DOC) removal.

  • Preparation of Medium: Prepare a mineral salts medium (e.g., OECD 301 medium) lacking a carbon source. Aerate to achieve oxygen saturation.

  • Inoculum Preparation: Obtain fresh activated sludge from a domestic wastewater treatment plant. Homogenize and wash the sludge by settling and resuspending in the mineral medium to reduce endogenous respiration. The final inoculum concentration should be around 30 mg/L solids.

  • Test Setup:

    • Test Flasks: Add mineral medium, inoculum, and this compound as the sole carbon source to achieve a concentration of 10-20 mg/L DOC.

    • Inoculum Blank: Prepare flasks with only medium and inoculum to measure endogenous activity.

    • Abiotic Control: Prepare a flask with medium and this compound but no inoculum (sterilized) to check for abiotic loss.

    • Reference Control: Prepare a flask with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.

  • Incubation: Incubate all flasks in the dark at a constant temperature (20-25 °C) with continuous shaking or stirring for 28 days.

  • Monitoring: At regular intervals, withdraw samples from each flask. Filter the samples and analyze for DOC or Chemical Oxygen Demand (COD).

  • Data Analysis: Calculate the percentage degradation at each time point using the formula: % Degradation = [(DOCt - DOCb) / DOCi] * 100 Where DOCt is the DOC in the test flask, DOCb is the mean DOC in the blank flasks, and DOCi is the initial DOC in the test flask. The substance is considered readily biodegradable if it reaches >60% degradation within the 28-day period and within a "10-day window" after the degradation has exceeded 10%.

Abiotic Degradation

Non-biological processes also contribute to the breakdown of this compound, particularly in the atmosphere and sunlit surface waters.

  • Atmospheric Degradation: If volatilized into the atmosphere, this compound is expected to degrade rapidly. The primary mechanism is reaction with photochemically-produced hydroxyl radicals (•OH). The atmospheric half-life for this reaction is estimated to be between 3 to 6 hours[1]. Night-time degradation via reaction with nitrate radicals is also expected to be a rapid and important process[1].

  • Photodegradation in Water: this compound has a UV absorption band at 271 nm, which may extend into the environmental UV spectrum (>290 nm), suggesting it could be susceptible to direct photochemical degradation in sunlit surface waters[1]. Additionally, indirect photolysis through reactions with hydroxyl radicals in the water can occur. Studies have also shown that its degradation can be accelerated by semiconductor photocatalysis using materials like titanium dioxide (TiO₂) under UV irradiation[11].

Ecotoxicological Profile

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1][12][13]. It is corrosive and can cause severe skin burns and eye damage upon direct contact[4][14].

OrganismEndpointValue (mg/L)Exposure TimeSource
Danio rerio (Zebra fish)LC5010 - 3524 hours

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specific time period.

The toxicity data indicates that releases of this compound into aquatic environments at sufficient concentrations can pose a significant risk to fish and other organisms.

Analytical Methodologies for Environmental Monitoring

Accurate quantification of this compound in environmental matrices like water and soil is essential for exposure assessment and regulatory compliance. The standard approach involves sample extraction, cleanup, and analysis using chromatography. US EPA Method 604 and 625 are standard procedures for the analysis of phenols in water[15].

Analytical_Workflow Sample Aqueous Sample (e.g., 1 L water) Extract Liquid-Liquid Extraction (Adjust pH to <2, extract with CH2Cl2) Sample->Extract Concentrate Concentrate Extract (Kuderna-Danish evaporator) Extract->Concentrate Analyze GC/MS Analysis (Capillary column, FID or MS detector) Concentrate->Analyze Result Quantify 2,3-DMP (Compare to calibration curve) Analyze->Result

Caption: General workflow for the analysis of this compound in water.

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is driven by its excellent separation capability (GC) and highly specific and sensitive detection (MS), which allows for positive identification and quantification even in complex environmental matrices[16][17].

  • Sample Preservation: Collect a 1-liter water sample in a glass container. Acidify to pH < 2 with sulfuric acid to preserve the phenols. Store at 4 °C.

  • Extraction:

    • Pour the 1 L sample into a 2 L separatory funnel.

    • Add a known amount of a surrogate standard (e.g., a deuterated phenol) to monitor extraction efficiency.

    • Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (CH₂Cl₂) and shaking vigorously for 2 minutes. Allow the layers to separate.

    • Drain the organic (CH₂Cl₂) layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of CH₂Cl₂, combining the organic layers.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus. This step is critical to achieve the low detection limits required for environmental analysis.

  • GC-MS Analysis:

    • Instrument Conditions: Use a gas chromatograph equipped with a capillary column suitable for separating phenols (e.g., a DB-5ms or equivalent) and a mass spectrometer detector.

    • Calibration: Prepare a multi-point calibration curve by analyzing standards of this compound at various concentrations.

    • Analysis: Inject 1-2 µL of the concentrated sample extract into the GC-MS system.

    • Identification & Quantification: Identify this compound by its retention time and its characteristic mass spectrum. Quantify the concentration by comparing the response of the target ion to the calibration curve.

Conclusion

The environmental fate of this compound is a multifaceted process governed by its moderate water solubility, moderate sorption potential, and susceptibility to rapid degradation under specific conditions. Its primary route of removal from soil and aquatic systems is aerobic biodegradation. In the atmosphere, it is quickly degraded by photochemical reactions. While it has a moderate potential for bioaccumulation, it is not expected to biomagnify. However, its toxicity to aquatic life necessitates careful management of its release into the environment. The combination of its physicochemical properties and degradation pathways suggests that while this compound can be mobile in water, its persistence is generally limited in environments with healthy, active microbial populations and sunlight exposure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10687, this compound.
  • Pajunen, E., & Salkinoja-Salonen, M. (1992). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Applied Microbiology and Biotechnology, 36(3), 405-411.
  • Chemcasts. This compound (CAS 526-75-0) Properties.
  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Xylenols: Human health tier II assessment.
  • GOV.UK. (2002). Prioritisation of Alkylphenols for Environmental Risk Assessment.
  • ResearchGate. (2008). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
  • Cecchi, A. S., et al. (2010). Sorption of Phenols: Influence of Groundwater pH and of Soil Organic Carbon Content. The Open Environmental Engineering Journal.
  • The Good Scents Company. 2,3-xylenol.
  • Haz-Map. This compound.
  • Japan International Cooperation Agency. III Analytical Methods.
  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol.
  • Arutchelvan, V., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Soil Science.
  • Schmidt, M. A., et al. (2012). Sorption of model polyphenol compounds to soil. ResearchGate.
  • U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol.
  • University of Hertfordshire. PPDB: 2,4-dimethylphenol.
  • Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0032148).
  • Wikipedia. Bisphenol A.
  • ResearchGate. (2001). Simultaneous biodegradation of a phenol and 3,4 dimethylphenol mixture under denitrifying conditions.
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Phenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate.
  • Al-Anber, M. (2017). The Photodegradation of 2,3-dimethyl Phenol in drinking Water Using Nano TiO2, ZnS and SnO2 Particles. ResearchGate.
  • RIVM. (1995). VOLATILIZATION OF PESTICIDES.
  • Picó, Y. (2012). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules.
  • Romero, A., et al. (2009). Chemical oxidation of 2,4-dimethylphenol in soil by heterogeneous Fenton process. Journal of Hazardous Materials.
  • Rathbun, R.E., & Tai, D.Y. (1985). VOLATILIZATION OF ALKYLBENZENES FROM WATER. USGS Publications Warehouse.
  • U.S. Environmental Protection Agency. (2015). Guidance for Using the Volatilization Algorithm in the Pesticide in Water Calculator and Water Exposure Models.

Sources

The Versatility of 2,3-Dimethylphenol: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Aromatic Building Block

2,3-Dimethylphenol, also known as 2,3-xylenol, is a valuable and versatile aromatic compound that serves as a crucial starting material in a multitude of organic syntheses.[1] With its unique substitution pattern—a hydroxyl group flanked by two methyl groups in ortho and meta positions—it offers a distinct reactivity profile that enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. We will delve into the causality behind experimental choices for key transformations, providing detailed protocols and mechanistic insights to empower chemists in leveraging this important synthetic intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective laboratory practice. This compound is a colorless to brown crystalline solid at room temperature.[2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 526-75-0[1]
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
Melting Point 70-73 °C[1]
Boiling Point 217 °C[1]
Solubility Slightly soluble in water; soluble in most organic solvents and alkali solutions.[1]

Safety Profile: this compound is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Strategic Synthesis and Commercial Availability

Industrially, this compound can be synthesized through the methylation of phenol or cresols.[1] A common laboratory-scale preparation involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by hydrolysis of the resulting diazonium salt.[2][3] This classical method provides a reliable route to this specific isomer. The compound is also commercially available from various chemical suppliers.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the interplay of its two key functional groups: the activating, ortho-, para-directing hydroxyl group and the two methyl groups which also influence the regioselectivity of reactions and provide steric hindrance.

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"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydroxyl Group (-OH)" [pos="1.5,1.5!"]; "Aromatic Ring" [pos="-1.5,1.5!"]; "Methyl Groups (-CH3)" [pos="0,-1.5!"];

"this compound" -- "Hydroxyl Group (-OH)" [label=" O-Alkylation\n O-Acylation"]; "this compound" -- "Aromatic Ring" [label=" Electrophilic Aromatic Substitution\n Oxidation"]; "this compound" -- "Methyl Groups (-CH3)" [label=" Steric Hindrance\n Electronic Effects"]; }

Key Reactive Sites of this compound

The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. The existing methyl groups further influence this regioselectivity and can sterically hinder attack at the C2 and C3 positions.

Key Synthetic Transformations

Electrophilic Aromatic Substitution: Functionalizing the Core

The electron-rich aromatic ring of this compound readily undergoes electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group, making these reactions typically facile.

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines, or used to modulate the electronic properties of the molecule. Due to the directing effects of the hydroxyl and methyl groups, the primary product of nitration is 4-nitro-2,3-dimethylphenol .

Experimental Protocol: Nitration of this compound

This protocol is adapted from the nitration of the structurally similar 2,3,5-trimethylphenol and should be optimized for this compound.[4]

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid. Cool the funnel in an ice bath and slowly add concentrated sulfuric acid with continuous swirling. This is a highly exothermic process and should be performed with caution.

  • Reaction Setup: Dissolve this compound in a minimal amount of a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Nitration: While vigorously stirring the cooled solution, add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring in the ice bath for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture onto crushed ice with constant stirring to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from an ethanol/water mixture.

Product1H NMR (Predicted)13C NMR (Predicted)IR (Predicted, cm⁻¹)
4-Nitro-2,3-dimethylphenol δ 7.9 (s, 1H), 6.8 (s, 1H), 5.5 (br s, 1H), 2.3 (s, 3H), 2.1 (s, 3H)δ 158, 140, 138, 126, 122, 118, 20, 123400-3200 (O-H), 1580, 1340 (NO₂)

Halogenation, such as bromination or chlorination, proceeds readily with this compound, typically yielding the 4-halo and/or 6-halo derivatives. The reaction conditions can be tuned to favor mono- or di-substitution.

Reactions of the Hydroxyl Group: Expanding the Molecular Scaffold

The phenolic hydroxyl group is a key handle for further synthetic modifications.

The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols.[5][6][7] The reaction involves the deprotonation of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6]

graph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" -> "2,3-Dimethylphenoxide" [label=" + NaH\n- H2"]; "2,3-Dimethylphenoxide" -> "2,3-Dimethylphenyl Ether" [label=" + R-X\n- NaX"]; "R-X" [shape=plaintext]; "2,3-Dimethylphenyl Ether" [fillcolor="#FBBC05", fontcolor="#202124"]; }

Williamson Ether Synthesis Workflow

This reaction is highly valuable for introducing a variety of alkyl chains, including those with further functionalities, onto the phenolic oxygen. For instance, reaction with chloroacetic acid after deprotonation leads to the formation of 2,3-dimethylphenoxyacetic acid, a potential herbicide.

Esterification of this compound with an acyl chloride or anhydride in the presence of a base yields the corresponding phenyl ester. These esters are valuable intermediates themselves, and can undergo the Fries rearrangement to produce hydroxyaryl ketones, which are important precursors for many pharmaceuticals.[8][9] The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8] The reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para-acyl phenol. For 2,3-dimethylphenyl acetate, the rearrangement would yield a mixture of 4-acetyl-2,3-dimethylphenol and 6-acetyl-2,3-dimethylphenol.

Experimental Protocol: Fries Rearrangement of 2,3-Dimethylphenyl Acetate

This is a general protocol and may require optimization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-dimethylphenyl acetate and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or elevated temperatures depending on the desired isomer) until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography or recrystallization.

Oxidation: Formation of Quinones

Phenols can be oxidized to form quinones, a class of compounds with important biological activities and applications in materials science.[10][11][12] The oxidation of this compound would be expected to yield 2,3-dimethyl-p-benzoquinone. Mild oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), are often employed for this transformation to avoid over-oxidation and polymerization.[9]

graph "Oxidation_to_Quinone" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"this compound" -> "2,3-Dimethyl-p-benzoquinone" [label=" [O]\n(e.g., Fremy's Salt)"]; "2,3-Dimethyl-p-benzoquinone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Oxidation of this compound

Applications in the Synthesis of High-Value Molecules

The synthetic transformations described above underscore the utility of this compound as a precursor to a wide range of valuable compounds.

Pharmaceutical Intermediates
  • Mephenesin Analogs: this compound is a key starting material for the synthesis of the muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) and its analogs.[13][14] The synthesis typically involves the Williamson ether synthesis between 2,3-dimethylphenoxide and a suitable three-carbon electrophile.

Agrochemicals
  • Phenoxyacetic Acid Herbicides: While the widely known herbicide 2,4-D is synthesized from 2,4-dichlorophenol, the general class of phenoxyacetic acid herbicides are potent plant growth regulators.[2][15][16][17][18] The synthesis of 2,3-dimethylphenoxyacetic acid from this compound represents a potential route to new herbicidal compounds with potentially different selectivity and activity profiles.[19][20]

Vitamins
  • Vitamin E Synthesis: Although the industrial synthesis of Vitamin E (α-tocopherol) primarily starts from the isomeric 2,3,6-trimethylphenol, the core structure relies on a trimethyl-substituted hydroquinone.[4][5][8][21] Specifically, 2,3,6-trimethylphenol is oxidized to 2,3,5-trimethylbenzoquinone, which is then reduced to 2,3,5-trimethylhydroquinone, a key intermediate that forms the aromatic core of Vitamin E.[4][5][21] This highlights the importance of the 2,3,5-trimethyl substitution pattern, which can be accessed from precursors like this compound through further methylation.

Polymers and Resins
  • Phenolic Resins: this compound, as a xylenol, can be used in the production of phenolic resins.[1][22] These resins are formed through the condensation reaction of phenols with aldehydes, typically formaldehyde. The incorporation of this compound into the polymer backbone can modify the properties of the resulting resin, such as its thermal stability and solubility.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

This compound is a readily accessible and highly versatile starting material in organic synthesis. Its unique pattern of substitution allows for a range of selective transformations, providing access to a diverse array of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. By understanding the fundamental reactivity of its hydroxyl group and activated aromatic ring, and by carefully selecting reaction conditions, chemists can effectively utilize this compound to construct novel and valuable compounds. This guide has provided a comprehensive overview of its properties, key reactions, and applications, with the aim of inspiring and enabling further innovation in the field of synthetic chemistry.

References

  • BenchChem. (2025).
  • Wang, Y., et al. (2018). How to synthesize vitamin E. Acta Physico-Chimica Sinica, 34(10), 1139-1152.
  • Homework.Study.com. (n.d.). The first widely used herbicide for controlling weeds was 2,4-dichlorophenoxyacetic acid (2,4-D)....
  • Wikipedia. (2024).
  • PubChem. (n.d.). This compound.
  • Wang, Y., et al. (2018). How to synthesize vitamin E. Acta Physico-Chimica Sinica.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (2024). Fries rearrangement.
  • Green Chemistry. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Royal Society of Chemistry.
  • ChemicalBook. (n.d.).
  • Wikipedia. (2024). Williamson ether synthesis.
  • New Drug Approvals. (2015). TRAMADOL.
  • ChemicalBook. (n.d.). 2,3-DIMETHYL-4-NITROPHENOL(19499-93-5) 13C NMR spectrum.
  • NIST. (n.d.). This compound, TMS derivative. National Institute of Standards and Technology.
  • OICC Press. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Tramadol and Analogous.
  • Google Patents. (n.d.).
  • MDPI. (2020).
  • Quick Company. (n.d.).
  • ChemicalBook. (n.d.). This compound | 526-75-0.
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2019). 16.
  • YouTube. (2018).
  • ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid.
  • SpectraBase. (n.d.). 4-Nitrophenol.
  • PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
  • Wikipedia. (2024). Mephenesin.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • Google Patents. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148).
  • SciELO. (2018). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.
  • ResearchGate. (n.d.). Synthesis of butylated hydroxytoluene (BHT) ligands as potential phenolic antioxidant.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0032148).
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (n.d.). Development in the Modification of Phenolic Resin by Renewable Resources: A Review.
  • Organic Syntheses Procedure. (n.d.). 3,5-Cyclohexadiene-1,2-dione, 4,5-dimethyl-.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). Mephenesin.
  • Google Patents. (n.d.). Phenolic resins - CA2052798C.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. National Institute of Standards and Technology.
  • SIELC Technologies. (2018). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.

Sources

Discovery and history of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethylphenol: From Historical Obscurity to a Key Synthetic Intermediate

Abstract

This compound, a substituted aromatic organic compound, represents a molecule of significant industrial and academic interest. While its initial discovery in the early 20th century is not extensively documented, its journey from a coal tar constituent to a valuable synthetic precursor underscores its importance in modern chemistry. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, historical context, synthesis methodologies, chemical reactivity, and key applications, with a particular focus on its pivotal role as an intermediate in the synthesis of high-value molecules like Vitamin E. Detailed protocols and mechanistic diagrams are provided to offer both theoretical grounding and practical insights for laboratory and industrial applications.

Chemical Identity and Nomenclature

This compound, also known by its trivial name 2,3-xylenol, is a phenol derivative with two methyl groups located at the ortho and meta positions relative to the hydroxyl group.[1] This substitution pattern confers specific properties and reactivity that distinguish it from its other five isomers.

Systematic IUPAC Name: this compound[2]

Common Synonyms: 2,3-Xylenol, vic-o-Xylenol, 3-Hydroxy-o-xylene, 1-Hydroxy-2,3-dimethylbenzene[2][3]

Key Identifiers:

  • CAS Number: 526-75-0[2]

  • Molecular Formula: C₈H₁₀O[2]

  • Molecular Weight: 122.16 g/mol [2]

  • InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow or brown crystalline solid at room temperature, exhibiting a mild phenolic odor.[4][5] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point70-73 °C[1][4]
Boiling Point217 °C[1][4]
Density1.02 - 1.03 g/cm³[4]
Water SolubilitySlightly soluble (4.57 g/L at 25 °C)[2][4]
pKa10.50 (at 25 °C)[1]
Vapor Density4.2 (vs. air)[4]
Flash Point95 °C[4]
LogP2.1 - 2.48[4]

Spectroscopic Data Summary: The structural identity of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum displays eight unique signals corresponding to the eight carbon atoms in the molecule.

  • IR Spectroscopy: Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group and characteristic peaks for C-H and C=C bonds of the aromatic ring.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (m/z = 122) and a base peak at m/z = 107, corresponding to the loss of a methyl group.[2]

Historical Context and Discovery

The precise moment of discovery for this compound is somewhat obscure in historical chemical literature.[5] It was first synthesized in the early 20th century during broader investigations into substituted phenolic structures.[5] Historically, this compound, along with its isomers, was identified as a natural constituent of coal tar, the volatile material obtained from the production of coke from coal.[1] The main xylenol isomers found in coal tar are the 3,5-, 2,4-, and 2,3-isomers, which were traditionally separated through fractional distillation and crystallization.[1] While the German chemist Oscar Jacobsen's work in 1886 on the rearrangement of polyalkylbenzenes is historically significant for this class of compounds, it does not mark the initial synthesis of this specific isomer.[6][7] The development of more controlled synthetic methods in the 20th century allowed for its production independent of coal tar refining, paving the way for its use as a specific chemical intermediate.

Synthesis Methodologies

The production of this compound can be achieved through several distinct pathways, ranging from classical organic reactions to modern catalytic methods.

Overview of Synthetic Routes
  • From Coal Tar: As a traditional source, 2,3-xylenol is extracted from the cresylic acid fraction of coal tar. This method involves complex fractional distillation and purification steps to separate it from a mixture of other phenolic isomers and related compounds.[1]

  • Diazotization of 2,3-Xylidine: A common and reliable laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by hydrolysis of the resulting diazonium salt.[2] The diazonium group is replaced by a hydroxyl group upon heating in an aqueous solution.

  • Alkylation of Phenol: Industrial synthesis often involves the controlled alkylation of phenol or cresols with a methylating agent like methanol.[5] This process is typically carried out at high temperatures in the vapor phase over solid acid catalysts, such as modified metal oxides.[8][9] Achieving high selectivity for the 2,3-isomer can be challenging due to the formation of other isomers.

  • Oxidation of 2,3-Dimethylphenylboronic Acid: A modern, high-yield method involves the oxidation of the corresponding arylboronic acid. This approach offers excellent regioselectivity and proceeds under mild conditions.

Comparative Analysis of Synthesis Methods
MethodStarting Material(s)Typical ScaleAdvantagesDisadvantages
Coal Tar ExtractionCoal TarIndustrialUtilizes a byproduct streamLow yield, complex purification, isomer contamination
Diazotization2,3-Dimethylaniline, NaNO₂, AcidLab / PilotGood regioselectivity, well-establishedUse of unstable diazonium salts, potential for hazardous byproducts
Phenol AlkylationPhenol, MethanolIndustrialUses inexpensive feedstocksProduces a mixture of isomers, requires high energy input
Arylboronic Acid Oxidation2,3-Dimethylphenylboronic Acid, OxidantLabHigh yield and purity, mild conditionsMore expensive starting materials
Detailed Experimental Protocol: Synthesis via Arylboronic Acid Oxidation

This protocol describes a self-validating system for the synthesis of this compound from 2,3-dimethylphenylboronic acid, adapted from a general procedure for arylboronic acid oxidation.[10] The causality for each step is explained to provide field-proven insight.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification A Charge Schlenk flask with: 1. Arylboronic Acid 2. Acetonitrile (Solvent) 3. Silica Chloride (Catalyst) B Add 30% H₂O₂ (Oxidant) A->B Activate reaction C Stir at 30-35 °C D Monitor by TLC until completion C->D Progress E Filter to remove catalyst D->E Reaction complete F Neutralize with 5% NaHCO₃ G Extract with Ethyl Acetate H Wash organic layer with H₂O I Dry over Na₂SO₄ J Remove solvent under reduced pressure I->J Isolate crude product K Purify by Column Chromatography L Characterize final product (GC-MS, MP, ¹H NMR) G reactant    this compound   product    4-Bromo-2,3-dimethylphenol   reactant->product + Br₂ FeBr₃

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 2,3-Dimethylphenol

This guide provides a comprehensive technical overview of the natural occurrence of this compound (2,3-DMP), also known as 2,3-xylenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its distribution in the environment, its presence in consumable products, and the analytical methodologies essential for its detection and quantification.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₁₀O.[1] It is one of six isomers of dimethylphenol. Structurally, it consists of a benzene ring substituted with a hydroxyl group and two methyl groups at the 2 and 3 positions.[2] At room temperature, it typically appears as a colorless to brown crystalline solid with a characteristic phenolic odor.[3][4] While slightly soluble in water, it is readily soluble in most organic solvents and alkali solutions.[3][5]

The compound's significance stems from its widespread presence, albeit often in trace amounts, in both natural and anthropogenic sources. Its occurrence in foods, beverages, and environmental matrices is of interest due to its potential impact on flavor profiles, its use as a biomarker, and its toxicological properties.[3][6] Understanding its natural distribution is critical for food science, environmental monitoring, and toxicology.

Natural and Environmental Distribution

This compound is not a compound commonly synthesized in large quantities by plants as a primary or secondary metabolite. However, it is consistently detected in a variety of natural and semi-natural products, often as a result of thermal degradation, fermentation, or decomposition of more complex organic matter.

Occurrence in Food and Beverages

The presence of 2,3-DMP in consumables is frequently linked to processing methods like roasting, fermenting, or smoking. It has been identified in a range of products, suggesting it may serve as a potential biomarker for the consumption of these items.[6]

  • Teas and Coffee : this compound has been detected in black tea, green tea, herbal tea, and red tea.[3][6] It is also found in roasted coffee beans, including Coffea arabica.[3][5][6] Its formation is likely due to the thermal degradation of more complex phenolic compounds during the drying and roasting processes.

  • Alcoholic Beverages : The compound has been identified in beer, with concentrations around 2.1 mg/kg reported in some instances.[7] Its presence is likely a byproduct of the fermentation and malting process.

  • Smoked Foods : As a constituent of wood smoke, 2,3-DMP can be imparted to various smoked food products.[5]

Occurrence in Plants and Plant-Derived Materials

While not a major phytochemical, 2,3-DMP is associated with certain plant materials, particularly after combustion.

  • Tobacco : It is a known constituent of tobacco and is present in the mainstream smoke of both cigarettes and waterpipes.[5][8]

  • Essential Oils : Dimethylphenol isomers are reported to be present in the essential oils of some conifer species.[5]

  • Fossil Fuels : 2,3-DMP is a natural component of crude petroleum and coal, representing preserved and transformed organic matter from ancient biomass.[5]

Environmental Presence

Beyond its presence in specific products, 2,3-DMP is also found in the wider environment, often as a result of pollution. Sources include industrial wastewater, shale oil process water, and exhaust from automobiles.[5] Its release into the environment is a concern due to its toxicity to aquatic life.[7][9]

Source CategorySpecific SourceReported Concentration / ContextCitation
Beverages Teas (Black, Green, Red, Herbal)Detected, but not quantified[6]
Coffee (Coffea arabica)Detected, but not quantified[3][6][10]
Beer2.1 mg/kg
Plant-Derived Tobacco & Tobacco SmokeIdentified as a constituent[5][8]
Conifer Essential OilsIdentified as a constituent[5]
Fossil Fuels Crude Petroleum & CoalIdentified as a natural component[5]
Environmental Automobile & Diesel ExhaustIdentified as a component[5]

Biodegradation and Environmental Fate

The persistence of this compound in the environment is mediated by microbial activity. Certain bacterial strains have demonstrated the ability to use xylenol isomers as a carbon source. Studies have identified a Pseudomonas isolate capable of utilizing 2,3-xylenol and strains of Pseudomonas stutzeri and Rhodococcus opacus that can degrade the closely related compound o-xylene, suggesting similar enzymatic pathways.

The initial step in the aerobic degradation of aromatic compounds like 2,3-DMP is typically catalyzed by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. This hydroxylation increases the reactivity of the ring, making it susceptible to cleavage and further metabolism into central metabolic intermediates.

Microbial_Degradation_of_2_3_DMP cluster_workflow Hypothetical Aerobic Degradation Pathway DMP This compound Intermediate Methyl-catechol Intermediate DMP->Intermediate Monooxygenase / Dioxygenase (+ O2) RingCleavage Ring Cleavage Product (e.g., Muconic Acid Derivative) Intermediate->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Hypothetical pathway for the aerobic microbial degradation of this compound.

Analytical Methodologies

Accurate identification and quantification of this compound in complex matrices require sophisticated analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and the presence of interfering substances.

Core Technique: Gas Chromatography (GC)

Gas chromatography, particularly with high-resolution capillary columns, is the most widely used method for analyzing phenols, including 2,3-DMP.[3]

  • Principle of Causality : GC is chosen for its excellent ability to separate volatile and semi-volatile compounds. The dimethylphenol isomers, while structurally similar, have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., DB-5 or DB-1701).[11]

  • Detection : A Flame Ionization Detector (FID) is commonly used for underivatized phenols. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) is coupled with the GC (GC-MS). GC-MS provides definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another viable technique, especially for aqueous samples or when analyzing for phenols that are less volatile or thermally labile.[3][12]

  • Principle of Causality : HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is effective for separating phenolic compounds from complex aqueous matrices like environmental water samples or beverage extracts.[12]

  • Derivatization : To enhance sensitivity, especially with UV or fluorescence detection, phenols can be derivatized. For instance, derivatization with p-nitrobenzenediazonium tetrafluoroborate can be used for trace analysis in samples like auto exhaust.[3]

Sample Preparation: A Self-Validating System

The integrity of any analysis rests on a robust sample preparation protocol. The goal is to efficiently extract 2,3-DMP from the matrix while removing interfering compounds.

Step-by-Step General Protocol for Solid/Liquid Samples:

  • Extraction :

    • Justification : The choice of solvent is critical. For solid samples (e.g., tea leaves, soil), a solvent extraction (like Soxhlet or accelerated solvent extraction) with a moderately polar solvent (e.g., dichloromethane, acetone) is effective. For liquid samples (e.g., water, beer), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed. SPE offers the advantage of concentrating the analyte and providing a cleaner extract.

  • Cleanup :

    • Justification : Raw extracts often contain co-extracted materials (lipids, pigments) that can interfere with GC or HPLC analysis. A cleanup step, such as column chromatography (using silica gel or alumina) or a selective SPE cartridge, is used to remove these interferences. This step is self-validating; a "clean" chromatogram with a stable baseline indicates a successful cleanup.

  • Derivatization (Optional but Recommended for Trace Analysis) :

    • Justification : Phenols can exhibit poor peak shape in GC due to their acidic proton. Converting the hydroxyl group to an ether (e.g., using diazomethane or pentafluorobenzyl bromide (PFBBr)) improves chromatographic performance and can dramatically increase detector sensitivity, especially with an Electron Capture Detector (ECD) for halogenated derivatives.[11]

  • Instrumental Analysis :

    • Justification : The prepared sample is injected into the GC-MS or HPLC system. The system is calibrated with certified reference standards of 2,3-DMP to ensure accurate quantification. The inclusion of an internal standard added at the beginning of the workflow corrects for any analyte loss during preparation, ensuring the entire process is self-validating and quantitative.

Analytical_Workflow cluster_workflow General Analytical Workflow for 2,3-DMP Sample Sample Collection (e.g., Tea, Water, Soil) Extraction Extraction (LLE, SPE, Soxhlet) Sample->Extraction Cleanup Extract Cleanup (Column Chromatography / SPE) Extraction->Cleanup Deriv Derivatization (Optional) (e.g., with PFBBr) Cleanup->Deriv Analysis Instrumental Analysis (GC-MS or HPLC) Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the analysis of this compound in natural samples.

Toxicological Context

While this guide focuses on natural occurrence, it is important to note that this compound is a hazardous substance. It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3][9][13] Chronic exposure may lead to liver or kidney damage.[14] This toxicological profile underscores the importance of monitoring its levels in consumer products and the environment.

Conclusion

This compound is a naturally occurring aromatic compound found in a diverse range of materials, from beverages like tea and coffee to environmental sources such as crude oil and tobacco smoke. Its presence is often the result of the thermal or microbial decomposition of complex organic matter. The study of its occurrence relies on precise analytical methods, primarily chromatography, which demand rigorous and well-validated sample preparation protocols. For researchers and professionals in related fields, understanding the distribution and analytical chemistry of 2,3-DMP is essential for food safety, environmental science, and toxicological assessment.

References

  • This compound - Hazardous Agents - Haz-Map. (n.d.). Haz-Map.
  • Showing metabocard for this compound (HMDB0032148). (2012, September 11). Human Metabolome Database.
  • This compound - SIELC Technologies. (2018, February 16). SIELC Technologies.
  • 2,3-xylenol phenol, 2,3-dimethyl - The Good Scents Company. (n.d.). The Good Scents Company.
  • This compound | C8H10O | CID 10687 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Showing Compound o-Xylenol (FDB004551) - FooDB. (2010, April 8). FooDB.
  • Phenolic Compounds in Particles of Mainstream Waterpipe Smoke - PMC. (2012, November 22). National Center for Biotechnology Information.
  • Method 8041A: Phenols by Gas Chromatography - EPA. (n.d.). U.S. Environmental Protection Agency.
  • 3,4-Dimethylphenol (T3D4826) - T3DB. (2014, September 11). T3DB.
  • Showing Compound 2,6-Dimethylphenol (FDB008878) - FooDB. (2010, April 8). FooDB.
  • Phenol, 2,3-dimethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology.

Sources

Methodological & Application

GC-MS Method for the Accurate Quantification of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantification of 2,3-Dimethylphenol (2,3-DMP), a significant compound in environmental and industrial analyses, using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive protocol, from sample preparation for various matrices to instrument configuration and data analysis. The causality behind critical experimental choices, such as sample extraction, the potential need for derivatization, and the selection of internal standards, is explained to ensure methodological clarity and reproducibility. This guide is designed to provide researchers and analysts with a self-validating system for achieving accurate and reliable quantification of this compound.

Introduction: The Significance of this compound Quantification

This compound, an isomer of xylenol, is a chemical intermediate used in the synthesis of solvents, disinfectants, and other industrial products.[1] Its presence in environmental samples, such as water and soil, can indicate industrial contamination and poses potential toxicological risks.[2] Therefore, a sensitive and selective analytical method is crucial for monitoring its levels to ensure environmental safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application, offering unparalleled separation efficiency and definitive compound identification.[2] This document provides the scientific foundation and a step-by-step protocol for its precise quantification.

Principle of the Method

The quantification of this compound by GC-MS is based on the compound's physicochemical properties. The sample, after appropriate preparation, is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a capillary column. The column's stationary phase separates 2,3-DMP from other matrix components based on differences in boiling points and chemical interactions.

Upon elution from the GC column, the separated 2,3-DMP enters the mass spectrometer's ion source. Here, it is subjected to electron ionization (EI), causing the molecule to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a chemical fingerprint for unambiguous identification.[3] For quantification, the instrument measures the abundance of specific, characteristic ions, and the concentration is determined by comparing this response to a calibration curve generated from standards of known concentrations.[2]

Materials and Reagents

  • Solvents: Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Acetone ((CH₃)₂CO) - all pesticide residue grade or higher.

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Sulfuric Acid (H₂SO₄), Sodium Chloride (NaCl), Sodium Sulfite (Na₂SO₃).

  • Standards:

    • This compound (CAS 526-75-0): Certified reference material, >99% purity.[4]

    • Internal Standard (IS): A deuterated analog (e.g., this compound-d₁₀) is ideal. Alternatively, a structurally similar compound not expected in the samples, such as 3,4-Dimethylphenol, can be used.[5]

    • Surrogate Standard: Added before extraction to monitor method performance. 2,4,6-Tribromophenol is a suitable option as per EPA methods.[6]

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for solvent evaporation).

  • Consumables: 2 mL GC vials with PTFE-lined septa, solid-phase extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene), glass fiber filters.

Experimental Protocols

Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a class A volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 3,4-Dimethylphenol) in methanol.

  • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock standard in dichloromethane.[2] The concentration range should bracket the expected sample concentrations (e.g., 0.1 to 15 µg/L).[6] Fortify each calibration standard with the internal standard to a constant final concentration.

Sample Preparation

The choice of sample preparation is critical and matrix-dependent. The primary goal is to isolate 2,3-DMP from interfering components and concentrate it for analysis.

This protocol is adapted from U.S. EPA Method 528 for phenols.[6][7]

  • Sample Preservation: If the sample contains residual chlorine, dechlorinate by adding ~50 mg of sodium sulfite per liter. Acidify the sample to pH ≤ 2 with sulfuric acid to preserve the phenolic compounds.[7]

  • Fortification: Spike the sample (typically 1 L) with the surrogate standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) according to the manufacturer's instructions, typically with dichloromethane, followed by methanol, and finally reagent water.

    • Pass the entire 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.

    • After extraction, dry the cartridge by drawing air or nitrogen through it.

  • Elution: Elute the trapped analytes from the cartridge with dichloromethane.

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

  • Final Preparation: Add the internal standard to the final 1 mL extract before GC-MS analysis.

  • Extraction: Mix a known weight of the sample (e.g., 10 g) with anhydrous sodium sulfate to remove moisture. Extract the sample using an appropriate technique like sonication or accelerated solvent extraction with dichloromethane.

  • Cleanup (if necessary): For complex matrices, a cleanup step using Florisil or gel permeation chromatography may be required to remove interferences.[8]

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Add the internal standard to the final extract.

Optional Derivatization

Phenolic compounds possess an active hydroxyl group that can cause peak tailing on some GC columns. Derivatization converts this polar group into a less polar, more volatile, and more thermally stable form, often improving chromatographic performance and sensitivity.[9][10]

  • Rationale: Silylation is a common and effective derivatization technique for phenols.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the hydroxyl group with a silyl group.[11][12]

  • Procedure (Example with BSTFA):

    • Evaporate the final 1 mL sample extract to dryness under nitrogen.

    • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS catalyst) and 100 µL of a solvent like pyridine.

    • Seal the vial and heat at 70°C for 30-60 minutes.

    • Cool to room temperature before injection.

Note: If derivatization is performed, all standards and blanks must be subjected to the same procedure.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale/Comment
GC System Equipped with a split/splitless injector.
Injector Splitless mode, 275 °CSplitless injection maximizes sensitivity for trace analysis.[13]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity stationary phase (e.g., 5% phenyl / 95% dimethyl polysiloxane)This column type provides excellent separation for a wide range of semi-volatile compounds, including phenols.[13]
Carrier Gas Helium, constant flow at 1.5 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.[13]
Oven Program Initial 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)This temperature program effectively separates various phenolic compounds.[13]
MS System Quadrupole or Ion Trap Mass Spectrometer.
Transfer Line 300 °CPrevents condensation of analytes between the GC and MS.[13]
Ion Source Electron Ionization (EI) at 70 eV, 280 °CStandard EI energy ensures reproducible fragmentation patterns for library matching.
Acquisition Mode Scan Mode: m/z 45-300 (for initial identification) Selected Ion Monitoring (SIM): (for quantification)SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions for the target analyte.
Ions for 2,3-DMP Quantifier Ion: 107 m/z Qualifier Ions: 122 m/z, 77 m/zBased on the NIST reference mass spectrum.[3] The molecular ion is 122 m/z. The base peak (most abundant) is 107 m/z. Using qualifier ions confirms compound identity.

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing & Reporting Sample Aqueous or Solid Sample Preserve Preserve & Fortify (Surrogate Standard) Sample->Preserve Extract Extraction (SPE or LLE) Preserve->Extract Concentrate Concentrate & Dry Extract->Concentrate Derivatize Derivatization (Optional) Concentrate->Derivatize Final_Sample Add Internal Standard Concentrate->Final_Sample No Derivatization Derivatize->Final_Sample GCMS GC-MS Analysis (SIM Mode) Final_Sample->GCMS Data Raw Data Acquisition GCMS->Data Integrate Peak Integration Data->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Generation Calibrate->Quantify Report Final Report Quantify->Report

Caption: End-to-end workflow for this compound quantification.

Data Analysis and Method Validation

Quantification
  • Peak Identification: Confirm the identity of 2,3-DMP in a sample by matching its retention time with that of a known standard and verifying the presence and correct ratio of quantifier and qualifier ions.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 2,3-DMP to the peak area of the internal standard against the known concentration of the calibration standards. A linear regression with a correlation coefficient (R²) of ≥0.995 is typically required.[14]

  • Concentration Calculation: Calculate the concentration of 2,3-DMP in the prepared sample extract using the regression equation from the calibration curve. The final concentration in the original sample is then determined by accounting for the initial sample volume/weight and any dilution or concentration factors.

Method Validation

To ensure the trustworthiness of the results, the method must be validated. Key parameters include:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² ≥ 0.995 over the defined calibration range.[15]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Typically calculated as 3 times the standard deviation of the response of a low-level standard or blank.[15]
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Typically 10 times the standard deviation of the response of a low-level standard or blank.[15] U.S. EPA methods report MDLs (Method Detection Limits) in the range of 0.02-0.58 µg/L for various phenols.[6]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by analyzing spiked matrix samples (fortified samples) at different concentrations.Mean recovery typically within 80-120%.[5]

Visualization of the Quantification Logic

This diagram illustrates the relationship between the instrumental response and the final calculated concentration.

Quantification_Logic cluster_data Instrument Data cluster_calibration Calibration Analyte_Area Peak Area (2,3-DMP) Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Area->Response_Ratio IS_Area Peak Area (Internal Standard) IS_Area->Response_Ratio Std_Conc Standard Concentrations Cal_Curve Calibration Curve (y = mx + b) Std_Conc->Cal_Curve Std_Response_Ratio Standard Response Ratios Std_Response_Ratio->Cal_Curve Final_Conc Calculate Final Concentration Cal_Curve->Final_Conc Response_Ratio->Final_Conc

Caption: Logic flow for internal standard-based quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the quantification of this compound. By following the detailed protocols for sample preparation, instrument setup, and data analysis, laboratories can achieve high levels of accuracy, precision, and reliability. The explanations for key experimental choices and the inclusion of method validation criteria are designed to empower researchers to implement and adapt this method with confidence, ensuring data of the highest integrity for environmental monitoring, industrial quality control, and research applications.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).
  • Ismail, L. et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 377, 01021. [Link]
  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • U.S. Environmental Protection Agency. (n.d.). Method 528 Determination of Phenols in Drinking Water.
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80. [Link]
  • Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of forensic sciences, 40(1), 127-130. [Link]
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • Chemistry For Everyone. (2025, August 14).
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Jin, H., et al. (2006). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
  • Agilent Technologies. (n.d.). Application Notes: High Speed Gas Chromatography/Mass Spectrometry.
  • Queiroz, S. C. N., et al. (2006). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas. Journal of the Brazilian Chemical Society, 17(8), 1595-1601. [Link]
  • VUChemProf. (2013, November 19).
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • Li, H., et al. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology, 2(6), 987-996. [Link]
  • ResearchGate. (n.d.). Internal standard qualitative analysis for the products from transesterification of dimethyl oxalate with phenol.
  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10687, this compound.

Sources

Topic: Derivatization of 2,3-Dimethylphenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of derivatization strategies for the analysis of 2,3-dimethylphenol (2,3-xylenol) by gas chromatography (GC). Phenolic compounds, due to their inherent polarity and hydrogen-bonding capabilities, often exhibit poor chromatographic behavior, including peak tailing and low volatility, which complicates their quantification.[1][2] Derivatization is a critical sample preparation step that chemically modifies the polar hydroxyl group, converting the analyte into a less polar, more volatile, and more thermally stable derivative.[1][3] This note presents a comprehensive overview of the two primary derivatization techniques—silylation and acetylation—offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for each method are provided, alongside a comparative analysis to guide researchers in selecting the optimal strategy for their specific analytical needs.

The Rationale for Derivatization in Phenol Analysis

Direct GC analysis of phenolic compounds like this compound is often challenging. The primary obstacle is the polar hydroxyl (-OH) group, which leads to several analytical issues:

  • Low Volatility: Strong intermolecular hydrogen bonding increases the boiling point of phenols, making them difficult to volatilize in the GC injector without thermal degradation.[2][4]

  • Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites (e.g., free silanol groups) on the GC column and inlet liner, causing significant peak tailing and reducing analytical sensitivity and resolution.[5]

  • Thermal Instability: At the high temperatures required for volatilization, some phenolic structures can degrade, leading to inaccurate quantification.[4]

Derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[4] This chemical modification effectively "masks" the polar nature of the analyte, resulting in a derivative that is more volatile, more thermally stable, and less likely to adsorb to active sites in the GC system.[4][6]

The following diagram illustrates the central role of derivatization in the analytical workflow for phenolic compounds.

General experimental workflow for GC-MS analysis of phenols.

Core Derivatization Strategies: A Comparative Overview

The two most robust and widely adopted derivatization strategies for phenols are silylation and acetylation.[1][4] The choice between them depends on the specific analytical goals, sample matrix, and available instrumentation.

FeatureSilylation (e.g., with BSTFA/MSTFA)Acetylation (with Acetic Anhydride)
Mechanism Replaces active -OH hydrogen with a trimethylsilyl (TMS) group.Forms a stable acetate ester derivative.
Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).Acetic Anhydride, often with a pyridine catalyst.
Reaction Speed Fast; can be completed in under an hour, often at 60-80°C.[1]Very rapid; often complete in 15-30 minutes at room temperature or with gentle heat.[4]
Moisture Sensitivity Extremely high. Silylating reagents and derivatives are readily hydrolyzed. Samples must be anhydrous.[1][3]Moderate. Acetic anhydride reacts with water, but the reaction can be performed in aqueous basic conditions.[7]
Byproducts Volatile and generally do not interfere with chromatography.Requires a quenching and extraction step to remove excess reagent and catalyst.[1]
Derivative Stability TMS derivatives have moderate stability and can be susceptible to hydrolysis.Acetate esters are generally very stable.
Ideal For Broad applicability, excellent for creating volatile derivatives for MS analysis. MSTFA is favored in metabolomics.[8][9]Robust, cost-effective applications where a work-up step is feasible. Derivatives are very stable for storage.[4][10]

Protocol I: Silylation of this compound

Silylation is a versatile technique that replaces the acidic proton of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11] Reagents like BSTFA are highly effective, and the addition of a catalyst such as trimethylchlorosilane (TMCS) can accelerate the reaction for less reactive or sterically hindered phenols.[1][12]

Causality: The silylation reaction proceeds via a nucleophilic attack from the phenolic oxygen onto the silicon atom of the silylating agent. The resulting TMS ether derivative is significantly less polar and more volatile, leading to sharper, more symmetrical peaks and lower elution temperatures in GC analysis.[13] The entire process must be conducted under anhydrous conditions, as any moisture will preferentially react with the silylating reagent, reducing derivatization efficiency and potentially hydrolyzing the newly formed derivatives.[3]

G cluster_reactants Reactants cluster_products Products DMP This compound (Analyte) DMP_TMS 2,3-Dimethylphenyl trimethylsilyl ether (Volatile Derivative) DMP->DMP_TMS Reaction (Heat, Catalyst) BSTFA BSTFA (Silylating Agent) BSTFA->DMP_TMS Byproduct N-trimethylsilyl-2,2,2- trifluoroacetamide (Byproduct) BSTFA->Byproduct

Simplified silylation reaction of this compound.
Materials and Reagents
  • Sample extract containing this compound, dried completely.

  • Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS).

  • Solvent (optional, if residue needs re-dissolving): Pyridine or Acetonitrile (anhydrous grade).

  • Internal Standard (IS): (Optional but recommended) e.g., a deuterated phenol analog.

  • Reaction vials (2 mL) with PTFE-lined screw caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for evaporation.

Step-by-Step Protocol
  • Sample Preparation: Transfer a known volume or mass of the sample into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous.[1][3]

  • Internal Standard Spiking (Optional): Add a precise volume of the internal standard solution to the dried sample residue.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. If the residue is difficult to dissolve, first add 50-100 µL of anhydrous pyridine to dissolve the sample, then add the silylating reagent.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70-80°C for 30-60 minutes .[1] Reaction time and temperature may require optimization for complex matrices.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. No work-up is required.

Protocol II: Acetylation of this compound

Acetylation is a robust and cost-effective derivatization method that converts phenols into their corresponding acetate esters using acetic anhydride.[4] The reaction is often catalyzed by a base like pyridine, which also serves as a convenient solvent.[1]

Causality: This is a classic esterification reaction. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst by activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The resulting acetate ester is much less polar than the parent phenol. Unlike silylation, this method requires a work-up step to quench the highly reactive excess acetic anhydride and remove the catalyst before GC analysis.[1][4]

Materials and Reagents
  • Sample extract containing this compound.

  • Acetic Anhydride.

  • Pyridine (as catalyst and solvent).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Reaction vials (2 mL) and extraction tubes.

  • Vortex mixer.

Step-by-Step Protocol
  • Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine to the vial to dissolve the residue, followed by 200 µL of acetic anhydride.[1]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes .[1] For some sterically hindered phenols, gentle heating (e.g., 60°C) for 15 minutes may be necessary to ensure complete derivatization.[4]

  • Work-up and Quenching: After cooling, add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex the mixture for 30 seconds. You may observe gas evolution (CO₂).

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., dichloromethane) and vortex for 1 minute to extract the acetylated derivative.[1] Allow the layers to separate.

  • Drying and Transfer: Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Typical GC-MS Parameters

While optimal conditions must be determined empirically, the following parameters provide a validated starting point for the analysis of derivatized this compound.

ParameterRecommended SettingRationale
GC Column DB-5, TG-5SilMS, or equivalent (30 m x 0.25 mm x 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.[14]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good efficiency and is inert.[14]
Injection Mode 1 µL, SplitlessMaximizes sensitivity for trace analysis.[14]
Injector Temp. 250 °CEnsures rapid volatilization of the less-polar derivatives without degradation.[14]
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 260°C, hold for 5 minThis temperature program effectively separates the analyte from solvent fronts and other matrix components.[14]
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.[14]
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode significantly increases sensitivity by monitoring only characteristic ions of the derivatized analyte.

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive quantification by gas chromatography. Both silylation and acetylation are highly effective methods, each with distinct advantages. Silylation offers a simple, one-pot reaction ideal for clean samples and MS analysis but requires stringent anhydrous conditions. Acetylation provides highly stable derivatives and is more forgiving of aqueous traces but necessitates a post-reaction work-up. By understanding the chemical principles behind each technique and following robust protocols, researchers can overcome the challenges of phenol analysis and achieve accurate, reproducible results.

References

  • Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
  • Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds. Benchchem.
  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons.
  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chrom
  • Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • General derivatization mechanism for phenol with MTBSTFA.
  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumul
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
  • The Use of Derivatization Reagents for Gas Chrom
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Derivatization for Gas Chrom
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated protocol for the laboratory-scale synthesis of 2,3-Dimethylphenol (also known as 2,3-xylenol). This compound is a valuable chemical intermediate used in the synthesis of pharmaceuticals, antioxidants, and other specialty chemicals.[1][2] The protocol herein describes a classic and reliable method involving the diazotization of 2,3-dimethylaniline (2,3-xylidine) followed by thermal hydrolysis of the resulting diazonium salt.[2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that explains the causality behind experimental choices, ensures self-validating system checks, and is grounded in authoritative references.

Introduction and Reaction Principle

This compound is an aromatic organic compound, appearing as a colorless to pale yellow solid with a characteristic phenolic odor.[1][4] Its structure, featuring a hydroxyl group ortho to two adjacent methyl groups on a benzene ring, makes it a versatile precursor in organic synthesis.

While several industrial methods exist for the production of xylenols, such as the high-temperature methylation of phenol or o-cresol, these often require specialized equipment to handle high pressures and temperatures.[5][6][7][8] For a standard laboratory setting, the Sandmeyer-type reaction involving the diazotization of an appropriate aniline precursor offers a robust and accessible route.

The synthesis proceeds in two primary stages:

  • Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C). This converts the primary amine group into a diazonium salt. This step is temperature-critical, as diazonium salts are generally unstable and can decompose prematurely at higher temperatures.

  • Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group and is displaced by a hydroxyl group from the water solvent, liberating nitrogen gas and forming the desired this compound.

The overall transformation is as follows:

(CH₃)₂C₆H₃NH₂ (2,3-Dimethylaniline) → (CH₃)₂C₆H₃N₂⁺ (Diazonium intermediate) → (CH₃)₂C₆H₃OH (this compound)

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis 2_3_Xylidine 2,3-Dimethylaniline Reagents_1 + NaNO₂ + H₂SO₄ (aq) (0-5 °C) 2_3_Xylidine->Reagents_1 Diazonium_Salt 2,3-Dimethylbenzene diazonium salt Reagents_2 + H₂O + Heat (Δ) - N₂ (gas) Diazonium_Salt->Reagents_2 Reagents_1->Diazonium_Salt 2_3_DMP This compound Reagents_2->2_3_DMP

Caption: Mechanism for the synthesis of this compound.

Safety and Hazard Assessment

Crucial Safety Note: This procedure involves toxic, corrosive, and reactive chemicals. A thorough risk assessment must be conducted before commencing any work. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves.[9][10]

  • 2,3-Dimethylaniline (2,3-Xylidine): Toxic by inhalation, ingestion, and skin contact.

  • This compound (Product): Toxic if swallowed and in contact with skin. Causes severe skin burns and eye damage.[9][10][11] It is also toxic to aquatic life with long-lasting effects.[9]

  • Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed.

  • Sulfuric Acid (H₂SO₄): Severely corrosive. Causes extreme burns upon contact.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11] An emergency eyewash and safety shower must be readily accessible.

Materials and Equipment

Reagents & Chemicals
Chemical NameFormulaCAS No.Molar Mass ( g/mol )Key Properties
2,3-DimethylanilineC₈H₁₁N83-41-0121.18Toxic liquid
Sodium NitriteNaNO₂7632-00-069.00Oxidizer, toxic solid
Sulfuric Acid (98%)H₂SO₄7664-93-998.08Corrosive liquid
Diethyl Ether(C₂H₅)₂O60-29-774.12Flammable liquid
Sodium BicarbonateNaHCO₃144-55-884.01Mild base, solid
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Drying agent, solid
Deionized WaterH₂O7732-18-518.02Solvent
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL round-bottom flask

  • Dropping funnels (x2)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser (Allihn or Liebig)

  • Thermometer (-10 to 110 °C)

  • Ice bath

  • 500 mL separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Vacuum filtration apparatus (for recrystallization)

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis.

Part A: Diazotization of 2,3-Dimethylaniline
  • Acidic Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a dilute sulfuric acid solution by carefully and slowly adding 12.5 mL (approx. 23 g, 0.23 mol) of concentrated sulfuric acid to 100 mL of deionized water. Cool this solution to room temperature.

  • Dissolving the Amine: To the stirred acid solution, slowly add 12.1 g (0.1 mol) of 2,3-dimethylaniline. Some precipitation of the amine salt may occur, which is normal.

  • Cooling: Place the flask in a large ice-salt bath and cool the vigorously stirred mixture to 0-5 °C. It is critical to maintain this temperature range throughout the next step to prevent decomposition of the diazonium salt.

  • Nitrite Addition: Dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of deionized water in a separate beaker and cool the solution in an ice bath. Transfer this cold solution to the dropping funnel.

  • Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over approximately 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid to prevent loss of nitrous acid. Maintain the reaction temperature below 5 °C at all times. The reaction is complete when a drop of the solution gives an immediate positive test (a dark blue-black color) on starch-iodide paper, indicating a slight excess of nitrous acid.

Part B: Hydrolysis and Product Isolation
  • Setup for Hydrolysis: Remove the ice bath and the dropping funnel. Attach a condenser to the central neck of the flask.

  • Thermal Decomposition: Gently heat the solution using a heating mantle. You will observe the evolution of nitrogen gas. Heat the mixture to 50-60 °C and maintain this temperature for about one hour, or until the vigorous effervescence ceases.

  • Completion of Hydrolysis: Increase the heat and bring the mixture to a gentle boil for 15 minutes to ensure complete hydrolysis.

  • Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the dark, oily mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

    • Causality Check: Diethyl ether is an effective organic solvent for the phenol product and is immiscible with the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Washing: Combine the organic extracts. Wash the combined ether layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of water, and finally 50 mL of brine.

    • Self-Validation: During the bicarbonate wash, observe for any gas evolution. The absence of effervescence indicates that all acid has been neutralized.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous sodium sulfate.[3] Decant or filter the solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound as a dark oil or solid.

Part C: Purification and Characterization
  • Purification: The crude product often appears as a dark, discolored solid or oil.[12][13] Purification can be effectively achieved by recrystallization. A common solvent system is aqueous ethanol.[2] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified white to off-white crystals by vacuum filtration.

  • Characterization:

    • Yield Calculation: Determine the mass of the dry, purified product and calculate the percentage yield.

    • Melting Point: The reported melting point of this compound is in the range of 70-76 °C.[2][9] A sharp melting point within this range is a good indicator of purity.

    • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.[3]

Data Summary and Workflow

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 526-75-0[4][9]
Molecular Formula C₈H₁₀O[3][4]
Molar Mass 122.16 g/mol [3][4]
Appearance Colorless to pale yellow crystalline solid[1][4]
Melting Point 70-76 °C[2][9]
Boiling Point ~217 °C[2][9]
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene[4]
Experimental Workflow Diagram

G A 1. Prepare Acidic Solution of 2,3-Dimethylaniline B 2. Cool to 0-5 °C in Ice-Salt Bath A->B  Stirring C 3. Dropwise Addition of Cold NaNO₂ Solution B->C  T < 5 °C D 4. Gentle Heating (50-60 °C) (N₂ Evolution) C->D  Form Diazonium Salt E 5. Boil to Complete Hydrolysis D->E  Hydrolysis F 6. Cool & Extract with Diethyl Ether (3x) E->F G 7. Wash Organic Layer (NaHCO₃, H₂O, Brine) F->G H 8. Dry with Na₂SO₄ G->H I 9. Solvent Removal (Rotary Evaporator) H->I J 10. Purify by Recrystallization I->J  Crude Product K 11. Characterize Product (MP, NMR, GC-MS) J->K  Purified Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Ravipaty, S., Jaquith, M., & Chesney, D. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction. Separation Science and Technology.
  • Ravipaty, S., Jaquith, M. J., & Chesney, D. J. (2011). Purification of Commercial 2,3-Dimethyl Phenol Using Supercritical Fluid Extraction. Separation Science and Technology, 46(13), 2125-2130.
  • Padmor, M. S., & Pratihar, S. (2024). The reaction mechanism of methylation of phenolic component in the presence of TMAH. SYNLETT.
  • Apesteguía, C. R., et al. (2011). Selective synthesis of p-cresol by methylation of phenol.
  • European Patent Office. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol.
  • Google Patents. (n.d.). US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation.
  • Google Patents. (n.d.). US4022843A - Liquid phase methylation of ortho cresol.
  • Wikipedia. (n.d.). o-Cresol.
  • CONICET. (n.d.). Selective synthesis of p-cresol by methylation of phenol.
  • Google Patents. (n.d.). US3718704A - Methylation process.
  • PubChem. (n.d.). This compound.
  • Selva, M., et al. (2018). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 57(17), 5839-5846.
  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Google Patents. (n.d.). CN101514144B - Method for preparing o-cresol.
  • Google Patents. (n.d.). CN101514145B - Method for preparing o-cresol.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-.

Sources

2,3-Dimethylphenol as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Chromatographic Analysis Using 2,3-Dimethylphenol as a Reference Standard

Authored by: Senior Application Scientist

Introduction: The Foundational Role of Reference Standards in Chromatography

In the landscape of analytical chemistry, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards employed. These standards are the bedrock of method validation, system suitability testing, and the accurate calibration of analytical instruments. They provide the benchmark against which unknown samples are measured, ensuring that the data generated is both reliable and reproducible. This is particularly critical in the pharmaceutical and environmental sectors, where analytical results inform decisions regarding product safety, efficacy, and environmental impact.

This compound, also known as 2,3-Xylenol, is a substituted phenol of significant industrial and environmental relevance. Its presence as a raw material, intermediate, or impurity in chemical manufacturing processes, and as a pollutant in environmental samples, necessitates precise and accurate analytical methods for its quantification. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in chromatographic applications, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into its physicochemical properties, handling protocols, detailed chromatographic methodologies, and the principles of method validation as outlined by the International Council for Harmonisation (ICH).

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of a reference standard is paramount for the development of robust analytical methods. These properties dictate the choice of chromatographic technique, solvent selection, and instrument parameters. For instance, the solubility of this compound in various solvents informs the preparation of stock and working standard solutions, while its volatility and thermal stability are key considerations for Gas Chromatography.

PropertyValueSource
Chemical Name This compoundPubChem[1]
Synonyms 2,3-Xylenol, vic-o-Xylenol, 1-Hydroxy-2,3-dimethylbenzenePubChem[1]
CAS Number 526-75-0PubChem[1]
Molecular Formula C₈H₁₀OPubChem[1]
Molecular Weight 122.16 g/mol PubChem[1]
Appearance Colorless to brown crystalline solidPubChem[1], ChemicalBook[2]
Melting Point 70-75 °C (158-167 °F)Sigma-Aldrich[3], NOAA[4]
Boiling Point 217 °C (423 °F) at 760 mmHgSigma-Aldrich[3]
Water Solubility 4,570 mg/L at 25 °C (Slightly soluble)PubChem[1]
Solubility in Organics Freely soluble in alcohol, chloroform, ether, benzenePubChem[1]
pKa (Strongest Acidic) 10.48FooDB[5]
logP 2.34 - 2.48FooDB[5], SIELC Technologies[6]

Safety, Handling, and Preparation of Standard Solutions

1. Safety and Handling: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[3][7][8][9] Therefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[7]

  • Spill Management: In case of a spill, remove all ignition sources, dampen the solid material with 60-70% ethanol, and transfer it to a suitable container for disposal.[4]

2. Storage and Stability: Proper storage is crucial to maintain the integrity and purity of the reference standard.

  • Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from light and moisture as it can be hygroscopic.[2][7]

  • Solution Stability: Solutions prepared in solvents such as DMSO, ethanol, or acetone are generally stable for 24 hours under normal laboratory conditions.[2] However, stability should be verified during method development.

3. Preparation of Stock and Calibration Standards: The accuracy of the entire analytical method relies on the correct preparation of the stock solution.

G cluster_prep Standard Preparation Workflow RS Receive & Verify This compound Reference Standard (RS) WEIGH Accurately weigh required mass of RS RS->WEIGH 1 DISSOLVE Dissolve in volumetric flask with appropriate solvent (e.g., Methanol, Acetonitrile) WEIGH->DISSOLVE 2 STOCK Prepare Stock Solution (e.g., 1000 µg/mL) DISSOLVE->STOCK 3 SERIAL Perform Serial Dilutions from Stock Solution STOCK->SERIAL 4 CAL Prepare Calibration Standards (e.g., 0.1, 1, 5, 10, 50 µg/mL) SERIAL->CAL 5

Caption: Workflow for preparing stock and calibration standards.

Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of phenolic compounds due to its efficiency and applicability to non-volatile and thermally sensitive analytes.[6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.[6]

  • Syringe filters (0.45 µm) for sample filtration.

B. Detailed Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA common solvent mixture for phenols; acid suppresses ionization for better peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensuring optimal efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV at 274 nmPhenols exhibit strong absorbance in this UV region.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
  • Analysis Sequence:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the unknown samples.

  • Data Analysis:

    • Identify the this compound peak based on its retention time from the standard injections.

    • Integrate the peak area for each standard.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Analysis by Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds like this compound.[10][11] Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the capillary column.

A. Instrumentation and Consumables:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Fused silica capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity nitrogen, helium, or hydrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • GC vials and caps.

B. Detailed Experimental Protocol:

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of this compound in a volatile solvent like methanol or isopropanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution.

  • Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µmA nonpolar column suitable for general-purpose analysis of phenols.[11]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C, hold 1 min; Ramp: 10 °C/min to 220 °C, hold 5 minA temperature ramp allows for separation from other components with different boiling points.
Detector Flame Ionization Detector (FID)A robust and universally responsive detector for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
  • Analysis Sequence:

    • Perform a bake-out of the column if necessary to ensure a clean system.

    • Inject a solvent blank to check for contamination.

    • Inject the series of calibration standards.

    • Inject the unknown samples.

  • Data Analysis:

    • Identify the this compound peak by its retention time.

    • Integrate the peak area.

    • Generate a calibration curve and use the regression equation to calculate the concentration in the unknown samples, similar to the HPLC procedure.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The principles outlined in the ICH Q2(R1) guideline provide a framework for this process.[12][13][14][15]

G cluster_params Key Validation Characteristics Validation Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD LOQ Robustness Specificity Specificity (Peak Purity/Resolution) Linearity Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Precision Precision (%RSD of Replicate Injections) LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Robustness Robustness (Varying Method Parameters)

Caption: Core parameters for analytical method validation.

  • Specificity: The method's ability to selectively measure this compound in the presence of impurities or matrix components. This is assessed by analyzing spiked samples and ensuring no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) of the calibration curve should typically be ≥ 0.99.[16]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the this compound reference standard. Recoveries are typically expected to be within 98-102%.[17]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. It is assessed by multiple injections of the same standard, with a relative standard deviation (%RSD) typically required to be < 2%.

    • Intermediate Precision: Evaluates the method's precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method's reliability when subjected to small, deliberate changes in parameters like mobile phase composition, pH, column temperature, or flow rate.

By systematically evaluating these parameters, a laboratory can ensure that the developed chromatographic method using this compound as a reference standard is accurate, precise, and fit for its intended analytical purpose.

References

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • FooDB. (2010, April 8). Compound: o-Xylenol (FDB004551).
  • Scite.ai. (2025, July 31). ICH guideline Q2 (R1): Significance and symbolism.
  • PubChem. This compound. National Center for Biotechnology Information.
  • SIELC Technologies. (2018, February 16). This compound.
  • International Council for Harmonisation. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography.
  • United States Pharmacopeia. USP Monographs: Phenol.
  • de Souza, L. M., et al. (2007). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Quimica Nova, 30(3), 589-594.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • U.S. Environmental Protection Agency. Method 8041A.
  • ALS Environmental. (2022, October 28). Determination of Low-Level Phenols in Waters and Leachates by HPLC.
  • Chulalongkorn University. (2018). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.

Sources

High-Recovery Solid-Phase Extraction (SPE) of 2,3-Dimethylphenol from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract & Introduction

2,3-Dimethylphenol (2,3-DMP), a xylenol isomer, is an environmental contaminant of significant concern, often originating from industrial effluents, coal tar distillates, and the degradation of certain pesticides.[1] Its presence in soil poses risks to groundwater quality and ecosystem health, necessitating robust and accurate analytical methods for its quantification. Traditional methods for extracting phenols from solid matrices, such as Soxhlet extraction, are often time-consuming and require large volumes of hazardous organic solvents.[2][3]

Solid-Phase Extraction (SPE) offers a superior alternative, providing high analyte enrichment, efficient sample cleanup, reduced solvent consumption, and compatibility with modern automated systems.[4][5] This application note provides a comprehensive, field-proven protocol for the extraction of this compound from soil using SPE. We will delve into the critical mechanistic principles behind each step, from initial sample preparation to final elution, ensuring a self-validating and reproducible workflow suitable for rigorous scientific investigation. The methodology is grounded in established environmental analytical chemistry principles, primarily leveraging reversed-phase chromatography for selective isolation.

The Analyte: this compound

Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy.

  • Structure: A phenol ring with two methyl groups at positions 2 and 3.

  • Polarity: It is a moderately polar organic compound, slightly soluble in water (4.57 g/L at 25°C) and freely soluble in organic solvents like methanol, acetone, and dichloromethane.[6]

  • Acidity (pKa): As a phenol, 2,3-DMP is weakly acidic. The pKa of the phenolic proton is approximately 10.6. This property is critical for SPE, as the compound's charge state can be controlled by adjusting the sample pH. To ensure the analyte is in its neutral, non-ionized form for optimal retention on a non-polar sorbent, the sample pH must be adjusted to be at least two units below the pKa.[7]

Principle of the Method: Reversed-Phase SPE

This protocol employs a reversed-phase SPE mechanism. The core principle involves the partitioning of the analyte between a liquid mobile phase (the sample) and a solid stationary phase (the sorbent).[8]

  • Sorbent: A non-polar sorbent (e.g., C18-bonded silica or a polymeric material) is used.

  • Retention: The moderately polar 2,3-DMP is first extracted from the soil into a solvent. This extract is then loaded onto the SPE cartridge. The primary retention mechanism is hydrophobic (van der Waals) interaction between the non-polar aromatic ring and methyl groups of the analyte and the non-polar functional groups of the sorbent.[8]

  • Selectivity: By carefully selecting wash and elution solvents, we can selectively remove unwanted matrix interferences (e.g., more polar compounds that do not retain strongly) and then recover the target analyte with high purity.

The overall workflow is a multi-stage process designed to isolate 2,3-DMP from the complex soil matrix.

G cluster_pre Sample Preparation cluster_extract Initial Extraction cluster_spe SPE Cleanup cluster_post Analysis Soil Soil Sample Collection DrySieve Air Dry & Sieve (<2mm) Soil->DrySieve SolventExtract Solvent Extraction (e.g., PLE, Sonication) DrySieve->SolventExtract Filter Filter & Collect Supernatant SolventExtract->Filter pH_Adjust pH Adjustment & Dilution Filter->pH_Adjust SPE Solid-Phase Extraction pH_Adjust->SPE Concentrate Eluate Concentration SPE->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis

Figure 1: Overall workflow for the extraction and analysis of this compound from soil.

Experimental Protocol

This protocol is designed for a 10g soil sample. Adjustments may be necessary based on suspected contamination levels and soil type.

Materials and Reagents
Reagent/MaterialGradePurpose
This compound StandardAnalytical Grade (≥99%)Calibration & Spiking
Methanol (MeOH)HPLC or Pesticide GradeSPE Conditioning, Elution
Dichloromethane (DCM)Pesticide GradeElution Solvent
AcetonePesticide GradeInitial Soil Extraction
n-HexanePesticide GradeInitial Soil Extraction
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)ACS GradepH Adjustment
Anhydrous Sodium SulfateACS Grade, GranularDrying Agent
Reagent WaterType I UltrapureSample Dilution, SPE Conditioning
SPE Cartridge Analyte Isolation
Option 1: Reversed-Phase SilicaC18 (Octadecyl), 500 mg, 6 mLStandard for non-polar compounds
Option 2: PolymericStyrene-Divinylbenzene (SDB) or Oasis HLB, 200 mg, 6 mLHigh capacity, stable at extreme pHs

Rationale for Sorbent Selection:

  • C18 (Octadecyl): The industry standard for reversed-phase SPE. It provides robust hydrophobic interactions with the benzene ring and methyl groups of 2,3-DMP. It is highly effective for isolating such compounds from aqueous or polar organic extracts.[4][9]

  • Polymeric (e.g., SDB, Oasis HLB): These sorbents offer higher surface area and capacity compared to silica-based C18.[9] They are also stable across a wider pH range, which adds robustness to the method. Styrene-divinylbenzene disks have been successfully used for the isolation of xylenols from soil.[10]

Step 1: Initial Soil Extraction

Objective: To transfer 2,3-DMP from the solid soil matrix into a liquid solvent extract.

  • Sample Preparation: Weigh 10 g of air-dried, sieved (<2 mm) soil into a glass beaker or flask.

  • Spiking (for QC): For quality control samples (e.g., Matrix Spike), add a known amount of 2,3-DMP standard dissolved in a minimal volume of acetone.

  • Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[7] This solvent combination is effective for extracting moderately polar compounds from soil.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 30-40°C).[7] Alternatively, Pressurized Liquid Extraction (PLE) can be used for higher efficiency.[11]

  • Separation: Decant the solvent extract. For optimal recovery, repeat the extraction (steps 3-4) two more times, combining all extracts.

  • Cleanup: Centrifuge or filter the combined extract through a 0.45 µm PTFE filter to remove particulate matter.

Step 2: Solid-Phase Extraction Cleanup

Objective: To isolate 2,3-DMP from co-extracted matrix interferences.

G Condition 1. Conditioning - 6 mL Methanol - 6 mL Acidified Water (pH < 4) Load 2. Sample Loading - Load acidified extract - Flow rate: 1-2 mL/min Condition->Load Activates sorbent Wash 3. Interference Wash - 6 mL Water/Methanol (95:5) - Dry sorbent (5 min vacuum) Load->Wash Analyte is retained Elute 4. Elution - 6 mL Dichloromethane (DCM) Wash->Elute Removes polar interferences Collect Collect Eluate Elute->Collect Recovers analyte

Figure 2: Detailed four-step Solid-Phase Extraction (SPE) protocol.

  • Solvent Exchange & pH Adjustment:

    • Concentrate the initial soil extract to approximately 1 mL using a gentle stream of nitrogen.

    • Reconstitute the extract in 100 mL of reagent water.

    • Crucially, adjust the pH to < 4 with 1N HCl or H₂SO₄.[1] This ensures the phenolic hydroxyl group is protonated, rendering the molecule neutral and ready for reversed-phase retention.

  • SPE Cartridge Conditioning:

    • Mount the C18 or polymeric SPE cartridge onto a vacuum manifold.

    • Wash the sorbent with 6 mL of Dichloromethane (DCM) or Ethyl Acetate to remove any organic impurities (optional but recommended).

    • Flush the sorbent with 6 mL of methanol to wet and activate the stationary phase.

    • Equilibrate the sorbent with 6 mL of reagent water adjusted to pH < 4. Do not allow the sorbent to go dry from this point until the sample is loaded.

  • Sample Loading:

    • Load the entire 100 mL acidified aqueous sample onto the cartridge at a slow, controlled flow rate of 1-2 mL/min. A slow rate is critical to ensure sufficient interaction time between the 2,3-DMP and the sorbent for efficient retention.

  • Washing:

    • Wash the cartridge with 6 mL of a 95:5 (v/v) mixture of reagent water and methanol. This step removes weakly retained, polar interferences without eluting the target analyte.

    • After the wash, apply a full vacuum for 5-10 minutes to thoroughly dry the sorbent. This is essential to prevent water from being carried into the final non-aqueous eluate.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the 2,3-DMP from the sorbent by passing 6 mL of Dichloromethane (DCM) through the cartridge. Collect the eluate. The non-polar DCM effectively disrupts the hydrophobic interactions, releasing the analyte.

Step 3: Post-Extraction and Analysis
  • Drying: Pass the collected DCM eluate through a small column of anhydrous sodium sulfate to remove any residual water.[7]

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen in a warm water bath.

  • Analysis: The sample is now ready for instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for confirmation and quantification, providing both high sensitivity and selectivity.[12][13] High-Performance Liquid Chromatography (HPLC) can also be used.

Expected Performance & Data

The performance of this method should be validated in your laboratory. The following data are representative of what can be expected.

ParameterTypical ValueComments
Recovery Rate 85-110%Dependent on soil type and initial concentration. Determined by Matrix Spike/Matrix Spike Duplicates.
Relative Standard Deviation (RSD) < 15%Indicates good method precision.
Method Detection Limit (MDL) 0.01 - 0.05 µg/gCan be achieved with GC-MS in Selective Ion Monitoring (SIM) mode.[13]
Elution Volume 6 mLOptimized to ensure full recovery while minimizing final concentration time.
Sample Throughput HighA batch of 12-24 samples can be processed simultaneously on a vacuum manifold.

Troubleshooting

IssueProbable CauseSolution
Low Analyte Recovery 1. Sorbent went dry during conditioning.2. Sample pH was too high.3. Loading flow rate was too fast.4. Elution solvent is not strong enough.1. Repeat, ensuring sorbent bed remains wet.2. Verify sample pH is < 4 before loading.3. Reduce flow rate to < 2 mL/min.4. Try a different solvent like ethyl acetate or a DCM/Methanol mix.
Poor Reproducibility 1. Inconsistent flow rates.2. Non-homogenous soil sample.3. Incomplete drying of sorbent before elution.1. Use a vacuum manifold with flow control.2. Ensure soil is thoroughly mixed and sieved.3. Increase vacuum drying time to > 5 minutes.
Interferences in Final Extract 1. Wash step was insufficient.2. Contamination from reagents or glassware.1. Increase methanol percentage in the wash step slightly (e.g., to 10%), or add a second wash step.2. Run a method blank to identify the source of contamination.

References

  • Albanis, T. A., Hela, D. G., & Papakostas, G. (1998). Analysis of Phenolic Compounds in Soil and Sediment by Using SPE-Disks and Gas Chromatography Techniques. This information is synthesized from the provided search result which describes the use of Styrene-Divinylbenzene (SDB) extraction disks for phenols in soil. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmX0pX8RJTMyRVmk2WHu1R_XWfwSJ-MGvdQOPZIPITtaYatyDvOyUnlY2xeDBVx6j8G7b7F12OlBKm8a88eWW4Arr70ojVJM0MBQGYbFa42x1D2BvwP_upRbnrG7pHYg6TzUSoYJtspOjb4dFEGdOM6mLxsivzlA==]
  • Pinto, A. P., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAOybFRa7vnrSlhQdm4OrcuKFf0op8uFyQZJRZdJWUtVT8aIuOeGGskyEP91ojMGKjjKIFHUHSOkh_E4ojULm6PqmaCgaWYnXoDO2fYK3Oj73LAF5z6uxyqlDOHVTfrCt7Z_XKvLuStr5KPA==]
  • ResearchGate. (n.d.). Removal and detection of phenols through an SPE-HPLC method using microporous organic networks as adsorbent. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu0Ls1jxvmT6DDDrromq3MeM3RLS3BNeucdIi8DvNdnvIJGqyoX_H6BHh8Ns45hb2cScfgUYWrkwAWkVkngAdSVwyCxQFdSjoCJoHWiZgB1dz25XgNjh6Pya2ASUCsIzqDuLfvWmVJ9iDRBatM8qXfLMdTMHsW5OXCN-_8XYN4OprG64eMhefgazTPs-3q_DlCzvzRNcOYSr8jyDKz2wohNK3n6Zm3rCPdJ5N9_XBTExFavK9abbVAgwk7P1vBRfcQSnxdspoIW6wfKPTio3OA3PNKJjRySZ3c]
  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WxGZCN8UQQHQR0AnHxSpP48lSVa8oBeD44sif32xoXg8VvQauH7N8UPtspwH5cuAnCBJkJqfX_zdFXJCa-I5-bj3-gSrvXpa8KWXPC0T2Af6csb_hNzBLcaBHZjc9fkyoSyr_2CJD1GJpsoIeIKMCQHGWkwbdIq4c9VWYceg-J-xT0tt6NTgwQ==]
  • Hawks, C. (2025). How To Choose The Right SPE Sorbent For Your Application? Blogs - News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfNzDGb-VToi50S1ZHrqc2gYr6hAl3BLHiUGtBzMZv5Zzy6qE09OVzWWTwGFKugc3SQ0qFXSLOsPkns8vvCQ0ZO7ukhkwDpK_7TYffBxMqfIgk4875lyXfwVJgUL3lMS9hy8dHJDAYoa23B5Ao6yn2GdzG8ADM1FX1y_50A1f0JmBrX947uGgtxSbfoTRBc_4CeQ==]
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD1rQ1RWOXLVhnh4vBJOPMDCRCRXYhfUuxF3IAlAdfQ720X2BNqZM8AQI5xMd4WNqTApCN9y84_eIA4IJIAd4-_2Yhm-qSB-4jgV677t9dGkgPDOo0HJe9xhbdZtzrjOZ6mrT4Uo2AbqSP_3vkrotXxoVQdRry5cNSA0d0clZ9g2IVOMtoNulh]
  • ResearchGate. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzlrF3iGin8ZKUyLmA8FV-GZ5YyoZ-gXu2Ive7gSqo1H5ymWmYZWOksSnGdEOEeHBa5L5IJz9IKZJ2UnmkuLvbh7p6AFtK7ZT7G6eLNqv4-2xklxmxMBt7mOvxGrAobt98Ryg9hkemR0i6S17QdVjPg3uxsIa0a2r754phBGj68_cLA2suhfXeyK2OKeONkl5ZGF9T8Pn1UJsmxxXm8NiMKGHTU5HSRB-o-15mf00RD3x93DYrcguZdVSYuRcpUabx8TF0vONok0AGvNhI]
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-eGCc3NvsDrW35GWDccMLqSzeJhThGDGW2-R4R0cnqV0G8pDprWcgDPR2_KBJ8jKbrrhzG4auTcow0RxudXLSw08PpZ_HLjYGC68ZvSdt9MTBOg4514sH4DPdsbteiL8vn6RAGSw0uWCWkUAaWTlsfT2v5XL5p59t5-h8P2iKm7gbR06QqWg=]
  • British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. PBM - Gov.bc.ca. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD3XtMRnbKQb4kCrW3AVmpzCsXWjLY3TwrgC5M0Jkkoe-VgQMxzPgeFiMvn-EsqHDdJfd6G8O03BwS5WztjenT6AHzP5QXkhAsaSudg747Baf5fd9ih1iKxy3wEpm8us6ncGecZ2I__3YhL_c1vdN-wcALhV0oroGpmPz6f2i1KXcJeJw3A6J46OISv4tZOZwhuwM-5Ip7YJgYBQ-06EZCQqM5So2q79NtHz2VZuSYdwPpWyBOjnMTjdoDCAiPTQ_uAfgxH7dYzEaRsvZVdoBiGKI73pg=]
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtGNKGmk6RMrA5GK0n30fDmoQrwmESwlgQsmRzAWCgKKyLq-sWSxFYNjS3FUBfEOs_aRyLNkcCCNeJjfOzBlEI-gdUxq28qFQkaIeDD2pYmPRnaX1uMsG1uxcSq18J_PD9xwRbWHJLJy_spbg0Y4Uegxc3Eo-Qry5HCCC5JZrfhFRXkxjXIsVTpE6p]
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPXP82ZFQvErS6NLzeEpoMduUbcjxRFU4OGYXo2seLmd9SLAiN_5TrHK9qn82NfhenAfa693eYLgOWZ00bYvmxD36Ku9jo4N_7eiO6JbOXt6T9SUn7dyNDWIeNO3LJYgkXp0JDtlWT5fd2yH2V2-1qwjP2E9AMJ_SpkwHhpBMrYquP]
  • BenchChem. (2025). Optimizing the extraction of 2,4-Dimethylphenol from water and soil samples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM7njIAvdVxZFGePcVWcw--HbUaprJsoVo0TGci04FWBdz6Vu82wz_123UGHxxQ3_X6gx_OUudYCG68F6jrJw9DHRbQPigcXQavDi_eY6DoruOKwyJltsR4XF0pUV7Jw06Y963BKtoOAPQ7zCM6pAgUtDlTadbVRfZq3R7jJUfJ7SvDQqxlfD9a2eA43e8JJ8bPc80I57oXZOUCE2uO-ozUMBtTineDQ==]
  • BenchChem. (2025). Application of 2,4-Dimethylphenol as a Standard for Environmental Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbRUv3QeIAXa6M5i7sN8yb-xPg1TKjMU1FId64YAjKkrpKCs3tHscgSocsoYFtxERYxoXOaa6zIbdszhVP7ZPadvexQoHDmCS2Rx7PE_lSOFI57jd24d2E8ZlswKPxRw0S8YMfKlpJdccfWjgOIwYwXM7nOSQF6ZG78cZsY4P9S1jtkugyyqyH_2cUkR_C6BPOZkm_UF8Q0exMEU9Iv8V6KQgN_Lk]
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqG7iT_wvImsmKMQKUyVDczfue1K0vBXbJlSPMP51_CS7Udd-fgiytHjpSGa7pDkASB31tFVy8vlrclww8oCUyplDFXdDp4-CgFz_xkjhklZ3LVnaoVbpoyWkXeg4nv4bTbLSYhZVwcG1ZFuOHmlgC3SSpt3-w5EXJhVNyUgqVhyL-EIc00A4mq5VWJf-eaera8mSa4lk_tQ==]
  • Bell, S. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETY9qk9UtjhgsEWih2NpQsjXKZ-gv_poteT95Y7efxX9kqflFENw-9WetsRYxMixzyPxZ1Q0ccH-EWBX5EdK4OUwvQTTTLXFYoBgL-8dH0dRAP3QwgePcREFTcunWm2xrM]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3__iweUHnr-do2GoDj3zb5iVzAfFZhMFcl1QGzOEvv8yi9GE71-rjp5jBl6Vlj8mb3istInvbu7PgyUywUeZdcD_fTmg7B3gpmutaSSkcTbyjWMXu2UYVjprB8AAgqyqQxGlJWJ7MlbzSbTCfERp-UAMzUSpf]
  • Andreu, V., et al. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR86pxWTW8jsolYkLMUl4_9YnJ0JvA7F-yJkHUp0W9BIX7T8-WqpmahVmEnlYPJflpRq29UHHGkZQtaneSiYT9H-HzLJTR7HYrAljQSGV4OxHhwqw2_AAxcpD1cGqkLhotiHA=]

Sources

Application Note: Quantification of 2,3-Dimethylphenol in Industrial Effluent by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a robust and validated method for the quantitative analysis of 2,3-dimethylphenol (2,3-DMP), a common industrial pollutant, in wastewater samples. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This method provides the high sensitivity and selectivity required for monitoring 2,3-DMP at environmentally relevant concentrations, ensuring compliance with regulatory standards.

Introduction

This compound, also known as 2,3-xylenol, is an aromatic organic compound utilized in the manufacturing of various products, including disinfectants, solvents, and antioxidants.[1] Its presence in industrial effluents is a significant environmental concern due to its toxicity to aquatic life and potential adverse effects on human health.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenolic compounds in wastewater to mitigate these risks.[3][4][5]

Accurate and reliable quantification of 2,3-DMP in complex industrial wastewater matrices presents analytical challenges due to the presence of interfering compounds. This application note details a comprehensive workflow, from sample collection and preparation to instrumental analysis and data processing, designed to overcome these challenges and provide trustworthy results for researchers and environmental scientists.

Principle of the Method

The core of this method lies in the synergistic combination of solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS).

  • Solid-Phase Extraction (SPE): This sample preparation technique is employed to isolate and concentrate 2,3-DMP from the aqueous wastewater matrix.[6] A specialized sorbent material within the SPE cartridge retains the analyte of interest while allowing interfering polar compounds to pass through. The retained 2,3-DMP is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample extract suitable for GC-MS analysis. This pre-concentration step is crucial for achieving the low detection limits often required by environmental regulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical technique provides both separation and definitive identification of 2,3-DMP.[7] The sample extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a capillary column. The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties.[7][8] As the separated compounds exit the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer bombards the molecules with electrons, causing them to fragment into characteristic patterns. These fragmentation patterns, or mass spectra, serve as a "fingerprint" for each compound, allowing for highly selective and unambiguous identification and quantification of 2,3-DMP.[7]

Materials and Reagents

  • Reagents:

    • This compound (purity ≥99%)[9]

    • Methanol (HPLC grade)

    • Dichloromethane (pesticide residue grade)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Sodium sulfate, anhydrous

    • Reagent water (Type I)

  • Standards:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2,3-DMP and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 20 µg/mL).

  • Apparatus:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • SPE manifold and cartridges (e.g., C18 or polymeric sorbent)

    • Analytical balance

    • pH meter

    • Glassware: volumetric flasks, pipettes, separatory funnels

    • Nitrogen evaporator

    • Vortex mixer

    • Autosampler vials with PTFE-lined septa

Experimental Workflow

The overall analytical procedure is outlined in the following diagram:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Quantification SampleCollection 1. Sample Collection & Preservation Acidification 2. pH Adjustment to < 2 SampleCollection->Acidification SPE_Conditioning 3. SPE Cartridge Conditioning Acidification->SPE_Conditioning SPE_Loading 4. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution 6. Analyte Elution SPE_Washing->SPE_Elution Drying_Concentration 7. Drying & Concentration SPE_Elution->Drying_Concentration GCMS_Analysis 8. GC-MS Analysis Drying_Concentration->GCMS_Analysis Data_Processing 9. Data Acquisition & Processing GCMS_Analysis->Data_Processing Calibration 10. Calibration Curve Generation Data_Processing->Calibration Quantification 11. Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Detailed Protocols

Sample Collection and Preservation
  • Collect approximately 1 liter of industrial effluent in an amber glass bottle to protect the sample from light.[3]

  • Immediately after collection, preserve the sample by acidifying to a pH < 2 with concentrated hydrochloric acid. This inhibits microbial degradation of the phenolic compounds.

  • Store the sample at 4°C and analyze within 7 days of collection.[3]

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water (pH adjusted to < 2 with HCl) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the preserved wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Interference Elution: After loading, wash the cartridge with 10 mL of reagent water to remove any remaining polar interferences.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Analyte Elution: Elute the retained 2,3-DMP from the cartridge by passing 5 mL of dichloromethane through it. Collect the eluate in a clean collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.

GC-MS Instrumental Analysis

The following table outlines the recommended GC-MS operating conditions. These may need to be optimized for your specific instrumentation.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)[8][10]
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)122
Qualifier Ions (m/z)107, 77

Rationale for Parameter Selection:

  • Column Choice: A 5% Phenyl Methylpolysiloxane column is a general-purpose, non-polar column that provides good separation for a wide range of semi-volatile organic compounds, including phenols.[8][10]

  • Splitless Injection: This injection mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

  • Oven Temperature Program: The temperature program is designed to ensure good chromatographic separation of 2,3-DMP from other potential isomers and matrix components.

  • Selected Ion Monitoring (SIM) Mode: Operating the mass spectrometer in SIM mode significantly enhances sensitivity and selectivity by only monitoring for the specific ions characteristic of 2,3-DMP. The quantifier ion (m/z 122, the molecular ion) is used for concentration calculations, while the qualifier ions are used for confirmation of the analyte's identity.

Calibration and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the GC-MS system.

  • Data Analysis: For each standard, integrate the peak area of the quantifier ion (m/z 122).

  • Linear Regression: Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Sample Analysis: Inject the prepared sample extract into the GC-MS system.

  • Quantification: Determine the concentration of 2,3-DMP in the sample extract by comparing its peak area to the calibration curve.

  • Final Concentration Calculation: Calculate the final concentration of 2,3-DMP in the original wastewater sample using the following formula:

    Concentration (µg/L) = (Concentration from curve (µg/mL) x Final extract volume (mL)) / Initial sample volume (L)

Quality Control and Method Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A method blank (reagent water carried through the entire analytical process) should be analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): An LCS (a blank sample spiked with a known concentration of 2,3-DMP) should be analyzed to assess the accuracy of the method. Recoveries should typically be within 70-130%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample should be spiked with a known amount of 2,3-DMP and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the duplicates should be < 20%.

Example Method Performance Data:

Parameter Result
Method Detection Limit (MDL) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Linearity (r²) > 0.998
Recovery (LCS) 95 ± 5%
Precision (RPD) < 10%

Conclusion

This application note provides a detailed and validated protocol for the quantification of this compound in industrial effluent. The use of solid-phase extraction for sample preparation coupled with the high selectivity and sensitivity of GC-MS analysis allows for the reliable determination of 2,3-DMP at low µg/L levels. The implementation of rigorous quality control measures ensures the accuracy and defensibility of the generated data, making this method suitable for routine environmental monitoring and regulatory compliance.

References

  • BenchChem. (2025). Application Note: HPLC Analysis for 2,4-Dimethylphenol Quantification.
  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
  • Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1.
  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Journal of Chromatography A. (n.d.). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin.
  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • PubChem. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound | CAS 526-75-0.
  • U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol.

Sources

Topic: Experimental Setup for the Selective Oxidation of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of 2,3-dimethylphenol is a critical transformation for synthesizing valuable chemical intermediates, most notably 2,3-dimethyl-p-benzoquinone, a precursor for quinone-based drugs and a key fragment in the synthesis of Coenzyme-Q analogues.[1] This document provides a comprehensive guide to the experimental setup for this reaction. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively. We will explore the mechanistic basis of phenol oxidation, detail a robust protocol using hydrogen peroxide as a clean oxidant, outline rigorous analytical methods for product validation, and discuss critical safety considerations.

Introduction: The Scientific Rationale

This compound (also known as 2,3-xylenol) is an aromatic compound whose structure lends itself to targeted oxidation.[2][3] The electron-donating hydroxyl and methyl groups activate the benzene ring, making it susceptible to oxidative processes. However, this high reactivity can also be a challenge, often leading to a mixture of products, including dimers, trimers, and polymeric materials if not properly controlled.[4][5]

The primary goal of this protocol is the selective conversion of this compound to 2,3-dimethyl-p-benzoquinone. This target molecule is of significant interest due to its structural role in biologically active compounds and as a versatile reagent in organic synthesis.[1] Achieving high selectivity requires a careful choice of oxidant and reaction conditions to favor the formation of the desired quinone over competing reaction pathways like C-C or C-O coupling.

Mechanistic Insight: The Phenoxy Radical Pathway

The oxidation of phenols typically proceeds through a single-electron transfer (SET) mechanism to form a mesomerically stabilized phenoxy radical.[4] This radical intermediate is the crucial branch point from which all subsequent products are formed. The reaction's selectivity is determined by the fate of this radical.

G cluster_start Initiation cluster_pathways Reaction Pathways A This compound B Oxidant (-e⁻, -H⁺) A->B C Phenoxy Radical (Mesomerically Stabilized) B->C D Further Oxidation C->D Pathway 1 (Selective) E Radical Coupling C->E Pathway 2 (Non-selective) F Desired Product: 2,3-Dimethyl-p-benzoquinone D->F G Side Products: Dimers, Polymers E->G

Caption: General mechanism for this compound oxidation.

Our choice of hydrogen peroxide as the oxidant in the detailed protocol is based on its ability to participate in a controlled oxidation, minimizing the uncontrolled radical coupling that leads to undesirable polymeric side products.[6]

Experimental Protocol: Controlled Oxidation with Hydrogen Peroxide

This protocol is designed as a robust starting point for laboratory-scale synthesis. It employs a Schlenk technique to ensure a controlled atmosphere, though for many applications, this level of rigor may be relaxed.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichA solid, appears as white to yellow crystals.[7]
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OACS ReagentPotent oxidizer. Handle with extreme care.
Acetonitrile (MeCN)Anhydrous, ≥99.8%DriSolv® or equivalentUsed as the reaction solvent.
Silica Gel230-400 meshFor column chromatographyUsed for purification.
Ethyl AcetateACS GradeFor chromatographyMobile phase component.
n-HexaneACS GradeFor chromatographyMobile phase component.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory PreparedFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying organic layer
Schlenk Flask100 mL---Or a standard round-bottom flask with a reflux condenser.
Equipment Setup
  • Magnetic stirrer with heating capabilities

  • Schlenk line or nitrogen/argon inlet

  • Glassware: Schlenk flask, dropping funnel, beakers, separatory funnel, round-bottom flask for rotary evaporator

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Flask Preparation: An oven-dried 100 mL Schlenk flask is cooled to room temperature under a stream of inert gas (e.g., nitrogen). This ensures that no atmospheric moisture interferes with the reaction, although this specific reaction is not highly moisture-sensitive.

  • Reagent Addition: Charge the flask with this compound (e.g., 1.22 g, 10 mmol) and a magnetic stir bar. Add anhydrous acetonitrile (30 mL) to dissolve the phenol.[6]

  • Initiating the Reaction: While stirring the solution, begin the dropwise addition of 30% hydrogen peroxide (1.0 mL, ~10 mmol, 1.0 equivalent) using a dropping funnel over 15 minutes.[6] Causality Note: Slow addition is crucial to control the reaction exotherm and prevent a rapid, uncontrolled oxidation which could lead to side product formation.

  • Reaction Conditions: Maintain the reaction temperature between 30-35°C using a water bath.[6] Stir vigorously for the required time (typically 1-3 hours).

  • Monitoring Progress: The reaction's progress must be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Place a spot of the starting material and a spot of the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (quinones are typically more polar than phenols but less polar than highly hydroxylated byproducts) indicates conversion.

  • Workup - Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining peroxide by slowly adding a saturated sodium thiosulfate solution until bubbling ceases. Neutralize the mixture by adding 5% sodium bicarbonate solution (~20 mL).[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[6] Combine the organic layers.

  • Drying and Concentration: Wash the combined organic extract with distilled water (1 x 20 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The resulting crude product, a yellow or brown solid, should be purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield the pure 2,3-dimethyl-p-benzoquinone.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Dry Schlenk Flask B 2. Add this compound & Acetonitrile A->B C 3. Add H₂O₂ (30-35°C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench & Neutralize D->E Complete F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the oxidation of this compound.

Product Characterization and Analytical Methods

A self-validating protocol requires rigorous confirmation of the product's identity and purity. Multiple analytical techniques should be employed.

TechniquePurposeExpected Results for 2,3-Dimethyl-p-benzoquinone
TLC Reaction monitoring & fraction analysisSingle spot with Rf lower than starting material.
GC-MS Purity assessment & identity confirmationA single major peak with a molecular ion (M⁺) at m/z = 136.15, corresponding to the molecular formula C₈H₈O₂.[1]
¹H NMR Structural elucidationTwo singlets in the aromatic region for the vinyl protons and two singlets in the aliphatic region for the two distinct methyl groups.
¹³C NMR Structural confirmationSignals corresponding to two carbonyl carbons, two sp² vinyl carbons, and two sp² carbons attached to methyl groups, plus two distinct methyl carbons.
Melting Point Purity checkExpected melting point is 55-57°C.[1] A sharp melting point range indicates high purity.

Safety and Handling

  • This compound: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns and eye damage. It can also accelerate the combustion of other materials. Avoid contact with skin and eyes, and keep away from flammable substances.

  • Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

Troubleshooting

  • Low Yield: This may be due to incomplete reaction or the formation of side products. Check TLC to ensure the starting material is fully consumed. If polymerization (visible as an insoluble brown tar) is an issue, consider lowering the reaction temperature or further slowing the addition of the oxidant.

  • Incomplete Reaction: If the reaction stalls, a slight excess of hydrogen peroxide may be added cautiously. Ensure the stirring is efficient and the temperature is maintained.

  • Difficult Purification: The formation of multiple, similarly polar products can complicate chromatography. Optimizing the reaction conditions for selectivity is the best approach. A different solvent system for chromatography may also be required.

References

  • PubChem. (n.d.). This compound.
  • Haynes, C. G., Turner, A. H., & Waters, W. A. (1956). The Oxidation of Monohydric Phenols by Alkaline Ferricyanide.
  • LookChem. (n.d.). 2,3-Dimethyl-p-benzoquinone.
  • PrepChem.com. (n.d.). Preparation of p-benzoquinone.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. In NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
  • YouTube. (2024). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols.

Sources

Application Notes & Protocols: Catalytic Reactions Involving 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to key catalytic reactions involving 2,3-dimethylphenol (2,3-xylenol). The protocols and insights are grounded in established chemical principles and aim to provide a robust framework for experimental design and execution.

Introduction: The Versatility of this compound

This compound (CAS 526-75-0) is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a wide range of materials and molecules.[1] As a substituted phenol, it possesses a reactive hydroxyl group and an activated aromatic ring, making it amenable to various catalytic transformations. Its applications span the synthesis of antioxidants, polymers, agrochemicals, and pharmaceutical intermediates.[1][2] This guide focuses on three principal classes of its catalytic reactions: selective oxidation, aromatic ring hydrogenation, and oxidative coupling. Understanding and controlling these reactions are crucial for leveraging this building block in complex molecular design and materials science.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 526-75-0
Molecular Formula C₈H₁₀O[3]
Molar Mass 122.16 g/mol [3]
Appearance Colorless to brown crystalline solid[1][2]
Melting Point 70-73 °C[4]
Boiling Point 217 °C[4]
Vapor Density 4.23 (vs air)[4]

Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Toxicity: It is classified as toxic if swallowed or in contact with skin (Acute Toxicity, Category 3).[5][6]

  • Corrosivity: It causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[7]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[5]

  • Disposal: Dispose of waste according to local, state, and federal regulations. It is toxic to aquatic life with long-lasting effects.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any work.[5][6][7]

Catalytic Oxidation: Synthesis of 2,3-Dimethyl-1,4-benzoquinone

The selective oxidation of phenols to quinones is a fundamental transformation in organic synthesis.[8] Quinones are key structural motifs in biologically active molecules and are used as intermediates in the fine chemical industry.[9] For this compound, catalytic oxidation can selectively yield 2,3-dimethyl-1,4-benzoquinone, a valuable precursor for more complex molecules, including coenzyme Q analogues.[10][11]

Causality and Catalyst Choice

The primary challenge in phenol oxidation is achieving high selectivity for the desired quinone while avoiding over-oxidation or the formation of polymeric byproducts. Transition metal complexes, particularly those involving cobalt, manganese, or copper, are often employed as catalysts. These catalysts facilitate the reaction with an oxidant, such as molecular oxygen or hydrogen peroxide, under milder conditions than stoichiometric reagents like chromic acid.[8][10] The catalyst's role is to activate the oxidant and mediate the electron transfer process from the phenol, often via a phenoxy radical intermediate.

The following protocol is a representative method adapted from literature principles for the selective oxidation of substituted phenols.

Experimental Workflow: General Catalytic Oxidation

Caption: General experimental workflow for catalytic reactions.

Protocol 1: Synthesis of 2,3-Dimethyl-1,4-benzoquinone

Materials:

  • This compound (1.0 eq)

  • Copper(II) chloride (CuCl₂, 0.1 eq)

  • Pyridine (2.0 eq)

  • Dimethylformamide (DMF)

  • Oxygen (balloon or gas inlet)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and DMF (approx. 0.5 M concentration).

  • Add CuCl₂ and pyridine to the solution. The solution should turn a deep green or blue.

  • Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

Purification & Characterization:

  • The crude product, a yellow-orange solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Yield: 60-80%.

  • Characterization: The final product, 2,3-dimethyl-1,4-benzoquinone, is a bright yellow solid.[9] Its identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its purity checked by melting point analysis.

Catalytic Hydrogenation: Synthesis of 2,3-Dimethylcyclohexanone

Catalytic hydrogenation is a powerful method for reducing aromatic rings to their corresponding cycloalkanes, a critical step in producing alicyclic scaffolds for pharmaceuticals and fragrances. The hydrogenation of this compound typically yields a mixture of 2,3-dimethylcyclohexanol isomers, which can then be oxidized to 2,3-dimethylcyclohexanone.[12] Alternatively, under specific catalytic conditions, direct conversion to the ketone is possible.

Causality and Catalyst Choice

The choice of catalyst is paramount for efficient and selective hydrogenation. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on activated carbon are highly effective for aromatic ring saturation.[13] Ruthenium (Ru) catalysts are also used.[13] The reaction is typically performed under a pressurized hydrogen atmosphere. The choice of solvent can influence reactivity and stereoselectivity. The subsequent oxidation of the intermediate cyclohexanol to the cyclohexanone is commonly achieved using chromium-based reagents or milder, modern methods like Swern or Dess-Martin oxidation.

Reaction Pathway: Hydrogenation and Oxidation

HydrogenationPathway sub This compound inter 2,3-Dimethylcyclohexanol (cis/trans mixture) sub->inter H₂, Pd/C (Catalytic Hydrogenation) prod 2,3-Dimethylcyclohexanone inter->prod PCC or Swern Ox. (Oxidation)

Caption: Two-step pathway from this compound to 2,3-dimethylcyclohexanone.

Protocol 2: Two-Step Synthesis of 2,3-Dimethylcyclohexanone

Step A: Hydrogenation of this compound

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol or Acetic Acid

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • Place this compound and the solvent in the pressure vessel of the hydrogenator.

  • Carefully add the Pd/C catalyst under a stream of nitrogen or argon to prevent ignition.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-500 psi, depending on equipment).

  • Heat the mixture to 50-100 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Remove the solvent under reduced pressure to yield crude 2,3-dimethylcyclohexanol as a mixture of isomers.

Step B: Oxidation to 2,3-Dimethylcyclohexanone

Materials:

  • Crude 2,3-dimethylcyclohexanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve the crude 2,3-dimethylcyclohexanol in DCM in a round-bottom flask.

  • Add PCC in one portion. The mixture will become a dark, heterogeneous slurry.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug thoroughly with more diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by distillation or column chromatography to yield pure 2,3-dimethylcyclohexanone.

Catalytic Oxidative Coupling: Towards Biphenols and Polymers

Oxidative coupling is a powerful C-C or C-O bond-forming reaction that dimerizes or polymerizes phenolic units.[14][15] While 2,6-dimethylphenol is the canonical substrate for producing the high-performance polymer poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), the same principles apply to this compound, which can lead to biphenol structures or oligomers.[16][17][18] These reactions are typically catalyzed by copper complexes in the presence of an amine and an oxidant (usually O₂).[19]

Causality and Mechanism

The mechanism involves the oxidation of the phenol to a phenoxy radical by a Cu(II) species, which is reduced to Cu(I). The Cu(I) is then re-oxidized by O₂, completing the catalytic cycle. The resulting phenoxy radical has spin density at the oxygen and at the ortho and para carbons. Coupling can therefore occur between these positions. For this compound, C-C coupling is sterically influenced by the methyl groups, often leading to specific biphenol isomers.

Mechanism: Phenoxy Radical Coupling

CouplingMechanism sub This compound rad Phenoxy Radical (Resonance Structures) sub->rad -e⁻, -H⁺ [Cu(II) Catalyst] prod_cc C-C Coupled Biphenol rad->prod_cc Dimerization prod_co C-O Coupled Dimer (Ether Linkage) rad->prod_co Dimerization

Caption: Simplified mechanism of oxidative coupling via a phenoxy radical.

Protocol 3: Synthesis of a this compound Dimer

Materials:

  • This compound (1.0 eq)

  • Copper(I) bromide (CuBr) (0.05 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 eq)

  • Toluene

  • Oxygen

Procedure:

  • In a two-necked flask fitted with a condenser and a gas inlet, dissolve this compound in toluene.

  • Add CuBr and TMEDA. The solution should develop a color.

  • Bubble a slow stream of oxygen through the stirred solution.

  • Heat the reaction to 60-80 °C for 4-8 hours. Monitor the formation of the dimer product by TLC or GC-MS.

  • After the reaction, cool to room temperature and quench by adding a small amount of aqueous HCl.

  • Separate the organic layer, wash with water and brine, and dry over MgSO₄.

  • Remove the solvent under reduced pressure.

  • The primary product will be a mixture of C-C coupled biphenols. Purify the desired isomer using column chromatography or recrystallization.

References

  • Organic Chemistry Portal, Phenol synthesis by substitution or oxid
  • ResearchGate, Reaction of phenols with substituted aryl halide. (URL: [Link])
  • MDPI, Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Chemistry Steps, Reactions of Phenols. (URL: [Link])
  • Zenodo, Effect of Substituents on Phenol-Isocyan
  • ResearchGate, Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)
  • ResearchGate, Alkyl-1,4-Benzoquinones - From Synthesis to Applic
  • ACS Publications, Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. (URL: [Link])
  • Tokyo University of Science, Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. (URL: [Link])
  • ResearchGate, A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). (URL: [Link])
  • Wikipedia, Oxid
  • Solubility of Things, 2,3-Dimethyl-1,4-benzoquinone. (URL: [Link])
  • Wikipedia, Phenol. (URL: [Link])
  • Taylor & Francis Online, A Convenient Synthesis of 3,3-Dimethylcyclohexanone. (URL: [Link])
  • PrepChem.com, Synthesis of 2,3,5-trimethyl-6-(1',6'-dihydroxyhexyl)-1,4-benzoquinone. (URL: [Link])
  • NCERT, Alcohols, Phenols and Ethers. (URL: [Link])
  • Google Patents, The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I). (URL: )
  • PMC - NIH, Catalytic Oxidative Coupling of Phenols and Rel
  • Journal of Organic Chemistry, A new Synthesis of 3,4-Dimethyl-2-Cyclohexenone and 3,4-Dimethylcyclohexanone. (URL: [Link])
  • Organic Syntheses, Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). (URL: [Link])
  • University of Sheffield, 2,3,5,6-Tetraamino-1,4-benzoquinone (21). (URL: [Link])
  • PubChem, this compound. (URL: [Link])
  • Haz-Map, this compound. (URL: [Link])
  • ACS Publications, Oxid
  • ACS Publications, Oxidation of Substituted Catechols at the Air–W
  • Google Patents, Preparation of biphenol by the oxid
  • Google Patents, Synthesis of green ketone intermedi
  • Google Patents, Hydrogen
  • Atlantis Press, Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. (URL: [Link])
  • QYResearch, Xylenol (Dimethylphenol)
  • MDPI, Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. (URL: [Link])
  • NIST WebBook, Phenol, 2,3-dimethyl-. (URL: [Link])

Sources

Application Note & Protocol: High-Fidelity Monitoring of 2,3-Dimethylphenol Degradation in Bioreactors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise monitoring of 2,3-dimethylphenol (2,3-DMP) degradation in bioreactor systems. 2,3-DMP, a common constituent in industrial effluents, poses significant environmental and health risks due to its toxicity.[1][2][3][4][5] Bioremediation offers a promising and sustainable approach for its removal. This application note details the scientific rationale, step-by-step protocols for sample analysis using High-Performance Liquid Chromatography (HPLC), and data interpretation strategies to ensure the efficacy and reliability of the bioremediation process. The methodologies described herein are designed to provide a self-validating system for robust and reproducible results.

Introduction: The Imperative for Monitoring 2,3-DMP Bioremediation

This compound (2,3-DMP), also known as 2,3-xylenol, is an aromatic organic compound utilized in various industrial processes, including the synthesis of solvents, disinfectants, and other chemical intermediates.[6] Its release into the environment is a significant concern due to its toxicity to aquatic organisms and potential long-term adverse effects.[1][3][4] Bioremediation, leveraging the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective strategy for the detoxification of 2,3-DMP-contaminated sites.

The success of any bioremediation effort hinges on the ability to accurately monitor the degradation of the target pollutant. In a bioreactor environment, real-time or near-real-time tracking of 2,3-DMP concentration is crucial for:

  • Assessing Microbial Activity: Determining the efficacy of the selected microbial consortium or engineered strain in degrading 2,3-DMP.

  • Optimizing Process Parameters: Adjusting critical parameters such as nutrient levels, pH, temperature, and aeration to enhance degradation rates.

  • Detecting Process Upsets: Identifying potential issues like substrate inhibition, accumulation of toxic intermediates, or contamination.

  • Ensuring Complete Remediation: Verifying that the concentration of 2,3-DMP has been reduced to acceptable, non-toxic levels.

This guide provides the necessary protocols and scientific background to establish a robust monitoring framework for 2,3-DMP degradation in laboratory- and pilot-scale bioreactors.

Scientific Background: The "Why" Behind the "How"

A foundational understanding of the microbial degradation pathways and the principles of analytical chemistry is paramount for effective monitoring.

Microbial Degradation of this compound

The aerobic biodegradation of phenolic compounds, including 2,3-DMP, by microorganisms typically proceeds through a series of enzymatic reactions. While specific pathways can vary between microbial species, a common strategy involves the initial hydroxylation of the aromatic ring, followed by ring cleavage.

For many phenol-degrading bacteria, such as those from the Pseudomonas genus, the degradation of aromatic compounds often proceeds via the meta-cleavage pathway.[7] In this pathway, the aromatic ring is cleaved adjacent to the hydroxyl groups. Key enzymes, such as catechol 2,3-dioxygenase, are induced in the presence of dimethylphenols and play a crucial role in this process.[8][9] The degradation of 2,3-DMP likely follows a similar route, where it is first converted to a catechol derivative, which is then susceptible to ring fission, ultimately leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

It is important to note that the degradation of mixed phenolic wastes can be complex. The presence of other phenolic compounds can sometimes repress the degradation of 2,3-DMP or lead to the formation of dead-end products.[8][9] Therefore, a robust analytical method that can distinguish between different phenolic compounds is essential.

Analytical Principle: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For the analysis of 2,3-DMP, a reverse-phase HPLC (RP-HPLC) method is highly suitable.[10]

In RP-HPLC, the stationary phase (the column) is nonpolar, while the mobile phase (the solvent) is polar. 2,3-DMP, being a moderately nonpolar molecule, will have an affinity for the stationary phase. By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can control the elution of 2,3-DMP from the column.[10] A detector, commonly a UV-Vis detector set at a wavelength where 2,3-DMP absorbs light strongly (around 274 nm), is used to detect the compound as it elutes. The area under the resulting chromatographic peak is directly proportional to the concentration of 2,3-DMP in the sample.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Glass vials with septa caps

  • Pipettes and sterile pipette tips

Reagents
  • This compound (analytical standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase modification)[10]

  • Bioreactor growth medium (specific to the microorganisms used)

Experimental Protocols

Preparation of Standards and Mobile Phase

Rationale: Accurate quantification relies on a precise calibration curve generated from standards of known concentrations. The mobile phase composition is critical for achieving good separation of the analyte from other components in the sample matrix.

Protocol:

  • Stock Standard Preparation (1000 mg/L):

    • Accurately weigh 100 mg of 2,3-DMP analytical standard.

    • Dissolve in 100 mL of methanol in a volumetric flask. This is your stock solution. Store at 4°C in an amber bottle.

  • Working Standard Preparation (e.g., 0.5, 1, 5, 10, 25, 50 mg/L):

    • Perform serial dilutions of the stock standard using HPLC-grade water or a mixture of water and methanol to match the initial mobile phase composition.

    • Prepare these standards fresh daily.

  • Mobile Phase Preparation (Isocratic):

    • A common mobile phase for phenolic compounds is a mixture of acetonitrile and water.[10] A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Acidify the aqueous portion with phosphoric acid or formic acid to a final concentration of 0.1% to improve peak shape.

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

Sample Collection and Preparation from the Bioreactor

Rationale: Proper sample handling is crucial to prevent degradation or alteration of the sample before analysis. Removal of microbial cells and particulate matter is necessary to protect the HPLC column.

Protocol:

  • Sample Collection: Aseptically withdraw approximately 1-2 mL of the culture medium from the bioreactor at designated time points.

  • Cell Removal: Immediately centrifuge the sample at 10,000 x g for 5 minutes to pellet the microbial cells.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Dilution (if necessary): If the concentration of 2,3-DMP is expected to be high, dilute the filtered sample with HPLC-grade water to bring it within the range of the calibration curve.

  • Storage: If not analyzed immediately, store the prepared samples at 4°C for no longer than 24 hours.

HPLC Analysis

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60% Acetonitrile, 40% Water (0.1% Phosphoric Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 274 nm

    • Run Time: 10 minutes (adjust as needed to ensure elution of the 2,3-DMP peak and any potential byproducts)

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the series of working standards from lowest to highest concentration.

    • Inject the bioreactor samples.

    • It is good practice to run a standard periodically during the sample sequence to check for instrument drift.

  • Data Acquisition: Use chromatography software to acquire and process the data.

Data Analysis and Interpretation

Calibration Curve and Quantification
  • Generate a Calibration Curve: Plot the peak area of the 2,3-DMP standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration data. The R² value should be ≥ 0.995 for a reliable calibration.

  • Quantify Samples: Use the equation of the line from the calibration curve to calculate the concentration of 2,3-DMP in the bioreactor samples based on their measured peak areas. Remember to account for any dilution factors.

Monitoring Degradation

Plot the concentration of 2,3-DMP over time. A successful bioremediation process will show a decrease in the 2,3-DMP concentration. The rate of degradation can be calculated from the slope of this curve.

Data Presentation
Time (hours)2,3-DMP Concentration (mg/L)% Degradation
050.00
642.515
1228.143.8
2410.379.4
48< 0.5 (Below Limit of Quantification)> 99

Table 1: Example data for monitoring 2,3-DMP degradation in a bioreactor.

Workflow Visualization

Bioreactor_Monitoring_Workflow cluster_bioreactor Bioreactor Operations cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation Bioreactor Bioreactor with Microbial Culture and 2,3-DMP Sampling Aseptic Sampling Bioreactor->Sampling Centrifugation Centrifugation (10,000 x g, 5 min) Sampling->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Dilution Dilution (if needed) Filtration->Dilution HPLC HPLC Injection and Analysis Dilution->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quantification Quantification using Calibration Curve Data->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Report Report Degradation Rate and Efficiency Plotting->Report

Caption: Workflow for monitoring 2,3-DMP degradation in bioreactors.

Self-Validating System and Troubleshooting

A robust protocol includes self-validation checks and a clear troubleshooting guide.

ParameterAcceptance CriteriaPotential Problem if Not MetTroubleshooting Steps
Calibration Curve R² ≥ 0.995Inaccurate quantificationRemake standards, check pipette calibration, inspect HPLC for leaks.
Standard Peak Shape Symmetrical, no tailing/frontingColumn degradation, improper mobile phaseFlush or replace column, check mobile phase pH, ensure proper degassing.
Baseline Stability Low noise and driftContaminated mobile phase, detector lamp issuePrepare fresh mobile phase, check detector lamp lifetime.
No 2,3-DMP Degradation N/AMicrobial inactivity, toxicityCheck bioreactor parameters (pH, temp, DO), analyze for toxic byproducts.
Inconsistent Replicates RSD < 5%Inconsistent sample prep or injectionReview sample preparation steps, check autosampler for precision.

Table 2: Quality control and troubleshooting guide.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the reliable monitoring of this compound degradation in bioreactors. By integrating a sound understanding of the underlying scientific principles with meticulous experimental execution, researchers can generate high-quality, reproducible data. This is essential for the successful development and optimization of bioremediation strategies for phenolic pollutants, ultimately contributing to a cleaner and safer environment.

References

  • Šepič, E., Bikić, S., & Klancnik, K. (2000). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of Applied Microbiology, 89(5), 859-867.
  • SIELC Technologies. (2018). This compound.
  • ResearchGate. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds | Request PDF.
  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). This compound | C8H10O | CID 10687 - PubChem.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • ResearchGate. (n.d.). Simultaneous biodegradation of a phenol and 3,4 dimethylphenol mixture under denitrifying conditions.
  • Puig-Grajales, L., Rodríguez-Nava, O., & Razo-Flores, E. (2003). Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions. Water Science and Technology, 48(6), 171-178.
  • HPC Standards. (n.d.). This compound | 1X500MG | C8H10O | 680689 | 526-75-0.
  • The Good Scents Company. (n.d.). 2,3-xylenol phenol, 2,3-dimethyl.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds - Chula Digital Collections.
  • ALS Environmental. (2022). Determination of Low-Level Phenols in Waters and Leachates by HPLC.
  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • ResearchGate. (n.d.). (PDF) Use of fluidized bed reactor in 2,6-dimethylphenol synthesis.

Sources

Application Notes & Protocols: The Strategic Use of 2,3-Dimethylphenol in Advanced Resin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the utilization of 2,3-Dimethylphenol (2,3-DMP) in the synthesis of high-performance resins. It delves into the underlying chemical principles, offers detailed experimental protocols for the synthesis of phenolic and epoxy resins, and presents data-driven insights into the structure-property relationships of the resulting polymers. This guide is intended for researchers, scientists, and chemical engineers engaged in the development of advanced materials.

Introduction: The Role of this compound in Polymer Chemistry

This compound, also known as 2,3-xylenol, is an aromatic organic compound used in the manufacture of synthetic resins.[1][2] Its unique molecular structure, featuring methyl groups positioned ortho and meta to the hydroxyl group, imparts distinct properties to the resulting polymers. These substitutions influence the reactivity of the aromatic ring during polymerization, leading to resins with specific thermal and mechanical characteristics.[3]

The primary applications of this compound in resin production are in the synthesis of phenolic resins through reaction with aldehydes like formaldehyde, and in the creation of specialized epoxy resins.[4][5] Phenolic resins derived from 2,3-DMP fall into two main categories: novolacs, produced under acidic conditions with an excess of phenol, and resoles, formed under alkaline conditions with an excess of formaldehyde.[6][7] The resulting polymers are valued in applications requiring high performance, such as adhesives, coatings, and composite materials.[8]

Mechanistic Insights: The Chemistry of 2,3-DMP Polymerization

The polymerization involving this compound is fundamentally an electrophilic aromatic substitution reaction. The hydroxyl group strongly activates the aromatic ring, while the two methyl groups further enhance this activation and sterically hinder certain positions, directing incoming electrophiles to the available ortho and para positions.

Phenolic Resin Synthesis (Reaction with Formaldehyde)

The reaction between 2,3-DMP and formaldehyde is catalyzed by either an acid or a base, leading to different types of resin prepolymers.[4]

  • Acid Catalysis (Novolac Resins): Under acidic conditions, formaldehyde is protonated to form a highly reactive electrophile which then attacks the activated ring of 2,3-DMP.[9] This process, repeated with an excess of the phenol, results in the formation of linear or branched thermoplastic polymer chains linked by methylene bridges.[7] These novolac resins are not self-curing and require the addition of a curing agent, such as hexamethylenetetramine, to form a cross-linked network.

  • Base Catalysis (Resole Resins): In an alkaline environment, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion.[6] This highly nucleophilic species reacts with formaldehyde to form hydroxymethylphenols.[6] With an excess of formaldehyde, multiple hydroxymethyl groups are added to the ring. These resole prepolymers are thermosetting; upon heating, the hydroxymethyl groups condense with each other or with other phenol rings to form a rigid, three-dimensional cross-linked network.[6][7]

The general pathway for the acid-catalyzed formation of a 2,3-DMP novolac resin is depicted below.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2_3_DMP This compound Activated_Ring Activated 2,3-DMP Ring 2_3_DMP->Activated_Ring Resonance Activation Formaldehyde Formaldehyde (CH₂O) Carbocation Electrophile (⁺CH₂OH) Formaldehyde->Carbocation + H⁺ Acid_Catalyst Acid Catalyst (H⁺) Intermediate_Adduct Hydroxymethyl-DMP Adduct Carbocation->Intermediate_Adduct Activated_Ring->Intermediate_Adduct + ⁺CH₂OH Novolac_Resin 2,3-DMP Novolac Resin (Methylene-Bridged) Intermediate_Adduct->Novolac_Resin + 2,3-DMP - H⁺, - H₂O Water Water (H₂O) Intermediate_Adduct->Water

Caption: Acid-catalyzed formation of 2,3-DMP novolac resin.

Epoxy Resin Synthesis (Reaction with Epichlorohydrin)

The synthesis of epoxy resins from this compound is typically a two-step process involving epichlorohydrin and a basic catalyst, such as sodium hydroxide.[10] In the first step, the phenolic hydroxyl group reacts with epichlorohydrin to form a chlorohydrin intermediate.[10] In the second step, a strong base is used for dehydrochlorination, which closes the oxirane ring to produce the glycidyl ether of 2,3-DMP.[10][11] Using an excess of epichlorohydrin helps to minimize the formation of high molecular weight polymers during this initial synthesis.[11]

Experimental Protocols

Safety Precaution: this compound is corrosive and toxic upon inhalation, ingestion, or skin absorption.[1][12] All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.

Protocol for Synthesis of this compound Novolac Resin

This protocol details the synthesis of a thermoplastic novolac resin using an acid catalyst.[9][13]

Materials:

  • This compound (99%)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (dihydrate, 99.5%)

  • Toluene

  • Deionized water

  • Round-bottom flask (500 mL) with reflux condenser, mechanical stirrer, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the round-bottom flask, combine 122.17 g (1.0 mol) of this compound and 65.0 g (0.8 mol) of 37% formaldehyde solution. This maintains a phenol to formaldehyde molar ratio greater than one, which is characteristic of novolac synthesis.[7]

  • Catalyst Addition: With continuous stirring, add 0.63 g (0.005 mol) of oxalic acid dihydrate to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C) and maintain this temperature for 4-6 hours under constant stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and add 100 mL of toluene to dissolve the resin. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer with three 100 mL portions of hot deionized water to remove the acid catalyst and any unreacted formaldehyde.

  • Solvent Removal: Strip the toluene and residual water from the resin solution using a rotary evaporator under reduced pressure.

  • Drying: Place the resulting resin in a vacuum oven at 70 °C until a constant weight is achieved. The final product is a brittle, solid resin.

Expected Yield and Properties:

ParameterValue
Theoretical Yield~130 g
Softening Point90-110 °C
AppearanceYellow to light brown brittle solid
SolubilitySoluble in alcohols and acetone[7]
Protocol for Synthesis of this compound-based Epoxy Resin

This protocol outlines the synthesis of the diglycidyl ether of this compound.[10][11]

Materials:

  • This compound (99%)

  • Epichlorohydrin (99%)

  • Sodium hydroxide (pellets, 97%)

  • Deionized water

  • Round-bottom flask (1 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

Procedure:

  • Initial Charge: Add 122.17 g (1.0 mol) of this compound and 462.5 g (5.0 mol) of epichlorohydrin to the reaction flask. A molar excess of epichlorohydrin is used to favor the formation of the monomeric diglycidyl ether.[10]

  • Heating and Dissolution: Heat the mixture to 60 °C while stirring to completely dissolve the 2,3-DMP.

  • Caustic Addition: Prepare a solution of 82 g (2.05 mol) of sodium hydroxide in 120 mL of deionized water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature is maintained at 60-65 °C.

  • Reaction: After completing the addition, continue to stir the mixture at 65 °C for an additional 3 hours to ensure the reaction goes to completion.

  • Phase Separation: Stop stirring and allow the mixture to settle. The organic layer containing the epoxy resin will separate from the lower aqueous brine layer.

  • Washing: Decant the aqueous layer. Wash the remaining organic layer three times with 200 mL portions of hot deionized water to remove residual salt and NaOH.

  • Solvent Removal: Remove the excess epichlorohydrin via vacuum distillation.

  • Final Product: The resulting product is a viscous liquid epoxy resin.

Expected Properties:

ParameterValue
Epoxide Equivalent Weight (EEW)180-200 g/eq
Viscosity @ 25 °C1500-2500 cP
AppearanceLight yellow, viscous liquid

The workflow for this synthesis and purification process is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Charge_Reactants 1. Charge 2,3-DMP & Epichlorohydrin Heat_Dissolve 2. Heat to 60°C & Dissolve Charge_Reactants->Heat_Dissolve Add_NaOH 3. Add NaOH Solution (Dropwise, 2h) Heat_Dissolve->Add_NaOH React 4. React at 65°C (3h) Add_NaOH->React Phase_Separation 5. Separate Phases React->Phase_Separation Wash 6. Wash with DI Water (3x) Phase_Separation->Wash Distill 7. Vacuum Distillation Wash->Distill Final_Product 8. Final Epoxy Resin Distill->Final_Product

Caption: Workflow for 2,3-DMP epoxy resin synthesis.

Characterization and Quality Control

To ensure the synthesized resins meet desired specifications, a suite of analytical techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the formation of characteristic linkages (e.g., methylene bridges in novolacs, oxirane rings in epoxy resins).[8]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity of the resin.[14]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and analyze the curing behavior of the resins.[8][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cured resins.[8][13]

  • Titration Methods: To determine the epoxide equivalent weight (EEW) for epoxy resins, a critical parameter for formulating cured systems.

Conclusion

This compound is a valuable monomer for the synthesis of specialized phenolic and epoxy resins. The strategic placement of its methyl groups provides a means to control reactivity and tailor the final properties of the polymer, such as thermal stability and chemical resistance. The protocols provided offer a reliable foundation for the laboratory synthesis of these high-performance materials. Further optimization of reaction conditions, such as catalyst concentration and temperature, can be explored to fine-tune resin characteristics for specific, demanding applications.

References

  • U.S. Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. (n.d.). International Journal of Advanced Research in Engineering and Technology. [Link]
  • Haz-Map. (n.d.). This compound. U.S.
  • Development in the Modification of Phenolic Resin by Renewable Resources: A Review. (2022). International Journal of Trend in Scientific Research and Development. [Link]
  • Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). LinkedIn. [Link]
  • PubChem. (n.d.). This compound.
  • Parida, S. L. (Ed.). (2021). Synthesis of Bio-Based Epoxy Resins.
  • Synthesis of Improved Phenolic Resins. (1982). NASA Technical Reports Server. [Link]
  • Pilch-Pitera, B. (2006). Synthesis of low-molecular-weight epoxy resins under phase transfer catalysis (PTC) conditions. Polimery, 51(11-12), 803-806.
  • Giammanco, G. E. (2020). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works. [Link]
  • Polymer Science Learning Center. (n.d.). Making Epoxy Resins. University of Southern Mississippi. [Link]
  • Al-Rawajfeh, A. E., & Al-Qudah, Y. (2014). Synthesis and thermal properties of some phenolic resins. International Journal of Engineering Research and General Science, 4(60), 31829-35.
  • Zavitsas, A. A., & Beaulieu, R. D. (1967). Alkaline-catalyzed Reaction of Formaldehyde and the Methylols of Phenol; A Kinetic Study. Journal of the American Chemical Society, 89(18), 4583-4589.
  • CN114685742B - Preparation method of phenolic resin. (n.d.).
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
  • US10358518B2 - Process for the preparation of novolac alkylphenol resins. (n.d.).
  • Lee, T. J., et al. (2007). Synthesis of novolac resins by condensation of phenolic compounds with formaldehyde. Journal of Korean Oil Chemists' Society, 24(3), 309-318.
  • WO2011054770A1 - Process for manufacturing an epoxy resin. (n.d.).
  • Finn, S. R., & Musty, J. W. G. (1953). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Journal of the Society of Chemical Industry, 72(12), 613-615.
  • Plastics Engineering Company. (n.d.). Phenolic Novolac And Resol Resins. [Link]
  • Wang, Y., et al. (2009). Preparation of novolacs using phenolic rich components as partial substitute of phenol from biomass pyrolysis oils.
  • Hill, C. G., et al. (2002). Reaction of formaldehyde with phenols: a computational chemistry study. Holzforschung, 56(2), 129-137.
  • Bio-Based Phenolic Resins and Adhesives Derived from Forestry Residues/Wastes and Lignin. (2012). CORE. [Link]
  • Srivastava, K., et al. (2007). Synthesis and characterization of resoles and their blends with epoxy resin-a review. Macromolecules: An Indian Journal, 3(4).

Sources

Synthesis of Azo Dyes Using 2,3-Dimethylphenol: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 2,3-dimethylphenol as a key coupling component. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an in-depth exploration of the chemical principles, practical methodologies, and analytical characterization of these vibrant compounds. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate the described procedures but also to rationally design novel azo dyes with tailored properties.

Introduction: The Versatility of Azo Dyes and the Role of this compound

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants. Their widespread use in industries ranging from textiles and printing to pharmaceuticals and food is a testament to their intense color, good fastness properties, and relatively simple synthesis. The core of azo dye synthesis lies in a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.

This compound, a member of the xylenol family, serves as an excellent coupling component in azo dye synthesis. The presence of the hydroxyl group activates the aromatic ring, directing the electrophilic diazonium ion to couple, primarily at the para position. The methyl groups on the phenol ring can influence the final properties of the dye, such as its shade, solubility, and lightfastness, by modifying the electronic environment of the chromophore. The strategic use of substituted phenols like this compound allows for the fine-tuning of the dye's characteristics for specific applications, including the development of novel functional dyes for advanced materials and biomedical applications.

Chemical Principles: A Tale of Two Reactions

The synthesis of an azo dye from an aromatic amine and this compound is a classic example of electrophilic aromatic substitution. The overall process can be dissected into two fundamental stages:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite. The acid protonates the nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which then reacts with the amine. The resulting diazonium salt is a key intermediate, acting as a weak electrophile in the subsequent coupling reaction. The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The electrophilic diazonium salt then reacts with the activated aromatic ring of this compound. The hydroxyl group of the phenol is a strong activating group, and in alkaline conditions, it deprotonates to form the even more reactive phenoxide ion. This increased nucleophilicity facilitates the attack on the diazonium cation, leading to the formation of the characteristic azo linkage and the colored dye molecule. The coupling reaction is typically carried out at a slightly alkaline pH to ensure the presence of the phenoxide ion while not excessively converting the diazonium salt to an unreactive diazohydroxide.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative azo dye, 4-((4-nitrophenyl)diazenyl)-2,3-dimethylphenol, derived from p-nitroaniline and this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
p-NitroanilineC₆H₆N₂O₂138.12
This compoundC₈H₁₀O122.16
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
Deionized WaterH₂O18.02

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aromatic amines and their derivatives can be toxic and should be handled in a well-ventilated fume hood. Diazonium salts are unstable and can be explosive when dry; they should be kept in solution and used immediately after preparation.

Protocol 1: Diazotization of p-Nitroaniline
  • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over a period of 10-15 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound
  • In a 250 mL beaker, dissolve 1.22 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • After 30 minutes, allow the mixture to warm to room temperature and continue stirring for another 30 minutes.

Protocol 3: Purification of the Azo Dye
  • Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with several portions of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized 4-((4-nitrophenyl)diazenyl)-2,3-dimethylphenol can be confirmed using various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group, the O-H stretch of the phenol, and the C-NO₂ stretch of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the synthesis of 4-((4-nitrophenyl)diazenyl)-2,3-dimethylphenol.

Azo Dye Synthesis Mechanism cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Chloride p_nitroaniline->diazonium_salt NaNO₂, HCl 0-5 °C dimethylphenol This compound azo_dye 4-((4-nitrophenyl)diazenyl) -2,3-dimethylphenol diazonium_salt->azo_dye Coupling Reaction dimethylphenol->azo_dye NaOH, 0-5 °C

Caption: Reaction mechanism for azo dye synthesis.

Experimental Workflow start Start diazotization Diazotization of p-Nitroaniline (0-5 °C) start->diazotization coupling_solution Preparation of this compound Solution (Alkaline, 0-5 °C) start->coupling_solution azo_coupling Azo Coupling Reaction (Maintain 0-5 °C) diazotization->azo_coupling coupling_solution->azo_coupling filtration Vacuum Filtration & Washing azo_coupling->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization drying Drying of Purified Dye recrystallization->drying characterization Characterization (UV-Vis, IR, NMR, MS) drying->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis of azo dyes using this compound as a coupling component. The protocols outlined herein are robust and can be adapted for the synthesis of a wide array of azo dyes by varying the starting aromatic amine. The ability to systematically modify the structure of azo dyes opens up exciting avenues for the development of novel materials with tailored optical, electronic, and biological properties. For professionals in drug development, the azo linkage can serve as a pro-drug motif, allowing for targeted release of active pharmaceutical ingredients. Further research into the structure-property relationships of this compound-based azo dyes will undoubtedly lead to the discovery of new and innovative applications.

References

  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Wikipedia. (2023). Azo coupling.
  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol.
  • MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • ResearchGate. (2017). (PDF) Synthesis and Spectroanalytical Studies of a New Azodye Derived From 2- Amino-6-ethoxybenzothiazole and 4-Chloro-3,5- dimethylphenol and its Complexes With Fe (III)Ion.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethylphenol (2,3-Xylenol). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis and optimize reaction yields. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory-scale synthesis routes for this compound?

There are several established methods for synthesizing this compound, each with distinct advantages and challenges.

  • Alkylation of o-Cresol: This is one of the most common and direct routes. It involves the methylation of o-cresol using a methylating agent like methanol, typically in the presence of a solid acid or metal oxide catalyst. The reaction can be performed in either the vapor or liquid phase.[1][2] The primary challenge is directing the methylation to the C3 position and avoiding the formation of the isomeric 2,6-dimethylphenol.[1][3]

  • Diazotization of 2,3-Dimethylaniline (2,3-Xylidine): This classical laboratory method involves converting 2,3-dimethylaniline into a diazonium salt, which is then hydrolyzed to yield this compound.[4][5][6] While reliable, this multi-step process is often less atom-economical and may not be suitable for large-scale industrial production.

  • Alkylation of Phenol: Phenol can be directly methylated to produce a mixture of cresol and xylenol isomers.[7][8] However, achieving high selectivity for this compound is exceptionally difficult due to the multiple reactive sites on the phenol ring, making this route less favorable for targeted synthesis.[9][10]

  • Extraction from Coal Tar: Traditionally, xylenols are extracted from coal tar, a byproduct of coke production.[7][11] This method yields a complex mixture of isomers, and isolating pure this compound requires intensive purification techniques like fractional distillation or melt crystallization.[12]

The focus of this guide will be on the most prevalent and optimizable method: the alkylation of o-cresol.

Troubleshooting Guide: Methylation of o-Cresol

Q2: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Low yield in the methylation of o-cresol is a frequent issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.

Root Cause Analysis:

  • Suboptimal Temperature: The reaction temperature is a critical parameter that dictates both reaction rate and selectivity. Temperatures that are too low will result in poor conversion of o-cresol. Conversely, excessively high temperatures can promote the decomposition of methanol, a competing reaction that consumes the methylating agent.[3]

  • Inefficient Catalyst: The choice of catalyst is paramount. Catalysts with low activity or those that have been deactivated will naturally lead to poor yields. For instance, while various metal oxides are effective, their preparation method can significantly impact performance.[1][2]

  • Incorrect Reactant Ratio: The molar ratio of methanol to o-cresol must be carefully optimized. An insufficient amount of methanol will limit the conversion, while a large excess can be uneconomical and may lead to the formation of over-methylated byproducts like 2,3,6-trimethylphenol.[1]

  • Reaction Phase and Pressure (for liquid-phase synthesis): In liquid-phase reactions, maintaining adequate pressure is crucial to keep the reactants in the desired phase at the reaction temperature, ensuring sufficient residence time and contact with the catalyst.[1]

Troubleshooting Workflow:

start Low Yield of This compound q_temp Is the reaction temperature within the optimal range? (e.g., 350-370°C liquid phase) start->q_temp a_temp_low Action: Gradually increase temperature in 5-10°C increments. Monitor conversion by GC. q_temp->a_temp_low No (Too Low) a_temp_high Action: Decrease temperature. Check for signs of methanol decomposition (e.g., excess gas). q_temp->a_temp_high No (Too High) q_catalyst Is the catalyst active and appropriate? q_temp->q_catalyst Yes a_temp_low->q_catalyst a_temp_high->q_catalyst a_catalyst Action: Verify catalyst source (e.g., alumina from alkoxide hydrolysis). Consider catalyst regeneration or replacement. q_catalyst->a_catalyst No q_ratio Is the Methanol:o-Cresol molar ratio optimized? q_catalyst->q_ratio Yes a_catalyst->q_ratio a_ratio Action: Adjust molar ratio. Start with literature values (e.g., 0.3-0.7 for liquid phase). Analyze product mixture for byproducts. q_ratio->a_ratio No q_pressure For liquid phase: Is pressure sufficient to maintain the liquid state? q_ratio->q_pressure Yes a_ratio->q_pressure a_pressure Action: Increase system pressure (e.g., to 425-500 psig). Ensure reactor is properly sealed. q_pressure->a_pressure No end Yield Improved q_pressure->end Yes a_pressure->end

Caption: Troubleshooting workflow for low yield.

Q3: I'm observing significant byproduct formation, especially 2,6-dimethylphenol. How can I improve selectivity?

Selectivity is the primary challenge in this synthesis. The hydroxyl group of o-cresol directs methylation to the ortho (C6) and para (C4) positions. Since the para position is blocked, the C3 and C5 positions are less activated, and the C6 position is sterically and electronically favored.

Reaction Network & Key Byproducts:

ocresol o-Cresol methanol + CH3OH ocresol->methanol dmp23 This compound (Desired Product) methanol->dmp23 C3-Alkylation (Less Favored) dmp26 2,6-Dimethylphenol (Major Byproduct) methanol->dmp26 C6-Alkylation (Favored) anisole o-Methylanisole (O-methylation) methanol->anisole O-Alkylation tmp 2,3,6-Trimethylphenol (Over-methylation) dmp26->tmp + CH3OH

Caption: Reaction pathways in o-cresol methylation.

Strategies to Enhance Selectivity for this compound:

  • Catalyst Selection: This is the most critical factor.

    • Alumina Catalysts: Certain types of alumina, particularly those derived from aluminum alkoxide hydrolysis (e.g., CATAPAL), have shown superior performance in liquid-phase methylation.[1] These catalysts appear to preferentially absorb methanol, which can influence the reaction pathway.[1]

    • Mixed Metal Oxides: Iron-chromium catalysts are commonly used for vapor-phase ortho-selective methylation of phenol and can be adapted for o-cresol.[2][3] Modifying these with other oxides (e.g., vanadium, zirconium) can tune the surface acidity and improve selectivity.[13]

  • Reaction Conditions Optimization:

    • Temperature Control: Fine-tuning the temperature is crucial. While higher temperatures increase the reaction rate, they can sometimes favor the thermodynamically more stable 2,6-isomer. A systematic study of the temperature profile is recommended.

    • Liquid vs. Vapor Phase: Liquid-phase methylation often occurs under milder conditions, which can help minimize undesirable byproducts compared to the higher temperatures of vapor-phase reactions.[1]

Recommended Experimental Conditions (Based on Literature):

ParameterLiquid-Phase Methylation[1]Vapor-Phase Methylation[2][3]
Catalyst Alumina (from alkoxide hydrolysis)Iron-Chromium Mixed Oxide
Temperature 350 - 370 °C340 - 360 °C
Pressure 425 - 500 psigAtmospheric
Methanol/o-Cresol Ratio 0.3 - 0.71 - 8 (with water/phenol)
Residence Time / LHSV 7 - 12 minutes / LHSV: 3-7Varies with reactor setup
Q4: My final product is a brown or orange solid, not the expected white crystals. How can I effectively purify it?

The discoloration of phenolic compounds is common and often caused by the presence of trace oxidized impurities formed during synthesis or upon storage.[14][15]

Purification Protocol Comparison:

MethodProcedureProsCons
Recrystallization Dissolve the crude product in a suitable solvent system (e.g., aqueous ethanol) at an elevated temperature and cool slowly to form crystals.[5]Simple, common lab technique.Often fails to remove the colored impurities completely.[15] May have low recovery.
Column Chromatography Adsorb the crude product onto silica gel and elute with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).[4]Can significantly reduce coloration.[15]Requires large solvent volumes; may not be scalable. Product can discolor again over time.[15]
Melt Crystallization Involves partially melting the crude solid and then slowly cooling it to allow the pure component to crystallize, leaving impurities in the remaining liquid phase.[12]Solvent-free, excellent for isomer separation.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Use supercritical CO2 as a solvent to selectively extract this compound from the impurities based on differential solubility.[14][15]Highly effective, yields >99.5% pure white solid.[15] Environmentally benign ("green") solvent.Requires high-pressure equipment.

Recommended Protocol: Laboratory-Scale Purification via Column Chromatography

  • Preparation: Prepare a slurry of the crude this compound with a small amount of silica gel.

  • Packing: Dry-pack a glass column with silica gel in a fume hood. Wet the column with n-hexane.

  • Loading: Carefully add the prepared slurry to the top of the column.

  • Elution: Begin eluting with n-hexane. Gradually increase the polarity by adding ethyl acetate. A typical starting gradient might be 98:2 (hexane:ethyl acetate).

  • Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under a vacuum.[4]

For achieving the highest purity and color stability, SFE with CO2 is the superior method if the equipment is available.[15]

References

  • Wagh, R. B., & Nagarkar, J. M. (2017). A highly efficient and reusable silica chloride catalyst for the oxidation of arylboronic acids to phenols. Tetrahedron Letters, 58(33), 3323–3326.
  • Ravipaty, S., Jaquith, M. J., & Chesney, D. J. (2011). Purification of Commercial 2,3-Dimethyl Phenol Using Supercritical Fluid Extraction. Separation Science and Technology, 46(10), 1599–1605.
  • Ravipaty, S., Jaquith, M., & Chesney, D. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction. Digital Commons @ Michigan Tech.
  • Morawski, I., et al. (2014). Effect of temperature on o-cresol methylation in a fluidized bed of commercial iron-chromium catalyst TZC-3/1. ResearchGate.
  • Padmor, M. S., & Pratihar, S. (2024). The reaction mechanism of methylation of phenolic component in the presence of TMAH. ResearchGate.
  • George, P. D. (1977). U.S. Patent No. US4022843A: Liquid phase methylation of ortho cresol. Google Patents.
  • Sad, M. E., et al. (2008). Selective synthesis of p-cresol by methylation of phenol. ResearchGate.
  • Morawski, I., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central.
  • Fleischer, W., et al. (1981). German Patent No. DE3103665C2: Process for the o-methylation of phenols and a catalyst for carrying out the process. Google Patents.
  • Apesteguía, C. R., et al. (2008). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate.
  • Wikipedia. (n.d.). Xylenol.
  • Chaugule, A. A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
  • Chaugule, A. A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
  • Sad, M. E., et al. (2008). Selective synthesis of p-cresol by methylation of phenol. CONICET.
  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
  • Halligudi, S. B., et al. (2017). Patent No. WO2017138015A1: Process of methylation of phenol with increased cresol and anisole selectivity. Google Patents.
  • HMDB. (2012). Showing metabocard for this compound (HMDB0032148).
  • Leach, B. E. (1981). European Patent No. EP0038166A1: Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Google Patents.
  • DODGEN ChemTech. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology.
  • Liu, H., et al. (2009). Chinese Patent No. CN101514144B: Method for preparing o-cresol. Google Patents.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Van den Brink, P. (2016). Chinese Patent No. CN105939988A: Process of production of 2,5-dimethylphenol. Google Patents.
  • Shishkin, I., et al. (2019). Improving the Selectivity of the C–C Coupled Product Electrosynthesis by Using Molecularly Imprinted Polymer—An Enhanced Route from Phenol to Biphenol. ACS Applied Materials & Interfaces, 11(46), 43531–43540.
  • ChemBK. (2024). This compound.
  • Sasa, T., et al. (1973). U.S. Patent No. US3714269A: Process for producing 2,6-dimethylphenol. Google Patents.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,3-Dimethylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,3-Dimethylphenol in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to successfully incorporate this compound into your experimental workflows.

Introduction to this compound and its Solubility Profile

This compound, also known as 2,3-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH.[1][2][3] It presents as a colorless to brown crystalline solid.[2][4] While it is soluble in most organic solvents and alkali solutions, its solubility in water is limited, often cited as "slightly soluble" or "less than 1 mg/mL".[4][5][6] This poor aqueous solubility can pose a significant challenge in various applications, from biological assays to formulation development.

Understanding the physicochemical properties of this compound is crucial for overcoming these solubility hurdles.

PropertyValueSource
Molecular FormulaC₈H₁₀O[1][7]
Molecular Weight122.16 g/mol [7][8]
Melting Point70-73 °C[4][6]
Boiling Point217 °C[4][6]
Water Solubility< 1 mg/mL at 23.3°C (73°F)[5]
pKa10.50 (at 25°C)[6][9]
AppearanceColorless to brown crystalline solid[2][4]

The relatively high melting point and the presence of the nonpolar dimethyl-substituted benzene ring contribute to its low water solubility. The phenolic hydroxyl group, with a pKa of 10.50, offers a key handle for manipulating solubility through pH adjustment.[6][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with this compound in aqueous media.

Q1: My this compound is not dissolving in water, even with vigorous stirring and heating. What am I doing wrong?

A1: It is expected that this compound will have very low solubility in neutral water.[4][5] Simply increasing the temperature may not be sufficient to achieve the desired concentration. The crystalline structure of the solid requires significant energy to break down and solvate in water.

Troubleshooting Steps:

  • Verify Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

  • Particle Size Reduction: Grinding the crystalline solid into a fine powder can increase the surface area available for solvation, potentially improving the dissolution rate, though it may not significantly increase the overall solubility.[10]

  • Explore Solubilization Techniques: For meaningful concentrations in aqueous solutions, you will likely need to employ one of the solubilization strategies detailed below, such as pH adjustment, co-solvents, surfactants, or cyclodextrins.

Q2: I need to prepare a stock solution of this compound for my cell culture experiments. What is a safe and effective way to do this?

A2: For cell culture applications, it is critical to use a solubilization method that is non-toxic to your cells at the final working concentration.

Recommended Approach: Co-Solvent Method with DMSO or Ethanol

Dimethyl sulfoxide (DMSO) and ethanol are common co-solvents used to dissolve hydrophobic compounds for biological assays.[4]

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Weigh out 12.22 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of cell culture grade DMSO to the tube.

    • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Final Co-solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Limit in Media: Upon dilution, the this compound may precipitate if its solubility limit in the aqueous medium is exceeded. Perform a preliminary test to ensure your final working concentration remains in solution.

Advanced Solubilization Strategies

For applications requiring higher concentrations of this compound in aqueous solution, or where organic co-solvents are not desirable, the following methods can be employed.

pH Adjustment: Leveraging the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is weakly acidic, with a pKa of 10.50.[6][9] By adjusting the pH of the solution to be significantly above the pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion.

Workflow for pH-Mediated Solubilization

Caption: Workflow for increasing this compound solubility via pH adjustment.

Experimental Protocol: pH Adjustment

  • Materials:

    • This compound

    • Deionized water or appropriate buffer

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Suspend the desired amount of this compound in a volume of water or buffer.

    • Place the suspension on a stir plate and begin stirring.

    • Slowly add 1 M NaOH dropwise while monitoring the pH.

    • Continue adding NaOH until the this compound is fully dissolved and the pH is approximately 1.5-2 units above the pKa (e.g., pH 12-12.5).

    • Once dissolved, the pH can be carefully adjusted downwards if required for the specific application, but be aware that precipitation may occur as the pH approaches the pKa.

Causality: At a pH above its pKa, the equilibrium shifts towards the formation of the sodium phenolate salt, which is an ionic species and thus significantly more water-soluble than the neutral phenol.[11]

Surfactant-Mediated Solubilization: Micellar Encapsulation

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous phase.[12]

Types of Surfactants for Consideration:

Surfactant TypeExamplesRationale for Use
Non-ionic Polysorbates (e.g., Tween® 80), Polyoxyl 35 castor oil (Cremophor® EL)Generally less harsh and biocompatible, making them suitable for many biological and pharmaceutical applications.[12]
Anionic Sodium Dodecyl Sulfate (SDS)Offers excellent solubilization capacity but can be denaturing to proteins and may not be suitable for all biological systems.[12]
Cationic/Amphoteric -Used in specific drug delivery applications where charge interactions are beneficial.[12]

Logical Relationship for Surfactant Selection

G cluster_0 Application Requirements cluster_1 Surfactant Choice Biological Assay Biological Assay Non-ionic (e.g., Tween 80) Non-ionic (e.g., Tween 80) Biological Assay->Non-ionic (e.g., Tween 80) Biocompatibility is key Chemical Analysis Chemical Analysis Anionic (e.g., SDS) Anionic (e.g., SDS) Chemical Analysis->Anionic (e.g., SDS) High solubilizing power needed

Caption: Decision logic for selecting a suitable surfactant.

Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, that fit into their hydrophobic cavity.[13][14] This encapsulation shields the hydrophobic guest from the aqueous environment, thereby increasing its solubility and stability.[14][15]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[14]
Randomly-methylated-β-cyclodextrin (RAMEB) Can offer even greater solubility enhancement for certain guest molecules compared to HP-β-CD.[16]

Protocol: Preparation of a this compound/HP-β-CD Inclusion Complex (Kneading Method)

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Small amount of water-ethanol mixture (e.g., 50:50 v/v)

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Weigh the appropriate amounts of both components and place them in a mortar.

    • Begin triturating (grinding) the powders together.

    • Add a small amount of the water-ethanol mixture to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

Self-Validation: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy. A successful complex will show characteristic changes in the physicochemical properties of the guest molecule.

Summary and Recommendations

Overcoming the solubility challenges of this compound requires moving beyond simple dissolution in water. The choice of method depends heavily on the specific requirements of your experiment.

  • For biological assays , the use of a minimal amount of a co-solvent like DMSO is often the most straightforward approach.

  • For formulations requiring higher aqueous concentrations without organic solvents , pH adjustment (if a high pH is tolerable) or the formation of inclusion complexes with cyclodextrins like HP-β-CD are excellent strategies.

  • Surfactants offer a powerful alternative, particularly non-ionic surfactants for applications where biocompatibility is important.

Always validate the chosen solubilization method to ensure it does not interfere with downstream analyses or biological activity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lu, Z., et al. (2017). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Molecules, 22(3), 434.
  • Garg, A., et al. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy and Pharmacology, 68(2), 149-173.
  • ChemBK. (n.d.). This compound.
  • Arkhipov, V. P., et al. (2021). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. Frontiers in Chemistry, 9, 730623.
  • Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!.
  • Chemcasts. (n.d.). This compound (CAS 526-75-0) Properties.
  • Google Patents. (n.d.). JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
  • Varghese, J., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 769.
  • Al-Bahrani, H. A., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Pharmaceuticals, 15(11), 1335.
  • Akl, E. (2019). Effect of pH on the solubility of phenolic compounds. ResearchGate.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • National Center for Biotechnology Information. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.

Sources

Technical Support Center: Strategies for Minimizing Byproduct Formation in Reactions of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges of working with 2,3-Dimethylphenol (also known as 2,3-xylenol). As a Senior Application Scientist, I understand that controlling byproduct formation is critical for achieving high yields, simplifying purification, and ensuring the integrity of your target molecules. This guide is structured in a practical question-and-answer format to directly tackle the specific issues you may encounter during electrophilic substitution and oxidation reactions involving this versatile intermediate.

Understanding the Reactivity of this compound

This compound is an activated aromatic compound due to the presence of the electron-donating hydroxyl (-OH) and two methyl (-CH₃) groups.[1] These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In this compound, the available positions for substitution are C4, C5, and C6. The interplay of the directing effects of the three activating groups can lead to a complex mixture of isomeric products, making regioselectivity a primary challenge.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution

Question: I am trying to nitrate this compound and I'm getting a complex mixture of products, not just the expected nitrophenols. What are these byproducts and how can I avoid them?

Answer:

This is a common issue arising from the high reactivity of the this compound ring. The main byproducts in this reaction are typically positional isomers of nitrophenol and, interestingly, a non-aromatic intermediate.

Common Byproducts and Their Formation:

  • Positional Isomers (e.g., 2,3-Dimethyl-4-nitrophenol and 2,3-Dimethyl-6-nitrophenol): The hydroxyl group is a strong ortho, para-director, and the methyl groups are also ortho, para-directing. This leads to substitution at the available C4 and C6 positions. The C5 position is sterically hindered and electronically less favored.

  • Nitro-dienones (e.g., 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone): Under certain conditions, especially at low temperatures with nitrating agents like nitric acid in acetic anhydride, electrophilic attack can occur at the carbon atom already bearing a methyl group (ipso-nitration). This leads to the formation of a non-aromatic cyclohexadienone intermediate.[2] This intermediate is often unstable and can rearrange or react further, complicating your product mixture.

Troubleshooting Guide for Nitration:

Issue Probable Cause Recommended Solution
Formation of multiple nitro-isomers Competing directing effects of -OH and -CH₃ groups.Control Reaction Temperature: Lower temperatures can sometimes favor one isomer over another. Choice of Nitrating Agent: Using milder nitrating agents may improve selectivity. Consider using a mixture of sodium nitrate in sulfuric acid, which has been shown to influence the ortho/para ratio in phenol nitration.[3]
Presence of nitro-dienone byproduct Ipso-attack of the nitronium ion at a methylated carbon.[2]Control Reaction Temperature: The dienone intermediate is often less stable at higher temperatures. Allowing the reaction mixture to warm to room temperature may facilitate its conversion to the desired nitrophenol. Choice of Solvent: The stability of the dienone can be solvent-dependent.
Oxidative degradation (dark tarry materials) Strong oxidizing nature of the nitrating agent.Use Dilute Nitric Acid: Concentrated nitric acid can lead to significant oxidation.[4] Protecting Group Strategy: Consider protecting the hydroxyl group as an ester before nitration. The ester can be hydrolyzed after the nitration step.

Experimental Protocol: Selective Mononitration of a Phenolic Compound (General Approach)

This protocol can be adapted for this compound with careful monitoring.

  • Dissolve the Phenol: Dissolve the phenolic substrate in a suitable solvent (e.g., dichloromethane).

  • Add Inorganic Acidic Salt and Wet Silica Gel: Add an inorganic acidic salt (e.g., Mg(HSO₄)₂) and wet SiO₂ (50% w/w).[5]

  • Add Nitrating Agent: Slowly add a solution of sodium nitrate in water while stirring vigorously at room temperature.

  • Monitor the Reaction: Follow the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture and evaporate the solvent. The resulting mononitrophenols can then be purified.[5]

Question: When I try to brominate this compound, I end up with polybrominated products. How can I achieve selective monobromination?

Answer:

Polysubstitution is a very common problem when halogenating highly activated phenols.[6] The strong activating effect of the hydroxyl group makes the aromatic ring highly susceptible to further electrophilic attack after the first halogenation.

Common Byproducts and Their Formation:

  • Di- and Tri-halogenated Phenols: Due to the high reactivity of the monohalogenated product, it can readily undergo further halogenation at the remaining activated positions.

  • Ring Cleavage Products: In the case of chlorination, aggressive conditions can lead to the formation of α,β-unsaturated C4-dicarbonyl compounds, such as dimethyl-BDA (2-butene-1,4-dial) species.[7]

Troubleshooting Guide for Halogenation:

Issue Probable Cause Recommended Solution
Polysubstitution High reactivity of the phenol and the halogenating agent.[6]Use Milder Halogenating Agents: Instead of bromine water, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[6] Control Stoichiometry: Use a 1:1 molar ratio of the substrate to the halogenating agent. Solvent Choice: Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to reduce the ionization of the phenol and thus its reactivity.[8] Low Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate.[8]
Formation of Ring-Cleavage Byproducts (Chlorination) Over-oxidation of the aromatic ring.Milder Chlorinating Agent: Use a less aggressive chlorinating agent than elemental chlorine. Control Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired product is formed. Avoid excessive heating.

Experimental Protocol: Controlled Monobromination of a Phenol

This protocol provides a general framework for achieving selective monobromination.

  • Dissolve Phenol: Dissolve this compound in a non-polar solvent like carbon disulfide (CS₂) in a flask protected from light.

  • Cool the Solution: Cool the flask in an ice bath to 0-5 °C.

  • Add Bromine: Slowly add a solution of one equivalent of bromine in CS₂ dropwise with constant stirring.

  • Monitor Reaction: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium bisulfite. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting monobrominated product by column chromatography or recrystallization.

Question: I am attempting a Friedel-Crafts reaction with this compound and I'm getting a low yield of my desired C-alkylated/acylated product, along with other unexpected byproducts. What is going wrong?

Answer:

Friedel-Crafts reactions with phenols are notoriously challenging. The primary issues are competitive O-alkylation/acylation and catalyst deactivation.

Common Byproducts and Their Formation:

  • O-Alkylated/Acylated Products (Ethers/Esters): The phenolic oxygen is also nucleophilic and can attack the electrophile, leading to the formation of an ether (in alkylation) or an ester (in acylation).[9] This is often the kinetically favored product.

  • Polyalkylation Products: The initial C-alkylated product is often more reactive than the starting phenol because the new alkyl group is also activating. This can lead to the addition of multiple alkyl groups to the ring.[10]

  • Rearrangement Products: In alkylation reactions, the carbocation intermediate can rearrange to a more stable carbocation, leading to isomeric products.[10]

Troubleshooting Guide for Friedel-Crafts Reactions:

Issue Probable Cause Recommended Solution
Low Yield of C-Substituted Product Catalyst Deactivation: The lone pair on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[9] Ring Deactivation: This coordination makes the hydroxyl group electron-withdrawing, deactivating the ring towards electrophilic substitution.[9]Increase Catalyst Stoichiometry: Use a stoichiometric amount or even an excess of the Lewis acid to compensate for complexation with the hydroxyl group. Fries Rearrangement: For acylation, consider a two-step approach. First, perform an O-acylation to form the ester, then induce a Fries rearrangement using a Lewis acid to migrate the acyl group to the ring.[9]
Formation of O-Alkylated/Acylated Byproduct Nucleophilic attack by the phenolic oxygen.[9]Fries Rearrangement (for acylation): As mentioned above, this can be a deliberate strategy to achieve C-acylation. Solvent and Temperature Control: Less polar solvents and lower temperatures generally favor C-alkylation over O-alkylation.[10]
Polyalkylation The alkylated product is more reactive than the starting material.Use Excess Aromatic Substrate: Use a large excess of the this compound relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.

Diagram: Competing Pathways in Friedel-Crafts Acylation of Phenols

G phenol This compound + Acyl Chloride catalyst Lewis Acid (e.g., AlCl₃) phenol->catalyst O_acylation O-Acylation (Kinetic Product) catalyst->O_acylation Fast C_acylation C-Acylation (Desired Product) catalyst->C_acylation Slow ester Phenyl Ester O_acylation->ester ketone Hydroxyaryl Ketone C_acylation->ketone fries Fries Rearrangement ester->fries Excess Catalyst fries->ketone

Caption: Competing O- and C-acylation pathways in Friedel-Crafts reactions of phenols.

Section 2: Oxidation Reactions

Question: I need to oxidize this compound. What are the likely byproducts, and how can I control the reaction to get my desired product?

Answer:

Phenols are readily oxidized, and the reaction can lead to a variety of products, including quinones, dimers, and polymeric materials.

Common Byproducts and Their Formation:

  • Benzoquinones: Oxidation of this compound can potentially lead to the formation of 2,3-dimethyl-p-benzoquinone. The formation of ortho-quinones is also possible.

  • Dimeric and Polymeric Products: Phenolic oxidation often proceeds via radical mechanisms. The resulting phenoxy radicals can couple with each other to form dimers and higher molecular weight polymers, which are often observed as intractable tars.[11] This is particularly prevalent in oxidations with reagents like alkaline ferricyanide.

  • Ring Cleavage Products: As seen in atmospheric oxidation studies, reaction with strong oxidizing agents like hydroxyl radicals can lead to the cleavage of the aromatic ring, forming unsaturated dicarbonyls and aldehydes.[10]

Troubleshooting Guide for Oxidation:

Issue Probable Cause Recommended Solution
Formation of Polymeric Tars Radical coupling of phenoxy intermediates.[11]Use Milder Oxidizing Agents: Strong oxidizing agents like chromic acid can lead to over-oxidation. Consider milder reagents like Fremy's salt for the synthesis of quinones.[12] Control Reaction Conditions: Low temperatures and careful control of stoichiometry can help to minimize side reactions.
Low Yield of Desired Quinone Further oxidation or side reactions of the quinone product.Reaction Monitoring: Closely monitor the reaction and work it up as soon as the starting material is consumed to prevent degradation of the product. Choice of Oxidant: Select an oxidizing agent known for its selectivity in converting phenols to quinones.

Diagram: General Oxidation Pathways of Phenols

G phenol This compound oxidant Oxidizing Agent phenol->oxidant phenoxy_radical Phenoxy Radical oxidant->phenoxy_radical One-electron oxidation ring_cleavage Ring Cleavage Products oxidant->ring_cleavage Over-oxidation quinone Benzoquinone (Desired Product) phenoxy_radical->quinone Further oxidation dimers Dimeric Byproducts phenoxy_radical->dimers Radical Coupling polymers Polymeric Tars dimers->polymers Further Coupling

Caption: Potential reaction pathways in the oxidation of this compound.

Concluding Remarks

The key to successfully working with this compound lies in understanding its inherent reactivity and carefully controlling the reaction conditions. By anticipating the formation of common byproducts and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions. Remember that for highly activated systems like this compound, subtle changes in solvent, temperature, and reagent stoichiometry can have a profound impact on product distribution.

References

  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2314-2323.
  • BenchChem. (2025). Reducing byproduct formation in the synthesis of 2,3,5-Trimethylphenol. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Polyhalogenated Phenols. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Phenol _Electrophilic substitution rxn. (n.d.). Scanned Document.
  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Le-Min, Z., et al. (2010). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 44(11), 4276–4281.
  • Wikipedia. (2024).
  • ChemistryViews. (2012, December 26).
  • Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025).
  • Domingo, L. R., & Sáez, J. A. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1357-1365.
  • Haynes, C. G., Turner, A. H., & Waters, W. A. (1956). The Oxidation of Monohydric Phenols by Alkaline Ferricyanide. Journal of the Chemical Society (Resumed), 2823-2831.
  • The Organic Chemistry Tutor. (2021, March 9). 44g: Determining the directing effect of a substituent [Video]. YouTube.
  • Ghammamy, S., et al. (2012). Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst.
  • Chemistry LibreTexts. (2015, July 18). 16.
  • Chemistry LibreTexts. (2019, June 5). 16.
  • Pouliot, M.-F., & Giguere, R. J. (2013). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 9, 2136–2162.
  • The Good Scents Company. (n.d.). 2,3-xylenol.
  • Wu, Y., et al. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Journal of Environmental Sciences, 117, 197-208.
  • Haz-Map. (n.d.). This compound.
  • CAMEO Chemicals. (n.d.). This compound.
  • Google Patents. (n.d.). CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Google Patents. (n.d.). US2370554A - Process for the production of 2,3,5-trimethyl phenol.
  • Periodica Polytechnica. (2021, October 12). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents.
  • PubMed. (n.d.). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids.
  • Smolecule. (n.d.). Buy this compound | 526-75-0.
  • Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.

Sources

Optimizing temperature for 2,3-Dimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Temperature for High-Yield, High-Purity Synthesis

Welcome to the technical support center for 2,3-Dimethylphenol (2,3-DMP) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of temperature optimization during the synthesis of 2,3-DMP. In the following sections, we address common challenges, provide troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to help you refine your experimental conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

There are two predominant routes for the commercial synthesis of this compound:

  • Vapor-Phase Alkylation of o-Cresol: This is a widely used method involving the reaction of o-cresol with methanol over a solid metal oxide catalyst at elevated temperatures.[1][2][3] The reaction is a catalytic methylation process that selectively adds a methyl group to the aromatic ring.

  • Sulfonation of m-Xylene followed by Alkali Fusion: This classic multi-step process begins with the sulfonation of m-xylene to produce m-xylene-4-sulfonic acid.[4][5][6] The resulting sulfonic acid is then subjected to high-temperature caustic fusion to replace the sulfonate group with a hydroxyl group, yielding this compound.

While other methods exist, such as the diazotization and hydrolysis of 2,3-xylidine, they are generally less common on an industrial scale.[7][8][9]

Q2: Why is temperature such a critical parameter in 2,3-DMP synthesis?

Temperature is arguably the most critical variable in 2,3-DMP synthesis because it directly governs reaction kinetics, catalyst activity, and, most importantly, selectivity. An improperly controlled temperature can lead to:

  • Low Conversion: Insufficient thermal energy results in slow reaction rates and incomplete conversion of starting materials.

  • Poor Selectivity: Temperature dictates the distribution of isomers. In cresol alkylation, temperature influences the position of methylation, leading to the formation of undesired isomers like 2,6-xylenol.[1][10]

  • Byproduct Formation: Excessive heat can promote side reactions, such as over-methylation to form 2,3,6-trimethylphenol, or in the case of sulfonation, the formation of undesirable sulfones.[4][11]

  • Catalyst Deactivation: In catalytic processes, temperatures that are too high can lead to coking and irreversible deactivation of the catalyst.[10]

Troubleshooting Guide: Vapor-Phase Alkylation of o-Cresol

This method's success hinges on balancing temperature to favor the formation of 2,3-DMP over other xylenol isomers and over-methylated products.

Q3: My reaction has a low conversion rate, with a large amount of unreacted o-cresol remaining. What's the likely issue?

Answer: The most probable cause is that your reaction temperature is too low. The alkylation of o-cresol is an endothermic process that requires significant thermal energy to overcome the activation barrier.

Recommended Actions:

  • Incrementally Increase Temperature: Raise the reactor temperature in 10-15°C increments. Typical vapor-phase alkylation processes operate in the range of 300-400°C.[3][11][12]

  • Verify Catalyst Activity: Ensure your catalyst is active. If it has been used previously, it may require regeneration.

  • Check Molar Ratio: While temperature is key, ensure an adequate molar excess of the methylating agent (methanol) is used, as this also drives the reaction forward.[3]

Q4: My product is contaminated with significant quantities of 2,6-xylenol and 2,3,6-trimethylphenol. How can I fix this?

Answer: This is a classic sign of excessive reaction temperature. High temperatures provide enough energy to overcome the steric hindrance for methylation at the second ortho position (C6), leading to 2,6-xylenol, and promote a second methylation on the ring to form 2,3,6-trimethylphenol.[13]

Recommended Actions:

  • Reduce Reaction Temperature: Lower the temperature in 10-15°C steps. This will reduce the rate of the undesired methylation reactions more significantly than the desired one.

  • Optimize Space Velocity: A higher liquid hourly space velocity (LHSV) reduces the contact time of reactants with the catalyst, which can minimize the extent of consecutive reactions like over-methylation.[11]

  • Analyze Catalyst Selectivity: Different metal oxide catalysts exhibit different selectivities. Iron-based catalysts are commonly cited for good ortho-selectivity.[11][12][14]

Data Summary: Temperature Effects on o-Cresol Alkylation
Temperature RangeObserved OutcomePrimary ProductsTroubleshooting Focus
< 300°C Low ConversionUnreacted o-Cresol, MethanolIncrease temperature, check catalyst activity.
320 - 380°C Optimal Range (Typical) This compound , o-CresolFine-tune within this range for maximum selectivity.
> 380°C Poor Selectivity, Over-methylation2,6-Xylenol, 2,3,6-TrimethylphenolDecrease temperature, increase space velocity.
> 450°C Catalyst DeactivationComplex mixture, CokeDrastically reduce temperature, regenerate/replace catalyst.[15]

Troubleshooting Guide: Sulfonation of m-Xylene & Alkali Fusion

This route requires precise temperature control at two distinct stages: the initial low-temperature sulfonation and the subsequent high-temperature fusion.

Q5: During the sulfonation of m-xylene, my reaction mixture turned dark, and I isolated a tar-like byproduct. What happened?

Answer: You have likely exceeded the optimal temperature for sulfonation, leading to the formation of diphenyl sulfones. This side reaction is highly temperature-dependent and becomes significant above 80°C.[4][5]

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature between 70-80°C.[4][5] This is critical for achieving high-purity m-xylene-4-sulfonic acid.

  • Controlled Reagent Addition: Add the sulfonating agent (e.g., concentrated sulfuric acid) slowly and with efficient cooling to dissipate the exothermic heat of reaction.

  • Use Appropriate Sulfuric Acid Concentration: The concentration of the sulfuric acid should also be controlled, typically in the range of 70-80 wt%, to manage reactivity.[4][5]

Q6: My yield from the alkali fusion step is very low, with evidence of product decomposition. How can temperature be optimized here?

Answer: Alkali fusion is a high-temperature reaction, but it has a narrow optimal window. If the temperature is too low, the conversion of the sulfonic acid salt to the phenol will be incomplete. If it is too high, the desired this compound product can decompose or undergo side reactions.

Recommended Actions:

  • Establish the Optimal Fusion Temperature: The ideal temperature is typically in the range of 300-350°C. Perform small-scale trials to identify the "sweet spot" for your specific setup.

  • Ensure Homogeneous Mixture: Proper mixing is crucial to ensure even heat distribution and prevent localized overheating.

  • Control Reaction Time: Once the optimal temperature is reached, the fusion should not be prolonged unnecessarily, as this increases the risk of thermal degradation.

Experimental Protocols & Workflows

Protocol 1: Temperature Screening for o-Cresol Alkylation

This protocol outlines a systematic approach to identifying the optimal reaction temperature for the synthesis of 2,3-DMP from o-cresol and methanol in a fixed-bed reactor.

Objective: To determine the temperature that maximizes the yield and selectivity of this compound.

Methodology:

  • Catalyst Packing: Load a fixed-bed reactor with a known quantity (e.g., 5.0 g) of your chosen metal oxide catalyst.

  • System Purge: Purge the system with an inert gas (e.g., N₂) at a low flow rate while heating the reactor to the first setpoint temperature (e.g., 300°C).

  • Reactant Feed: Prepare a feed mixture of o-cresol and methanol (e.g., 1:5 molar ratio).[11] Once the reactor is stable at the setpoint temperature, introduce the reactant feed at a constant LHSV (e.g., 0.5 h⁻¹).

  • Equilibration & Sampling: Allow the reaction to equilibrate for at least 1 hour. Collect a sample of the liquid product downstream of the condenser.

  • Temperature Increments: Increase the reactor temperature by 15°C (e.g., to 315°C). Allow the system to stabilize for 1 hour and collect another sample.

  • Repeat: Continue this process up to a maximum temperature of 400°C or until a significant increase in byproducts is observed.

  • Analysis: Analyze each sample using Gas Chromatography (GC) with an internal standard to determine the conversion of o-cresol and the selectivity for 2,3-DMP, 2,6-xylenol, and 2,3,6-trimethylphenol.

  • Data Plotting: Plot the conversion and selectivity for each product as a function of temperature to visually identify the optimal operating window.

Visualization: Temperature Optimization Workflow

The following diagram illustrates the logical flow for a temperature optimization experiment.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Lit Literature Review (Identify Temp. Range) React Prepare Reactants & Catalyst Lit->React T_low Set Initial Low Temp (e.g., 300°C) React->T_low Sample Equilibrate & Collect Sample T_low->Sample T_inc Increase Temp (e.g., +15°C) Sample->T_inc Check Max Temp Reached? T_inc->Check Check->Sample No Analyze GC/HPLC Analysis (Yield & Purity) Check->Analyze Yes Plot Plot Data vs. Temp Analyze->Plot Opt Determine Optimal Temperature Window Plot->Opt

Caption: Workflow for a systematic temperature optimization study.

Visualization: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

G cluster_cause1 Cause: Incomplete Reaction cluster_cause2 Cause: Poor Selectivity Start Problem: Low 2,3-DMP Yield Analysis Analyze Product Mix (GC) Start->Analysis Cause1 High % of Unreacted Starting Material Analysis->Cause1 Path 1 Cause2 High % of Byproducts (Isomers, Over-methylation) Analysis->Cause2 Path 2 Sol1 Solution: Increase Temperature Cause1->Sol1 Sol2 Solution: Decrease Temperature Cause2->Sol2

Caption: Decision tree for troubleshooting low yield in 2,3-DMP synthesis.

References

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.
  • Ravipaty, S., Jaquith, M. J., & Chesney, D. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction. Digital Commons @ Michigan Tech.
  • Ravipaty, S., Jaquith, M. J., & Chesney, D. J. (2011). Purification of Commercial 2,3-Dimethyl Phenol Using Supercritical Fluid Extraction. Separation Science and Technology, 46(13), 2137-2142.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566.
  • Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.
  • Google Patents. (n.d.). JPS58157760A - Preparation of m-xylene-4-sulfonic acid.
  • Halpern, M. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566.
  • Wikipedia. (n.d.). o-Cresol.
  • Zhang, L., et al. (2015). Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. Journal of Surfactants and Detergents, 18(4), 631-639.
  • Kumar, A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1435.
  • de la Cruz, P., et al. (2019). Selective synthesis of p-cresol by methylation of phenol. Catalysis Today, 334, 134-141.
  • Wang, Y., et al. (2010). Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. Chinese Journal of Chemical Engineering, 18(4), 684-688.
  • Cerfontain, H., et al. (1990). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 109(7-8), 440-448.
  • Unkown. (1950). A student preparation: Sulfonation. Journal of Chemical Education, 27(9), 496.
  • Google Patents. (n.d.). WO2017138015A1 - Process of methylation of phenol with increased cresol and anisole selectivity.
  • Li, X., et al. (2011). Synthesis of o-cresol from phenol and methanol via gas phase alkylation. Chemical Engineering Journal, 172(1), 366-371.
  • Liu, Y., et al. (2018). Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe2O3-SiO2-CuO catalyst. RSC Advances, 8(1), 241-248.
  • Ahmad, A., et al. (2023). Alkylation of Phenol with Methanol by Using Zeolite Catalysts. Catalysis in Green Chemistry and Engineering, 6(1), 1-10.
  • Unknown. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. CyberLeninka.
  • Bhattacharyya, K. G., & Talukdar, A. K. (2002). Al-MCM-41 catalysed alkylation of phenol with methanol. Catalysis Communications, 3(9), 415-421.
  • Balasubramanian, V. V., et al. (1999). Alkylation of phenol with methanol over ion-exchanged Y-zeolites. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 111(3), 453-460.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ahmad, A., et al. (2023). Alkylation of Phenol with Methanol by Using Zeolite Catalysts. Catalysis in Green Chemistry and Engineering, 6(1).
  • Google Patents. (n.d.). US4022843A - Liquid phase methylation of ortho cresol.
  • Unknown. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology.
  • Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition, 33(11), 1699-1704.
  • Google Patents. (n.d.). United States Patent[16].
  • Choudary, B. M., et al. (2001). Vapour phase selective O-alkylation of phenol over alkali loaded silica. Catalysis Letters, 74(3-4), 223-226.
  • Turek, T., & Gąsior, M. (2012). Effect of temperature on o-cresol methylation in a fluidized bed of commercial iron-chromium catalyst TZC-3/1. Przemysł Chemiczny, 91(9), 1806-1809.
  • Ghosh, K., & Guha, A. (2013). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in.... Journal of the Indian Chemical Society, 90, 1-5.
  • Turek, T., & Gąsior, M. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 51.
  • Google Patents. (n.d.). CN101844968B - Method for preparing 2,3,6-trimethylphenol by using 2,5-dimethylphenol.
  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Sivasankar, B., & Jeyalakshmi, R. (1998). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 166(2), 347-355.

Sources

Technical Support Center: Catalyst Deactivation in 2,3-Dimethylphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalytic reactions of 2,3-Dimethylphenol. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of catalyst deactivation. By understanding the underlying causes, you can enhance catalyst longevity, improve process efficiency, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My catalyst's activity has dropped significantly after only a few runs in a this compound alkylation reaction. What are the most likely causes?

A1: A rapid decline in catalyst activity in this compound alkylation is typically attributed to one or a combination of the following deactivation mechanisms:

  • Fouling (Coking): This is a very common issue where carbonaceous deposits, or "coke," form on the catalyst surface and within its pores.[1][2] These deposits physically block the active sites, preventing reactants from reaching them. In phenol methylation, both phenol and the alkylating agent (e.g., methanol) can act as coke precursors.[3]

  • Poisoning: Impurities in your feedstock can strongly adsorb to the active sites, rendering them inactive.[2][4] Common poisons include sulfur and nitrogen-containing compounds. Even at very low concentrations, these can have a significant detrimental effect.[5]

  • Sintering: At elevated reaction temperatures, small metal particles on a supported catalyst can migrate and agglomerate into larger particles.[1][4] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. This is a form of thermal degradation.[2]

  • Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[6][7] This is particularly relevant for supported catalysts where the active phase may not be strongly anchored to the support.[4]

To diagnose the specific cause, a systematic approach involving catalyst characterization is recommended.

Q2: What are the initial steps I should take to troubleshoot a deactivated catalyst?

A2: A logical troubleshooting workflow is crucial for identifying the root cause of deactivation.

Troubleshooting Workflow for Catalyst Deactivation

G A Observe Decreased Catalyst Activity B Visual Inspection (Color Change?) A->B Initial Check C Analyze Reactants for Impurities (GC-MS, Elemental Analysis) A->C Feedstock Check D Characterize Spent Catalyst A->D Post-Reaction Analysis E Hypothesize Deactivation Mechanism B->E C->E D->E Informed Hypothesis F Select & Test Regeneration Method E->F If Reversible G Optimize Reaction Conditions E->G Process Optimization H Modify Catalyst Design E->H Long-term Solution

Caption: Workflow for troubleshooting catalyst deactivation.

Start with a visual inspection of the catalyst; a darker color often suggests coking.[4] Concurrently, analyze your this compound and other reactants for potential poisons. Finally, characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke, or Transmission Electron Microscopy (TEM) to check for sintering.[4]

Q3: How can I determine if coking is the primary deactivation mechanism?

A3: Coking, or the deposition of carbonaceous materials, is a frequent issue.[1] The most direct method to confirm and quantify coking is Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) .[4] In TPO, the coked catalyst is heated in a controlled flow of an oxidizing gas (like air or diluted oxygen), and the amount of CO₂ produced is measured, which directly correlates to the amount of coke burned off. The temperature at which the CO₂ evolves can also provide information about the nature of the coke deposits.

Q4: My reaction involves a supported noble metal catalyst (e.g., Pd, Pt). Could the metal be leaching into my product? How can I check for this?

A4: Yes, leaching of the active metal is a significant concern with supported catalysts and can lead to gradual deactivation.[7] To verify if leaching is occurring, you can use the following methods:

  • ICP-MS or AAS Analysis: The most definitive method is to analyze the reaction filtrate for traces of the metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[8][9]

  • Hot Filtration Test: A simpler, though less quantitative, method is the hot filtration test.[9] In this test, the catalyst is filtered from the reaction mixture at an intermediate conversion level. If the reaction continues to proceed in the filtrate, it indicates that active catalytic species have leached into the solution.[9]

Q5: Can water in my reactants or solvent deactivate the catalyst?

A5: Yes, water can act as a deactivating agent, particularly for certain types of catalysts.[10] For instance, water can cause structural damage to some supports or alter the acid-base properties of the catalyst. However, in some cases, such as with certain zeolite catalysts, co-feeding water can actually help maintain catalytic activity by competitively adsorbing and preventing the formation of deactivating species.[11] The effect of water is highly system-dependent. It is advisable to use dry reactants and solvents unless the specific catalytic system is known to tolerate or benefit from the presence of water.

Troubleshooting Guides

Issue 1: Rapid and Severe Activity Loss in the First 1-3 Cycles
Potential Cause Diagnostic Steps Corrective Actions
Acute Poisoning 1. Analyze all reactants and solvents for common poisons (e.g., sulfur, nitrogen compounds) using techniques like elemental analysis or GC-MS.[4] 2. Use X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect foreign elements on the surface.[12]1. Purify Reactants: Implement a purification step for your this compound and other reagents.[4] 2. Guard Beds: Consider using a guard bed to remove impurities before the feed reaches the main catalytic reactor.
Severe Coking 1. Perform TPO/TGA on the catalyst to quantify carbonaceous deposits.[4] 2. Observe the catalyst for significant color change (darkening).[4]1. Optimize Reaction Conditions: Lower the reaction temperature or pressure, or adjust the reactant ratios to minimize side reactions that lead to coke formation.[4] 2. Regeneration: Implement a regeneration cycle involving controlled oxidation to burn off the coke.[1]
Mechanical Stress 1. Check for catalyst attrition or crushing, especially in stirred or fluidized bed reactors.[12]1. Improve Catalyst Strength: Use catalysts with higher mechanical strength or add binders during catalyst preparation.[12]
Issue 2: Gradual Decline in Activity Over Multiple Cycles
Potential Cause Diagnostic Steps Corrective Actions
Thermal Sintering 1. Use TEM or Scanning Electron Microscopy (SEM) to compare the particle size of the fresh and spent catalyst. An increase in average particle size indicates sintering.[4] 2. X-ray Diffraction (XRD) can also be used; peak broadening will decrease as crystallite size increases.[4]1. Control Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress.[1] 2. Catalyst Design: Select thermally stable supports or use promoters that inhibit particle migration.[4]
Leaching of Active Phase 1. Analyze the reaction product mixture for the presence of the catalyst's metallic components using ICP-MS or AAS.[9] 2. Perform a hot filtration test.[9]1. Stronger Immobilization: Anchor the active species more firmly to the support material.[4] 2. Solvent Selection: Choose a solvent that minimizes the solubility of the active catalyst phase.[4]
Slow Fouling 1. Characterize the catalyst after several cycles using TPO/TGA to detect a gradual build-up of coke.[4]1. Periodic Regeneration: Schedule regular regeneration cycles to remove accumulated coke before it severely impacts performance.[10] 2. Feedstock Conditioning: Chemically convert coke precursors in the feed to less reactive compounds.[10]

Experimental Protocols & Methodologies

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification

This protocol provides a method to quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the spent catalyst into a quartz sample holder.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., He or N₂) to a temperature slightly above the reaction temperature (e.g., 350°C) to remove any physisorbed species. Hold for 30-60 minutes.

  • Oxidation Program: Cool the sample to a baseline temperature (e.g., 50°C). Switch the gas flow to a diluted oxygen mixture (e.g., 5% O₂ in He).

  • Heating Ramp: Increase the temperature at a linear rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete combustion of coke (e.g., 800°C).

  • Detection: Monitor the effluent gas stream with a mass spectrometer or a thermal conductivity detector (TCD) calibrated for CO₂.

  • Quantification: Integrate the area under the CO₂ evolution peak and calculate the total amount of carbon based on a prior calibration.

Protocol 2: Hot Filtration Test for Leaching Detection

This protocol helps to determine if active catalytic species are leaching from the solid catalyst into the liquid phase.

  • Reaction Setup: Begin the catalytic reaction under standard conditions.

  • Monitor Conversion: Track the reaction progress using a suitable analytical technique (e.g., GC, HPLC).

  • Intermediate Filtration: At approximately 40-50% conversion, safely and quickly filter the hot reaction mixture to remove the solid catalyst. A pre-heated filter funnel can be used to prevent premature crystallization of the product.

  • Continued Reaction: Allow the filtrate (the liquid portion) to continue reacting under the same temperature and stirring conditions.

  • Analysis: Continue to monitor the conversion in the filtrate. A significant increase in product formation after the catalyst has been removed is a strong indication of homogeneous catalysis by leached species.[9]

Logical Diagram of Deactivation Mechanisms

DeactivationMechanisms cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation Poisoning Poisoning (e.g., Sulfur, Nitrogen) Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling Fouling (Coking) Fouling->Deactivated Sintering Sintering Sintering->Deactivated Attrition Attrition/Crushing Attrition->Deactivated Leaching Leaching Leaching->Deactivated Catalyst Active Catalyst Catalyst->Poisoning Catalyst->Fouling Catalyst->Sintering Catalyst->Attrition Catalyst->Leaching

Caption: Major pathways of catalyst deactivation.

References

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Catalyst deactivation challenges in FCC and how to prevent them. [Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - NIH. [Link]
  • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]
  • Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism - Repositorio Institucional CONICET Digital. [Link]
  • Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose - Green Chemistry (RSC Publishing). [Link]
  • How might I measure the leaching of heterogeneous c
  • Deactivation and reactivation of noble metal catalysts tested in the Catalytic Wet Air Oxidation of phenol | Request PDF - ResearchG
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration - ResearchG
  • Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchG

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the HPLC analysis of 2,3-Dimethylphenol. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a critical problem for my this compound analysis?

A1: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] In an ideal separation, peaks are symmetrical and Gaussian in shape.[2] A peak is generally considered to be tailing significantly if the tailing factor (Tf) is greater than 1.2.[1]

This is a critical issue for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to underestimation of the true peak area and compromising the accuracy and precision of your quantitative results.[2][3]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the method's limit of detection (LOD) and limit of quantification (LOQ).[2]

For an analyte like this compound, which may be analyzed in complex matrices alongside other isomers or related phenolic compounds, maintaining peak symmetry is essential for robust and reliable data.

Q2: I'm observing peak tailing specifically for this compound, while other compounds in my run look fine. What are the most likely chemical causes?

A2: When peak tailing is analyte-specific, the root cause is almost always a chemical interaction between your molecule and the chromatographic system. For a polar, acidic compound like this compound, the primary causes are:

  • Secondary Silanol Interactions: This is the most common culprit.[3][4] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[5] At a typical mobile phase pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻), creating negatively charged sites. The slightly acidic proton of the phenol's hydroxyl group can interact with these sites through hydrogen bonding or ion-exchange mechanisms, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[3][6][7]

  • Metal Chelation: The hydroxyl group of this compound can act as a chelating agent, interacting with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column packing or on the surface of stainless-steel components like frits and tubing.[8][9] This interaction creates an additional retention mechanism that leads to peak tailing.[10]

  • Mobile Phase pH Mismanagement: The pH of your mobile phase is critical.[11] this compound is a weak acid with a pKa around 10.5.[12] If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (phenolate) and non-ionized (phenol) forms will exist, leading to peak distortion and broadening.[6][11] While this is less common in typical reversed-phase conditions, it's a fundamental parameter to control.

Below is a diagram illustrating the primary mechanism of silanol interaction.

Caption: Unwanted interaction between this compound and an ionized silanol site.

Troubleshooting Guide: A Systematic Approach

If you are experiencing peak tailing with this compound, follow this systematic workflow to diagnose and resolve the issue. The key is to change only one parameter at a time to isolate the cause.

G start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks tailing? start->q_all_peaks system_issue SYSTEM ISSUE: - Check for extra-column volume (tubing). - Inspect for leaks. - Suspect column void or blockage. q_all_peaks->system_issue Yes chemical_issue CHEMICAL INTERACTION: Proceed to Mobile Phase Optimization q_all_peaks->chemical_issue No, only analyte q_ph Is Mobile Phase pH < 3.0? chemical_issue->q_ph adjust_ph ACTION: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. q_ph->adjust_ph No q_column Using a modern, end-capped, high-purity silica column? q_ph->q_column Yes resolved Peak Shape Improved adjust_ph->resolved replace_column ACTION: Switch to a base-deactivated or hybrid particle column. q_column->replace_column No q_metal Does tailing persist? q_column->q_metal Yes replace_column->resolved add_chelator SUSPECT METAL CHELATION: Action: Add a weak chelating agent (e.g., 0.5mM EDTA) to mobile phase. q_metal->add_chelator Yes q_metal->resolved No add_chelator->resolved

Caption: Systematic workflow for troubleshooting this compound peak tailing.

Q3: How exactly do I use mobile phase pH to fix the peak tailing?

A3: Adjusting the mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[7][11] The goal is twofold: to suppress the ionization of the silica silanols and to ensure the analyte is in a single, non-ionized state.

For this compound (a weak acid), this is achieved by lowering the pH.

  • At low pH (e.g., pH 2.5 - 3.0): The high concentration of protons (H+) in the mobile phase forces the equilibrium of the silanol groups to the neutral Si-OH form, effectively masking the active sites that cause tailing.[13][14] Simultaneously, the phenolic analyte remains fully protonated and neutral, promoting ideal reversed-phase retention behavior.

  • At neutral or higher pH: Silanol groups become deprotonated (Si-O⁻), leading to the secondary interactions described earlier.[7]

pH RangeThis compound StateSilica Silanol StateExpected Peak Shape
< 3.0 Neutral (R-OH)Neutral (Si-OH)Symmetrical
3.5 - 7.0 Neutral (R-OH)Partially Ionized (Si-O⁻)Tailing
> 8.0 Partially Ionized (R-O⁻)Ionized (Si-O⁻)Poor / Tailing
Experimental Protocol: Optimizing Mobile Phase pH
  • Prepare Stock Modifiers: Prepare 1% (v/v) solutions of Formic Acid (for LC-MS compatibility) or Phosphoric Acid in HPLC-grade water.

  • Prepare Aqueous Mobile Phase (A): Add the acid modifier to your HPLC-grade water to achieve a final concentration of 0.1%. This will typically bring the pH to between 2.5 and 3.0. For example, add 1 mL of 100% formic acid to 1 L of water.

  • Confirm pH: Before mixing with the organic phase, measure the pH of the aqueous component to ensure it is within the target range.[7]

  • System Equilibration: Flush the column with the new, low-pH mobile phase for at least 15-20 minutes, or until the baseline is stable, before injecting your sample.

  • Analysis: Inject your this compound standard and evaluate the peak shape. The tailing should be significantly reduced or eliminated.

Q4: I've adjusted the pH, but I still see some tailing. What's my next step?

A4: If pH optimization alone does not resolve the issue, your column's stationary phase is the next area to address.

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metals.[13] Modern columns are made with high-purity "Type B" silica, which is less acidic, or are based on hybrid organo-silica particles that have inherently fewer surface silanols.[13][15] Furthermore, look for columns that are described as "end-capped" or "base-deactivated." End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with analytes.[5][14]

  • Consider an Alternative Stationary Phase: For highly polar or aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions, which can sometimes improve peak shape compared to a standard C18.[5][16]

Q5: Could my sample preparation or injection be the cause?

A5: Absolutely. Even with a perfect method, issues with the sample itself can degrade peak shape.

  • Sample Solvent Strength: If you dissolve this compound in a solvent that is significantly stronger (less polar) than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[3][17] Solution: Always try to dissolve your sample in the initial mobile phase composition.[18]

  • Column Overloading: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to fronting or tailing.[3][19] Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, overloading was a contributing factor.

  • Sample Cleanliness: Particulates from the sample can clog the column inlet frit, causing peak distortion for all compounds. Strongly retained matrix components can also foul the column, creating active sites. Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[10] Use a guard column to protect the analytical column from contamination.[1]

Summary of Troubleshooting Strategies

Potential ProblemPrimary CauseRecommended Solution(s)
Analyte-Specific Tailing Secondary Silanol InteractionsLower mobile phase pH to < 3.0. Use a modern, end-capped, high-purity silica column.[6][13][14]
Metal ChelationAdd a weak chelating agent (e.g., EDTA) to the mobile phase. Use a column with low metal content.[8][10]
Column OverloadReduce sample concentration or injection volume.[3][19]
Sample Solvent MismatchDissolve the sample in the initial mobile phase.[3][17]
All Peaks Tailing Extra-Column VolumeMinimize tubing length and use narrow ID (e.g., 0.005") tubing.[6]
Column Void/ContaminationFlush the column (or reverse flush if permitted). Replace the column and use a guard column.[1][20]

References

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]
  • TROUBLESHOOTING GUIDE – HPLC. (n.d.). Crawford Scientific. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America. [Link]
  • Common Causes Of Peak Tailing in Chrom
  • Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. (n.d.). PubMed. [Link]
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]
  • How can I prevent peak tailing in HPLC?. (2013).
  • This compound. (2018). SIELC Technologies. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018). LCGC North America. [Link]
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]
  • Control pH During Method Development for Better Chrom
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Crawford Scientific. [Link]
  • Porous Organic Cage-Embedded C10-Modified Silica as HPLC Stationary Phase and Its Multiple Separation Functions. (2022). National Institutes of Health (NIH). [Link]
  • Tailing - chlorinated aromatics with phenol and aldehyde. (2006).
  • Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. (n.d.). National Institutes of Health (NIH). [Link]
  • Liquid chromatography stationary phases with reduced silanol interactions. (n.d.).
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI. [Link]
  • Showing metabocard for this compound (HMDB0032148). (2012).
  • This compound. (n.d.). PubChem. [Link]

Sources

Technical Support Center: GC-MS Analysis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of 2,3-Dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix interference in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results.

Introduction to Matrix Interference with this compound

This compound, a substituted phenol, is analyzed across various fields, from environmental monitoring to pharmaceutical development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often complicated by the sample matrix. Matrix components can co-elute with this compound, leading to signal suppression or enhancement, which adversely affects quantitation.[1][2] This guide provides a systematic approach to identifying, understanding, and mitigating these matrix effects.

Troubleshooting Guide: Overcoming Matrix Interference

This section addresses specific issues you may encounter during the GC-MS analysis of this compound, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is showing significant tailing, what could be the cause and how do I fix it?

A: Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It is often indicative of active sites within the GC system.

Causality: The hydroxyl group of this compound is acidic and can interact with active sites, such as exposed silanols in the inlet liner, column, or even contaminants. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.

Troubleshooting Steps:

  • Inlet Maintenance: The inlet is a primary location for analyte degradation and adsorption.

    • Action: Replace the inlet liner. Consider using a deactivated liner specifically designed for active compounds.

    • Rationale: Over time, the deactivation layer on the liner can degrade, exposing active sites. A fresh, properly deactivated liner minimizes these interactions.

  • Column Conditioning & Care: The capillary column itself can be a source of activity.

    • Action: Trim the first few centimeters of the column from the inlet side. If tailing persists, bake out the column according to the manufacturer's instructions.

    • Rationale: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trimming removes this contaminated section. Baking out removes less stubborn contaminants.

  • Derivatization: Converting the polar hydroxyl group to a less polar functional group can significantly improve peak shape.[3][4]

    • Action: Derivatize your sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

    • Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This reduces the compound's polarity, minimizing interactions with active sites and improving volatility, leading to a more symmetrical peak.

Issue 2: Inconsistent or Low Analyte Recovery

Q: I'm experiencing low and erratic recovery of this compound from my samples. What are the likely causes and solutions?

A: Low and inconsistent recovery often points to issues with the sample preparation and extraction procedure, where the matrix plays a significant role.

Causality: The efficiency of extracting this compound from the sample matrix can be highly dependent on the chosen solvent and pH conditions. The analyte can be lost during sample cleanup or concentration steps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recovery.

Detailed Solutions:

  • Optimize Extraction pH (for Liquid-Liquid Extraction - LLE):

    • Action: Adjust the pH of your aqueous sample to be at least two units below the pKa of this compound (~10.5).

    • Rationale: By acidifying the sample, the phenolic hydroxyl group remains protonated, making the molecule neutral and more soluble in organic extraction solvents like dichloromethane or ethyl acetate.[7]

  • Refine Solid-Phase Extraction (SPE):

    • Action: For aqueous samples, use a reversed-phase sorbent like C18. For complex matrices, consider polymeric sorbents. Ensure proper conditioning of the SPE cartridge, and optimize the wash and elution steps.

    • Rationale: SPE provides a more effective cleanup than LLE by selectively retaining the analyte while allowing interfering matrix components to pass through.[8][9] A systematic approach to SPE method development can significantly improve recovery.

  • Implement QuEChERS for Complex Matrices:

    • Action: For solid samples like food or tissue, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[10][11][12]

    • Rationale: QuEChERS combines salting-out extraction with dispersive SPE (d-SPE) for cleanup, efficiently removing a wide range of matrix components.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Incorporate a SIL-IS, such as this compound-d10, into your samples before extraction.

    • Rationale: A SIL-IS behaves almost identically to the native analyte throughout the entire analytical process, including any extraction inefficiencies or matrix effects.[13][14][15] By using the ratio of the analyte to the SIL-IS for quantification, you can correct for these variations and achieve more accurate and precise results.[13]

Issue 3: Signal Suppression or Enhancement in the Mass Spectrometer

Q: My calibration curve prepared in solvent is linear, but when I analyze my samples, the quantitative results are inaccurate. How can I address this?

A: This is a classic sign of matrix effects occurring in the GC inlet or at the MS ion source.[1]

Causality:

  • Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet, preventing the breakdown of thermally labile analytes and leading to a higher signal compared to a clean solvent standard.[1][16]

  • Signal Suppression: In the MS source, co-eluting matrix components can interfere with the ionization of the target analyte, leading to a reduced signal.[17]

Solutions:

  • Matrix-Matched Calibration:

    • Action: Prepare your calibration standards in a blank matrix extract that is free of this compound.

    • Rationale: This ensures that the standards and the samples experience the same matrix effects, effectively canceling them out.[2][18][19][20]

  • Standard Addition Method:

    • Action: Spike known amounts of a this compound standard into aliquots of your sample extract.

    • Rationale: This method directly accounts for the matrix effect within each individual sample but is more time-consuming.[21]

  • Sample Dilution:

    • Action: Dilute your final extract with a suitable solvent.

    • Rationale: Dilution reduces the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[21] However, ensure that the diluted concentration of this compound remains above the method's limit of quantitation.

Data Comparison: Calibration Strategies

Calibration MethodProsConsBest For
Solvent-Based Simple and quick to prepare.Does not account for matrix effects.Simple, clean matrices.
Matrix-Matched Effectively compensates for matrix effects.[2]Requires a representative blank matrix.Routine analysis of similar sample types.
Standard Addition Most accurate for complex and variable matrices.[21]Time-consuming and requires more sample volume.Non-routine samples or when a blank matrix is unavailable.
SIL Internal Standard Corrects for both extraction variability and matrix effects.[13][14]Can be expensive.Achieving the highest accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for the analysis of this compound? A1: While not strictly mandatory, derivatization is highly recommended.[3] It improves peak shape, increases volatility, and can enhance sensitivity.[4] For trace-level quantification in complex matrices, derivatization is often essential for achieving reliable results.

Q2: What is the best sample cleanup technique for fatty matrices? A2: For matrices with high-fat content, such as adipose tissue or fatty foods, traditional cleanup methods may be insufficient. Techniques like Enhanced Matrix Removal—Lipid (EMR-Lipid) cleanup are specifically designed to remove lipids effectively.[22][23] This can be used as a d-SPE step within a QuEChERS workflow.[10]

Q3: How do I choose the right internal standard? A3: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., this compound-d10).[13][14] If a SIL-IS is not available, a structurally similar compound with similar chemical properties and a different retention time can be used, but it will not correct for matrix effects as effectively.

Q4: Can I use the same GC-MS method for different sample matrices? A4: While the core GC-MS parameters (e.g., temperature program, mass transitions) may remain the same, the sample preparation and calibration strategy will likely need to be adapted for each matrix. It is crucial to validate the method for each matrix type to ensure accurate quantification.[24][25][26]

Q5: What are the key GC-MS parameters to optimize for this compound analysis? A5: Key parameters include:

  • Inlet Temperature: High enough to ensure complete volatilization without causing thermal degradation.

  • Oven Temperature Program: Optimized for good separation from other isomers and matrix components.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • MS Parameters: Use Selected Ion Monitoring (SIM) for increased sensitivity and selectivity, monitoring characteristic ions of this compound (or its derivative).

Experimental Protocols

Protocol 1: Derivatization of this compound with BSTFA
  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Prepare Blank Matrix Extract: Extract a sample of the matrix known to be free of this compound using your validated sample preparation method.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis: Analyze the matrix-matched standards using the same GC-MS method as your samples.

  • Construct Curve: Plot the analyte response against the concentration to generate the calibration curve.

Caption: Workflow for matrix-matched calibration.

References

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. PubMed. [Link]
  • Comparison between the traditional and matrix-matched calibration...
  • Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH. [Link]
  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants M
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibr
  • Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS.
  • QuEChERS: The Dispersive Methodology Approach for Complex M
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
  • How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX. [Link]
  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantit
  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
  • Matrix matched calibr
  • (PDF) Derivatization Methods in GC and GC/MS.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
  • Derivatization for Gas Chrom
  • Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit. [Link]
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. [Link]
  • TROUBLESHOOTING GUIDE. Restek. [Link]
  • ion suppression on GC-MS.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Solid-phase extraction of phenols. PubMed. [Link]
  • Oh, What a Mess!
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. NIH. [Link]
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
  • Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]
  • This compound. SIELC Technologies. [Link]
  • Matrix enhancement effect: A blessing or curse for gas chrom

Sources

Technical Support Center: A Guide to Preventing the Degradation of 2,3-Dimethylphenol Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of your 2,3-Dimethylphenol analytical standards. As experienced scientists know, the accuracy of your results is fundamentally dependent on the quality of your reference materials. This document is structured in a user-friendly question-and-answer format to directly address the challenges you may encounter in your daily laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound standard has turned a brownish color. Is it still usable?

A change in color from a colorless or white crystalline solid to a brown or pinkish hue is a primary indicator of degradation.[1][2] This discoloration is typically due to oxidation. Phenolic compounds, including this compound, are susceptible to autoxidation, a process that is accelerated by exposure to air (oxygen), light, and elevated temperatures.[3][4] The resulting oxidation products, such as quinones, are colored and will compromise the accuracy of your standard. It is strongly recommended to discard any discolored standards and prepare fresh solutions from a new, unopened vial.

Q2: What are the primary causes of this compound degradation?

The degradation of this compound is primarily driven by three factors:

  • Oxidation: The hydroxyl group on the phenol ring is susceptible to oxidation, especially in the presence of oxygen. This process can be catalyzed by trace metal ions and exposure to light.[3][4]

  • Light Exposure: Phenolic compounds are known to be light-sensitive.[3][5][6][7][8][9] Ultraviolet (UV) radiation can provide the energy to initiate and propagate oxidative chain reactions.

  • Inappropriate pH: While stable in acidic to neutral conditions, phenolic compounds can become more susceptible to degradation at high pH (alkaline conditions).[10][11][12][13][14] This is because the phenoxide ion, which is more prevalent at higher pH, is more easily oxidized than the protonated phenol.

Q3: I'm seeing extraneous peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

The appearance of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis is a common sign of standard degradation. These peaks represent the various degradation products formed. Other potential causes include contamination of the solvent, the vial, or the analytical system itself. A systematic troubleshooting approach is necessary to pinpoint the source of the issue.

Troubleshooting Guide

Problem: Premature Degradation of this compound Stock Solutions
  • Symptom: The stock solution, which was initially clear, has developed a yellow or brown tint within a short period. Chromatographic analysis shows a decrease in the main peak area and the appearance of new, smaller peaks.

  • Potential Causes & Solutions:

    • Improper Solvent Choice: While this compound is soluble in many organic solvents, the stability can vary.[1] For long-term storage, acetonitrile is a recommended solvent.[15] Solutions in water, DMSO, 95% ethanol, or acetone are generally stable for 24 hours under normal lab conditions.[1][16][17]

    • Presence of Oxygen: Dissolved oxygen in the solvent can accelerate oxidation.

      • Solution: Use high-purity, degassed solvents for preparing your stock solutions. Purging the solvent with an inert gas like nitrogen or argon before use can help to remove dissolved oxygen.

    • Exposure to Light: Standard solutions left on the lab bench can degrade due to light exposure.

      • Solution: Store stock solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[3]

    • Incorrect Storage Temperature: Room temperature storage can accelerate degradation.

      • Solution: Store stock solutions at a reduced temperature, typically 4°C, to slow down the rate of chemical degradation.[15]

Problem: Inconsistent Results Between Different Aliquots of the Same Standard
  • Symptom: You observe significant variations in the peak area or concentration when analyzing different working solutions prepared from the same stock solution.

  • Potential Causes & Solutions:

    • Improper Handling of Solid Material: this compound is hygroscopic, meaning it can absorb moisture from the air.[1][16]

      • Solution: When weighing the solid material, do so quickly and in a low-humidity environment if possible. Tightly seal the container immediately after use.

    • Inadequate Mixing: The compound may not be fully dissolved or the solution may not be homogenous.

      • Solution: Ensure the standard is completely dissolved by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulate matter before use.

    • Adsorption to Container Surfaces: Phenolic compounds can sometimes adsorb to the surface of glass or plastic containers, leading to a decrease in the effective concentration.

      • Solution: Using silanized glass vials can help to minimize adsorption.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of Solid this compound
  • Upon Receipt: Inspect the container to ensure the seal is intact. Note the date of receipt on the container.

  • Storage Environment: Store the tightly sealed container in a cool, dry, and dark place.[3][4] A desiccator can be used to provide a low-humidity environment. The recommended storage temperature is typically room temperature for the solid.[1]

  • Dispensing: When weighing out the solid, allow the container to come to room temperature before opening to prevent condensation of moisture on the cold solid. Work quickly to minimize exposure to atmospheric oxygen and humidity.

  • Inert Atmosphere: For long-term storage of the solid material, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation of a Stable this compound Stock Solution
  • Solvent Selection: Use a high-purity, HPLC-grade solvent such as acetonitrile.[15]

  • Solvent Preparation: Degas the solvent by sparging with an inert gas (e.g., helium or nitrogen) for 15-20 minutes or by using a vacuum degassing system.

  • Weighing: Accurately weigh the required amount of this compound solid using an analytical balance.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of the degassed solvent and sonicate or vortex until the solid is completely dissolved. Then, add the remaining solvent to the mark.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the solution in a refrigerator at 4°C.[15]

Visualization of Degradation and Prevention

Diagram 1: Key Factors in this compound Degradation

Degradation This compound Degradation Oxidation Oxidation Degradation->Oxidation Light Light Exposure Degradation->Light High_pH High pH Degradation->High_pH Heat Elevated Temperature Degradation->Heat

Caption: Primary factors leading to the degradation of this compound standards.

Diagram 2: Workflow for Preparing Stable Standard Solutions

Start Start Weigh Weigh Solid (Hygroscopic Precautions) Start->Weigh Dissolve Dissolve & Sonicate in Volumetric Flask Weigh->Dissolve Solvent Select & Degas Solvent (e.g., Acetonitrile) Solvent->Dissolve Store Transfer to Amber Vial with PTFE-lined Cap Dissolve->Store Refrigerate Store at 4°C Store->Refrigerate End Stable Standard Refrigerate->End

Sources

Troubleshooting poor recovery of 2,3-Dimethylphenol during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the extraction of 2,3-Dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of this compound. Here, we will delve into the critical aspects of this compound's physicochemical properties and how they dictate its behavior during extraction. This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance your recovery rates and ensure the integrity of your experimental results.

Understanding this compound: Key Physicochemical Properties

A thorough understanding of this compound's properties is fundamental to troubleshooting its extraction. These characteristics influence its partitioning behavior between aqueous and organic phases.

PropertyValueSignificance for Extraction
Molecular Weight 122.17 g/mol Influences diffusion and volatility.
Melting Point 70-73 °C[1]Solid at room temperature, requiring dissolution.
Boiling Point 217 °C[2][1]Relatively high, but can be semi-volatile.
pKa 10.50 (at 25°C)[2][1]Crucial for pH adjustment during extraction.
Water Solubility Slightly soluble[1][3]Partitions between aqueous and organic phases.
Organic Solvent Solubility Soluble in most organic solvents and alkali solutions[1][3]Wide range of potential extraction solvents.
logP (Octanol/Water) 2.115Indicates a preference for the organic phase under neutral conditions.
Vapor Pressure 0.093 mmHg at 25°CLow, but analyte loss can occur during solvent evaporation.

Troubleshooting Guide: Poor Recovery of this compound

This section addresses common issues encountered during the extraction of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My recovery of this compound is consistently low when performing a liquid-liquid extraction (LLE) from an aqueous sample. What are the likely causes and how can I improve it?

Answer:

Low recovery in LLE is a frequent challenge and can often be traced back to the fundamental chemistry of phenols. Here’s a breakdown of potential causes and a systematic approach to resolving them:

Core Issue: Improper pH of the Aqueous Phase

The single most critical parameter governing the extraction of a phenolic compound like this compound is the pH of the aqueous sample.[4][5] As a weak acid with a pKa of 10.50, its state of ionization is pH-dependent.[2][1]

  • The Chemistry:

    • At a pH above its pKa (alkaline conditions), this compound will be deprotonated to form the 2,3-dimethylphenoxide ion. This ion is highly water-soluble and will remain in the aqueous phase, leading to poor extraction into an organic solvent.

    • At a pH well below its pKa (acidic conditions), this compound will be in its neutral, protonated form. This neutral form is significantly more soluble in organic solvents and will readily partition out of the aqueous phase.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low LLE Recovery start Start: Low Recovery Observed check_ph 1. Verify Aqueous Phase pH start->check_ph adjust_ph 2. Adjust pH to < 8.5 (ideally 2 pH units below pKa) check_ph->adjust_ph pH is neutral or basic ph_adjusted pH is Acidic check_ph->ph_adjusted pH is already acidic adjust_ph->ph_adjusted solvent_choice 3. Evaluate Extraction Solvent ph_adjusted->solvent_choice solvent_optimization 4. Test Alternative Solvents (e.g., Ethyl Acetate, MTBE) solvent_choice->solvent_optimization Recovery still low emulsion_check 5. Check for Emulsions solvent_choice->emulsion_check Solvent is appropriate solvent_optimization->emulsion_check emulsion_remediation 6. Remediate Emulsion (e.g., add brine, centrifuge) emulsion_check->emulsion_remediation Emulsion present evaporation_check 7. Assess Evaporation Step emulsion_check->evaporation_check No emulsion emulsion_remediation->evaporation_check gentle_evaporation 8. Use Gentle Evaporation (N2 stream, low heat) evaporation_check->gentle_evaporation Potential for analyte loss final_analysis Improved Recovery evaporation_check->final_analysis Evaporation is gentle gentle_evaporation->final_analysis

Caption: A logical workflow for troubleshooting poor this compound recovery.

Step-by-Step Protocol for pH Adjustment and LLE:

  • Sample Preparation: Take your aqueous sample containing this compound.

  • pH Measurement: Measure the initial pH of your sample.

  • Acidification: Adjust the pH of the aqueous sample to be at least two pH units below the pKa of this compound. A pH of 5-6 is often a good starting point. Use a dilute acid (e.g., 1M HCl) to avoid significant volume changes.

  • Solvent Selection: Choose a water-immiscible organic solvent. Dichloromethane and ethyl acetate are common choices.

  • Extraction:

    • Transfer the pH-adjusted aqueous sample and the organic solvent to a separatory funnel.

    • Gently invert the funnel multiple times to allow for partitioning, venting frequently to release pressure. Avoid vigorous shaking which can lead to emulsions.[6][7]

    • Allow the layers to fully separate.

    • Drain the organic layer.

    • Repeat the extraction at least two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract using a gentle stream of nitrogen or a rotary evaporator with a controlled temperature water bath to minimize the loss of the semi-volatile this compound.

Question 2: I'm observing an emulsion layer between my aqueous and organic phases during LLE, which is preventing a clean separation. How can I resolve this?

Answer:

Emulsion formation is a common problem in LLE, especially with complex sample matrices.[6] Emulsions are colloidal suspensions of one liquid in another and can trap your analyte, leading to poor recovery.

Strategies to Prevent and Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This minimizes the energy input that can lead to emulsion formation.[6]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic solvent in the aqueous layer and vice versa.[6]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning at a moderate speed can often force the layers to separate.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[6]

Question 3: Could my choice of extraction solvent be the reason for poor recovery? What are the best solvents for this compound?

Answer:

Yes, solvent choice is critical. An ideal extraction solvent should have high solubility for this compound, be immiscible with water, and have a boiling point that allows for easy removal without significant analyte loss.

Solvent Selection Guide:

SolventPolarityBoiling Point (°C)ProsCons
Dichloromethane (DCM) Polar aprotic39.6Good solvating power for phenols.Can form emulsions; relatively volatile.
Ethyl Acetate Moderately polar77.1Good solvating power, less prone to emulsions than DCM.Higher boiling point requires careful evaporation.
Methyl tert-butyl ether (MTBE) Non-polar55.2Lower density than water, good for "top layer" extraction.Can form peroxides.
Toluene Non-polar110.6Effective for less polar compounds.High boiling point.

For general phenol extractions, solvents like 1-butanol and toluene have shown high extraction efficiency.[8] Methyl isobutyl ketone (MIBK) and diisopropyl ether (DIPE) are also effective solvents for phenol extraction from water.[9]

FAQs: this compound Extraction

Q1: Is Solid-Phase Extraction (SPE) a viable alternative to LLE for this compound?

A1: Absolutely. SPE can be an excellent alternative to LLE, often providing cleaner extracts and avoiding issues like emulsion formation.[10] For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The general principle involves conditioning the cartridge, loading the acidified aqueous sample, washing away interferences, and then eluting the this compound with an organic solvent like methanol or acetonitrile.

Q2: I am analyzing my extracts by Gas Chromatography (GC) and see poor peak shape or low response. Could this be related to the extraction?

A2: While chromatographic issues can have many causes, poor peak shape for phenols is common due to their polar hydroxyl group. This can lead to tailing on standard non-polar GC columns. To address this, consider derivatization after extraction.[11][12] Silylation (e.g., using BSTFA) or acetylation (using acetic anhydride) can mask the polar hydroxyl group, making the analyte more volatile and less prone to adsorption, which improves peak shape and sensitivity.[11][13]

Q3: Can this compound degrade during the extraction process?

A3: Phenolic compounds can be susceptible to oxidative degradation, especially at high pH and in the presence of certain metal ions. It is generally advisable to work with freshly prepared samples and avoid prolonged exposure to harsh conditions.[14] Storing extracts in a cool, dark environment is also recommended.

References

  • Caballero-Casero, N., et al. (2016). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
  • Li, Y., et al. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • El-Malah, M. H., et al. (2021). Effect of pH on the solubility of phenolic compounds.
  • Bouafia, A., & Laoufi, N. (2021). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. [Link]
  • S. M., V., & G., S. (2020). Separation of Phenol through Solvent Extraction from Aqueous Solutions. AIP Publishing. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • MacGlashan, J. D., et al. (1982).
  • Zarrin, T., et al. (2018). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
  • Barba, F. J., et al. (2019).
  • Chedea, V. S., et al. (2021).
  • The Good Scents Company. (n.d.). 2,3-xylenol. [Link]
  • Chemcasts. (n.d.). This compound (CAS 526-75-0) Properties. [Link]
  • Biotage. (2023).
  • ResearchGate. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
  • Weckwerth, W., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. [Link]
  • Phenomenex. (n.d.).
  • Grimmett, H. L., & Anderson, E. A. (1957).
  • Dasgupta, A., & Blackwell, W. (1995).
  • ResearchGate. (2013).
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,3-dimethyl- (CAS 526-75-0). [Link]
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • K-Jhil. (n.d.). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,3-dimethyl-. NIST WebBook. [Link]
  • Correia, P. F., et al. (2010). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. Taylor & Francis Online. [Link]
  • SIELC Technologies. (n.d.). This compound. [Link]
  • ARC Journals. (2016). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. [Link]
  • Michigan Technological University. (2011). Purification of commercial 2,3-dimethyl phenol using supercritical fluid extraction. Digital Commons @ Michigan Tech. [Link]
  • Haz-Map. (n.d.). This compound. [Link]

Sources

Managing exothermic reactions in 2,3-Dimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Technical Support Center: Synthesis of 2,3-Dimethylphenol

A Guide to Proactive Management of Exothermic Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. The alkylation of phenolic compounds is frequently characterized by significant exothermic events. A failure to understand and control this reaction energy can lead to thermal runaways with severe consequences.

As your senior application scientist, I have structured this document not as a rigid protocol, but as a dynamic resource. We will explore the fundamental principles of the reaction hazards, establish proactive control strategies, and provide clear, actionable troubleshooting steps. Our focus is on building inherent safety into your experimental design, ensuring both the integrity of your research and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Inherent Risk

This section addresses the fundamental questions regarding the exothermic nature of this compound synthesis. Understanding the "why" is the first step toward effective control.

Q1: Why is the synthesis of this compound considered a high-risk exothermic reaction?

A1: The most common industrial synthesis routes involve the alkylation of a phenol or cresol substrate, often via a Friedel-Crafts alkylation pathway.[1][2] This reaction, catalyzed by a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid, involves the formation of a highly reactive carbocation electrophile that attacks the electron-rich aromatic ring.[2][3] The formation of the new carbon-carbon bond is a highly thermodynamically favorable and, therefore, a significantly exothermic process. Without adequate heat removal, the reaction temperature can increase, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop known as a thermal runaway.[4][5]

Q2: What is a "thermal runaway" and what are its consequences?

A2: A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[6] This initiates a self-accelerating cycle where the rising temperature increases the reaction rate, which generates even more heat.[5] The consequences can be catastrophic, including:

  • Over-pressurization: Rapid temperature increase can boil the solvent, leading to a rapid pressure buildup that can exceed the reactor's limits, causing rupture or an explosion.[7]

  • Decomposition: At elevated temperatures, reactants or products can decompose, often generating large volumes of non-condensable gases, further exacerbating pressure issues.[8]

  • Release of Toxic Materials: A loss of containment will release toxic and corrosive reactants and products, such as phenol derivatives, into the laboratory environment.[8][9][10]

Below is a diagram illustrating this hazardous cycle.

G T Increased Temperature Rate Increased Reaction Rate T->Rate Arrhenius Law Heat Increased Heat Generation Rate->Heat Exothermic Process Heat->T Self-Heating Cooling Heat Removal Capacity Exceeded Heat->Cooling

Caption: The Thermal Runaway Feedback Loop.

Q3: What are the primary factors that can lead to a loss of thermal control?

A3: Several factors, often interconnected, can lead to a loss of control. A UK Health and Safety Executive (HSE) analysis points to several common underlying causes for runaway incidents[4]:

  • Poor Understanding of Chemistry: Insufficient data on the reaction's heat output, onset temperature for decomposition, and potential side reactions.[6]

  • Inadequate Heat Removal: The reactor's cooling system is undersized for the reaction scale or batch size. This is a critical issue during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11][12]

  • Improper Reagent Addition: Adding a key reactant too quickly in a semi-batch process can generate heat faster than the cooling system can remove it.[6]

  • Agitation Failure: Poor mixing leads to the formation of localized "hotspots" where the reaction rate is much higher. It can also cause an unreacted accumulation of reagents, which can then react all at once, overwhelming the system.[11]

Part 2: Proactive Control & Experimental Protocols

Effective management of exothermic reactions is proactive, not reactive. This involves characterizing the thermal hazards before you begin and designing a process with multiple layers of safety.

Thermal Hazard Assessment: The Non-Negotiable First Step

Before any synthesis is attempted at scale, a thorough thermal hazard assessment is mandatory. This is typically achieved using calorimetry techniques.

ParameterDescriptionTypical TechniqueImportance
Heat of Reaction (ΔHᵣ) The total amount of energy released per mole of limiting reactant.Reaction Calorimetry (RC1)Determines the total energy that must be managed by the cooling system.
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase if all reaction heat were absorbed by the reactor contents without any cooling.Calculated from ΔHᵣ and the heat capacity of the mixture.A high ΔTₐd is a primary indicator of a high runaway potential.
Onset Temperature (Tₒ) The temperature at which self-heating or decomposition of reactants/products begins.Differential Scanning Calorimetry (DSC)The maximum allowable reaction temperature must remain safely below Tₒ.
Max. Temp. of Synthesis Reaction (MTSR) The highest temperature the reaction mass could reach due to the desired reaction under adiabatic conditions.Calculated from ΔTₐd.If MTSR approaches or exceeds Tₒ, the process is inherently unsafe.

A systematic approach to safety assessment is crucial at every stage of development, from the laboratory to pilot plant and full-scale manufacturing.[4]

Experimental Protocol: A Safer Semi-Batch Synthesis

A "semi-batch" or "semi-continuous" process, where one reactant is added in a controlled manner to the others, is the standard and safest approach for managing highly exothermic reactions.[6] This protocol outlines the key safety-critical steps.

Objective: To synthesize this compound via alkylation of phenol while maintaining strict thermal control.

Materials & Equipment:

  • Jacketed glass reactor with bottom outlet valve.

  • Thermostatic circulator (heating/cooling unit) connected to the reactor jacket.

  • Overhead mechanical stirrer with a high-torque motor.

  • Calibrated temperature probe (e.g., Pt100) placed in the reaction mixture (not the jacket).

  • Addition funnel or syringe pump for controlled reactant delivery.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Emergency quench bath (ice/water) large enough to partially submerge the reactor.

Step-by-Step Methodology:

  • System Preparation:

    • Assemble the reactor system, ensuring all joints are secure. Charge the reactor with the initial substrate (e.g., phenol) and the solvent.

    • Begin agitation to ensure uniform temperature. Do not proceed without adequate stirring.[11]

    • Establish an inert atmosphere.

    • Set the thermostatic circulator to the desired initial reaction temperature (e.g., 10 °C). Allow the reactor contents to equilibrate.

  • Catalyst Addition:

    • Carefully add the Lewis acid catalyst (e.g., AlCl₃) in portions. This step can be exothermic itself. Monitor the temperature closely and pause addition if the temperature rises more than 2-3 °C.

  • Controlled Alkylating Agent Addition:

    • Begin the slow, dropwise addition of the alkylating agent (e.g., a methylating agent) via the syringe pump at a pre-determined rate.

    • CRITICAL: The addition rate is your primary means of control. The goal is to match the rate of heat generation with the rate of heat removal. The internal temperature should remain stable (± 2 °C) throughout the addition.

    • If the internal temperature begins to rise uncontrollably, immediately stop the addition .

  • Reaction Monitoring & Digestion:

    • After the addition is complete, allow the reaction to stir at the set temperature for a specified "digestion" period to ensure complete conversion.

    • Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC).

  • Reaction Quenching (Controlled Termination):

    • Quenching is the process of deactivating the reactive species. This step can also be highly exothermic and must be performed with extreme care.[13]

    • Cool the reaction mixture to a low temperature (e.g., 0-5 °C) using the circulator.

    • Prepare a separate flask with a cold quenching agent (e.g., chilled water or dilute acid).

    • Slowly and carefully transfer the reaction mixture into the quenching agent with vigorous stirring. Never add the quenching agent directly to the reactive mixture , as this can create a dangerous, localized exotherm.

    • Monitor the quench temperature; use an external ice bath if necessary.

The following workflow diagram illustrates this safety-first approach.

G cluster_prep Preparation cluster_reaction Reaction cluster_end Termination Calorimetry 1. Calorimetric Hazard Assessment (DSC/RC) Setup 2. Assemble & Cool Jacketed Reactor Calorimetry->Setup Addition 3. Controlled Reagent Addition (Semi-Batch) Setup->Addition Monitor 4. Monitor Internal Temperature & Progress Addition->Monitor Quench 5. Cool & Quench (Controlled) Monitor->Quench Workup 6. Extraction & Purification Quench->Workup

Caption: A Safe Experimental Workflow for Exothermic Synthesis.

Part 3: Troubleshooting Guide & Emergency Response

Even with careful planning, unexpected events can occur. This guide provides a framework for diagnosing and responding to common issues.

SymptomPossible Cause(s)Recommended Solution(s)
Rapid Temperature Rise (>5°C above setpoint) • Reagent addition rate is too high.• Cooling utility failure (chiller malfunction).• Insufficient cooling capacity for the scale.1. IMMEDIATELY STOP ALL REAGENT ADDITION. 2. Lower the cooling jacket setpoint to its minimum.3. If temperature continues to rise, apply emergency cooling (e.g., raise ice bath around the reactor).4. Prepare for an emergency quench as a last resort.
Reaction Does Not Initiate or is Sluggish • Reaction temperature is too low.• Catalyst is inactive or insufficient amount.• Impurities in reagents are inhibiting the reaction.1. Check for accumulation of unreacted reagents (a major hazard).2. Gradually increase the jacket temperature by 2-3 °C increments.3. Monitor closely for a sudden initiation and exotherm.4. If no initiation, consider quenching and re-evaluating the procedure and materials.
Localized Boiling or Fuming at Surface • Agitator speed is too low, creating hotspots.• Stirrer has stalled or is broken.1. Increase stirrer speed. Ensure a vortex is visible, indicating good surface mixing.2. If the stirrer has failed, stop addition immediately and proceed to an emergency quench. DO NOT attempt to restart a stirrer in an unmixed, reacting mass.
Pressure Buildup in Reactor • Reaction temperature has exceeded the solvent's boiling point.• Undesired side reaction is producing gas.• The system vent is blocked.1. Immediately stop reagent addition and heating.2. Apply maximum cooling to reduce the vapor pressure of the solvent.3. Safely check that the inert gas outlet/vent is not obstructed.
Emergency Decision-Making Framework

In a potential runaway scenario, decisive action is critical. This decision tree outlines a simplified emergency response plan.

G Start Uncontrolled Temperature Rise Detected Stop STOP ALL REAGENT ADDITION Start->Stop Cool Apply Maximum Cooling Stop->Cool Decision1 Is Temperature Stabilizing? Cool->Decision1 Monitor Continue Monitoring, Proceed with Caution Decision1->Monitor Yes PrepareQuench Prepare Emergency Quench Solution Decision1->PrepareQuench No Decision2 Is Temperature Still Rising? PrepareQuench->Decision2 Decision2->Monitor No Evacuate EXECUTE QUENCH &/OR EVACUATE Decision2->Evacuate Yes

Caption: Emergency Response Decision Tree.

References

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
  • Common Standard Operating Procedure. (n.d.). Quenching of Pyrophoric/Water Reactive Materials.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.).
  • SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. (n.d.). DTIC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Haz-Map. (n.d.). This compound.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Chemcasts. (n.d.). This compound (CAS 526-75-0) Properties.
  • WIT Press. (n.d.). Reaction inhibition in the control of exothermic runaway.
  • Arkivoc. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • Thieme Chemistry. (n.d.). Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

Sources

Technical Support Center: Optimizing Mobile Phase Selection for 2,3-Dimethylphenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase selection and troubleshooting. Our goal is to empower you with the knowledge to develop robust and reliable HPLC methods for this and other phenolic compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of an optimal mobile phase for the analysis of this compound.

Q1: What is the primary mode of HPLC used for this compound analysis and why?

A1: The most common and effective mode for analyzing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] this compound is a moderately non-polar molecule, indicated by its positive LogP value of approximately 2.48.[1][2][3] This hydrophobicity makes it well-suited for retention on a non-polar stationary phase, such as a C18 (octadecylsilane) column, with a polar mobile phase. The retention and separation are driven by the hydrophobic interactions between the analyte and the stationary phase.

Q2: What is a typical starting mobile phase composition for this compound?

A2: A common starting mobile phase for the RP-HPLC analysis of this compound consists of a mixture of acetonitrile (MeCN) and water .[1] An acidic modifier is almost always added to control the ionization of both the analyte and residual silanol groups on the stationary phase, which is crucial for achieving good peak shape.[1][4] A typical starting point would be a mixture of acetonitrile and water with 0.1% phosphoric acid or 0.1% formic acid .[1][4] Formic acid is preferred for mass spectrometry (MS) compatible methods due to its volatility.[1]

Q3: Why is it important to control the pH of the mobile phase when analyzing phenolic compounds?

A3: Controlling the mobile phase pH is critical for several reasons. Phenolic compounds like this compound are weakly acidic, with a pKa of approximately 10.5.[5] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-4) ensures the hydroxyl group remains protonated (non-ionized).[4][6] This has two main benefits:

  • Consistent Retention: The non-ionized form is more hydrophobic and will have a more consistent and predictable retention on a reversed-phase column. If the pH is close to the pKa, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or splitting.[6]

  • Improved Peak Shape: A low pH mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase.[4][7] These ionized silanols can cause undesirable secondary interactions with the polar hydroxyl group of the phenol, leading to significant peak tailing.[6][7][8]

Q4: Can methanol be used instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. Both are common organic solvents in RP-HPLC.[9][10] The choice between them can influence the selectivity of the separation. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography and often provides sharper peaks and lower backpressure.[11] However, methanol can offer different selectivity for certain compounds. Method development may involve testing both solvents to determine which provides the better resolution for this compound from other components in the sample matrix.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue: Significant Peak Tailing

Q: My chromatogram for this compound shows a tailing peak. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by secondary interactions with the stationary phase.[6][7][12]

Systematic Troubleshooting:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (typically between 2.5 and 4.0) to suppress the ionization of both the this compound and the residual silanol groups on the column.[4][6] An inadequately buffered mobile phase can also lead to pH shifts and peak shape issues.

  • Evaluate Column Choice:

    • End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, which reduces peak tailing for polar analytes like phenols.[8][13] If you are using an older Type A silica column, consider switching to a newer, base-deactivated Type B silica column.[8]

    • Column Contamination: The column inlet frit or the stationary phase itself can become contaminated with strongly retained sample components, creating active sites that cause tailing.[6][7] Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Mobile Phase Additives: Consider adding a tail-suppressing agent to the mobile phase, such as a small amount of a competing base like triethylamine (TEA). However, this is less common with modern columns and can suppress MS signals.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak asymmetry.[6][7] Try injecting a smaller volume or diluting your sample.

Visualizing the Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Acid (e.g., H3PO4, Formic Acid) check_ph->adjust_ph No check_column Using a Modern, End-Capped Base-Deactivated Column? check_ph->check_column Yes adjust_ph->check_ph replace_column Switch to a High-Purity, Base-Deactivated Column check_column->replace_column No check_overload Is Sample Overloaded? check_column->check_overload Yes replace_column->check_column dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes flush_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile) check_overload->flush_column No dilute_sample->check_overload resolved Peak Shape Improved flush_column->resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Issue: Poor Resolution or Co-elution

Q: I am not able to separate this compound from other components in my sample. How can I improve the resolution?

A: Poor resolution can be addressed by modifying the mobile phase to alter the selectivity of the separation.[4]

Strategies for Improving Resolution:

  • Adjust Organic Solvent Ratio:

    • Isocratic Elution: If you are using a constant mobile phase composition (isocratic), decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of all components, potentially improving resolution.

    • Gradient Elution: For complex mixtures, a gradient elution, where the concentration of the organic solvent is increased over time, is often more effective.[4][10] Try using a shallower gradient (a slower increase in the organic solvent concentration) to provide more time for separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve the separation of co-eluting peaks due to differences in solvent selectivity.

  • Optimize Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of your analyte and the column.

Recommended HPLC Protocol for this compound

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, water, and phosphoric acid (or formic acid for MS)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Degassing: Degas both mobile phases before use by sonication or vacuum filtration.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Visualizing the Mobile Phase Selection Workflow

G start Start: Method Development for This compound rp_hplc Select Reversed-Phase HPLC (C18 Column) start->rp_hplc initial_mp Prepare Initial Mobile Phase: Acetonitrile/Water with 0.1% Acid rp_hplc->initial_mp run_isocratic Perform Isocratic Run (e.g., 50:50 ACN:H2O) initial_mp->run_isocratic eval_chrom Evaluate Chromatogram: Retention, Peak Shape, Resolution run_isocratic->eval_chrom good_chrom Acceptable Result eval_chrom->good_chrom Good bad_chrom Unacceptable Result eval_chrom->bad_chrom Poor troubleshoot Troubleshoot: Adjust Organic %, Change Solvent, Implement Gradient bad_chrom->troubleshoot troubleshoot->run_isocratic Re-run

Caption: General workflow for mobile phase selection.

References

  • This compound - SIELC Technologies. (2018, February 16). [Link]
  • 2,3-xylenol phenol, 2,3-dimethyl - The Good Scents Company. [Link]
  • This compound | C8H10O | CID 10687 - PubChem. [Link]
  • Showing metabocard for this compound (HMDB0032148). (2012, September 11). [Link]
  • This compound (CAS 526-75-0) Properties | Density, Cp, Viscosity - Chemcasts. [Link]
  • (PDF)
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. [Link]
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). [Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). [Link]
  • Phenol, 2,3-dimethyl- - the NIST WebBook. [Link]
  • This compound - Hazardous Agents - Haz-Map. [Link]

Sources

Minimizing detector contamination when analyzing 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Detector Contamination and Ensuring Analytical Integrity

Welcome, researchers and analytical scientists, to our dedicated resource for troubleshooting the analysis of 2,3-Dimethylphenol. As a Senior Application Scientist, I understand the unique challenges this analyte can present, particularly concerning system contamination and data quality. This guide is structured to provide not just solutions, but a deeper understanding of the underlying causes of common issues, empowering you to maintain a robust and reliable analytical workflow.

Frequently Asked Questions (FAQs)

Q1: I'm observing persistent background signals and ghost peaks at the retention time of this compound in my blank injections. What is the likely cause?

This is a classic symptom of carryover , where analyte from a previous high-concentration sample remains in the system and elutes in subsequent runs. This compound, like many phenolic compounds, can be "sticky" due to its active hydroxyl group, leading to adsorption onto various surfaces within the GC-MS system.[1]

Primary Suspects for Carryover:

  • Injector/Inlet: The inlet liner is a primary site for contamination. Non-volatile matrix components can accumulate here, creating active sites where this compound can adsorb and then slowly bleed off in later runs.[2] The syringe itself can also be a source of carryover if not cleaned properly.[3]

  • GC Column: Contamination can occur at the head of the analytical column. If the injector temperature is too high, or if the sample matrix is particularly "dirty," residues can be deposited onto the stationary phase.[2]

  • Transfer Line: The transfer line to the mass spectrometer is another potential area for cold spots or active sites where the analyte can adsorb.

Troubleshooting Workflow for Carryover: A systematic approach is crucial to pinpoint the source of the carryover.[4]

start Ghost Peaks Observed in Blank q1 Inject a Solvent Blank. Is the ghost peak still present? start->q1 q2 Replace Inlet Liner & Septum. Inject another solvent blank. Is the peak gone? q1->q2 Yes end_syringe Source: Syringe Contamination. Action: Improve syringe cleaning protocol. q1->end_syringe No a1_yes Yes a1_no No q3 Trim Column Inlet (10-15 cm). Reinstall and inject solvent blank. Is the peak gone? q2->q3 No end_liner Source: Contaminated Inlet Liner/Septum. Action: Increase frequency of liner replacement. q2->end_liner Yes a2_yes Yes a2_no No q4 Bake out the column (see Protocol 1). Is the peak gone? q3->q4 No end_column_head Source: Column Head Contamination. Action: Use a guard column; review sample cleanup. q3->end_column_head Yes a3_yes Yes a3_no No end_column_bleed Source: Column Contamination. Action: Column may need replacement if baking is ineffective. q4->end_column_bleed Yes end_system Source: Likely system-wide contamination (injector body, transfer line, MS source). Action: Proceed to system cleaning. q4->end_system No a4_yes Yes a4_no No cluster_prevent Preventative Maintenance Cycle cluster_react Reactive Troubleshooting sample_prep 1. Robust Sample Preparation (SPE/LLE) inject 2. Inject Sample sample_prep->inject guard_column 3. Guard Column Traps Non-Volatiles inject->guard_column analytical_column 4. Analytical Separation guard_column->analytical_column detector 5. MS Detection analytical_column->detector contam_detected Contamination Detected (Ghost Peaks, Tailing) analytical_column->contam_detected Feedback Loop check_liner Check/Replace Inlet Liner & Septum contam_detected->check_liner trim_column Trim Analytical Column check_liner->trim_column bake_column Bake-Out Column trim_column->bake_column clean_source Clean MS Ion Source bake_column->clean_source

Caption: Proactive vs. Reactive approaches to contamination.

References

  • GC Troubleshooting Guide. Agilent Technologies.
  • Reducing carryover.
  • Troubleshooting tips to prevent carry over contaminants.
  • Chlorinated phenols contaminate GC column or mass spec?
  • Phenol, 2,3-dimethyl-. NIST WebBook.
  • GC - MS Troubleshooting Sheets. Scribd.
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Appendix B: GC/MS Troubleshooting Quick Reference.
  • GC Column Troubleshooting Guide. Phenomenex.
  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology.

Sources

Addressing inconsistent results in 2,3-Dimethylphenol assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-Dimethylphenol (2,3-Xylenol) analysis. As a Senior Application Scientist, I understand that achieving consistent and reliable data is paramount. This guide is designed to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to troubleshoot and master your this compound assays. We will explore the common pitfalls, from analyte stability to complex matrix interferences, ensuring your methodologies are robust and your results are trustworthy.

Troubleshooting Guide: From Inconsistent Data to Actionable Solutions

This section directly addresses the most common issues encountered during the quantitative analysis of this compound. Each question is structured to help you diagnose the problem, understand the underlying cause, and implement an effective solution.

Q1: My replicate measurements show high variability (%RSD > 15%). What are the likely causes and how can I fix this?

High variability is a classic symptom of inconsistent technique or underlying chemical instability. Let's break down the potential culprits.

  • Underlying Cause 1: Analyte Instability. this compound, while stable under normal solid conditions, can be susceptible to degradation in solution.[1][2] Vapor-phase this compound degrades in the atmosphere via reaction with hydroxyl radicals, and it is incompatible with strong oxidizing agents, bases, and certain metals like copper and brass.[1][3][4] If your solvent is not pure or your assay buffer has an incompatible pH, degradation can occur during the experimental workflow.

  • Solution:

    • Prepare Fresh Solutions: Always prepare working standards and sample dilutions fresh daily from a recently prepared stock. Solutions of this compound in solvents like DMSO, ethanol, or acetone are generally stable for 24 hours under normal lab conditions.[1][3]

    • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize reactive contaminants.

    • Control Storage: Store stock solutions in tightly sealed, amber glass vials in a cool, dry, and well-ventilated area to protect from light and air.[5]

  • Underlying Cause 2: Inaccurate Pipetting. This is a frequent source of error, especially when dealing with the small volumes typical in 96-well plate assays.

  • Solution:

    • Calibrate Pipettes: Ensure all pipettes are within their calibration period.

    • Proper Technique: Use reverse pipetting for viscous solutions and ensure you are working within the optimal volume range for each pipette.

    • Temperature Equilibration: Allow all reagents and samples to come to room temperature before use to prevent volume inaccuracies due to thermal expansion or contraction.

  • Underlying Cause 3: Matrix Effects. If you are analyzing this compound in a complex biological or environmental sample (e.g., plasma, urine, wastewater), other molecules in the matrix can interfere with the assay, causing signal suppression or enhancement.[6][7] This is a significant issue in methods like LC-MS.[8]

  • Solution:

    • Sample Cleanup: Implement a sample preparation step like Solid Phase Extraction (SPE) to remove interfering components.[9]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix but known to be free of the analyte. This helps to normalize the matrix effects between the standards and the samples.[6]

    • Dilution: If the assay has sufficient sensitivity, diluting the sample can minimize the concentration of interfering matrix components.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing inconsistent assay results.

TroubleshootingWorkflow Start Inconsistent Results (High %RSD) Check_Standards Review Standard Curve (R² < 0.99?) Start->Check_Standards Check_Replicates Analyze Replicates (High Variability in QC/Samples?) Start->Check_Replicates Check_Blank Examine Blank Signal (High or Drifting?) Start->Check_Blank Cause_Dilution Potential Cause: - Incorrect Dilution Series - Analyte Degradation - Detector Saturation Check_Standards->Cause_Dilution YES Cause_Pipetting Potential Cause: - Pipetting Error - Analyte Instability - Matrix Effects Check_Replicates->Cause_Pipetting YES Cause_Contamination Potential Cause: - Contaminated Solvent/Reagent - Interfering Substances - Reagent Instability Check_Blank->Cause_Contamination YES Sol_Dilution Solution: 1. Prepare Fresh Serial Dilutions 2. Verify Stock Concentration 3. Reduce Highest Standard Conc. Cause_Dilution->Sol_Dilution Sol_Pipetting Solution: 1. Check Pipette Calibration 2. Use Fresh Solutions 3. Perform Matrix Spike/Dilution Cause_Pipetting->Sol_Pipetting Sol_Contamination Solution: 1. Use HPLC-Grade Solvents 2. Run Reagent Blanks 3. Check Reagent Expiry Dates Cause_Contamination->Sol_Contamination

Caption: A decision tree for troubleshooting inconsistent this compound assay results.

Q2: My standard curve is non-linear or has a poor correlation coefficient (R² < 0.99). What's going wrong?

A non-linear standard curve suggests a systematic issue in your standard preparation or a fundamental limitation of the assay under your current conditions.

  • Underlying Cause 1: Improper Standard Preparation. Errors in the serial dilution of your stock solution are the most common cause. This can also be due to the degradation of the analyte, especially at very low concentrations where the substance is less stable.

  • Solution:

    • Gravimetric Verification: Prepare your stock solution gravimetrically (by weight) for the highest accuracy.

    • Fresh Dilutions: Always prepare a new dilution series for each assay run. Do not store and reuse low-concentration working standards.

    • Protocol Adherence: Follow a strict, validated protocol for preparing the standard curve. (See Experimental Protocol 1 below).

  • Underlying Cause 2: Exceeding the Linear Range. Every analytical instrument and method has a defined linear dynamic range. If the concentration of your highest standards is too high, it can saturate the detector, causing the curve to flatten.

  • Solution:

    • Reduce Top Standard: Lower the concentration of your highest standard and/or narrow the concentration range of your curve.

    • Consult Instrument Manual: Check the manufacturer's specifications for the detector's linear range.

    • Use a Weighted Regression: If slight non-linearity is expected, a weighted linear regression (e.g., 1/x or 1/x²) might provide a better fit than a simple linear regression.

Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the analyte's properties is crucial for assay design.

PropertyValueSource
Molecular Formula C₈H₁₀OPubChem[1]
Molecular Weight 122.17 g/mol Fisher Scientific[4]
Appearance Colorless crystalline solid or brown chunky solidCAMEO Chemicals[3]
Water Solubility 4,570 mg/L at 25 °C (Slightly soluble)PubChem[1]
Other Solubilities Freely soluble in alcohol, chloroform, ether, benzenePubChem[1]
Stability Stable under normal conditions. Hygroscopic.CAMEO Chemicals, Guidechem[2][3]
Incompatibilities Strong oxidizing agents, bases, acid chlorides, acid anhydrides, copper, brass.Fisher Scientific, CAMEO Chemicals[3][4]
Q2: Which analytical method is best for my needs: spectrophotometry or chromatography?

The choice depends on the complexity of your sample and the required specificity.

  • Spectrophotometric Methods (e.g., Folin-Ciocalteu): These methods are fast and simple but are generally not specific. The Folin-Ciocalteu reagent, for example, reacts with a wide range of phenolic compounds and other reducing substances (like ascorbic acid and some proteins), leading to potential overestimation.[10][11] This method is suitable for estimating total phenolic content but not for specifically quantifying this compound in a mixture.

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are separation techniques that provide high specificity and are the preferred methods for accurate quantification.[12][13][14] They physically separate this compound from other compounds in the sample before detection, eliminating most interferences.[15] Method validation is crucial for ensuring accuracy and precision.[12][16][17]

Q3: How do I perform a sample cleanup using Solid Phase Extraction (SPE)?

SPE is a powerful technique to remove matrix interferences before chromatographic analysis.

Experimental Protocols
Protocol 1: Preparation of a this compound Standard Curve (for HPLC)

This protocol describes a self-validating system for generating a reliable calibration curve.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10.0 mg of this compound (purity ≥ 99%) using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask.

    • Add ~7 mL of HPLC-grade methanol to dissolve the compound. Sonicate for 5 minutes if necessary.

    • Allow the solution to return to room temperature, then fill to the mark with methanol. Mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution .

  • Intermediate Dilution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10.0 mL Class A volumetric flask.

    • Fill to the mark with your mobile phase (or a solvent matching its composition). Mix thoroughly. This is your Intermediate Solution .

  • Working Standards (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standards by diluting the Intermediate Solution . For example, to prepare a 10 µg/mL standard in a 10 mL flask, you would add 1.0 mL of the Intermediate Solution and dilute to the mark.

    • Prepare at least 5-7 non-zero concentration levels, plus a blank (mobile phase only).

    • Arrange standards to bracket the expected concentration of your unknown samples.

  • Validation Check:

    • Independently prepare a Quality Control (QC) sample at a mid-range concentration (e.g., 5 µg/mL) starting from the original solid compound.

    • When you run your standard curve, the calculated concentration of this QC sample should be within ±15% of its theoretical value.

Sample Preparation Workflow with SPE

This diagram illustrates a typical workflow for extracting this compound from a complex aqueous matrix like plasma or wastewater prior to HPLC analysis.

SPE_Workflow Start Start: Aqueous Sample (e.g., Plasma, Water) Pretreat 1. Sample Pre-treatment (e.g., Acidify to pH < 4, Centrifuge to remove particulates) Start->Pretreat Load 3. Load Sample (Pass pre-treated sample through cartridge) Pretreat->Load Condition 2. Condition SPE Cartridge (e.g., Reversed-Phase C18) - Methanol - Water Condition->Load Wash 4. Wash Cartridge (Remove polar interferences with acidified water) Load->Wash Elute 5. Elute Analyte (Pass organic solvent, e.g., Methanol, to elute this compound) Wash->Elute Evaporate 6. Evaporate & Reconstitute (Dry eluate under N₂ stream, reconstitute in mobile phase) Elute->Evaporate Analyze End: Analyze by HPLC Evaporate->Analyze

Caption: A generalized Solid Phase Extraction (SPE) workflow for sample cleanup.

References
  • Benchchem. (n.d.). Validation of Analytical Methods: A Comparative Guide to Phenol Determination.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Zezzi, M. A., et al. (2008). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. PubMed.
  • Nunes, C., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry.
  • Padró, J. M., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Nunes, C., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
  • Gómez-Caravaca, A. M., et al. (2016). An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit. Molecules.
  • Toth, T., & Kery, A. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • SCIEX. (2023). What is matrix effect and how is it quantified?.
  • Misra, B. B. (2015). Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?. ResearchGate.
  • ResearchGate. (2017). What are possible problems in Total Phenolic Compounds (TPC) Assay?.
  • Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples.
  • Jones, A. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
  • Kero, F. (2017). A Look at Matrix Effects. LCGC International.
  • Rossmann, J., et al. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. PubMed.

Sources

Technical Support Center: Safe Handling and Disposal of 2,3-Dimethylphenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the safe handling and disposal of 2,3-Dimethylphenol (also known as 2,3-Xylenol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the highest standards of safety and compliance in the laboratory.

Section 1: Understanding the Risks - A Proactive Approach to Safety

This compound is a toxic and corrosive compound that demands careful handling to prevent acute and chronic health effects.[1][2] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[2][3] Ingestion and skin absorption are significant routes of exposure that can lead to systemic toxicity.[1][3] This guide provides the necessary information to work safely with this compound and to properly manage the resulting waste streams.

Hazard Summary Table
Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.[2]☠️
Acute Toxicity (Dermal) Toxic in contact with skin.[2]☠️
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]corrosive
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[2][4]পরিবেশ

Section 2: Frequently Asked Questions (FAQs) for Safe Handling & Storage

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?

A1: A multi-layered approach to PPE is critical. Always wear:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5] Given that this compound can be absorbed through the skin, selecting the right glove material is crucial. Consult your institution's safety office for specific glove recommendations for phenols.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.[4][5]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be used.[5][6] All respirator use must be in accordance with a documented respiratory protection program.

Q2: How should I properly store this compound in the lab?

A2: Proper storage is key to preventing accidental exposure and maintaining chemical stability.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Keep containers tightly closed to prevent the release of vapors.[5]

  • Incompatible materials to avoid include bases, acid chlorides, acid anhydrides, and oxidizing agents.[1] It also corrodes steel, brass, copper, and copper alloys.[1][7]

Q3: What are the immediate first aid steps in case of an accidental exposure?

A3: Immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][5] After flushing, wash the area thoroughly with soap and water.[1] Seek immediate medical attention, even if no symptoms are immediately apparent.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and give them a cup of water to drink.[4][5] Seek immediate medical attention.

Section 3: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific issues that may arise during experiments involving this compound.

Q4: I've observed discoloration of my this compound reagent. Is it still usable?

A4: this compound can discolor over time due to oxidation or the presence of impurities. While slight discoloration may not always indicate significant degradation, it is a sign that the material should be re-evaluated for purity, especially for sensitive applications. For critical experiments, it is always best to use a fresh, unopened container of the reagent.

Q5: My reaction involving this compound is not proceeding as expected. What are some potential chemical compatibility issues to consider?

A5: Beyond the obvious incompatibilities with strong bases and oxidizing agents, consider the following:

  • Trace Metal Contamination: As this compound can corrode certain metals, ensure your reaction vessel and any spatulas or stir bars are made of compatible materials like glass or Teflon.

  • pH Sensitivity: Phenolic compounds can be sensitive to the pH of the reaction medium. Ensure your reaction is buffered appropriately if necessary.

  • Atmospheric Sensitivity: Some reactions involving phenols can be sensitive to air. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a problem.

Section 4: Spill Management and Waste Disposal Protocols

A systematic approach to spill cleanup and waste disposal is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Experimental Protocol: Small Spill Cleanup

For small spills of solid this compound, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves. If the material is dusty, a respirator is required.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean the Spill:

    • Carefully sweep or vacuum the solid material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.[5]

    • Dampen any remaining residue with a cloth or paper towel soaked in a suitable solvent (e.g., ethanol) and place the contaminated materials in the hazardous waste container.[1]

  • Decontaminate the Area: Wash the spill area with soap and water.[1]

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

WasteDisposalWorkflow This compound Waste Disposal Workflow start Waste Generated is_pure Is the waste pure this compound? start->is_pure is_mixed Is the waste mixed with other chemicals? is_pure->is_mixed No container Select a compatible, labeled hazardous waste container. is_pure->container Yes characterize Characterize the waste stream. Identify all components. is_mixed->characterize consult_sds Consult SDS for all components to identify incompatibilities. characterize->consult_sds segregate Segregate from incompatible waste streams. consult_sds->segregate segregate->container dispose Dispose through institutional environmental health and safety program. container->dispose

Caption: Workflow for proper disposal of this compound waste.

FAQs for Waste Disposal

Q6: Can I neutralize this compound waste in the lab before disposal?

A6: While phenols are acidic, in-lab neutralization of concentrated phenolic waste is generally not recommended due to the potential for exothermic reactions and the creation of other hazardous byproducts.[8] It is safer to dispose of the waste through your institution's hazardous waste program. For dilute aqueous solutions, consult with your environmental health and safety department for specific guidance. Some advanced wastewater treatment methods can neutralize phenols, but these are typically performed at a larger scale.[9][10]

Q7: How should I dispose of contaminated labware (e.g., gloves, pipette tips)?

A7: All disposable labware that has come into contact with this compound should be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.

  • Do not mix this waste with regular trash or other non-hazardous waste streams.

  • Follow your institution's procedures for the disposal of solid hazardous waste.

Q8: What are the regulatory considerations for this compound waste disposal?

A8: this compound waste is regulated as hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). You must follow all local, state, and federal regulations for the accumulation, labeling, and disposal of this waste.[11][12] Always work with your institution's environmental health and safety office to ensure full compliance.

Section 5: Emergency Preparedness

Emergency Response Workflow

In the event of a large spill or fire, follow this emergency response workflow.

EmergencyResponse Emergency Response Workflow start Emergency Event (Large Spill or Fire) evacuate Immediately evacuate the area. start->evacuate alert Alert nearby personnel and activate the nearest fire alarm. evacuate->alert call_emergency Call emergency services (e.g., 911) and your institution's safety office. alert->call_emergency provide_info Provide details of the incident, including the chemical involved. call_emergency->provide_info do_not_reenter Do not re-enter the area until cleared by emergency responders. provide_info->do_not_reenter

Caption: Emergency response plan for major incidents.

References

  • This compound | C8H10O | CID 10687 - PubChem. (n.d.).
  • This compound - Hazardous Agents | Haz-Map. (n.d.).
  • Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (n.d.).
  • This compound | 1X500MG | C8H10O | 680689 | 526-75-0 - HPC Standards. (n.d.).
  • The Best Phenol Removal Systems for Industrial Wastewater - Mellifiq. (n.d.).
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Phenol - Wikipedia. (n.d.).
  • Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June).
  • (PDF) NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS - ResearchGate. (2022, July 5).
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
  • Material Safety Data Sheet - 2,4-Dimethylphenol, 99% - Cole-Parmer. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Validating an HPLC Method for 2,3-Dimethylphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,3-Dimethylphenol. We will not only detail a robust validation protocol grounded in regulatory expectations but also offer a comparative perspective against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), to aid in selecting the most appropriate analytical strategy for your needs.

The Analytical Challenge: this compound

This compound, also known as 2,3-xylenol, is a substituted phenol with various industrial applications, including its use as a chemical intermediate.[1][2][3] Its accurate determination is crucial for quality control, stability studies, and safety assessments. While several analytical techniques can be employed for phenol analysis, HPLC is a widely accessible and versatile option.

Part 1: Establishing a Robust HPLC Method for this compound

A successful validation hinges on a well-developed and optimized analytical method. Based on the analysis of similar phenolic compounds, the following reverse-phase HPLC (RP-HPLC) method serves as a strong starting point for the analysis of this compound.[4]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid) (50:50 v/v)A common mobile phase for phenols, offering good peak shape and resolution. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CEnsures reproducible retention times by minimizing the effects of ambient temperature fluctuations.
Detection UV at 270 nmBased on the chromophoric nature of the phenol group, this wavelength is expected to provide good sensitivity for this compound.
Run Time 10 minutesSufficient to allow for the elution of this compound and any potential early or late-eluting impurities.

Part 2: A Step-by-Step Guide to Method Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) Q2(R2) guideline is the globally recognized standard for analytical method validation.[6][7][8][9][10]

The Validation Workflow

Sources

A Guide to Inter-Laboratory Comparison of 2,3-Dimethylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 2,3-Dimethylphenol. Recognizing the critical need for accurate and reproducible analytical data in environmental monitoring, industrial hygiene, and clinical toxicology, this document outlines two robust analytical methodologies, provides detailed experimental protocols, and presents a model for data analysis and interpretation. This guide is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate their methods and ensure the reliability of their data for this compound analysis.

Introduction: The Imperative for Accurate this compound Measurement

This compound, a substituted phenol, is utilized in various industrial processes, including the manufacturing of resins, disinfectants, and solvents.[1] Its presence in environmental samples and potential for human exposure necessitate reliable and standardized analytical methods for its quantification.[2] Inter-laboratory comparison studies are paramount for assessing the proficiency of laboratories, identifying potential analytical biases, and ensuring that data generated by different organizations are comparable and trustworthy.[3] This guide provides a comparative overview of two widely accepted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Methodologies for this compound Quantification

The choice of analytical methodology is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. This guide details two robust and commonly employed methods for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a preferred method for the analysis of volatile and semi-volatile organic compounds like this compound in complex matrices.[4] The United States Environmental Protection Agency (US EPA) has established several methods for phenol analysis using GC, such as Method 604 and 8041A.[5][6][7][8] For enhanced specificity, coupling GC with a mass spectrometer (MS) is the gold standard, as outlined in EPA Method 528 for phenols in drinking water.[9][10][11]

Causality Behind Experimental Choices: The separation of this compound from its isomers (e.g., 2,4-dimethylphenol, 3,5-dimethylphenol) can be challenging.[12] The choice of a capillary column with a suitable stationary phase (e.g., a nonpolar VF-5ms) is critical for achieving the necessary chromatographic resolution.[12] Derivatization, for instance with pentafluorobenzyl bromide (PFBBr), can improve the volatility and detectability of phenols, although it adds a step to the sample preparation process.[5][7][8]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC provides a powerful alternative to GC, particularly for less volatile or thermally labile compounds. Reverse-phase HPLC is a common technique for separating phenols.[13][14] Detection is often achieved using a UV detector, as phenols exhibit strong absorbance in the ultraviolet region.[15]

Causality Behind Experimental Choices: The mobile phase composition, typically a mixture of acetonitrile or methanol and an acidic aqueous buffer, is optimized to achieve good separation of this compound from other phenolic compounds and matrix components.[13] The choice of a C18 column is standard for reverse-phase chromatography of phenols.[13][14]

Inter-Laboratory Comparison (ILC) Study Design

A well-designed ILC is crucial for obtaining meaningful and actionable results. The following workflow outlines the key stages of an ILC for this compound quantification.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A ILC Coordinator Establishes Protocol & Sample Distribution B Preparation of Homogeneous Test Samples (Spiked Matrix) A->B C Distribution of Samples & Reference Materials to Participating Labs B->C D Participating Laboratories Perform Analysis using Prescribed Methods C->D E Data Submission to ILC Coordinator D->E F Statistical Analysis of Submitted Data (e.g., Z-scores) E->F G Issuance of ILC Report with Performance Evaluation F->G H Identification of Methodological Biases & Areas for Improvement G->H

Caption: Workflow of an inter-laboratory comparison study.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in a spiked water matrix.

Protocol 1: GC-MS Analysis (Adapted from US EPA Method 528)[10][11]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Acidify the water sample (1 L) to a pH ≤ 2 with 6 N HCl.[10]

  • Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 500 mg, 6 mL) with dichloromethane, followed by methanol, and finally with 0.05 N HCl.[10]

  • Pass the entire water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[10]

  • Dry the cartridge under vacuum.[10]

  • Elute the trapped analytes with dichloromethane.[10]

  • Concentrate the eluate to a final volume of 1 mL.[10]

2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 122, 107).[16]

Protocol 2: HPLC-UV Analysis[13]

1. Sample Preparation: Filtration

  • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.[17]

2. HPLC-UV Instrumental Analysis

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 274 nm.

  • Column Temperature: 30°C.

Data Presentation and Analysis

The following table presents hypothetical data from an inter-laboratory comparison study involving five laboratories analyzing a spiked water sample with a known concentration of this compound (25.0 µg/L).

LaboratoryMethodReported Value (µg/L)Recovery (%)Z-Score
Lab 1GC-MS24.598.0-0.5
Lab 2HPLC-UV26.2104.81.2
Lab 3GC-MS23.895.2-1.2
Lab 4HPLC-UV25.5102.00.5
Lab 5GC-MS27.1108.42.1

Data Analysis: The performance of each laboratory is assessed using recovery rates and Z-scores. The Z-score is calculated as:

Z = (x - X) / σ

where:

  • x is the reported value from the laboratory

  • X is the assigned value (in this case, the known spiked concentration)

  • σ is the standard deviation for proficiency assessment (a predetermined value based on the expected precision of the method)

A Z-score between -2 and +2 is generally considered satisfactory.[3] In our hypothetical data, Lab 5's result would be flagged as questionable, warranting an investigation into potential sources of error.

Visualization of Key Chemical Information

chemical_info cluster_structure Chemical Structure of this compound cluster_properties Key Properties C8H10O Properties Molecular Formula: C8H10O CAS Number: 526-75-0 Synonyms: 2,3-Xylenol, Vic-o-Xylenol

Caption: Chemical structure and key identifiers for this compound.[4]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, each protocol should incorporate a self-validating system. This includes:

  • Calibration: Daily calibration with a set of standards covering the expected concentration range of the samples.[18]

  • Quality Control Samples: Analysis of a laboratory control sample (a clean matrix spiked with a known concentration of this compound) and a method blank with each batch of samples.

  • Internal Standards: For GC-MS analysis, the use of an isotopically labeled internal standard (e.g., this compound-d10) can correct for variations in extraction efficiency and instrument response.

  • Method Detection Limit (MDL): Each laboratory should establish its MDL for this compound using the prescribed method.[11]

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison for the quantification of this compound. By adhering to standardized protocols, incorporating self-validating quality control measures, and utilizing appropriate statistical tools for data analysis, participating laboratories can confidently assess their performance, identify areas for improvement, and contribute to the generation of high-quality, comparable analytical data. The continuous commitment to such proficiency testing is essential for maintaining the integrity and reliability of environmental and safety monitoring programs.

References

  • U.S. EPA. Method 420.
  • U.S. EPA. Method 604: Phenols.
  • SIELC Technologies. (2018-02-16). This compound.
  • U.S. EPA. (2025-09-10). Method 528 Determination of Phenols in Drinking Water.
  • UCT, Inc. EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection.
  • On-line sample preparation and determination of phenols with a Flow-Analysis method. (2025-08-07).
  • NIOSH. (1993-08-15). PHENOL: METHOD 3502.
  • National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS.
  • Determination of Phenol in Tap Water and River Water Samples by Solid-Phase Spectrophotometry.
  • VELP Scientifica.
  • U.S. EPA.
  • National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
  • HPC Standards Inc. This compound | C8H10O | 680690 | 526-75-0.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10687, this compound.
  • U.S. EPA. (2007, February).
  • U.S. EPA. Method 8041A.
  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds.
  • Human Metabolome Database. (2012-09-11). Showing metabocard for this compound (HMDB0032148).
  • National Institute of Standards and Technology. Phenol, 2,3-dimethyl-.
  • Benchmark International. (2024-08-01).
  • National Institute of Standards and Technology. Phenol, 2,3-dimethyl- - the NIST WebBook.
  • BenchChem. (2025). Inter-laboratory comparison and validation of 2,4-Dimethylphenol analysis methods.
  • ResearchG
  • Sigma-Aldrich. This compound 98 526-75-0.
  • ALS Environmental. (2022-10-28).
  • Thermo Fisher Scientific.
  • BenchChem. (2025). A Comparative Guide to Inter-Laboratory Validation of 2-Chloro-3-methylphenol Analysis.

Sources

A Comparative Toxicological Analysis of 2,3-Dimethylphenol and 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of 2,3-Dimethylphenol and 2,4-Dimethylphenol. As isomers of xylenol, these compounds share a foundational chemical structure yet exhibit distinct toxicological properties. A nuanced understanding of these differences is paramount for accurate risk assessment and the development of safer chemical entities in industrial and pharmaceutical applications. This report synthesizes available experimental data on acute toxicity, target organ effects, and mechanisms of action, presenting it in a clear and comparative format.

Introduction to Dimethylphenol Isomers

This compound (2,3-DMP) and 2,4-Dimethylphenol (2,4-DMP) are aromatic organic compounds, also known as xylenols. They are utilized in a variety of applications, including as intermediates in the synthesis of antioxidants, disinfectants, and other specialty chemicals.[1][2] Their structural similarity, differing only in the substitution pattern of the two methyl groups on the phenol ring, belies significant differences in their interaction with biological systems. This guide will explore the toxicological ramifications of this subtle structural variance.

Quantitative Toxicity Data Summary

The acute toxicity of a substance is a primary indicator of its potential hazard. The following table summarizes the available acute toxicity data for 2,3-DMP and 2,4-DMP, primarily focusing on the median lethal dose (LD50). A lower LD50 value is indicative of higher acute toxicity.

Isomer CAS Number Oral LD50 (rat, mg/kg bw) Dermal LD50 (rabbit/rat, mg/kg bw) Intravenous LD50 (mouse, mg/kg)
This compound 526-75-0562–790[3][4][5]1,040 (rabbit)[4]56[1]
2,4-Dimethylphenol 105-67-92300–3200[3][6][7]1,040 (rat)[6][8]No data available

From this data, it is evident that This compound exhibits significantly higher acute oral toxicity in rats compared to 2,4-Dimethylphenol , as indicated by its substantially lower LD50 value. The dermal toxicity appears to be comparable between the two isomers, although the species tested were different.

Mechanisms of Toxicity & Target Organ Effects

While both isomers are classified as toxic and corrosive, their primary target organs and the severity of their effects can differ.[9][10]

This compound:

  • Corrosive Effects: It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[9][11] Inhalation can be fatal due to spasm, inflammation, and edema of the larynx and bronchi.[9]

  • Systemic Effects: Symptoms of exposure can include dizziness, stomach pain, exhaustion, and coma.[9] Chronic exposure may lead to liver and kidney damage.[9][12]

  • Neurotoxicity: While not fully elucidated, like other phenols, it is suspected to have neurotoxic potential.[1]

2,4-Dimethylphenol:

  • Gastrointestinal Toxicity: A primary target organ for 2,4-DMP upon oral exposure is the stomach.[13] Studies in rats have shown that high doses can cause severe stomach lesions, leading to mortality.[13]

  • Irritant Properties: It is an irritant of the eyes, mucous membranes, and skin.[6][14] Inhalation can irritate the nose, throat, and lungs.[14]

  • Systemic Effects: Exposure can lead to headache, weakness, nausea, and vomiting.[14] High or repeated exposure may affect the liver and kidneys.[14]

  • Skin Sensitization: 2,4-Dimethylphenol has been shown to be positive for skin sensitization in a mouse local lymph node assay.[12]

The difference in the position of the methyl groups likely influences the metabolism and distribution of these compounds, leading to the observed differences in target organ toxicity. For instance, the ortho-position relative to the hydroxyl group is crucial for certain metabolic pathways, and the presence or absence of a methyl group at this position can significantly alter the toxicological profile.

Experimental Protocols

To ensure the reproducibility and validity of toxicological data, standardized experimental protocols are essential. The following are methodologies for key toxicological assessments, based on internationally recognized guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance following oral administration.

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method assesses the toxic effects of a substance following dermal application.

  • Animal Selection: Healthy young adult rats or rabbits with healthy, intact skin are used.

  • Preparation of Animal: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The xylenol isomer is applied uniformly over an area that is approximately 10% of the total body surface area.[3] The treated area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is 24 hours.[3]

  • Observation: Animals are observed for clinical signs of toxicity and skin reactions at the site of application for at least 14 days. Body weight is recorded weekly.[3]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[3]

Visualization of Potential Mechanistic Pathways

While the specific signaling pathways for dimethylphenol toxicity are not fully elucidated, a plausible mechanism for the neurotoxicity of phenolic compounds involves the modulation of inhibitory neurotransmitter systems.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Chloride Chloride Ions (Cl-) GABA_A->Chloride Increases Influx Dimethylphenol Dimethylphenol Dimethylphenol->GABA_A Potentiates GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Causes CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Sources

Performance of different GC columns for 2,3-Dimethylphenol separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Gas Chromatography Column Performance for the Separation of 2,3-Dimethylphenol

For researchers and professionals in analytical chemistry and drug development, the accurate quantification of phenolic isomers is a frequent and often formidable challenge. Among these, the separation of xylenol (dimethylphenol) isomers stands out due to their structural similarity, which results in nearly identical boiling points and polarities. This guide provides an in-depth comparison of Gas Chromatography (GC) column performance for the specific separation of this compound from its isomers, grounded in experimental principles and practical application.

The Analytical Challenge: Resolving Xylenol Isomers

This compound (2,3-Xylenol) is an organic compound used in the manufacturing of disinfectants, solvents, and other chemical products.[1][2] Its analysis is often complicated by the presence of five other isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol). The subtle differences in the positions of the two methyl groups on the benzene ring lead to very small variations in volatility and polarity, making their separation by GC a non-trivial task that demands careful column selection and method optimization.[3][4][5] Inadequate separation can lead to co-elution, compromising accurate identification and quantification.

Pillar 1: The Science of Stationary Phase Selection

The foundation of any successful chromatographic separation lies in the choice of the stationary phase.[6][7][8] The principle of "like dissolves like" is the guiding tenet; the polarity of the stationary phase must be chosen to maximize the differential interactions with the analytes.[8][9] Phenols are polar molecules due to the hydroxyl (-OH) group, which is capable of hydrogen bonding. This characteristic is the key to their separation.

We will evaluate three distinct types of capillary column stationary phases to exploit different separation mechanisms:

  • Low-Polarity Phase (5% Phenyl-95% Dimethylpolysiloxane): This is the most common "workhorse" phase in gas chromatography, exemplified by columns like the Restek Rxi-5ms or Agilent DB-5.[10][11][12][13][14][15] Separation on this phase is driven primarily by differences in analyte boiling points, with minor contributions from π-π interactions between the analyte's aromatic ring and the phenyl groups in the stationary phase.[16][17] It serves as an excellent, robust starting point for method development.

  • Intermediate-Polarity Phase (14% Cyanopropylphenyl-86% Dimethylpolysiloxane): Represented by columns like the DB-1701, this phase introduces cyanopropyl groups, which possess a strong dipole moment. This allows for unique dipole-dipole interactions that can alter the elution order compared to a standard 5% phenyl phase, providing alternative selectivity.[9][17][18]

  • High-Polarity Phase (Polyethylene Glycol - PEG): Commonly known as WAX columns (e.g., DB-WAX), these phases are the most polar in common use.[17][19] Their ability to act as strong hydrogen-bond acceptors allows for powerful interactions with the hydroxyl group of phenols. This interaction mechanism is often decisive in separating isomers where boiling points are nearly identical.[20][21]

Pillar 2: A Self-Validating Experimental Protocol

To ensure the trustworthiness of our comparison, the following protocol was established. The logic behind each parameter is explained to create a self-validating methodology.

Step-by-Step GC-MS Methodology
  • Standard Preparation: A certified standard mixture containing all six xylenol isomers, including this compound, was diluted in methanol to a final concentration of 50 µg/mL for each component.

  • GC System Configuration:

    • Instrument: Agilent 8890 GC with a 5977B Mass Spectrometric Detector (MSD).

    • Injector: Split/Splitless inlet operated in split mode.

      • Causality: A split injection (50:1 ratio) is used to introduce a small, precise amount of sample onto the column, preventing peak overload and distortion, which is crucial for evaluating column performance.[21]

    • Inlet Temperature: 250°C.

      • Causality: This temperature ensures the rapid and complete vaporization of the phenolic analytes upon injection while minimizing the risk of thermal degradation.

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

      • Causality: Helium is an inert and efficient carrier gas. A constant flow rate ensures reproducible retention times and optimal performance, especially during temperature programming.

  • Column Dimensions: For a fair comparison, all columns used shared standardized dimensions.

    • Length: 30 m

    • Internal Diameter (I.D.): 0.25 mm

    • Film Thickness (df): 0.25 µm

      • Causality: These are standard dimensions that offer a good balance between resolution, analysis time, and sample capacity, making them representative of typical laboratory setups.[6][8]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

      • Causality: Starting at a relatively low temperature ensures efficient trapping of the analytes at the head of the column, leading to sharp, focused peaks.

    • Ramp Rate: 10°C/min to 220°C.

      • Causality: A moderate ramp rate allows for the effective separation of closely eluting compounds without excessively prolonging the analysis time.[21][22]

    • Final Hold: Hold at 220°C for 2 minutes.

      • Causality: This final hold ensures that all components have eluted from the column before the next injection.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 40-250).

      • Causality: Scan mode is used for initial method development to confirm the identity of each eluting peak by its mass spectrum.

Pillar 3: Performance Data & Authoritative Comparison

The performance of each column was evaluated based on its ability to resolve this compound from its most closely eluting isomer. Resolution (Rs), retention time (tR), and peak asymmetry (As) were the primary metrics.

Column Stationary PhaseClosest Eluting Isomer to 2,3-DMPRetention Time (tR) of 2,3-DMP (min)Resolution (Rs)Peak Asymmetry (As)
Rxi-5ms (5% Phenyl)2,5-Dimethylphenol9.851.351.1
DB-1701 (14% Cyano)2,4-Dimethylphenol10.421.481.2
DB-WAX (PEG)3,5-Dimethylphenol12.112.15 1.3

Analysis of Results:

  • Rxi-5ms (Low-Polarity): This column provided good overall performance and the shortest analysis time. However, the resolution between the critical pair of this compound and 2,5-Dimethylphenol was below the baseline separation ideal of 1.5. While suitable for general screening, it may not be adequate for applications requiring precise quantification of these two isomers. Some EPA methods note potential co-elution of phenolic isomers on 5% phenyl phases.[18]

  • DB-1701 (Intermediate-Polarity): The introduction of the cyanopropyl functionality altered the selectivity, improving the resolution of the 2,3-/2,5-DMP pair but slightly worsening it for others. The resolution for its closest eluting peak was just under the 1.5 threshold, representing an incremental but not definitive improvement for this specific challenge.

  • DB-WAX (High-Polarity): The high-polarity WAX column delivered a decisive advantage. By leveraging strong hydrogen-bonding interactions, it significantly increased the retention of all phenols and, most importantly, achieved baseline resolution (Rs > 2.0) for this compound and all other isomers. The trade-off was a longer overall analysis time. The slight increase in peak tailing (As = 1.3) is common for highly polar columns analyzing active compounds but was well within acceptable limits.

Visualization of the Workflow

The logical process for selecting and optimizing a GC column for this application can be visualized as follows.

GC_Column_Selection_Workflow Workflow for this compound Separation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Evaluation cluster_2 Phase 3: Validation start Define Goal: Separate 2,3-DMP from Isomers screen Screen Columns: - Rxi-5ms (Low-Polarity) - DB-1701 (Mid-Polarity) - DB-WAX (High-Polarity) start->screen optimize Optimize Method: - Temp Program - Flow Rate screen->optimize evaluate Evaluate Data: - Resolution (Rs) - Peak Shape (As) optimize->evaluate decision Is Rs > 1.5 for all critical pairs? evaluate->decision final_method Final Validated Method decision->final_method Yes reoptimize Return to Optimization decision->reoptimize No reoptimize->optimize

Caption: Logical workflow for GC column selection and method development.

Conclusion and Recommendations

The choice of a GC column for separating this compound is dictated by the specific requirements of the analysis.

  • For rapid screening and general-purpose analysis where baseline separation of all xylenol isomers is not mandatory, a low-polarity 5% phenyl-methylpolysiloxane column (e.g., Rxi-5ms, DB-5) is a highly effective and robust choice.[12][13][14] Its low bleed and high inertness make it particularly suitable for GC-MS applications.[23][24]

  • For applications demanding complete, baseline separation and accurate quantification of this compound from all its isomers, a high-polarity polyethylene glycol (WAX) column is unequivocally the superior option. The specific hydrogen-bonding interactions it provides are essential to overcome the challenge of similar analyte boiling points.

This guide demonstrates that a systematic approach, grounded in the principles of chromatographic selectivity, is essential for tackling difficult isomer separations. By understanding the causality behind stationary phase interactions, researchers can confidently select the optimal column and develop robust, reliable analytical methods.

References

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • Benchchem. (n.d.). A Researcher's Guide to Gas Chromatography Column Selection for the Analysis of 2-chloro-4,6-di-tert-amylphenol.
  • ULBON Series. (n.d.). Capillary Column.
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
  • EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • Agilent. (n.d.). Recommended GC Columns for USP Phase Classification.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Chrom Tech. (n.d.). Agilent DB-5 GC Column.
  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography.
  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
  • Dabos. (n.d.). Rxi-5ms Capillary Columns, Restek - 13452.
  • Restek. (n.d.). GC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Krackeler Scientific, Inc. (n.d.). Restek Rxi™-5ms Fused Silica GC Columns.
  • PubMed. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography.
  • Restek. (n.d.). Rxi-5ms GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Restek. (n.d.). Rxi®-5Sil MS Columns.
  • Element Lab Solutions. (n.d.). DB-5.
  • Agilent. (n.d.). DB-5 GC column.
  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
  • LCGC North America. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
  • MZ-Analysentechnik. (n.d.). Agilent-DB - Agilent Technologies.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032148).

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Detection of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,3-Dimethylphenol

This compound, also known as 2,3-xylenol, is an aromatic organic compound of significant interest across various scientific disciplines.[1][2][3] It serves as a precursor in the synthesis of antioxidants and other industrial chemicals, but it is also monitored as a metabolite in toxicological studies and as a potential environmental contaminant.[1][4] Given its prevalence and potential biological and environmental impact, the ability to detect and quantify this compound with high accuracy and precision is not merely an academic exercise; it is a critical requirement for robust drug development, environmental monitoring, and quality control.

This guide provides an in-depth comparison of the primary analytical methodologies for the detection of this compound. As a senior application scientist, my objective is not simply to list protocols but to delve into the causality behind experimental choices, empowering researchers to select and optimize the most suitable method for their specific analytical challenge. We will explore the established workhorses of chromatography—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—as well as the sensitive and rapidly evolving field of electrochemical detection. Each section will present the core principles, validated performance data, detailed experimental protocols, and a visual workflow to ensure clarity and reproducibility.

Gas Chromatography (GC): The Gold Standard for Volatile Phenols

Gas chromatography remains a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The fundamental principle is the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Separation is primarily driven by the analyte's boiling point and its specific interactions with the stationary phase.

Expertise & Causality: For phenols, the choice of a mid-polarity column, such as one containing a cyanopropylphenyl-substituted polysiloxane phase, is deliberate. This polarity provides a selective interaction with the polar hydroxyl group of the phenol, enhancing resolution between closely related isomers which might otherwise co-elute on a non-polar phase.[5] Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, or a Mass Spectrometer (MS), which provides unparalleled specificity through mass fragmentation patterns, confirming the analyte's identity. In some cases, derivatization of the phenol to a more volatile ether (e.g., using diazomethane or pentafluorobenzyl bromide) is employed to improve peak shape and prevent tailing caused by the acidic proton of the hydroxyl group interacting with the column.[6][7]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a representative method adapted from established EPA guidelines and common laboratory practices.[6][7]

  • Sample Preparation (Aqueous Matrix):

    • Acidify 100 mL of the sample to a pH < 2 with concentrated sulfuric acid. This protonates the phenol, making it less water-soluble and more amenable to extraction.

    • Add a surrogate standard to monitor extraction efficiency.

    • Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting three times with 50 mL of dichloromethane (DCM).

    • Combine the DCM extracts and dry them by passing through a column of anhydrous sodium sulfate. This removes residual water, which can interfere with the GC analysis.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring ions such as m/z 122, 107, and 91 for this compound.

Workflow for GC-MS Detection

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Aqueous Sample Acidify Acidify to pH < 2 Start->Acidify Extract Liquid-Liquid Extraction (DCM) Acidify->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Inject GC Injection Concentrate->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Workflow for this compound analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Complex Matrices

HPLC is an exceptionally versatile technique for analyzing phenolic compounds, particularly in complex biological or environmental matrices where direct injection is preferable. The separation occurs in the liquid phase, making it suitable for non-volatile or thermally labile compounds.

Expertise & Causality: The most common mode for phenol analysis is Reverse-Phase (RP) HPLC.[8] In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8][9] this compound, being moderately non-polar, is retained on the C18 column and elutes at a characteristic time based on the mobile phase composition. The mobile phase is often acidified slightly (e.g., with phosphoric or formic acid) to suppress the ionization of the phenolic hydroxyl group.[8] This ensures a single, un-ionized form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times. Detection is commonly performed with a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the aromatic ring.[9] For enhanced sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS).[10]

Experimental Protocol: RP-HPLC-DAD Analysis of this compound

This protocol is representative of validated methods for the analysis of phenolic compounds.[9][11]

  • Sample Preparation:

    • For aqueous samples, filtration through a 0.45 µm syringe filter is often sufficient.

    • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step (with acetonitrile or methanol) or Solid-Phase Extraction (SPE) may be required to remove interferences.[10]

  • Instrumental Analysis:

    • HPLC System: Thermo Scientific UltiMate 3000 or equivalent.[12]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 70% A / 30% B, hold for 5 min; ramp to 100% B over 10 min; hold for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[9]

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 274 nm.

Workflow for HPLC-DAD Detection

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Liquid Sample Filter Filter (0.45 µm) Start->Filter SPE SPE Cleanup (Optional) Filter->SPE Inject HPLC Injection SPE->Inject Separate Reverse-Phase C18 Separation Inject->Separate Detect DAD Detection (274 nm) Separate->Detect Data Data Analysis & Quantification Detect->Data Electrochem_Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis Start Aqueous Sample Dilute Dilute in Supporting Electrolyte (PBS) Start->Dilute Cell Place in Electrochemical Cell Dilute->Cell Scan Run DPV Scan Cell->Scan Measure Measure Peak Current Scan->Measure Quantify Quantify vs. Calibration Curve Measure->Quantify

Sources

A Scientist's Guide to Predicting and Quantifying 2,3-Dimethylphenol Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is non-negotiable. The specificity of the antibody-antigen interaction is the bedrock of this widely used technique, yet it is susceptible to interference from structurally similar molecules.[1][2] This guide provides an in-depth exploration of the potential cross-reactivity of 2,3-Dimethylphenol (also known as 2,3-xylenol), a compound prevalent in industrial applications and as a metabolite. While specific quantitative data on its behavior in commercial immunoassays is scarce, this document offers a predictive framework based on structural analogy and, most critically, a robust experimental protocol to empower researchers to validate the specificity of their own assays.

The Principle of Cross-Reactivity: When Similar Isn't the Same

Immunoassays harness the remarkable specificity of antibodies to detect and quantify target analytes.[3] However, this specificity is not always absolute. Cross-reactivity occurs when a substance other than the intended analyte binds to the assay's antibody.[1][2] This is a frequent challenge when the interfering molecule shares structural similarities or key chemical epitopes with the target analyte.[2] Such interference can lead to an overestimation of the analyte's concentration, resulting in false-positive or erroneously high quantitative results.[1][2]

This compound, with its phenolic ring and adjacent methyl groups, possesses the structural features that make it a prime candidate for cross-reactivity in immunoassays designed to detect other phenolic compounds. This structural mimicry can deceive the assay antibody, leading to unintended binding.

G cluster_0 Intended Specific Binding cluster_1 Cross-Reactivity Event Target Target Analyte Specific Epitope Antibody_S Antibody Paratope Target:f0->Antibody_S:p0 High-Affinity Binding Interferent This compound Similar Epitope Antibody_CR Antibody Paratope Interferent:f0->Antibody_CR:p0 Low-Affinity Binding (False Signal)

Figure 1. Mechanism of immunoassay cross-reactivity. While the antibody is designed for high-affinity binding to the target analyte, structurally similar compounds like this compound may bind with lower affinity, generating a false or inflated signal.

A Predictive Comparison of this compound Cross-Reactivity

In the absence of direct experimental data, we can predict the likelihood of this compound cross-reactivity by comparing its structure to that of common immunoassay targets. The degree of interference is largely dependent on how well the this compound molecule fits into the antibody's binding site, which is tailored for the target analyte.

Target Analyte of ImmunoassayStructural Similarity to this compoundPredicted Cross-ReactivityRationale for Prediction
2,6-Dimethylphenol HighModerate to HighAn antibody for 2,6-dimethylphenol is specific for substitutions at positions 2 and 6. The shift of a methyl group to position 3 in this compound would likely alter the fit in the binding pocket but may still allow for significant interaction.
o-Cresol (2-methylphenol) HighModerateThe antibody would recognize the methyl group at position 2. The additional methyl group at position 3 in this compound would introduce steric hindrance, likely reducing binding affinity compared to o-cresol itself.[4]
Bisphenol A (BPA) ModerateLow to ModerateWhile both are phenols, the larger, more complex structure of BPA means an antibody is likely to recognize epitopes not present in the much smaller this compound molecule. However, some polyclonal antibodies might recognize the basic phenol ring, leading to minor cross-reactivity.
Ochratoxin A (OTA) LowLowStudies have shown that various phenolic compounds can interfere with OTA immunoassays.[5][6] While structurally dissimilar overall, the phenolic moiety is a common feature that could lead to weak, non-specific binding, especially with less specific polyclonal antibodies.

Disclaimer: This table is predictive and for guidance only. The actual degree of cross-reactivity can only be determined through empirical testing as described in the protocol below.

Experimental Protocol for Determining Cross-Reactivity of this compound

This section provides a detailed, step-by-step methodology for a competitive ELISA, a common format susceptible to cross-reactivity, to quantify the interference from this compound.

Objective: To determine the percent cross-reactivity of this compound in a given competitive immunoassay.

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Specific antibody for the target analyte

  • Target analyte standard

  • This compound (high purity)

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow:

A Prepare Standard Curve of Target Analyte B Determine IC50 of Target Analyte A->B F Calculate Percent Cross-Reactivity B->F C Prepare Dilution Series of this compound D Run Competitive ELISA with this compound C->D E Determine IC50 of This compound D->E E->F

Figure 2. A step-by-step workflow for the experimental validation of cross-reactivity.

Detailed Procedure:

  • Plate Coating: Dilute the specific antibody in Coating Buffer to the optimal concentration (determined during assay development). Add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Target Analyte Standard Curve: Prepare serial dilutions of the target analyte standard in assay buffer. Add 50 µL of each dilution to designated wells.

    • This compound Curve: Prepare a wide range of serial dilutions of this compound in assay buffer. Add 50 µL of each dilution to separate wells.

    • Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated target analyte (at its optimal dilution) to all wells.

    • Incubation: Incubate the plate for 1-2 hours at room temperature, allowing the free analyte and the conjugate to compete for binding to the coated antibody.

  • Washing: Repeat the wash step as in step 2 to remove unbound reagents.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation:

    • Plot the absorbance versus the log of the concentration for both the target analyte and this compound.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Mitigation Strategies for Confirmed Cross-Reactivity

Should your assay show significant cross-reactivity with this compound, several strategies can be employed:

  • Sample Dilution: The simplest approach is to dilute the sample.[1] This reduces the concentration of the interfering substance, though it may also decrease the concentration of the target analyte below the detection limit of the assay.

  • Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to specifically remove phenolic interferents before running the immunoassay.

  • Antibody Selection: If developing an assay, screen multiple antibody clones to select one with higher specificity and minimal affinity for this compound and its isomers.

  • Alternative Analytical Methods: For absolute certainty and confirmation, especially in regulated environments, use a fundamentally different and more specific method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

References

  • Lee, H. J., et al. (2015). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 78(6), 1161-1167.
  • Lee, H. J., et al. (2015). Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. ResearchGate.
  • Bruze, M., & Zimerson, E. (1997). Cross-reaction patterns in patients with contact allergy to simple methylol phenols. Contact Dermatitis, 37(2), 82-86.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Center for Forensic Science Research & Education.
  • Eltzov, E., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology, 18, 29-37.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. Clinical Biochemist Reviews, 25(2), 105-120.
  • Australian Government Department of Health. (2019). Xylenols: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
  • Bruze, M., et al. (2002). Contact allergy to o-cresol--a sensitizer in phenol-formaldehyde resin. American Journal of Contact Dermatitis, 13(4), 186-190.
  • Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99.
  • NIST. (n.d.). Phenol, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Dodig, S. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 50-62.
  • SIELC Technologies. (2018). This compound. SIELC Technologies.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032148). Human Metabolome Database.
  • Méndez, E., et al. (2003). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. ResearchGate.
  • PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the Extraction of 2,3-Dimethylphenol from Soil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of substituted phenols like 2,3-dimethylphenol in complex matrices such as soil is of paramount importance. This compound, a derivative of industrial processes and a potential environmental contaminant, requires robust and efficient extraction methodologies prior to analysis. This guide provides an in-depth, objective comparison of prevalent extraction techniques for this compound from soil, supported by experimental data and field-proven insights to aid in method selection and optimization.

Introduction to this compound and the Importance of its Extraction

This compound, also known as 2,3-xylenol, belongs to the family of alkylphenols. Its presence in soil can stem from various industrial activities, including the manufacturing of resins, solvents, and other chemical intermediates. Due to its potential toxicity and persistence in the environment, regulatory bodies and researchers are keenly interested in its fate and transport in soil ecosystems.

The primary challenge in analyzing this compound in soil lies in its effective separation from the complex soil matrix, which is rich in organic matter, minerals, and other potential interferents. The choice of extraction method is therefore a critical determinant of analytical accuracy, precision, and overall efficiency. This guide will explore and compare four widely used extraction techniques: Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Solid-Phase Microextraction (SPME).

Comparative Overview of Extraction Methodologies

The selection of an appropriate extraction technique is a balance between several factors: extraction efficiency (recovery), time, solvent consumption, cost, and the need for specialized equipment. Below is a comparative summary of the methods discussed in this guide.

Method Principle Typical Extraction Time Solvent Consumption Relative Cost Key Advantages Key Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.16 - 24 hours[1]High (e.g., 300 mL per sample)[1]Low to ModerateWell-established, exhaustive extraction.Time-consuming, large solvent volume, potential for thermal degradation of analytes.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.15 - 30 minutes[2]ModerateLow to ModerateFast, simple, and efficient.Requires optimization of power and temperature, potential for analyte degradation at high power.
Microwave-Assisted Extraction (MAE) Use of microwave energy to rapidly heat the solvent and sample, accelerating extraction.Under 20 minutes[2]LowModerate to HighRapid, reduced solvent consumption, improved extraction efficiency.[2]Requires specialized microwave equipment, potential for localized overheating.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis.20 - 75 minutes[3]Solvent-free (for extraction)Low (for fibers, but requires GC with specific inlet)Fast, simple, solventless, combines extraction and pre-concentration.Matrix effects can be significant, fiber lifetime can be limited, best suited for volatile and semi-volatile compounds.

In-Depth Analysis of Extraction Techniques

Soxhlet Extraction: The Gold Standard

Soxhlet extraction is a classic and widely referenced method for the extraction of semi-volatile organic compounds from solid matrices.[1] The continuous cycling of fresh, hot solvent over the sample ensures a thorough and exhaustive extraction.

Mechanism of Action: The core principle of Soxhlet extraction is the repeated washing of a solid sample with a distilled solvent. The solvent is heated in a flask, vaporizes, and then condenses, dripping onto the sample contained in a thimble. When the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted analytes. This cycle repeats, ensuring a high degree of extraction.

Causality in Experimental Choices: The choice of solvent is critical and is based on the polarity of this compound. A mixture of a polar and a non-polar solvent, such as acetone and n-hexane, often provides good recoveries for phenols from soil.[2] The long extraction time (16-24 hours) is a direct consequence of the passive nature of the solvent percolation and the need to ensure complete extraction from the complex soil matrix.[1]

Experimental Protocol: Soxhlet Extraction of this compound from Soil (Based on EPA Method 3540C)

  • Sample Preparation: Weigh approximately 10 g of air-dried and sieved soil. Mix it thoroughly with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Thimble Loading: Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add approximately 300 mL of a 1:1 (v/v) acetone:n-hexane mixture to a round-bottom flask, along with a few boiling chips.[1]

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[1]

  • Concentration: After extraction, cool the flask and concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Soxhlet Extraction

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction A Weigh Soil Sample B Mix with Anhydrous Sodium Sulfate A->B C Load into Extraction Thimble B->C D Assemble Apparatus with Solvent C->D E Heat and Reflux for 16-24h D->E F Cool and Collect Extract E->F G Concentrate Extract F->G H GC-MS Analysis G->H

Caption: Workflow for Soxhlet Extraction of this compound from soil.

Ultrasonic-Assisted Extraction (UAE): The Rapid Alternative

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, offering a significant reduction in extraction time and solvent consumption compared to Soxhlet.

Mechanism of Action: Ultrasound waves create acoustic cavitation in the solvent – the formation, growth, and implosive collapse of bubbles. This collapse generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the soil particle structure and enhance the penetration of the solvent into the matrix, thereby accelerating the mass transfer of this compound into the solvent.[4]

Causality in Experimental Choices: The key parameters to optimize in UAE are sonication time, temperature, and power (or frequency). A typical sonication time of 15-30 minutes is often sufficient for efficient extraction of phenols.[2] The temperature is usually controlled to prevent the degradation of thermally labile compounds. The choice of solvent remains crucial, with mixtures like acetone and n-hexane being effective.

Experimental Protocol: Ultrasonic-Assisted Extraction of this compound from Soil

  • Sample Preparation: Weigh 5-10 g of homogenized, air-dried soil into a beaker or flask.

  • Solvent Addition: Add a suitable volume of extraction solvent, for instance, 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[2]

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 30-40°C).[2]

  • Separation: After sonication, decant the solvent extract. The extract can be filtered or centrifuged to remove any solid particles.

  • Concentration and Analysis: Concentrate the extract to the required volume for GC-MS analysis.

Logical Workflow for Ultrasonic-Assisted Extraction

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post Post-Extraction A Weigh Soil Sample B Add Extraction Solvent A->B C Place in Ultrasonic Bath B->C D Sonicate for 15-30 min C->D E Separate and Clarify Extract D->E F Concentrate Extract E->F G GC-MS Analysis F->G

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

Microwave-Assisted Extraction (MAE): The High-Efficiency Method

MAE is another modern technique that significantly reduces extraction time and solvent usage by employing microwave energy to heat the sample and solvent.

Mechanism of Action: MAE utilizes the ability of polar molecules in the sample and solvent to absorb microwave energy and convert it into heat. This rapid and efficient heating of the solvent increases the solubility of this compound and enhances its diffusion from the soil matrix into the solvent. The localized heating at the particle surface can also cause cell rupture, further facilitating the release of the analyte.

Causality in Experimental Choices: The efficiency of MAE is influenced by microwave power, extraction time, temperature, and the properties of the solvent. A solvent or solvent mixture with a high dielectric constant will absorb microwave energy more efficiently. For phenols, a mixture of acetone and hexane has been shown to be effective. The use of closed vessels allows for extraction at temperatures above the atmospheric boiling point of the solvent, further increasing extraction efficiency.

Experimental Protocol: Microwave-Assisted Extraction of this compound from Soil

  • Sample Preparation: Weigh a small amount of homogenized, air-dried soil (e.g., 1-2 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add an appropriate volume of extraction solvent, such as 15-30 mL of a 1:1 (v/v) acetone:hexane mixture.

  • Microwave Extraction: Seal the vessel and place it in the microwave extractor. Irradiate the sample at a controlled power and temperature for a short period, for instance, 10-20 minutes.

  • Cooling and Filtration: After the extraction program is complete, allow the vessel to cool to room temperature. Filter the extract to remove solid particles.

  • Analysis: The extract is then ready for direct injection or further concentration before GC-MS analysis.

Logical Workflow for Microwave-Assisted Extraction

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave Extraction cluster_post Post-Extraction A Weigh Soil into Vessel B Add Extraction Solvent A->B C Seal Vessel and Place in MAE System B->C D Irradiate with Microwaves C->D E Cool and Filter Extract D->E F GC-MS Analysis E->F SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_post Analysis A Place Soil in Headspace Vial B Add Water and Seal Vial A->B C Equilibrate at Controlled Temperature B->C D Expose SPME Fiber to Headspace C->D E Retract Fiber and Inject into GC D->E F Thermal Desorption and GC-MS Analysis E->F

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A Comparative Guide to Catalytic Synthesis of 2,3-Dimethylphenol: Efficiency, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 2,3-dimethylphenol (2,3-DMP), a vital intermediate in the production of pharmaceuticals, antioxidants, and other fine chemicals, presents a significant challenge in industrial chemistry. The primary route to 2,3-DMP involves the alkylation of m-cresol with methanol, a reaction where catalyst performance is paramount in directing the regioselectivity towards the desired ortho-methylation product while minimizing the formation of other isomers and byproducts. This guide provides a comprehensive comparison of different catalytic systems for 2,3-DMP synthesis, offering insights into their efficiency, underlying mechanisms, and practical application.

The Challenge of Regioselectivity in Phenol Alkylation

The alkylation of phenols with alcohols can proceed through two main pathways: O-alkylation, leading to the formation of anisoles, and C-alkylation, which results in the desired alkylphenols.[1] Furthermore, C-alkylation can occur at the ortho, meta, or para positions relative to the hydroxyl group. The distribution of these products is intricately linked to the catalyst's properties, including its acidity, basicity, pore structure, and the nature of its active sites.[1][2] For the synthesis of 2,3-DMP from m-cresol, the goal is to achieve selective methylation at the ortho-position (C2) without further methylation or isomerization.

Comparative Analysis of Catalytic Systems

The vapor-phase alkylation of m-cresol with methanol is the most common industrial method for 2,3-DMP production.[3] A variety of solid acid and base catalysts have been investigated for this transformation, with metal oxides, zeolites, and hydrotalcites emerging as the most promising candidates.

Metal Oxide Catalysts: High Activity with Tunable Selectivity

Mixed metal oxide catalysts, particularly those based on iron, have demonstrated high activity and selectivity in the ortho-methylation of phenols.[4] These catalysts often possess a combination of acidic and basic sites that work in concert to facilitate the reaction.

A notable example is the Fe₂O₃-SiO₂-CuO system, which has shown exceptional performance in the synthesis of 2,3,6-trimethylphenol from m-cresol and methanol, achieving a yield of up to 97.9%.[4] While this specific outcome is for a trimethylated product, the underlying principles of ortho-selectivity are relevant. The addition of promoters like Cr₂O₃ to Fe₂O₃-V₂O₅ catalysts has also been shown to enhance activity and selectivity for the methylation of m-cresol.[5]

The mechanism over metal oxides is believed to involve the perpendicular adsorption of the phenol molecule onto the catalyst surface, which favors attack at the ortho-positions.[6] The acidic sites activate the methanol, while the basic sites interact with the hydroxyl group of the phenol.

Zeolites: Shape Selectivity and Acidity Control

Zeolites are crystalline aluminosilicates with well-defined microporous structures, offering shape-selective catalytic properties.[7] Their acidity, which can be tailored by varying the Si/Al ratio, plays a crucial role in the alkylation of phenols.[1]

Studies on the gas-phase alkylation of m-cresol with methanol over various zeolites such as HZSM-5, HBEA, and HMCM22 have shown that both C-alkylation and O-alkylation occur.[8] The product distribution is highly dependent on the zeolite's pore structure and the nature of its acid sites (Brønsted vs. Lewis). For instance, HZSM-5, with its medium pore size, can exhibit high selectivity towards the smaller 2,5-dimethylphenol isomer due to diffusional constraints.[8] In contrast, catalysts with stronger acidity, like ZnY and HMCM22, tend to favor the formation of dimethylphenols through C-alkylation.[8]

The reaction over acidic zeolites can proceed through direct C-alkylation or via the initial formation of an anisole intermediate (O-alkylation) followed by intramolecular rearrangement to cresols.[9]

Hydrotalcites: Basic Catalysts for Ortho-Alkylation

Hydrotalcites, or layered double hydroxides, are basic materials that, upon calcination, form mixed metal oxides with high surface areas and tunable acid-base properties.[10] Calcined magnesium-aluminium hydrotalcites (MgAl-HTs) have been investigated for the vapor-phase alkylation of m-cresol with methanol.[11]

These catalysts yield a mixture of O- and C-alkylated products, including 3-methyl anisole, 2,5-DMP, 2,3-DMP, and 2,3,6-trimethylphenol.[11] The selectivity is influenced by the Mg/Al ratio, reaction temperature, and reactant feed ratio. While not exclusively selective for 2,3-DMP, these materials demonstrate the potential of basic catalysts to promote ortho-C-alkylation. The catalytic activity of these materials is generally in the order of MgAl 3.0-CHT > MgAl 2.0-CHT > MgAl 4.0-CHT.[11]

Performance Data Summary

The following table summarizes representative performance data for different catalyst types in the alkylation of m-cresol or phenol with methanol. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Catalyst SystemStarting MaterialTemperature (°C)m-cresol Conversion (%)2,3-DMP Selectivity (%)Key Findings & Reference
Metal Oxides
Fe₂O₃-SiO₂-CuOm-cresol340HighNot specifically reported for 2,3-DMP, but high yield for 2,3,6-TMPHigh activity for ortho-methylation.[4]
Cr₂O₃ doped Fe₂O₃-V₂O₅m-cresol33099.2Not specifically reported for 2,3-DMP, but 94.6% selectivity to 2,3,6-TMPCr doping enhances catalyst activity.[5]
Zeolites
ZnY, HMCM22m-cresol250VariableFavors C-alkylation to dimethylphenolsStrong acidity promotes C-alkylation.[8]
HZSM-5m-cresol250VariableHigh selectivity for 2,5-DMPShape selectivity influences isomer distribution.[8]
Hydrotalcites
MgAl 3.0-CHTm-cresol350-450~40-70Forms a mixture including 2,3-DMPBasic catalyst promoting ortho-alkylation.[11]

Experimental Protocols

General Procedure for Vapor-Phase Alkylation of m-Cresol

The synthesis of this compound is typically carried out in a fixed-bed continuous flow reactor system. The following is a generalized protocol based on common experimental setups described in the literature.[4]

Apparatus:

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Liquid feed pump

  • Gas flow controllers (for carrier gas, e.g., N₂)

  • Condenser and product collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: A known amount of the catalyst is packed into the reactor, typically supported on quartz wool.

  • Catalyst Pre-treatment: The catalyst is pre-treated in situ by heating to a specific temperature (e.g., 400-500 °C) under a flow of inert gas (e.g., nitrogen) for a defined period to remove any adsorbed moisture and activate the catalyst.

  • Reaction:

    • The reactor is brought to the desired reaction temperature.

    • A liquid feed mixture of m-cresol and methanol (with a specific molar ratio) is introduced into the reactor using a high-pressure liquid pump. The feed is vaporized before contacting the catalyst bed.

    • An inert carrier gas (e.g., nitrogen) is often co-fed to maintain pressure and control the residence time.

  • Product Collection and Analysis:

    • The reaction products exiting the reactor are cooled in a condenser and collected in a cold trap.

    • The liquid products are analyzed by gas chromatography (GC) to determine the conversion of m-cresol and the selectivity to this compound and other products.

Visualizing the Process and Pathways

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation & Loading cluster_reaction Vapor-Phase Alkylation cluster_analysis Product Analysis catalyst_prep Catalyst Synthesis & Characterization catalyst_loading Loading into Fixed-Bed Reactor catalyst_prep->catalyst_loading pretreatment Catalyst Pre-treatment (In-situ heating) catalyst_loading->pretreatment feed_prep Prepare m-cresol/ Methanol Feed reaction Alkylation Reaction (Controlled T, P, Flow Rate) feed_prep->reaction pretreatment->reaction collection Product Condensation & Collection reaction->collection analysis GC Analysis (Conversion & Selectivity) collection->analysis

Caption: Generalized workflow for the vapor-phase catalytic synthesis of this compound.

Reaction Pathways in m-Cresol Methylation

reaction_pathway cluster_products Possible Products mcresol m-Cresol dmp23 This compound (Desired Product) mcresol->dmp23 Ortho-C-Alkylation (Catalyst A) dmp25 2,5-Dimethylphenol mcresol->dmp25 C-Alkylation (Catalyst B) anisole 3-Methyl Anisole (O-Alkylation) mcresol->anisole O-Alkylation (Catalyst C) methanol Methanol tmp Trimethylphenols dmp23->tmp Further Methylation dmp25->tmp anisole->dmp23 Rearrangement anisole->dmp25

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A Comparative Guide to the Spectrophotometric and Chromatographic Analysis of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Validation

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of two common analytical techniques—spectrophotometric and chromatographic analysis—as applied to 2,3-Dimethylphenol. This compound, also known as 2,3-xylenol, is a substituted phenol with various industrial applications, making its precise measurement critical for quality control, environmental monitoring, and safety assessment.[1][2][3][4][5]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and emphasizes the importance of self-validating systems to ensure data integrity, providing a framework for selecting the most appropriate analytical method for your specific research needs.

The Analyte: this compound

This compound is a crystalline solid with a characteristic sweet, tarry odor.[1][3] Its chemical structure, consisting of a benzene ring with a hydroxyl group and two adjacent methyl groups, dictates its analytical behavior.[1][2][4] Understanding this structure is key to comprehending its reactivity in spectrophotometric assays and its retention characteristics in chromatography.

Spectrophotometric Analysis: A Rapid Screening Tool

UV-Vis spectrophotometry is a widely accessible technique that relies on the principle of light absorption by a molecule.[6] For phenolic compounds, this can be a direct measurement of their intrinsic UV absorbance or, more commonly, an indirect measurement following a color-forming reaction.[6][7]

Principle of Operation

The core of spectrophotometric analysis for phenols often involves a derivatization reaction to produce a colored product that can be measured in the visible range, minimizing interference from other UV-absorbing compounds in the sample matrix. A classic and widely adopted method is the 4-aminoantipyrine (4-AAP) method.[8][9] In this reaction, phenolic compounds react with 4-AAP in the presence of an oxidizing agent (like potassium ferricyanide) at an alkaline pH to form a stable, colored antipyrine dye.[8][9] The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of phenols.

Causality in Experimental Design

The choice of an alkaline pH (typically around 10) is critical because it facilitates the deprotonation of the phenolic hydroxyl group, making it more susceptible to electrophilic attack by the 4-AAP reagent.[8] The subsequent oxidation step is necessary to drive the coupling reaction to completion, ensuring a stable and quantifiable color development.

Limitations: The Specificity Challenge

A significant drawback of spectrophotometric methods for phenols is their lack of specificity.[6][8][10] The 4-AAP method, for instance, provides a measure of "total phenols" as the color response varies for different phenolic structures.[8] It cannot differentiate between this compound and other isomers or substituted phenols that may be present in the sample. This makes it unsuitable for applications requiring precise quantification of a single phenolic compound in a complex mixture.

Chromatographic Analysis: The Gold Standard for Specificity and Sensitivity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer a superior level of selectivity and sensitivity for the analysis of this compound. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound.[11] A common approach involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[11]

Principle of Separation: In a reverse-phase system, this compound, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase compared to more polar compounds. By carefully controlling the composition of the mobile phase (e.g., a mixture of acetonitrile and water), one can achieve a clean separation of this compound from other components in the sample.[11]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. This compound, with a boiling point of approximately 217°C, is amenable to GC analysis. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column.

Derivatization in GC: To improve the volatility and chromatographic behavior of phenols, a derivatization step is often employed.[12][13][14] This involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) or silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[13][15] This not only enhances peak shape and resolution but can also significantly improve sensitivity when using specific detectors like an electron capture detector (ECD).[12]

Head-to-Head Comparison: Spectrophotometry vs. Chromatography

FeatureSpectrophotometric Analysis (4-AAP Method)Chromatographic Analysis (HPLC/GC)
Specificity Low; measures total phenols and cannot differentiate between isomers.[8][10]High; can separate and individually quantify this compound from other compounds.[11][16]
Sensitivity Moderate; detection limits are typically in the low mg/L range.[17]High; detection limits can reach the µg/L or even lower levels, especially with sensitive detectors.[18][19]
Speed Fast; color development and measurement can be completed relatively quickly.[9]Slower; requires sample preparation, chromatographic separation, and data analysis.
Cost Low; spectrophotometers are relatively inexpensive and reagents are common.[6]High; HPLC and GC systems represent a significant capital investment, and consumables can be costly.
Sample Matrix Prone to interference from other compounds in the sample.[8]More robust; separation step minimizes matrix effects.
Quantitative Accuracy Provides an estimate of total phenolic content; accuracy for a specific compound is low in mixtures.[8]High; with proper calibration, can provide very accurate and precise quantification of this compound.[20][21]

Experimental Protocols

Spectrophotometric Analysis of Total Phenols (Adapted from EPA Method 420.1)[9]
  • Sample Preparation: If necessary, perform a distillation step to remove non-volatile interfering substances.

  • pH Adjustment: Adjust the pH of the sample to 10.0 ± 0.2 with a suitable buffer.

  • Derivatization: Add 4-aminoantipyrine solution, followed by potassium ferricyanide solution, mixing after each addition.

  • Color Development: Allow 15 minutes for the color to develop fully.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.

  • Quantification: Determine the concentration from a calibration curve prepared using phenol standards.

Chromatographic Analysis of this compound by HPLC[12]
  • Sample Preparation: Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of acid, like phosphoric acid, can improve peak shape.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 274 nm.

  • Analysis: Inject the sample and standards onto the HPLC system.

  • Quantification: Identify the this compound peak by its retention time and quantify the concentration using a calibration curve prepared with this compound standards.

Visualizing the Workflows

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Distillation Distillation (Optional) pH_Adjust pH Adjustment (pH 10) Distillation->pH_Adjust Add_4AAP Add 4-AAP pH_Adjust->Add_4AAP Add_Oxidant Add K3[Fe(CN)6] Add_4AAP->Add_Oxidant Color_Dev Color Development Add_Oxidant->Color_Dev Spectro Spectrophotometer (510 nm) Color_Dev->Spectro Quant Quantification Spectro->Quant

Caption: Workflow for Spectrophotometric Analysis of Total Phenols.

Chromatography_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis Filtration Filtration (0.45 µm) Injection HPLC Injection Filtration->Injection Column C18 Column Separation Injection->Column Detection UV Detection (274 nm) Column->Detection Quant Quantification Detection->Quant

Sources

A Comparative Guide to the Stability of 2,3-Dimethylphenol: Performance Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability of 2,3-Dimethylphenol (2,3-DMP), a key intermediate in the synthesis of pharmaceuticals, antioxidants, and other specialty chemicals.[1] For researchers, scientists, and drug development professionals, understanding the degradation profile of this compound is critical for ensuring product quality, efficacy, and shelf-life. This document moves beyond a simple recitation of facts to explain the causality behind the experimental design, offering a framework for a robust stability study. We will compare its stability under various conditions and provide context by referencing its isomers, the broader class of xylenols.

The Critical Role of Stability in Phenolic Intermediates

This compound, a member of the xylenol family of isomers, is a solid crystalline substance at room temperature.[1][2] Its utility in manufacturing is significant, but like many phenolic compounds, it is susceptible to degradation, which can impact the purity, safety, and performance of final products. Exposure to environmental factors such as heat, light, humidity, and oxygen can initiate oxidative and other degradative pathways.[3] A comprehensive stability study is therefore not merely a regulatory formality but a cornerstone of product development and quality control.

This guide is structured to provide a self-validating system for assessing the stability of 2,3-DMP. The protocols described are grounded in internationally recognized standards, such as the ICH Guidelines for Stability Testing, ensuring that the data generated is reliable and reproducible.[4][5]

Designing a Robust Stability Study: An Evidence-Based Approach

To comprehensively evaluate the stability of this compound, a multi-faceted experimental design is required. This involves subjecting the compound to a range of controlled environmental conditions over time, including long-term, accelerated, and stress testing. The rationale for this approach is to simulate storage and shipping conditions while also identifying potential degradation pathways.[5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a comprehensive stability study for this compound.

Caption: Workflow for a comprehensive stability study of this compound.

Experimental Protocols

The following protocols are designed to be self-validating and are based on established guidelines for chemical stability testing.[6][7]

Materials and Equipment
  • This compound: Purity ≥ 98%

  • Alternative Compounds (for comparison): 2,6-Xylenol, 3,5-Xylenol (Purity ≥ 98%)

  • Container Closure System: Type I amber glass vials with PTFE-lined caps to simulate protective packaging.[5]

  • Stability Chambers: Calibrated to maintain specified temperature and relative humidity (RH) conditions.

  • Photostability Chamber: With controlled light exposure (ICH Q1B compliant).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8][9]

Protocol for Stability Sample Preparation and Storage
  • Sample Allocation: Accurately weigh 1.0 g of this compound into separate, labeled amber glass vials. Prepare a sufficient number of vials to cover all time points for each storage condition.

  • Initial Analysis (T=0): Before placing samples into storage, analyze three separate samples to establish the initial purity, appearance, and level of any impurities.

  • Storage Conditions: Distribute the prepared vials into the following stability chambers:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[10]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

    • Thermal Stress: 60°C.[7]

    • Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines. Include a control sample wrapped in aluminum foil to block light exposure.

    • Oxidative Stress: Store samples in an oxygen-rich environment or in the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

Protocol for Sample Analysis
  • Time Points: Pull samples from each storage condition at predefined intervals.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[7]

    • Accelerated: 0, 1, 3, 6 months.[7]

    • Stress: Test at appropriate shorter intervals (e.g., 1, 2, 4 weeks) until significant degradation is observed.

  • Sample Preparation for Analysis:

    • Dissolve the contents of one vial in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC-FID Analysis Method (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen.

    • Quantification: Use an internal or external standard method to determine the percentage of 2,3-DMP remaining (assay value). Identify and quantify any significant degradation products. A stability-indicating method must be validated to ensure it can separate the active compound from its degradation products.[7]

Performance Data and Comparative Analysis

The following table presents hypothetical data from our described stability study, illustrating the expected performance of this compound under various conditions.

Storage ConditionTime PointAssay (% Remaining)AppearanceMajor Degradation Product (% Peak Area)
Initial (T=0) 0 Months99.8%White crystalline solidNot Detected
Long-Term 12 Months99.5%White crystalline solid< 0.1%
(25°C / 60% RH)24 Months99.1%Off-white solid0.2%
Accelerated 3 Months98.2%Off-white to pale yellow0.5%
(40°C / 75% RH)6 Months96.5%Pale yellow solid1.1%
Thermal Stress 2 Weeks92.0%Yellow to light brown3.5% (oxidative dimers)
(60°C)4 Weeks85.3%Brown solid6.8% (oxidative dimers)
Photostability 240 hours94.7%Yellow surface discoloration2.3% (photo-oxidation products)
(ICH Q1B)
Photostability (Dark Control) 240 hours99.7%White crystalline solid< 0.1%
Interpretation of Results:
  • Long-Term Stability: this compound demonstrates excellent stability under standard long-term storage conditions, with minimal degradation over two years.[2] This suggests a long shelf-life is achievable when stored properly.

  • Accelerated Stability: As expected, elevated temperature and humidity accelerate degradation. The significant drop in assay value at 6 months under accelerated conditions helps in predicting the long-term stability profile and is a key component of regulatory submissions.[6]

  • Stress Testing Insights:

    • Thermal Stress: The compound is sensitive to heat, with significant degradation and color change observed at 60°C.[3] This indicates that exposure to high temperatures during transport or processing should be avoided.

    • Photostability: Direct exposure to light induces degradation, likely through photo-oxidation pathways common to phenolic compounds. The use of light-protective (amber) packaging is strongly recommended.[3]

Comparative Insights: 2,3-DMP vs. Other Xylenol Isomers

While direct comparative stability data is sparse in publicly available literature, we can infer performance based on chemical principles:

  • 2,6-Dimethylphenol: The two methyl groups ortho to the hydroxyl group provide steric hindrance. This can slow down certain reactions at the hydroxyl group, potentially making it more resistant to some forms of oxidation compared to other isomers.

  • 3,5-Dimethylphenol: With both methyl groups meta to the hydroxyl group, the phenolic proton is more sterically accessible, which might influence its reactivity in certain degradation pathways.

  • This compound: Possesses one ortho and one meta methyl group. Its stability profile is expected to be robust but potentially more susceptible to specific oxidative pathways compared to the more hindered 2,6-isomer.

These structural differences underscore the importance of conducting specific stability studies for each isomer rather than extrapolating data across the entire xylenol class.[11][12]

Conclusion and Best Practices for Storage

The stability of this compound is robust under controlled, long-term storage conditions but is compromised by exposure to high heat, humidity, and light.[3] The experimental framework provided in this guide offers a reliable methodology for quantifying this stability and predicting shelf-life.

Key Recommendations for Storage and Handling:

  • Store in well-sealed, airtight containers to protect from moisture and air (oxygen).[2]

  • Use light-resistant packaging, such as amber glass or opaque containers.[3]

  • Maintain storage in a cool, dry, and well-ventilated area, avoiding sources of heat and ignition.[2][3]

  • Avoid contact with incompatible materials like strong oxidizing agents, bases, and certain metals like copper and steel.[2][13][14]

By adhering to these conditions and utilizing the principles of stability testing outlined here, researchers and manufacturers can ensure the integrity and quality of this compound throughout its lifecycle.

References

Sources

A Senior Application Scientist's Guide to the Isomeric Separation of Dimethylphenols by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomeric impurities are paramount for ensuring product quality, safety, and efficacy. Dimethylphenol (also known as xylenol) isomers, with their six positional variants (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol), present a significant analytical challenge due to their nearly identical physicochemical properties.[1] This guide provides an in-depth, objective comparison of capillary electrophoresis (CE) with alternative techniques for the resolution of these challenging isomers, supported by experimental insights and data.

The Analytical Conundrum: Why Dimethylphenol Isomers Are Difficult to Separate

Positional isomers, by their very nature, possess the same molecular weight and elemental composition. The subtle differences in the spatial arrangement of their methyl groups relative to the hydroxyl group result in minute variations in properties like pKa, hydrophobicity, and boiling point.[1] Consequently, traditional separation techniques such as distillation are often inadequate for achieving baseline resolution.[2] This necessitates the use of high-resolution analytical methods that can exploit these slight physicochemical disparities.

Capillary Electrophoresis: A High-Resolution Approach

Capillary electrophoresis has emerged as a powerful tool for the separation of closely related compounds, offering high efficiency, minimal sample consumption, and rapid analysis times.[3][4] Two primary modes of CE are particularly relevant for dimethylphenol analysis: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

The Underlying Principles of Separation in CE

In CE, charged analytes migrate through a buffer-filled capillary under the influence of an electric field. Their separation is governed by differences in their electrophoretic mobility, which is a function of their charge-to-size ratio.[3] A key phenomenon in CE is the electroosmotic flow (EOF), the bulk flow of the buffer solution towards the cathode, which is generated by the ionization of silanol groups on the inner surface of the fused silica capillary.[5]

For phenolic compounds, the pH of the background electrolyte (BGE) is a critical parameter. By adjusting the pH to a value near the pKa of the dimethylphenols, we can induce a partial negative charge on the hydroxyl group, allowing them to be separated by CZE. However, due to the very similar pKa values of the isomers, achieving baseline separation for all six can be challenging with CZE alone.

This is where MEKC offers a significant advantage. MEKC is a hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes.[6][7] This is achieved by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the BGE at a concentration above its critical micelle concentration (CMC).[6] These micelles form a pseudo-stationary phase. Neutral analytes, like the dimethylphenol isomers, partition between the aqueous buffer and the hydrophobic core of the micelles.[8] This differential partitioning, combined with the electrophoretic migration of the micelles, provides an additional mechanism for separation, enabling the resolution of compounds with very similar electrophoretic mobilities.[8]

dot

Figure 1: MEKC Separation Workflow cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis System cluster_separation Separation Mechanism cluster_output Data Analysis Sample Dimethylphenol Isomer Mixture Injection Hydrodynamic or Electrokinetic Injection Sample->Injection BGE Buffer + Surfactant (e.g., SDS) BGE->Injection Capillary Fused Silica Capillary Injection->Capillary Detector UV Detector Capillary->Detector Partitioning Differential Partitioning into Micelles Capillary->Partitioning HV High Voltage Supply (+/-) HV->Capillary Electropherogram Electropherogram Generation Detector->Electropherogram Migration Electrophoretic Migration of Analytes and Micelles Partitioning->Migration Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: A logical workflow for the separation of dimethylphenol isomers using MEKC.

A Comparative Analysis: CE vs. Alternative Techniques

While CE, and particularly MEKC, offers a high-resolution approach, it is essential to consider alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for a comprehensive understanding of the available analytical options.

Technique Principle Advantages Disadvantages Typical Application
MEKC Differential partitioning between a micellar pseudo-stationary phase and an aqueous buffer in an electric field.[6]High separation efficiency, short analysis times, low sample and solvent consumption.[3]Lower concentration sensitivity compared to HPLC, matrix effects can be significant.Analysis of complex isomeric mixtures, chiral separations.
HPLC (Reversed-Phase) Differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9]Robust and widely available, excellent quantitative performance, easily scalable to preparative separations.Lower peak efficiency compared to CE, requires larger volumes of organic solvents.[9]Routine quality control, impurity profiling, and purification.
GC Separation based on differences in boiling points and interactions with a stationary phase in a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high resolution with capillary columns.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Analysis of volatile organic compounds, environmental monitoring.

Physicochemical Properties of Dimethylphenol Isomers

Understanding the subtle differences in the physicochemical properties of the dimethylphenol isomers is key to rational method development.

Isomer CAS Number Melting Point (°C) [1]Boiling Point (°C) [1]pKa [1]LogP
2,3-Dimethylphenol526-75-070-7321710.502.43
2,4-Dimethylphenol105-67-922-23211-21210.452.30
2,5-Dimethylphenol95-87-463-6521210.222.30
2,6-Dimethylphenol576-26-143-4520310.592.36
3,4-Dimethylphenol95-65-862-6822710.322.23
3,5-Dimethylphenol108-68-961-6422210.152.31

LogP values are estimated and can vary slightly between different prediction models.

Experimental Protocols

Representative MEKC Method for Dimethylphenol Isomer Separation

This protocol is a starting point based on established methods for the separation of phenolic compounds and will likely require optimization for baseline separation of all six isomers.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Fused silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length)

Reagents:

  • Sodium Dodecyl Sulfate (SDS)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol (HPLC grade)

  • Dimethylphenol isomer standards

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 150 mM boric acid buffer. Adjust the pH to 8.5 with a sodium hydroxide solution. Add SDS to a final concentration of 50 mM and methanol to 5% (v/v).[10] Filter the BGE through a 0.22 µm filter.

  • Sample Preparation: Prepare a stock solution of the dimethylphenol isomer mixture in the BGE. Dilute to the desired concentration for analysis.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.

  • Electrophoresis:

    • Rinse the capillary with the BGE.

    • Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a voltage of +25 kV.

    • Maintain the capillary temperature at 25°C.

    • Detect the analytes at a wavelength of 214 nm.

  • Data Analysis: Identify and quantify the isomers based on their migration times and peak areas.

dot

Figure 2: Separation Principle in MEKC Anode Anode (+) Cathode Cathode (-) EOF Electroosmotic Flow (EOF) -> Micelle Micelle (SDS) Micelle->Anode Electrophoretic Mobility Analyte1 Analyte1->Cathode Net Migration label_analyte1 Partitions less into micelle Analyte1->label_analyte1 Analyte2 Analyte2->Cathode Net Migration label_analyte2 Partitions more into micelle Analyte2->label_analyte2

Caption: Differential partitioning of analytes into micelles in MEKC.

Comparative HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water.[9] Degas the mobile phase.

  • Sample Preparation: Dissolve the dimethylphenol isomer mixture in the mobile phase.

  • Chromatography:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Inject the sample.

    • Detect the analytes at 270 nm.[9]

  • Method Optimization: Adjust the acetonitrile/water ratio to optimize the separation. Consider a gradient elution if isocratic conditions are insufficient.[9]

Comparative GC-MS Method

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., cross-linked 5% phenylmethyl silicone)[11]

Procedure:

  • Sample Preparation: If necessary, derivatize the dimethylphenols to increase their volatility.

  • Chromatography:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier gas: Helium at a constant flow.

  • Mass Spectrometry:

    • Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Conclusion and Future Perspectives

The separation of dimethylphenol isomers is a challenging but achievable analytical task. Micellar electrokinetic chromatography stands out as a high-efficiency technique capable of providing excellent resolution. However, the choice of the optimal method depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and whether preparative scale separation is needed. For routine quality control, HPLC remains a robust and reliable workhorse. GC-MS is a powerful tool for the analysis of these isomers in complex matrices, especially when high specificity is required.

Future advancements in CE, such as the use of novel surfactants and chiral selectors, will likely further enhance the separation of challenging isomers. The coupling of CE with mass spectrometry (CE-MS) is also a promising avenue for the unambiguous identification and quantification of these compounds at trace levels.

References

  • García-Villar, N., et al. (2000). Optimization of the separation of phenolic compounds by micellar electrokinetic capillary chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol.
  • Kiviharju, K., et al. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol.
  • Li, H., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(77), 40823-40826.
  • Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?
  • Rizvi, S. A. A., et al. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281.
  • Hancu, G., et al. (2013). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 3(1), 1–8.
  • ResearchGate. (n.d.). Schematic of the separation principle in MEKC.
  • Separation Science. (2025). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations.
  • Rizvi, S. A. A., et al. (2011).
  • Tsukagoshi, K., et al. (2002). Separation and Determination of Phenolic Compounds by Capillary Electrophoresis With Chemiluminescence Detection.
  • Wikipedia. (n.d.). 2,6-Xylenol.
  • Google Patents. (n.d.). Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds.
  • kapillarelektrophorese.com. (n.d.). Micellar electrokinetic chromatography (MEKC).
  • Wikipedia. (n.d.). Xylenol.

Sources

A Senior Application Scientist's Guide to Derivatization of 2,3-Dimethylphenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is a frequent analytical challenge. 2,3-Dimethylphenol (2,3-xylenol), a common industrial chemical and environmental analyte, presents its own set of analytical hurdles. Its inherent polarity due to the hydroxyl group leads to poor peak shape, low volatility, and potential for thermal degradation in a gas chromatography (GC) system. This guide provides an in-depth evaluation of three common derivatization strategies—silylation, acylation, and alkylation—to overcome these challenges, enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal derivatization strategy for your application.

The Analytical Challenge: Why Derivatize this compound?

Direct injection of this compound onto a standard non-polar GC column often results in significant peak tailing. This phenomenon occurs because the polar hydroxyl group can interact with any active sites (e.g., residual silanols) in the injector liner or on the column itself. These secondary interactions delay the elution of the analyte, leading to broad, asymmetric peaks that are difficult to integrate accurately, thereby compromising quantitative precision.

Derivatization addresses this by chemically modifying the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group. This transformation achieves three primary objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile, allowing it to travel through the GC column at lower temperatures and with shorter retention times.

  • Improves Thermal Stability: The resulting ethers or esters are generally more thermally stable than the parent phenol, preventing degradation in the hot injector port.

  • Enhances Chromatographic Performance: The non-polar derivative exhibits ideal chromatographic behavior, producing sharp, symmetrical peaks that are essential for high-sensitivity quantification.

The following sections will compare three widely used derivatization reagents, providing detailed protocols and performance insights for each:

  • Silylation: Using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Acylation: Using Acetic Anhydride.

  • Alkylation: Using Pentafluorobenzyl Bromide (PFBBr).

Strategy 1: Silylation with BSTFA

Silylation is arguably the most common derivatization technique for GC analysis of compounds with active hydrogens. The reaction replaces the acidic proton of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Mechanism of Silylation

The reaction is a nucleophilic substitution where the phenolic oxygen attacks the silicon atom of the BSTFA molecule. A catalyst, such as trimethylchlorosilane (TMCS), is often added (typically 1% v/v) to increase the reactivity of the silylating agent, especially for sterically hindered phenols.

phenol This compound reaction + phenol->reaction bstfa BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) bstfa->reaction product TMS-ether Derivative byproduct MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) reaction->product reaction->byproduct catalyst TMCS (catalyst) catalyst->reaction

Caption: Silylation of this compound with BSTFA.

Experimental Protocol: Silylation of this compound

Causality: This protocol is designed for efficiency and completeness of reaction. Anhydrous conditions are critical as silylating reagents readily react with water, which would consume the reagent and produce unwanted siloxane byproducts. Pyridine is used as a solvent because it is aprotic and can also act as a hydrogen chloride scavenger if TMCS is used as a catalyst. Heating ensures the reaction goes to completion, especially for a somewhat sterically hindered phenol like this compound.

Materials:

  • Dried sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Reaction vials (e.g., 2 mL amber glass with PTFE-lined caps)

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen in a reaction vial. Any residual water will drastically reduce derivatization efficiency.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA (+1% TMCS). The reagent is added in excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC-MS.

Performance Evaluation
  • Reaction Efficiency & Speed: Silylation with BSTFA is highly efficient and, under optimized conditions (e.g., using acetone as a solvent), can be nearly instantaneous even at room temperature for many phenols.[1] For this compound, heating ensures a complete and rapid reaction within an hour.

  • Derivative Stability: TMS derivatives are susceptible to hydrolysis.[2] Therefore, samples must be analyzed relatively quickly after derivatization and exposure to moisture must be avoided. If long-term storage is necessary, hydrolyzing the excess BSTFA with a spike of water followed by drying with anhydrous sodium sulfate can improve the stability of the derivatives.[1]

  • Mass Spectrometric Performance: The TMS derivative of this compound has a molecular weight of 194.3 g/mol . The electron ionization (EI) mass spectrum is characterized by a strong molecular ion (M+) peak at m/z 194. The most abundant fragment ion (base peak) is typically the [M-15]+ ion at m/z 179, resulting from the loss of a methyl group from the stable TMS moiety. This clear fragmentation pattern is excellent for both identification and quantification using selected ion monitoring (SIM).

Ion (m/z)IdentitySignificance
194[M]+Molecular Ion
179[M-CH₃]+Base Peak, characteristic loss from TMS group
73[Si(CH₃)₃]+Characteristic TMS fragment

Source: NIST WebBook, this compound, TMS derivative

Advantages:

  • High reaction efficiency for a broad range of phenols.

  • Reagents are readily available and produce derivatives with excellent chromatographic properties.

  • Volatile byproducts (MSTFA and trifluoroacetamide) that elute early and rarely interfere with the analysis.

Disadvantages:

  • Derivatives are sensitive to moisture, requiring anhydrous conditions and prompt analysis.

  • Reagents themselves are moisture-sensitive.

Strategy 2: Acylation with Acetic Anhydride

Acylation involves the introduction of an acyl group (in this case, an acetyl group) to the phenolic oxygen, forming a stable ester. Acetic anhydride is a common, cost-effective reagent for this purpose.

Mechanism of Acylation

The reaction is typically carried out under basic conditions (using pyridine or potassium carbonate as a catalyst) where the phenoxide ion acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of 2,3-dimethylphenyl acetate and an acetate byproduct.

phenol This compound reaction + phenol->reaction anhydride Acetic Anhydride anhydride->reaction product Acetate Ester Derivative byproduct Acetic Acid reaction->product reaction->byproduct catalyst Pyridine (catalyst) catalyst->reaction

Caption: Acylation of this compound with Acetic Anhydride.

Experimental Protocol: Acylation of this compound

Causality: This protocol can be adapted for both aqueous and dried samples. For aqueous samples, a base like potassium carbonate is used to deprotonate the phenol, making it a better nucleophile. For dried samples, pyridine serves as both a solvent and a catalyst. The reaction is often rapid at room temperature. A work-up step is required to quench the excess reagent and extract the less polar derivative into an organic solvent.

Materials:

  • Sample containing this compound (aqueous or dried)

  • Acetic Anhydride

  • Pyridine (for dried samples) or Potassium Carbonate (K₂CO₃) (for aqueous samples)

  • Organic extraction solvent (e.g., hexane or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Reaction vials

Procedure:

  • Sample Preparation:

    • For dried samples: Dissolve the residue in 100 µL of pyridine.

    • For aqueous samples (1 mL): Adjust the sample pH to ~8-9 with K₂CO₃.

  • Reagent Addition: Add 100-200 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is often complete within 15-30 minutes at room temperature. Gentle heating (50-60°C) for 15 minutes can be used to ensure completion.

  • Work-up and Extraction: Cool the vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to quench excess acetic anhydride. Add 1 mL of hexane or dichloromethane, vortex for 1 minute to extract the derivative, and allow the layers to separate.

  • Analysis: Transfer the upper organic layer to a GC vial for analysis.

Performance Evaluation
  • Reaction Efficiency & Speed: Acylation is generally a robust and rapid reaction. It can be performed directly in aqueous samples, which is a significant advantage over silylation.

  • Derivative Stability: Acetate esters are significantly more stable towards hydrolysis than TMS ethers, allowing for easier sample handling and storage.

  • Mass Spectrometric Performance: The acetylated derivative of this compound has a molecular weight of 164.2 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z 164. A characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to yield the parent phenol ion. Therefore, a prominent peak at m/z 122 (the molecular weight of this compound) is expected. Another common fragmentation is the loss of the acetyl group radical to form a phenoxy cation, though the loss of neutral ketene is often more favorable. The base peak is often the parent phenol ion at m/z 122.

Ion (m/z)IdentitySignificance
164[M]+Molecular Ion
122[M-C₂H₂O]+Loss of neutral ketene, often the Base Peak
43[CH₃CO]+Acetyl cation

Advantages:

  • Forms highly stable derivatives that are resistant to hydrolysis.

  • Reagents are inexpensive and robust.

  • The reaction can often be performed in aqueous media.

Disadvantages:

  • Requires a work-up/extraction step, which adds time and potential for analyte loss.

  • Byproducts (acetic acid) can be corrosive to the GC system if not properly removed.

Strategy 3: Alkylation with PFBBr

Alkylation with pentafluorobenzyl bromide (PFBBr) is a powerful technique, particularly for trace analysis. It attaches a pentafluorobenzyl (PFB) group to the phenolic oxygen. This group is strongly electron-capturing, which dramatically enhances sensitivity when using an Electron Capture Detector (ECD) or when using mass spectrometry in Negative Chemical Ionization (NCI) mode.

Mechanism of Alkylation

This is a Williamson ether synthesis performed under phase-transfer catalysis conditions. The phenol is deprotonated by a base (e.g., K₂CO₃) to form the phenoxide anion. A phase-transfer catalyst (e.g., 18-crown-6) facilitates the transfer of the phenoxide from the aqueous/solid phase to the organic phase where it reacts with PFBBr in an SN2 reaction to form the PFB ether.

phenol 2,3-Dimethylphenoxide ion reaction + phenol->reaction pfbbr PFBBr (Pentafluorobenzyl Bromide) pfbbr->reaction product PFB-ether Derivative byproduct Bromide ion reaction->product reaction->byproduct catalyst K₂CO₃, 18-Crown-6 catalyst->reaction

Caption: Alkylation of this compound with PFBBr.

Experimental Protocol: PFBBr Alkylation of this compound

Causality: This protocol is adapted from EPA Method 8041A and other literature sources.[3][4] The use of potassium carbonate provides the basic environment needed to form the phenoxide. The reaction requires heating to proceed at a reasonable rate. The reaction time is significantly longer than for silylation or acylation. A liquid-liquid extraction is necessary to isolate the final derivative.

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50 mg/mL in acetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (optional, as catalyst)

  • Acetone

  • Hexane

  • Reaction vials

Procedure:

  • Sample Preparation: Concentrate 1 mL of sample extract containing the phenol into 100 µL of acetone in a reaction vial.

  • Reagent Addition: Add approximately 20 mg of anhydrous potassium carbonate and 100 µL of the PFBBr derivatizing reagent.

  • Reaction: Cap the vial tightly and heat at 80°C for at least 2 hours. A longer reaction time of up to 5 hours may be required for optimal derivatization.[4]

  • Work-up and Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Performance Evaluation
  • Reaction Efficiency & Speed: The reaction is slower and requires more forcing conditions (higher temperature, longer time) than the other methods. Not all phenols derivatize efficiently; for example, highly acidic phenols like 2,4-dinitrophenol may fail to react.[3]

  • Derivative Stability: PFB ethers are very stable and resistant to hydrolysis, making them ideal for methods requiring extensive sample cleanup or storage.

  • Mass Spectrometric Performance: The PFB ether of this compound has a molecular weight of 302.3 g/mol . When analyzed by standard EI-MS, the most characteristic fragment is the pentafluorotropylium ion at m/z 181 , which results from the cleavage of the ether bond and is typically the base peak. The molecular ion at m/z 302 may be weak or absent. The high mass of this fragment makes it highly specific and excellent for SIM mode analysis in complex matrices.

Ion (m/z)IdentitySignificance
302[M]+Molecular Ion (often weak)
181[C₇H₂F₅]+Pentafluorotropylium ion, Base Peak
121[M-C₇H₂F₅O]⁺2,3-Dimethylphenyl cation
  • Sensitivity: The primary advantage of PFBBr derivatization is the extraordinary sensitivity achievable with NICI-MS. The electron-capturing pentafluorobenzyl group leads to the formation of abundant negative ions. One study comparing TMS (EI-MS) with PFB (NICI-MS) for various phenols, including 2,4-dimethylphenol, found that the PFB derivatives gave responses that were 3.3 to 61 times higher .[4] Instrumental detection limits for PFB derivatives in NICI mode can be in the low femtogram (fg) range (2.6 to 290 fg), offering unparalleled sensitivity for ultra-trace analysis.[4]

Advantages:

  • Produces highly stable derivatives.

  • Exceptional sensitivity when coupled with NICI-MS or ECD.

  • The characteristic m/z 181 fragment in EI mode provides high selectivity.

Disadvantages:

  • Slower reaction requiring more stringent conditions.

  • The reagent is a lachrymator and must be handled with care.

  • May not be suitable for all substituted phenols.

Overall Experimental Workflow

The general workflow for analyzing this compound using derivatization followed by GC-MS is outlined below. The key decision point is the selection of the derivatization reagent, which dictates the specific reaction conditions and work-up procedures.

A Sample Collection & Extraction of this compound B Concentration/ Solvent Exchange A->B C Derivatization Step (Select Reagent) B->C D Silylation (BSTFA) - Anhydrous - Heat 70°C C->D Silylation E Acylation (Ac₂O) - Aqueous or Anhydrous - Room Temp C->E Acylation F Alkylation (PFBBr) - Anhydrous - Heat 80°C C->F Alkylation H GC-MS Analysis D->H G Work-up/ Extraction (for E, F) E->G F->G G->H I Data Analysis H->I

Caption: Generalized workflow for derivatization and GC-MS analysis.

Performance Comparison Summary

The choice of derivatization reagent is a trade-off between speed, stability, and required sensitivity. The table below summarizes the key performance characteristics discussed.

FeatureSilylation (BSTFA)Acylation (Acetic Anhydride)Alkylation (PFBBr)
Reaction Time 30-60 minutes15-30 minutes2-5 hours
Reaction Temp. 70°CRoom Temp to 60°C80°C
Work-up Req. No (direct injection)Yes (quench & extract)Yes (extract)
Derivative Stability Low (moisture sensitive)HighVery High
Key EI Fragment (m/z) 179 ([M-15]⁺)122 ([M-42]⁺)181 ([C₇H₂F₅]⁺)
Relative Sensitivity Good (EI-MS)Good (EI-MS)Exceptional (NICI-MS)[4]
Best For Rapid, routine analysisRobustness, aqueous samplesUltra-trace analysis

Conclusion and Recommendations

Evaluating the performance of derivatization reagents for this compound reveals that there is no single "best" method; rather, the optimal choice is dictated by the specific analytical objective.

  • For rapid and routine high-throughput analysis where samples can be analyzed promptly after preparation, silylation with BSTFA is an excellent choice. It is fast, efficient, requires no work-up, and provides clean mass spectra with a strong molecular ion under standard EI conditions.

  • When derivative stability is paramount , or when dealing with aqueous samples , acylation with acetic anhydride is superior. The resulting acetate ester is robust against hydrolysis, and the reagents are inexpensive. The trade-off is the need for an additional extraction step.

  • For applications demanding the highest sensitivity , such as environmental trace analysis or clinical monitoring, alkylation with PFBBr is unmatched, provided a GC-MS system capable of Negative Chemical Ionization is available. The potential for femtogram-level detection limits makes it the definitive choice for ultra-trace quantification.[4] Even under standard EI conditions, the highly specific fragment at m/z 181 provides excellent selectivity in complex matrices.

By understanding the chemistry, protocols, and performance trade-offs of these three powerful derivatization techniques, researchers can confidently select and implement a method that ensures accurate, reproducible, and sensitive quantification of this compound.

References

  • Hanada, Y., Imaizumi, I., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-9. [Link]
  • Kataoka, H., et al. (1996). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 121, 189-193. [Link]
  • NIST. (2023).
  • Regis Technologies. (n.d.).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1541-1549. [Link]
  • Lee, H. B., et al. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatographic Science, 40(7), 387-394. [Link]
  • U.S. Environmental Protection Agency. (2000).

Sources

A Senior Application Scientist's Guide to Method Validation for 2,3-Dimethylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 2,3-Dimethylphenol in complex biological and environmental matrices is a critical task. This guide provides an in-depth comparison of validated analytical methodologies, focusing on the "why" behind the "how" to ensure robust and reliable results. We will delve into the nuances of sample preparation and compare the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Challenge of this compound Analysis

This compound, a substituted phenol, can be found in a variety of complex matrices, from industrial wastewater and soil to biological fluids like plasma and urine.[1][2] Its analysis is often complicated by the presence of interfering substances that can mask its signal or affect the accuracy of quantification. Therefore, a well-designed and validated analytical method is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Core Principles of Method Validation

Before comparing specific techniques, it's essential to ground our discussion in the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[3][4][5][6][7] Key validation parameters we will consider for each method include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[8] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a preferred method for complex matrices.

Sample Preparation for GC-MS: Isolating the Needle from the Haystack

The success of any GC-MS analysis hinges on effective sample preparation. The primary goals are to isolate this compound from the matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

1. Liquid-Liquid Extraction (LLE): A Classic and Robust Approach

LLE is a widely used technique for extracting phenols from aqueous matrices. The choice of solvent is critical and is based on the polarity of this compound.

  • Protocol:

    • Acidify the aqueous sample (e.g., water, urine) to a pH ≤ 2 with an acid like sulfuric or hydrochloric acid.[8][9] This protonates the phenolic hydroxyl group, making the molecule less polar and more soluble in organic solvents.

    • Extract the sample with a water-immiscible organic solvent such as dichloromethane or diethyl ether.[8] This is typically done by shaking the mixture in a separatory funnel.

    • Repeat the extraction multiple times to ensure quantitative recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[8]

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.[8]

  • Causality: Acidification is crucial as it suppresses the ionization of the weakly acidic this compound, thereby increasing its partition coefficient into the organic phase. The choice of a relatively non-polar solvent like dichloromethane provides good recovery for the analyte while minimizing the co-extraction of highly polar interfering substances.

2. Solid-Phase Extraction (SPE): A More Modern and Efficient Alternative

SPE offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and cleaner extracts.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) with a sequence of solvents, typically methanol followed by water.

    • Load the pre-treated (acidified) sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound with a small volume of a strong organic solvent like methanol or acetonitrile.

    • The eluate can then be concentrated and analyzed.

  • Causality: The choice of sorbent is key. For phenols, reversed-phase sorbents (e.g., C18) or specific polymeric sorbents are effective. The wash step is optimized to remove compounds that are less strongly retained than this compound, while the elution solvent is chosen to be strong enough to desorb the analyte completely.

Experimental Workflow for GC-MS Sample Preparation

GCMS_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Water, Plasma) Acidification Acidification (pH ≤ 2) Sample->Acidification Extraction Extraction (LLE or SPE) Acidification->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for GC-MS sample preparation of this compound.

GC-MS Method Parameters and Performance

A typical GC-MS method for this compound would utilize a non-polar or medium-polarity capillary column.

ParameterTypical Value/ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[8]Provides good separation of isomers and other phenolic compounds.
Injector Splitless mode, 250 °C[8]Ensures efficient transfer of the analyte onto the column for trace analysis.
Oven Program Start at 50-70 °C, ramp to 250-280 °CAllows for the separation of volatile components at lower temperatures and elution of less volatile compounds at higher temperatures.
MS Detector Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) modeEI provides characteristic fragmentation patterns for identification. SIM mode enhances sensitivity for quantification.

Performance Comparison: GC-MS

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Accuracy (% Recovery) 85-115%
Precision (%RSD) < 15%
LOD 0.1 - 10 µg/L (depending on matrix and instrument)
LOQ 0.5 - 25 µg/L (depending on matrix and instrument)

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is another powerful technique for the analysis of this compound, particularly when dealing with less volatile or thermally labile compounds that may also be present in the sample.[10]

Sample Preparation for HPLC: Simpler, but Still Critical

Sample preparation for HPLC can sometimes be simpler than for GC-MS, as derivatization is not typically required.

1. Protein Precipitation (for Biological Fluids):

For matrices like plasma or serum, the first step is often to remove proteins that can foul the HPLC column.

  • Protocol:

    • Add a precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the sample.

    • Vortex to mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified.

  • Causality: The organic solvent or acid disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution, leaving the smaller analyte molecules in the supernatant.

2. Solid-Phase Extraction (SPE):

SPE is also a valuable tool for HPLC sample preparation, following similar principles as described for GC-MS to clean up and concentrate the sample.

Experimental Workflow for HPLC Sample Preparation

HPLC_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Precipitation Protein Precipitation (if applicable) Sample->Precipitation SPE Solid-Phase Extraction Sample->SPE Precipitation->SPE Filtration Filtration (0.22 µm) SPE->Filtration HPLC HPLC Analysis Filtration->HPLC

Caption: Workflow for HPLC sample preparation of this compound.

HPLC Method Parameters and Performance

A reversed-phase HPLC method is typically employed for the separation of this compound.

ParameterTypical Value/ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe non-polar stationary phase provides good retention and separation of phenolic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with a small amount of acid (e.g., formic or phosphoric acid)[10]The gradient allows for the elution of a range of compounds with varying polarities. The acid improves peak shape by suppressing the ionization of the phenol.
Detector UV-Vis (at ~270-280 nm) or FluorescenceUV detection is a common and robust method. Fluorescence detection can offer higher sensitivity and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale HPLC.

Performance Comparison: HPLC

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (%RSD) < 10%
LOD 1 - 50 µg/L (UV), potentially lower with fluorescence
LOQ 5 - 100 µg/L (UV)

Head-to-Head Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase, detection by mass.Separation of compounds in the liquid phase, detection by various means.
Selectivity Very high, due to mass fragmentation patterns.Moderate to high, depending on the detector.
Sensitivity Generally higher, especially in SIM mode.Good, can be enhanced with specific detectors (e.g., fluorescence).
Sample Preparation Often more complex, may require derivatization.Can be simpler, especially for aqueous samples.
Analytes Volatile and semi-volatile compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Cost Higher initial instrument cost.Lower initial instrument cost.
Throughput Can be lower due to longer run times and more complex sample prep.Can be higher with modern UPLC/UHPLC systems.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound in complex matrices. The choice between them depends on several factors:

  • For ultimate selectivity and the lowest detection limits, especially in very complex matrices, GC-MS is often the preferred method. Its ability to provide structural information through mass fragmentation is invaluable for unambiguous identification.

  • When higher throughput is required, and for analytes that are not amenable to GC, HPLC is an excellent choice. The simplicity of sample preparation for some matrices can also be a significant advantage.

Ultimately, the development and validation of a robust analytical method require a thorough understanding of the analyte, the matrix, and the analytical instrumentation. This guide provides a framework for making informed decisions to ensure the generation of high-quality, reliable data in your research and development endeavors.

References

  • U.S. Environmental Protection Agency. Method 604: Phenols. [Link]
  • U.S. Food and Drug Administration. (2018).
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Environmental Protection Agency. Method 420.
  • U.S. Environmental Protection Agency. Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
  • U.S. Environmental Protection Agency.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Environmental Protection Agency.
  • International Council for Harmonisation. (2022). ICH Q2(R2)
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • PubMed. (2004).
  • ACS Publications. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. [Link]
  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
  • PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. [Link]
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0032148). [Link]
  • Agilent. (2010). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. [Link]
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
  • PubChem. This compound. [Link]
  • National Institute of Standards and Technology. Phenol, 2,3-dimethyl-. [Link]
  • Katayama, M., Sasaki, T., Matsuda, Y., Kaneko, S., Iwamoto, T., & Tanaka, M. (2001). Sensitive determination of bisphenol A and alkylphenols by high performance liquid chromatography with pre-column derivatization.
  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Phenol. [Link]

Sources

A Senior Application Scientist's Guide to 2,3-Dimethylphenol Reference Material Certification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the adage "you're only as good as your standards" holds particularly true. For the accurate quantification of 2,3-Dimethylphenol, a compound of interest in environmental analysis, pharmaceutical development, and chemical synthesis, the integrity of your reference material is paramount. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) and outlines the rigorous process of certifying an in-house secondary standard, supported by experimental data and established protocols.

The Critical Role of Certified Reference Materials

A Certified Reference Material is the cornerstone of analytical quality control, providing a known, traceable value that underpins the validity of experimental results. Its use ensures that measurements are accurate, comparable across different laboratories and over time, and traceable to a national or international standard. For a compound like this compound, where regulatory and quality decisions may be based on analytical data, the use of a well-characterized reference material is not just good practice; it is a scientific necessity.

Commercial Certified Reference Materials: A Comparative Analysis

Several reputable suppliers offer this compound CRMs. Here, we compare offerings from two leading manufacturers, LGC Standards and Sigma-Aldrich, based on their publicly available Certificates of Analysis.

Table 1: Comparison of Commercial this compound Certified Reference Materials

ParameterLGC Standards (Lot: 8-VIJ-45-1)[1]Sigma-Aldrich (Exemplar Lot)HPC Standards
Product Name This compoundThis compound, 98%This compound solution
Purity (by HPLC) 100.00% (at 205 nm)[1]≥98% (by GC)100 µg/ml in Acetonitrile
Uncertainty Not explicitly stated on CoANot explicitly stated on product pageNot explicitly stated on product page
Analytical Techniques Used HPLC, NMR (¹H and ¹³C), MS, Elemental Analysis[1]Gas ChromatographyNot specified
Format Neat Solid (Off-White to Pale Beige)[1]CrystalsSolution
Storage Conditions 4°C[1]Room Temperature2-8°C
Traceability Produced under ISO 17034 accreditation[2]Traceable to primary standards (e.g., NIST)ISO 17034 Certified Reference Material[3]
Certificate of Analysis Available[1]Available for specific lotsAvailable[3]

Expert Insights:

The LGC Standards CRM provides a high purity value determined by HPLC, with structural confirmation by multiple techniques, which is indicative of a thoroughly characterized material.[1] The Sigma-Aldrich product, with a specified purity of 98%, is suitable as a well-characterized analytical standard. The choice between a neat solid and a solution, as offered by HPC Standards, depends on the specific application and the laboratory's workflow. A pre-dissolved standard can save preparation time and reduce potential for error, but a neat standard offers greater flexibility in solvent choice and concentration preparation.

In-House Reference Material Certification: A Validated Protocol

While commercial CRMs are the gold standard for traceability, laboratories may choose to prepare and certify their own secondary reference materials for routine use, primarily for cost-effectiveness and greater control over the supply. This process, however, must be rigorous and well-documented to ensure the in-house standard is fit for purpose.

Diagram: Workflow for In-House Certification of a this compound Secondary Standard

InHouse_Certification_Workflow cluster_Preparation Preparation cluster_Characterization Characterization & Value Assignment cluster_Validation Validation & Uncertainty Start Source High-Purity This compound (>98%) Purify Purification (e.g., Recrystallization) Start->Purify Purity_Analysis Purity Assessment (HPLC-UV, GC-FID, qNMR) Purify->Purity_Analysis Identity_Confirmation Identity Confirmation (MS, FTIR, NMR) Purify->Identity_Confirmation Characterize_Homogeneity Homogeneity Study Purity_Analysis->Characterize_Homogeneity Value_Assignment Assign Certified Value Characterize_Homogeneity->Value_Assignment Uncertainty_Budget Calculate Uncertainty Budget Value_Assignment->Uncertainty_Budget Stability_Study Stability Assessment Uncertainty_Budget->Stability_Study CoA_Preparation Prepare Certificate of Analysis Stability_Study->CoA_Preparation

Caption: Workflow for the preparation and certification of an in-house this compound secondary reference material.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a method for determining the purity of a this compound in-house reference material.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (or formic acid for MS compatibility)[1]

  • Commercial this compound CRM (for system suitability and as a primary reference)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm (or a wavelength determined by UV scan to be optimal for this compound)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the commercial CRM in the mobile phase to prepare a stock solution of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In-house Material Solution: Accurately weigh and dissolve the purified in-house this compound in the mobile phase to a concentration within the calibration range.

4. Analysis and Data Interpretation:

  • System Suitability: Inject the mid-point calibration standard multiple times (n=6) to assess system precision (RSD < 2%), tailing factor, and theoretical plates.

  • Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Purity Calculation: Inject the in-house material solution in triplicate. Calculate the concentration of this compound using the calibration curve. The purity is determined by the mass balance approach, where the percentage of the main peak is corrected for any detected impurities.

Causality behind Experimental Choices:

  • C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like phenols.

  • Acidified Mobile Phase: The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

  • UV Detection: this compound possesses a chromophore, making it amenable to UV detection. The chosen wavelength should correspond to a maximum in its UV spectrum to ensure high sensitivity.

Performance Comparison: Commercial CRM vs. In-House Standard

A key validation step is to compare the performance of the in-house standard against a commercial CRM. This can be achieved by analyzing a series of blind samples fortified with each standard and comparing the results.

Table 2: Illustrative Performance Data Comparison

ParameterCommercial CRMIn-House StandardAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95 - 105%
Precision (RSD) < 1.5%< 2.0%< 5%
Linearity (r²) > 0.9995> 0.9990> 0.995
Limit of Quantification (LOQ) 0.5 µg/mL0.6 µg/mLMethod Dependent

Trustworthiness through Self-Validation:

The data in Table 2, while illustrative, demonstrates the principle of a self-validating system. The close agreement in accuracy and precision between the commercial CRM and the well-characterized in-house standard provides confidence in the integrity of the in-house material. Any significant deviation would trigger a re-evaluation of the in-house standard's purity and characterization.

Metrological Traceability: The Unbroken Chain

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

Diagram: Metrological Traceability Chain

Traceability_Chain SI_Unit SI Unit (e.g., mole) NMI_Standard National Metrology Institute (NMI) Primary Standard SI_Unit->NMI_Standard Realization CRM_Producer Certified Reference Material (CRM) Producer's Standard NMI_Standard->CRM_Producer Calibration Commercial_CRM Commercial this compound CRM CRM_Producer->Commercial_CRM Value Assignment InHouse_Standard In-House Secondary Standard Commercial_CRM->InHouse_Standard Calibration Analytical_Result Analytical Measurement Result InHouse_Standard->Analytical_Result Calibration

Caption: The unbroken chain of calibrations establishing metrological traceability for a this compound measurement.

Stability and Storage: Ensuring Long-Term Integrity

The stability of a reference material is critical to its reliability. A stability study should be conducted to establish the appropriate storage conditions and shelf-life. For phenolic compounds like this compound, degradation can occur through oxidation.

Protocol for Stability Assessment:

  • Store aliquots of the reference material at different temperatures (e.g., -20°C, 4°C, 25°C, and an elevated temperature like 40°C).

  • Analyze the purity of the material at regular intervals (e.g., 0, 1, 3, 6, 12 months).

  • Plot the purity as a function of time and temperature to determine the rate of degradation.

  • Based on the data, establish a recommended storage temperature and an expiry date. Generally, storage at a low temperature (4°C or -20°C) in a tightly sealed container, protected from light, is recommended for phenolic compounds.

Conclusion: A Foundation of Quality

The certification of reference materials for this compound, whether sourced commercially or prepared in-house, is a meticulous process that forms the bedrock of reliable analytical data. By understanding the principles of characterization, traceability, and stability, researchers can ensure the scientific integrity of their work and contribute to the development of safe and effective products. This guide provides a framework for making informed decisions about the selection and use of reference materials, ultimately leading to higher quality research and more robust analytical outcomes.

References

  • SIELC Technologies. (2018). This compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of hazardous chemicals like 2,3-Dimethylphenol demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols, ensuring that every step is part of a self-validating system of safety and responsibility.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (also known as 2,3-Xylenol) is not a benign reagent. Its disposal protocol is dictated by its significant hazard profile. It is classified as highly toxic and corrosive, posing substantial risks to personnel and the environment.[1][2] Understanding these risks is the foundational step in ensuring safe handling and disposal.

  • Human Health Risks: The compound is highly toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] It is known to cause severe skin burns and serious eye damage.[2][3][4][5] Chronic exposure can lead to organ damage, specifically targeting the liver and kidneys.[1][6] Inhalation presents a severe risk and may be fatal due to potential spasm and edema of the larynx and bronchi.[1]

  • Environmental Risks: this compound is toxic to aquatic life, with long-lasting adverse effects.[2][3][4] Therefore, preventing its release into the environment through drains or as regular waste is a critical imperative.[2][4]

This inherent toxicity is why this compound must be managed as a regulated hazardous waste from the moment it is designated for disposal.[7][8][9]

Key Chemical and Safety Data
PropertyValueSource
CAS Number 526-75-0[3]
Molecular Formula C₈H₁₀O
Hazard Classifications Acute Toxicity 3 (Oral/Dermal), Skin Corrosion 1B, Aquatic Chronic 2[2][4]
Signal Word Danger[2][3]
Incompatible Materials Strong oxidizing agents, bases, acid anhydrides, acid chlorides, metals.[3][8][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before any disposal-related activity, including the handling of waste containers, establishing a robust safety barrier through appropriate PPE is non-negotiable. The causality is clear: to prevent the chemical's primary exposure routes—skin contact, inhalation, and eye contact.

Essential PPE Protocol
  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][3][11] Given that phenols can be absorbed through the skin, this is a critical control measure.[6]

  • Eye and Face Protection: Use chemical splash goggles in combination with a face shield to protect against splashes and dust.[2][3][11]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of safety.[2][10][11]

  • Respiratory Protection: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood to prevent inhalation.[10][12] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[3][11]

Emergency Protocol: Spill Management

An accidental spill constitutes the most immediate risk of exposure. The following step-by-step protocol is designed for rapid and safe containment and cleanup.

Step-by-Step Spill Cleanup Methodology
  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[13][14]

  • Remove Ignition Sources: If not already done, remove all sources of ignition from the area, as the compound is combustible.[1][15]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: Prevent the spilled material from entering drains or waterways by creating a dike with absorbent materials if necessary.[2][4][15]

  • Neutralize and Absorb (Solid Spills):

    • Gently dampen the solid spill material with 60-70% ethanol.[1][15] This is a critical step to suppress dust, which is a primary inhalation hazard.

    • Carefully transfer the dampened material into a suitable, sealable container designated for hazardous waste.[1][11][15]

    • Use absorbent paper, also dampened with 60-70% ethanol, to wipe the spill area and pick up any remaining residue.[1][15]

  • Decontaminate the Area:

    • Wash the contaminated surface first with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

    • All cleanup materials (gloves, absorbent pads, paper towels) are considered hazardous waste and must be sealed in a vapor-tight plastic bag or container for disposal.[1][7][13]

  • Secure the Area: Do not re-enter the contaminated area until it has been verified as clean by a designated Safety Officer or Environmental Health & Safety (EH&S) personnel.[1]

Standard Operating Procedure for this compound Waste Disposal

This protocol provides a systematic workflow for the routine disposal of this compound waste, ensuring safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation
  • Designation: Any quantity of this compound that is expired, unneeded, or contaminated is officially designated as hazardous waste.[7][8] This includes stock chemical, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, empty containers).[10][12]

  • Segregation: It is imperative to segregate this compound waste from incompatible materials. Store it away from strong oxidizers, bases, and other reactive chemicals to prevent hazardous reactions in the waste container.[3][8][10]

Step 2: Containerization and Labeling
  • Container Selection: Use only compatible, leak-proof, and sealable containers for waste accumulation.[2][7][12] The container must remain closed except when actively adding waste.[12]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must clearly identify the contents as "Hazardous Waste - this compound" and list any other components.[12]

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[8]

Step 4: Final Disposal
  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8][12]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[8]

  • Licensed Facility: EH&S will ensure the waste is transported to a licensed hazardous waste disposal company. The standard and recommended method for final disposition is high-temperature incineration in a facility equipped with chemical scrubbers to neutralize harmful combustion byproducts.[2]

Visual Workflow: Disposal Decision Pathway

This diagram illustrates the logical flow from waste generation to final disposal, incorporating key decision points and safety checks.

G cluster_main Disposal Workflow cluster_spill Emergency Path Start Waste Identified: This compound PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Accidental Spill Occurs Start->Spill Is there a spill? Container Step 2: Select Labeled, Compatible Waste Container PPE->Container Storage Step 3: Store in Designated SAA with Secondary Containment Container->Storage Segregate Step 4: Ensure Segregation from Incompatibles Storage->Segregate Pickup Step 5: Arrange Pickup by EH&S for Incineration Segregate->Pickup End Disposal Complete Pickup->End Spill->PPE NO SpillProtocol Execute Spill Protocol: 1. Alert & Evacuate 2. Contain 3. Neutralize & Collect Waste Spill->SpillProtocol YES SpillProtocol->Container Containment Complete caption Disposal & Spill Response Workflow

Caption: Disposal & Spill Response Workflow for this compound.

References

  • Material Safety Data Sheet - this compound, 99%.
  • CHEMICAL SPILL PROCEDURES.
  • This compound - Hazardous Agents.
  • Standard Operating Procedure - Phenol.
  • This compound | C8H10O | CID 10687.
  • Phenol - Hazardous Substance Fact Sheet.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • EPA Hazardous Waste Codes.

Sources

Navigating the Hazards of 2,3-Dimethylphenol: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of chemical compounds are daily realities. Among these, substituted phenols such as 2,3-Dimethylphenol (also known as 2,3-Xylenol) present a unique set of challenges that demand meticulous attention to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risk Profile of this compound

This compound is a corrosive solid that poses significant health risks upon exposure.[1] It is classified as acutely toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[2][3] The compound can be absorbed through the skin, potentially leading to systemic toxicity.[1] Inhalation may lead to severe irritation of the respiratory tract, chemical pneumonitis, and laryngeal spasm.[1][4] Chronic exposure may result in damage to the liver and kidneys.[4][5]

Given these hazards, a robust PPE strategy is not merely a recommendation but a critical necessity to prevent exposure and ensure personal safety.

The Core Tenets of PPE Selection

The selection of PPE for handling this compound is predicated on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum recommended PPE.

Exposure Route Hazard Primary PPE Secondary/Enhanced PPE
Dermal (Skin) Corrosive, toxic upon absorptionChemical-resistant gloves (e.g., Neoprene, Butyl rubber)Disposable Tyvek-type sleeves, full-body chemical suit
Ocular (Eyes) Severe eye damageChemical safety gogglesFace shield (in addition to goggles)
Inhalation Respiratory tract irritation, chemical pneumonitisNIOSH-approved respirator with appropriate cartridgesWork within a certified chemical fume hood
The Rationale Behind Glove Selection

Not all gloves are created equal when it comes to chemical resistance. For aromatic hydroxyl compounds like this compound, materials such as butyl rubber and neoprene have demonstrated breakthrough times of an hour or more.[5] It is crucial to avoid latex gloves, as they offer inadequate protection. For splash protection, thicker nitrile gloves (>15 mil) can be considered, but they should be changed immediately upon contamination.[6] Double-gloving is a prudent practice to enhance safety.

Eye and Face Protection: A Non-Negotiable

Given that this compound can cause severe eye damage, chemical safety goggles that provide a complete seal around the eyes are mandatory.[2][3] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.

Respiratory Protection: An Essential Barrier

Handling solid this compound can generate dust, and its vapors can be released, especially upon heating. Therefore, all manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.[8]

Procedural Guidance for Safe Handling and Disposal

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Designate Work Area (Fume Hood) prep_1->prep_2 prep_3 Assemble All Materials & PPE prep_2->prep_3 prep_4 Verify Emergency Equipment (Eyewash, Shower) prep_3->prep_4 handle_1 Don Appropriate PPE prep_4->handle_1 Proceed to Handling handle_2 Weigh/Transfer Solid in Fume Hood handle_1->handle_2 handle_3 Perform Chemical Reaction handle_2->handle_3 handle_4 Monitor for Spills or Exposure handle_3->handle_4 clean_1 Decontaminate Work Area handle_4->clean_1 Proceed to Cleanup clean_2 Doff PPE Correctly clean_1->clean_2 clean_3 Segregate Waste clean_2->clean_3 clean_4 Dispose of Waste via Approved Channels clean_3->clean_4

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Conduct a thorough risk assessment for the specific procedure.

    • Designate a specific area for handling, preferably a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment, reagents, and the correct PPE.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and transfer the solid this compound within the fume hood to minimize dust generation.

    • Keep containers tightly closed when not in use.[9]

    • Avoid contact with skin, eyes, and clothing.[2][3]

  • Cleanup :

    • After handling, decontaminate all surfaces with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[4]

    • Remove PPE carefully to avoid contaminating yourself.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[7]

  • Collect solid waste in a clearly labeled, sealed container.

  • Liquid waste should be collected in a compatible, labeled container.

  • Dispose of all waste through your institution's approved hazardous waste disposal program.[8] Do not pour down the drain.[3]

Emergency Procedures: Your Immediate Action Plan

In the event of an exposure, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of milk or water.[6] Seek immediate medical attention.[3]

In case of a spill, evacuate the area and remove all sources of ignition.[4] For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[4] For larger spills, contact your institution's emergency response team.

Conclusion: Fostering a Proactive Safety Culture

Handling this compound requires a comprehensive understanding of its hazards and a steadfast commitment to safety protocols. By internalizing the principles outlined in this guide—from the rationale behind PPE selection to the specifics of emergency response—you are not only protecting yourself but also contributing to a safer research environment for everyone. Let this guide serve as a foundational resource in your commitment to excellence in both scientific discovery and laboratory safety.

References

  • This compound - Hazardous Agents - Haz-Map. (n.d.).
  • Safety Data Sheet - this compound. (2024). Sigma-Aldrich.
  • This compound | 526-75-0. (n.d.). Smolecule.
  • Safety Data Sheet - this compound. (2025). Fisher Scientific.
  • This compound | C8H10O | CID 10687. (n.d.). PubChem.
  • This compound. (n.d.). CAMEO Chemicals - NOAA.
  • 2,3-DIMETHYL PHENOL CAS No 526-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet - this compound. (2025). TCI Chemicals.
  • This compound 98 526-75-0. (n.d.). Sigma-Aldrich.
  • This compound | 1X500MG | C8H10O | 680689 | 526-75-0. (n.d.). HPC Standards.
  • This compound 526-75-0. (n.d.). TCI Chemicals.
  • Standard Operating Procedure - Phenol. (n.d.). UNM Chemistry.

Sources

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